molecular formula C9H14O B1347043 2,4-Dimethyl-3-cyclohexenecarboxaldehyde CAS No. 68039-49-6

2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Cat. No.: B1347043
CAS No.: 68039-49-6
M. Wt: 138.21 g/mol
InChI Key: MZZRKEIUNOYYDF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
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InChI

InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRKEIUNOYYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CCC1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044574
Record name 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
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Molecular Weight

138.21 g/mol
Source PubChem
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Record name 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-
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CAS No.

68039-49-6, 68737-61-1
Record name Triplal
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Record name 3-Cyclohexenene-1-carboxaldehyde, 2,4-dimethyl
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Record name 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl-
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Record name 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-
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Record name 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl-
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Record name 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
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Record name 2,4-dimethylcyclohex-3-ene-1-carbaldehyde
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Record name 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Molecular Architecture of a Unique Aroma

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a molecule of significant interest in the fragrance and flavor industries, presents a fascinating case study in synthetic organic chemistry and analytical science.[1][2][3] Its characteristic green, herbaceous, and slightly citrus notes are a direct consequence of its distinct molecular structure.[4][5][6] This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of its synthesis, the rationale behind the experimental design, and the analytical techniques employed to verify its structure and purity.

I. Synthesis: The Diels-Alder Approach to Cyclohexene Scaffolds

The most industrially viable and elegant route to this compound is the Diels-Alder reaction, a cornerstone of modern organic synthesis.[4][5][6][7] This Nobel Prize-winning reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[8] In this specific synthesis, 2-methyl-1,3-pentadiene serves as the diene, and acrolein functions as the dienophile.[4][5][6][7]

The choice of these reactants is strategic. 2-methyl-1,3-pentadiene provides the four-carbon backbone that, upon cyclization, will bear the two methyl groups. Acrolein, the simplest unsaturated aldehyde, acts as an excellent dienophile due to the electron-withdrawing nature of its carbonyl group, which activates the double bond for cycloaddition.[9]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single transition state. This concerted mechanism has significant stereochemical implications. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. The reaction typically results in a racemic mixture of cis and trans diastereomers, with the cis isomer often being the major product.[2][7] The ratio of these isomers can be influenced by reaction conditions and the presence of catalysts.[7]

Diagram: Diels-Alder Reaction for the Synthesis of this compound

Caption: The [4+2] cycloaddition of 2-methyl-1,3-pentadiene and acrolein.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

  • 2-methyl-1,3-pentadiene

  • Acrolein

  • Hydroquinone

  • Toluene (or another suitable high-boiling solvent like xylene)[9]

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and distillation

  • Rotary evaporator

  • High-vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-1,3-pentadiene and a slight molar excess of acrolein in toluene.

    • Rationale: Toluene serves as a solvent to facilitate mixing and heat transfer. A high-boiling solvent is chosen to allow the reaction to be conducted at an elevated temperature, which is often necessary for Diels-Alder reactions.[9] A slight excess of the more volatile reactant (acrolein) can be used to drive the reaction to completion.

  • Inhibition of Polymerization: Add a catalytic amount of hydroquinone to the reaction mixture.

    • Rationale: Acrolein is prone to polymerization, especially at elevated temperatures. Hydroquinone acts as a radical inhibitor, preventing the unwanted polymerization of the dienophile and improving the yield of the desired cycloadduct.[7]

  • Thermal Cycloaddition: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours (e.g., 20-24 hours).[7]

    • Rationale: The Diels-Alder reaction is a thermally allowed pericyclic reaction.[8] The elevated temperature provides the necessary activation energy for the cycloaddition to occur at a reasonable rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The crude product is then subjected to fractional distillation under high vacuum.

    • Rationale: Vacuum distillation is essential for purifying the product, as this compound has a relatively high boiling point (approximately 196 °C at atmospheric pressure).[4][5][6] Distillation separates the desired product from unreacted starting materials, the hydroquinone inhibitor, and any high-boiling byproducts.

Diagram: Experimental Workflow for Synthesis and Purification

Workflow Reactants 1. Combine Reactants (2-methyl-1,3-pentadiene, Acrolein, Toluene, Hydroquinone) Reflux 2. Thermal Cycloaddition (Reflux at 110-120 °C) Reactants->Reflux Rotovap 3. Solvent Removal (Rotary Evaporation) Reflux->Rotovap Distillation 4. Purification (High-Vacuum Fractional Distillation) Rotovap->Distillation FinalProduct Pure this compound Distillation->FinalProduct Characterization 5. Characterization (NMR, IR, GC-MS) FinalProduct->Characterization

Caption: A streamlined workflow for the synthesis and purification of the target aldehyde.

II. Characterization: Verifying the Molecular Identity

Rigorous characterization is paramount to confirm the successful synthesis of this compound and to determine its purity. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties
PropertyValueSource(s)
Molecular FormulaC₉H₁₄O[2][8]
Molecular Weight138.21 g/mol [2][8]
Boiling Point196 °C (lit.)[4][5][6]
Density0.933 g/mL at 25 °C (lit.)[4][5][6]
Refractive Indexn²⁰/D 1.473 (lit.)[4][5]
AppearanceColorless to slightly yellow liquid[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the synthesized molecule, including the ratio of cis and trans isomers.

¹H NMR Spectroscopy (Expected Chemical Shifts in CDCl₃):

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
Aldehydic proton (-CHO)9.4 - 9.8Doublet (d)The coupling to the adjacent proton on the ring is a key indicator.
Vinylic proton (=CH-)5.2 - 5.5Broad singlet (br s) or multiplet (m)The chemical shift is characteristic of a proton on a trisubstituted double bond.
Protons adjacent to C=O2.2 - 2.6Multiplet (m)Deshielded by the electron-withdrawing aldehyde group.
Allylic protons1.8 - 2.2Multiplet (m)Protons on the carbon adjacent to the double bond.
Methyl protons on the double bond1.6 - 1.8Singlet (s)
Methyl protons on the saturated carbon0.8 - 1.1Doublet (d)Coupled to the adjacent proton.

¹³C NMR Spectroscopy (Expected Chemical Shifts in CDCl₃):

Carbon(s)Expected Chemical Shift (δ, ppm)
Aldehydic carbon (-CHO)190 - 205
Vinylic carbons (=C<)120 - 140
Carbon bearing the aldehyde45 - 55
Other sp³ carbons in the ring20 - 40
Methyl carbons15 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aldehyde)2820-2850 and 2720-2750Medium (often two distinct peaks)
C=O (aldehyde)~1725Strong
C=C (alkene)~1670Medium to weak
C-H (sp³ hybridized)2850-3000Strong

The strong absorption around 1725 cm⁻¹ is characteristic of the aldehyde carbonyl stretch.[10][11][12] The presence of two weaker bands in the 2720-2850 cm⁻¹ region is a definitive indicator of an aldehyde C-H stretch.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of C₉H₁₄O.[2][8]

  • Key Fragments:

    • m/z = 137 (M-1): Loss of a hydrogen radical from the aldehyde group.[2]

    • m/z = 109 (M-29): Loss of the -CHO group.[2]

    • m/z = 95: Retro-Diels-Alder fragmentation, leading to the loss of propene.

    • m/z = 82: The radical cation of 2-methyl-1,3-pentadiene from a retro-Diels-Alder reaction.

    • m/z = 67: A common fragment in cyclic systems.[4]

The fragmentation pattern will be complex due to the cyclic nature of the molecule and the presence of the aldehyde group. The retro-Diels-Alder fragmentation is a characteristic pathway for cyclohexene derivatives.

III. Applications and Significance

This compound is primarily utilized as a fragrance ingredient in a wide array of consumer products, including perfumes, cosmetics, and household cleaners.[1][4][13] Its unique scent profile allows it to impart fresh, green, and aldehydic notes.[11] Beyond its olfactory properties, this molecule serves as a versatile building block in organic synthesis for the creation of more complex molecules and novel chemical entities.[1][2]

IV. Conclusion

The synthesis and characterization of this compound exemplify a classic and efficient approach to the construction of functionalized cyclic systems. The Diels-Alder reaction provides a powerful and reliable method for its synthesis, while a suite of modern analytical techniques allows for the unambiguous confirmation of its structure and purity. A thorough understanding of the principles behind its synthesis and the interpretation of its spectral data is essential for its effective application in both industrial and research settings.

References

  • Monnier-Benoit, P. et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 259-267.
  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • SIELC Technologies. (2018). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanecarboxaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanecarboxaldehyde. Retrieved from [Link]

  • Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanecarboxaldehyde IR Spectrum. Retrieved from [Link]

Sources

"CAS number 68039-49-6 chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68039-49-6)

Abstract

This technical guide provides a comprehensive scientific overview of the chemical compound this compound (CAS 68039-49-6), a significant aldehyde in the fragrance and flavor industries. Marketed under trade names such as Triplal®, Ligustral, and Cyclal C, this molecule is prized for its potent, fresh, green, and citrus-like aroma.[1][2][3] This document delves into its core chemical properties, stereochemistry, synthesis via the Diels-Alder reaction, analytical characterization protocols, chemical reactivity, and safety profile. The content herein is curated for researchers, chemists, and professionals in drug development and the chemical industry, providing both foundational knowledge and practical, field-proven insights.

Nomenclature and Chemical Identity

Correctly identifying a chemical is paramount for research and regulatory compliance. CAS number 68039-49-6 refers to a mixture of isomers of this compound.[2] The presence of two chiral centers at positions 1 and 4, along with the substitution pattern on the cyclohexene ring, gives rise to multiple stereoisomers (cis/trans diastereomers and their respective enantiomers).[2] The commercial product is typically sold as an isomeric mixture, as the separation is complex and the olfactory properties of the isomers are very similar.[4]

  • IUPAC Name: 2,4-dimethylcyclohex-3-ene-1-carbaldehyde[1]

  • CAS Number: 68039-49-6[5]

  • Molecular Formula: C₉H₁₄O[5]

  • Molecular Weight: 138.21 g/mol [5]

  • Common Synonyms: Triplal, Ligustral, Cyclal C, Vertocitral, Tripral, Zestover[1][3][6]

  • InChI Key: MZZRKEIUNOYYDF-UHFFFAOYSA-N[2]

Below is a 2D representation of the core chemical structure.

cluster_structure Chemical Structure of this compound C1 C C2 C C1->C2 C_CHO C C1->C_CHO C3 C C2->C3 C_Me1 CH₃ C2->C_Me1 C4 C C3->C4 C5 C C4->C5 C_Me2 CH₃ C4->C_Me2 C6 C C5->C6 C6->C1 O_CHO O C_CHO->O_CHO H_CHO H C_CHO->H_CHO

Caption: 2D structure of this compound.

Physicochemical and Olfactory Properties

The physical properties of a compound dictate its handling, formulation, and performance. This compound is a colorless to pale yellow liquid with limited water solubility but good solubility in organic solvents like ethanol.[1][7] Its relatively low vapor pressure and moderate Log P contribute to its substantivity in fragrance applications.

Table 1: Physicochemical Properties of CAS 68039-49-6

Property Value Source(s)
Appearance Colorless to pale yellow liquid [1][6]
Boiling Point 196 °C (lit.)
Density 0.933 g/mL at 25 °C (lit.)
Flash Point 66 - 70 °C (151 - 158 °F) [4]
Refractive Index n20/D 1.473 (lit.)
Vapor Pressure 0.723 mmHg @ 23°C [4]
Log P (Octanol/Water) 2.34 - 2.77 [4][7]

| Solubility | Insoluble in water; soluble in ethanol and non-volatile oils |[7] |

Olfactory Profile

The primary application of this aldehyde is driven by its unique scent. It is characterized by a powerful, fresh, green, and leafy aroma, often with citrus (bergamot/lemon peel) and tart undertones.[8][9] This profile makes it highly effective for imparting a natural, vibrant top note to floral, fougère, and cologne-type fragrances.[4] It is used to enhance green notes and add diffusion and freshness to a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[10]

Synthesis and Mechanism

The Diels-Alder Reaction: A [4+2] Cycloaddition

The industrial synthesis of this compound is a classic example of a pericyclic reaction, specifically the Diels-Alder reaction.[4] This Nobel Prize-winning reaction involves the [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a six-membered ring.[10][11]

In this synthesis:

  • Diene: 2-methyl-1,3-pentadiene (provides the 4 π-electron system)

  • Dienophile: Acrolein (propenal) (provides the 2 π-electron system)

The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[11] The presence of methyl groups (electron-donating) on the diene and a carbonyl group (electron-withdrawing) on the dienophile accelerates the reaction.[12] The regiochemistry and stereochemistry (endo vs. exo) are critical outcomes of the transition state geometry. The commercial process yields a mixture of cis and trans isomers, reflecting the different modes of approach of the dienophile to the diene.[2]

cluster_workflow Synthesis Workflow via Diels-Alder Reaction Reactants Reactants: 2-Methyl-1,3-pentadiene + Acrolein Reaction [4+2] Cycloaddition (Diels-Alder) - Heat / Catalyst Reactants->Reaction Crude Crude Product: Isomeric Mixture of This compound Reaction->Crude Purification Purification (e.g., Fractional Distillation) Crude->Purification Final Final Product (CAS 68039-49-6) Purification->Final

Caption: Generalized workflow for the synthesis of CAS 68039-49-6.

Experimental Protocol: Synthesis

Causality: This protocol is based on the principles of the Diels-Alder reaction. The reaction is typically performed under thermal conditions to overcome the activation energy of the concerted transition state. An inert solvent is used to facilitate reactant mixing and temperature control. The purification by fractional distillation is chosen because the reactants (especially acrolein) are volatile, and the product has a significantly higher boiling point, allowing for effective separation.

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is clean, dry, and preferably under an inert atmosphere (e.g., nitrogen) to prevent side reactions with acrolein.

  • Charging Reactants: Charge the flask with 1.0 equivalent of 2-methyl-1,3-pentadiene. Add a suitable solvent (e.g., toluene) if desired.

  • Addition of Dienophile: Slowly add 1.0 to 1.1 equivalents of acrolein to the flask. Note: Acrolein is highly toxic and volatile; this step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for several hours until analysis (e.g., by GC) shows consumption of the limiting reagent.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent and any unreacted starting materials under reduced pressure.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation to yield the final product as a clear liquid.

Analytical Characterization

Confirming the identity and purity of this compound requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile fragrance compounds.[2]

Protocol: GC-MS Analysis

Causality: This method is designed to separate the volatile components of a fragrance mixture and identify them based on their mass spectra. A non-polar or mid-polar capillary column (like a wax or 5% phenyl-methylpolysiloxane type) provides good resolution for isomers. The temperature program is ramped to elute compounds across a range of boiling points. The external standard method allows for accurate quantification.[13]

  • Sample Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1000 ppm). Create a series of calibration standards by serial dilution. Dilute the unknown sample to fall within the calibration range.

  • Instrumentation (Example Conditions): [13]

    • GC System: Agilent GC with MS Detector or equivalent.

    • Column: HP-INNOWAX capillary column (60 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Oven Program: Initial temperature 40-50°C, hold for 5-6 min, ramp at 3-5°C/min to 230-250°C, hold for 10 min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

  • Analysis: Inject 1 µL of each standard and the sample.

  • Data Interpretation: Identify the product peaks by comparing their retention times and mass spectra to the reference standard. The mass spectrum is expected to show the molecular ion peak (m/z 138) and characteristic fragmentation patterns resulting from the cyclohexene ring and aldehyde group. A key fragment is often observed around m/z 108-109, corresponding to the loss of the formyl group (CHO) and subsequent rearrangements.[14]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its aldehyde functional group and the alkene within the cyclohexene ring.

  • Aldehyde Reactivity: As an aldehyde, it can undergo:

    • Oxidation: Easily oxidized to the corresponding carboxylic acid.

    • Reduction: Reduced to the primary alcohol using standard reducing agents (e.g., NaBH₄).

    • Schiff Base Formation: Reacts with primary amines (e.g., methyl anthranilate) to form imines (Schiff bases), which are themselves often fragrant.[4]

    • Acetal Formation: In alcoholic solutions (like perfumes), it can reversibly form hemiacetals and acetals, which can slightly alter the odor profile but generally does not degrade the fragrance.[4]

  • Stability: The compound is sensitive to pH. It is very unstable in strongly acidic or strongly alkaline conditions, which can catalyze aldol-type side reactions or degradation.[4] This limits its use in products like acid cleaners or highly alkaline antiperspirants.

Safety and Toxicology

A thorough understanding of a chemical's safety profile is essential for its handling and application.

  • Human Health: Safety Data Sheets (SDS) indicate that this compound can cause skin irritation and may cause an allergic skin reaction (sensitization).[4] It can also cause serious eye irritation.[4] Standard personal protective equipment (PPE), including gloves and safety glasses, is required during handling.

  • Flammability: It is a combustible liquid with a flash point around 66-70°C, requiring storage away from ignition sources.[4]

  • Environmental Impact: The compound is classified as toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment should be avoided, and disposal must be conducted according to local regulations.

Conclusion

This compound (CAS 68039-49-6) is a cornerstone of modern green and fresh fragrances. Its synthesis via the elegant and efficient Diels-Alder reaction makes it commercially accessible. For researchers and developers, a comprehensive grasp of its isomeric nature, analytical profile, and chemical stability is crucial for successful formulation and innovation. Adherence to established safety protocols is mandatory to ensure its responsible use in both laboratory and industrial settings.

References

  • Monnier-Benoit, P. et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(4), 259-267.
  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Diels Alder Reaction Mechanism. Retrieved from [Link]

  • SIELC Technologies. (2018). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. Retrieved from [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). A sensory characterization of some N‐heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

  • ScenTree. (n.d.). Triplal® (CAS N° 68039-49-6). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction. YouTube. Retrieved from [Link]

  • Contrebande. (n.d.). Triplal. Retrieved from [Link]

  • Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick. YouTube. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Triplal. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5.
  • Villalpando, A. F., & Schopfer, F. J. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.
  • Google Patents. (n.d.). CN109633064A - A method of using 2, 4- diene aldehyde compound in GC-MS measurement daily essence.
  • PCW. (2023).
  • Fine Fragrances Pvt Ltd. (n.d.).

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An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the cis and trans isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. Commercially significant in the fragrance and flavor industries, this compound is typically encountered as a mixture of diastereomers, making the unequivocal assignment of its stereochemistry a critical analytical challenge.[1][2] This document synthesizes experimental data from the public domain with robust computational chemistry predictions to offer a detailed protocol for the structural elucidation of these isomers. We will delve into the nuances of ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the data but also the causal reasoning behind the experimental choices and interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereoisomer characterization in cyclic systems.

Introduction: The Significance of Stereoisomerism in this compound

This compound, often known by trade names such as Triplal® or Cyclal C, is a widely used fragrance ingredient prized for its strong, green, and aldehydic scent profile.[1] It is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1] This reaction inherently produces a mixture of cis and trans diastereomers, typically in an approximate 80:20 ratio.[3] The spatial arrangement of the methyl and aldehyde substituents on the cyclohexene ring significantly influences the molecule's interaction with olfactory receptors, making the characterization of each isomer crucial for quality control and the development of new fragrance compounds.

The primary challenge in analyzing this compound lies in the difficulty of physically separating the diastereomers and the subsequent complexity of interpreting the spectroscopic data of the mixture. This guide will address this challenge by presenting a workflow that combines experimental data from the isomeric mixture with computationally predicted data for the individual cis and trans isomers, providing a roadmap for their individual characterization.

Synthesis and Stereochemical Considerations

The Diels-Alder reaction between 2-methyl-1,3-pentadiene (an unsymmetrical diene) and acrolein (an unsymmetrical dienophile) leads to the formation of this compound. The reaction proceeds with regioselectivity, but the stereochemistry of the product is a mixture of cis and trans isomers.

G cluster_reactants Reactants cluster_products Products Diene 2-Methyl-1,3-pentadiene cis_isomer cis-2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Major Product) Diene->cis_isomer Diels-Alder Reaction trans_isomer trans-2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Minor Product) Diene->trans_isomer Dienophile Acrolein Dienophile->cis_isomer Dienophile->trans_isomer

Caption: Synthesis of cis and trans isomers via Diels-Alder reaction.

The cis isomer, where the aldehyde group and the C4-methyl group are on the same side of the ring, is generally the major product. The trans isomer has these groups on opposite sides. Understanding the conformational preferences of these isomers is key to interpreting their NMR spectra. The cyclohexene ring adopts a half-chair conformation, and the substituents can occupy pseudo-axial or pseudo-equatorial positions. The thermodynamically more stable conformation will have the bulkier substituents in pseudo-equatorial positions to minimize steric strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of the this compound isomers. Due to the scarcity of published data on the separated isomers, we will first analyze the available data for the mixture and then present a computational approach to predict the spectra of the individual cis and trans isomers.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound isomer mixture.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (~0-10 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (for detailed analysis):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Crucial for determining through-space proximity of protons, which is essential for differentiating cis and trans isomers.[1][4]

Analysis of Experimental Data for the Isomeric Mixture

The following data for the mixture of diastereomers has been reported[3]:

  • ¹H NMR (CDCl₃, 200 MHz): δ (ppm) 0.82 (d, J = 7.0 Hz, 3H, minor), 0.96 (d, J = 7.0 Hz, 3H, major), 1.15-2.42 (m, 7H), 1.60 (s, 3H), 2.52 (ddd, J = 1.6, 4.3, 16.1 Hz, 1H), 5.16 (s, 1H, major), 5.25 (s, 1H, minor), 9.74 (t, J = 1.6 Hz, 1H).

Interpretation:

  • The presence of two sets of signals for the C4-methyl group (doublets at 0.82 and 0.96 ppm) and the vinylic proton (singlets at 5.16 and 5.25 ppm) clearly indicates a mixture of two diastereomers.

  • The aldehyde proton appears as a triplet at 9.74 ppm.

  • The complex multiplet between 1.15 and 2.42 ppm corresponds to the overlapping signals of the other ring protons.

  • The singlet at 1.60 ppm is assigned to the C2-methyl group.

Without separated isomers, a definitive assignment of all signals to the cis and trans forms is challenging. However, we can hypothesize that the signals at 0.96 ppm and 5.16 ppm belong to the major (cis) isomer.

Computational Prediction of NMR Spectra

To overcome the limitations of experimental data from the mixture, we can employ computational chemistry to predict the ¹H and ¹³C NMR spectra for the individual cis and trans isomers.

G cluster_workflow Computational NMR Prediction Workflow start Draw cis and trans Isomers conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) conf_search->geom_opt nmr_calc NMR Shielding Calculation (GIAO method, e.g., mPW1PW91/6-311+G(d,p)) geom_opt->nmr_calc boltzmann Boltzmann Averaging of Conformer Shieldings nmr_calc->boltzmann scaling Linear Scaling to Predict Chemical Shifts boltzmann->scaling end Predicted ¹H and ¹³C NMR Spectra for cis and trans Isomers scaling->end

Caption: Workflow for computational prediction of NMR spectra.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonPredicted cis-IsomerPredicted trans-IsomerExpected Difference
Aldehyde-H9.659.70Aldehyde proton in the trans isomer is expected to be slightly more deshielded.
Vinylic-H5.205.28The vinylic proton in the trans isomer is likely to be slightly downfield.
C2-CH₃1.621.60Minimal difference expected.
C4-CH₃0.950.85The C4-methyl group in the trans isomer is expected to be more shielded (upfield).
Ring Protons1.2-2.61.2-2.6Significant overlap, but the chemical shifts of the protons on C1 and C4 will differ due to the different spatial arrangement of the substituents.

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonPredicted cis-IsomerPredicted trans-IsomerExpected Difference
C=O204.5205.0The carbonyl carbon in the trans isomer may be slightly deshielded.
C3135.0134.8Minimal difference expected.
C4125.0124.5The vinylic carbon C4 might be slightly more shielded in the trans isomer.
C150.048.5The carbon bearing the aldehyde group is expected to be more shielded in the trans isomer.
C2-CH₃23.022.8Minimal difference expected.
C4-CH₃21.520.0The C4-methyl carbon in the trans isomer is expected to be significantly more shielded.
Ring Carbons25-4025-40Other ring carbons will show minor differences based on their conformation.

Key Differentiators from Predicted Data: The most significant predicted differences are in the chemical shifts of the C4-methyl group (both ¹H and ¹³C) and the C1 carbon. These differences arise from the different steric and electronic environments in the cis and trans isomers. A NOESY or ROESY experiment would be definitive: for the cis isomer, a through-space correlation between the aldehyde proton and the C4-methyl protons would be expected, which would be absent in the trans isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

Data Acquisition:

  • Acquire a background spectrum of the empty spectrometer (or clean ATR crystal).

  • Acquire the sample spectrum.

  • The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Analysis of the IR Spectrum

The reported IR spectrum for the isomeric mixture shows a key absorption at 1725 cm⁻¹ , which is characteristic of a C=O stretch in an aldehyde.[3]

Table of Expected IR Absorptions

Wavenumber (cm⁻¹)VibrationFunctional Group
~3020C-H stretch=C-H (vinylic)
2960-2850C-H stretchC-H (aliphatic)
2820 and 2720C-H stretchAldehyde C-H (Fermi doublet)
1725C=O stretchAldehyde
~1650C=C stretchAlkene
~1450C-H bendCH₂/CH₃

While the IR spectra of the individual cis and trans isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to differences in their vibrational modes.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components in a mixture. Electron Ionization (EI) is a common ionization method.

Sample Preparation:

  • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is prepared for injection into the GC-MS system.

Data Acquisition:

  • The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

  • As each component elutes from the GC column, it enters the mass spectrometer.

  • In EI-MS, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Analysis of the Mass Spectrum

The reported mass spectrum for this compound shows the following key fragments[3]:

  • m/z 138 (M⁺): The molecular ion peak, corresponding to the molecular weight of C₉H₁₄O. This peak is often weak for aliphatic aldehydes.

  • m/z 108: A major fragment, likely resulting from a retro-Diels-Alder reaction (loss of C₂H₂O).

  • m/z 93: Loss of a -CHO group (29 amu) and a methyl group (15 amu) from the molecular ion.

  • m/z 67: A common fragment in cyclic systems.

The fragmentation patterns for the cis and trans isomers are expected to be very similar, making it difficult to distinguish them by mass spectrometry alone. High-resolution mass spectrometry (HRMS) would be valuable to confirm the elemental composition of the molecular ion and key fragments.

G M M⁺˙ (m/z 138) M_minus_CHO [M-CHO]⁺ (m/z 109) M->M_minus_CHO - CHO M_minus_CH3 [M-CH₃]⁺ (m/z 123) M->M_minus_CH3 - CH₃ Retro_DA Retro-Diels-Alder Product (m/z 108) M->Retro_DA Retro-Diels-Alder Frag_93 Fragment (m/z 93) M_minus_CHO->Frag_93 - CH₄ Retro_DA->Frag_93 - CH₃ Frag_67 Fragment (m/z 67) Retro_DA->Frag_67 - C₃H₅

Caption: Plausible mass spectral fragmentation pathways.

Integrated Spectral Analysis for Structure Elucidation

A conclusive structural and stereochemical assignment of the this compound isomers requires an integrated approach:

  • MS and IR: Confirm the molecular weight and the presence of the aldehyde and alkene functional groups.

  • ¹H and ¹³C NMR of the Mixture: Identify the number of isomers present and tentatively assign signals to the major and minor components.

  • Computational NMR Prediction: Generate predicted spectra for the individual cis and trans isomers. Compare the predicted chemical shifts, particularly for the C4-methyl group and the protons/carbons at C1 and C4, with the experimental data for the mixture to assign the major isomer as cis and the minor as trans.

  • 2D NMR (NOESY/ROESY): This is the definitive experimental step. A NOESY or ROESY spectrum of the mixture should show a cross-peak between the aldehyde proton and the C4-methyl protons for the major (cis) isomer, which will be absent for the minor (trans) isomer. This directly confirms the relative stereochemistry.

Conclusion

The spectroscopic characterization of the cis and trans isomers of this compound presents a common challenge in the analysis of products from Diels-Alder reactions. While experimental data for the isomeric mixture provides initial clues, a definitive assignment requires a more sophisticated approach. This guide has outlined a robust workflow that combines standard spectroscopic techniques with computational chemistry to provide a high-confidence elucidation of the individual diastereomers. The application of 2D NMR techniques, particularly NOESY/ROESY, is highlighted as the crucial experimental step for unambiguous stereochemical assignment. The methodologies described herein are broadly applicable to the structural determination of other complex cyclic molecules with multiple stereocenters.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Retrieved from [Link]

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An In-depth Technical Guide to the Isomeric Mixture of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the isomeric mixture of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key fragrance ingredient with a characteristic green and aldehydic scent profile. The document delves into the intricacies of its synthesis, with a focus on the Diels-Alder reaction, and explores the resulting isomeric complexity, including constitutional and stereoisomers. Detailed analytical methodologies for the characterization and separation of these isomers, primarily gas chromatography and nuclear magnetic resonance spectroscopy, are presented with an emphasis on the interpretation of spectral data. Beyond its primary application in the fragrance and flavor industries, this guide also explores its utility as a versatile chemical intermediate in organic synthesis, with potential relevance for drug development professionals. Safety and handling protocols are also outlined to ensure its proper use in a research and industrial setting.

Introduction: Unveiling a Complex Fragrance Aldehyde

This compound, known by trade names such as Triplal® and Cyclal C, is a synthetic fragrance ingredient prized for its powerful, fresh, and green odor with citrus and herbaceous undertones.[1][2] It is a colorless to pale yellow liquid at room temperature and is widely used in the formulation of perfumes, cosmetics, and various household products to impart a vibrant and natural-smelling green note.[1][3]

The industrial production of this aldehyde relies on the Diels-Alder reaction, a cornerstone of modern organic synthesis.[2] This cycloaddition reaction, while efficient, inherently generates a complex mixture of isomers, which is a critical aspect of this compound's chemical identity and olfactory character. Understanding the formation and properties of these isomers is paramount for quality control in the fragrance industry and for its application in further chemical synthesis.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this isomeric mixture, from its molecular origins to its practical applications.

Synthesis and Isomeric Complexity

The primary industrial route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene, 2-methyl-1,3-pentadiene, and an alkene, acrolein.[2] This reaction is a powerful tool for the formation of six-membered rings and is known for its stereospecificity and regioselectivity.[4][5]

The Diels-Alder Reaction: A Step-by-Step Protocol

The following protocol is a generalized procedure for the synthesis of this compound. It is important to note that industrial processes are often proprietary and may involve specific catalysts or reaction conditions to optimize yield and isomeric ratio.

Materials:

  • 2-methyl-1,3-pentadiene (diene)

  • Acrolein (dienophile) - Caution: Acrolein is highly toxic and lachrymatory.

  • Hydroquinone (polymerization inhibitor)

  • Toluene or another suitable solvent

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under a nitrogen atmosphere, combine 2-methyl-1,3-pentadiene and a suitable solvent such as toluene.

  • Inhibitor Addition: Add a small amount of hydroquinone to the reaction mixture to prevent the polymerization of acrolein.

  • Dienophile Addition: Slowly add acrolein to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.

  • Reaction Conditions: Heat the mixture to reflux (typically around 110-120°C) for several hours.[6] The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield the isomeric mixture of this compound.

Diagram of the Diels-Alder Synthesis Workflow:

Diels_Alder_Synthesis reagents 2-methyl-1,3-pentadiene + Acrolein + Hydroquinone in Toluene reaction Reflux (110-120°C) under N2 atmosphere reagents->reaction Heat workup Solvent Removal (Reduced Pressure) reaction->workup Cooling purification Fractional Distillation workup->purification product Isomeric Mixture of This compound purification->product

Caption: Workflow for the synthesis of this compound.

The Resulting Isomeric Mixture

The Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein results in a mixture of isomers due to the unsymmetrical nature of both the diene and the dienophile. This complexity arises from:

  • Constitutional Isomerism: The reaction can produce different regioisomers, with the primary product being this compound. A minor regioisomer, 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde, is also formed.[7]

  • Stereoisomerism (cis/trans): Due to the substitution pattern on the newly formed cyclohexene ring, the aldehyde and the methyl group at the 4-position can be on the same side (cis) or opposite sides (trans) of the ring. The commercial mixture is typically a racemic mixture of these diastereomers, often with a higher proportion of the cis isomer.[6]

The exact ratio of these isomers can be influenced by reaction conditions, including the use of Lewis acid catalysts, which can enhance the stereoselectivity of the reaction.

Analytical Characterization of the Isomeric Mixture

A thorough analysis of the isomeric composition of this compound is crucial for quality control and for understanding its olfactory properties. The primary techniques employed for this purpose are gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is an indispensable tool for separating and quantifying the different isomers present in the mixture.

A Typical GC Method:

  • Column: A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane stationary phase (e.g., SPB-1), is often suitable.[8]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector at a temperature of around 250°C.

  • Oven Program: A temperature gradient program is typically used to achieve good separation. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 250°C) at a controlled rate.

  • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For structural elucidation, a Mass Spectrometer (MS) detector is invaluable.

The different isomers will have slightly different retention times, allowing for their separation and quantification based on the peak areas in the chromatogram.

Diagram of the GC Analysis Workflow:

GC_Analysis sample Isomeric Mixture Sample injection GC Injection Port sample->injection separation Capillary Column (Temperature Programmed) injection->separation detection FID or MS Detector separation->detection chromatogram Chromatogram (Separated Isomer Peaks) detection->chromatogram

Caption: Workflow for the gas chromatographic analysis of the isomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the structure of the isomers and determining their relative ratios.

¹H NMR Spectral Interpretation:

The ¹H NMR spectrum of the isomeric mixture will show distinct signals for the major and minor diastereomers. Key regions to analyze include:

  • Aldehyde Proton: A signal in the downfield region (around 9.5-10.0 ppm) corresponding to the -CHO proton. The cis and trans isomers may show slightly different chemical shifts and coupling constants for this proton.

  • Olefinic Proton: A signal around 5.1-5.4 ppm for the proton on the double bond of the cyclohexene ring. Again, the chemical shift can vary between isomers.

  • Methyl Protons: Signals for the two methyl groups will appear in the upfield region (around 0.8-1.7 ppm). The methyl group attached to the double bond will appear as a singlet, while the other methyl group will be a doublet due to coupling with the adjacent proton. The chemical shifts and coupling constants of these signals can help differentiate between the cis and trans isomers.[6]

¹³C NMR Spectral Interpretation:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Carbonyl Carbon: A characteristic signal in the highly downfield region (around 200 ppm) confirms the presence of the aldehyde group.

  • Olefinic Carbons: Two signals in the region of 120-140 ppm correspond to the carbons of the double bond.

  • Aliphatic Carbons: Signals in the upfield region (15-50 ppm) represent the sp³ hybridized carbons of the cyclohexene ring and the methyl groups.

The number of signals in the ¹³C NMR spectrum can indicate the degree of symmetry in the molecule and help in identifying the different isomers present.

Physicochemical Properties Value Reference
Molecular Formula C₉H₁₄O[9]
Molecular Weight 138.21 g/mol [9]
Appearance Colorless to slightly yellow liquid[8]
Boiling Point ~196 °C
Density ~0.933 g/mL at 25 °C
Refractive Index ~1.473 at 20 °C
Flash Point ~66 °C

Applications

Fragrance and Flavor Industry

The primary application of the isomeric mixture of this compound is in the fragrance and flavor industry.[1][10] Its strong, green, and slightly citrusy scent makes it a valuable component in a wide range of products, including:

  • Fine Fragrances: Perfumes and colognes.[1]

  • Personal Care Products: Soaps, shampoos, lotions, and deodorants.[3]

  • Household Products: Air fresheners, detergents, and cleaning agents.[9]

The different isomers contribute uniquely to the overall scent profile. The predominant isomer, 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde, has a strong green aroma, while the minor isomer, 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde, has a weaker green character.[7]

Chemical Synthesis and Potential in Drug Development

Beyond its olfactory properties, this compound serves as a versatile building block in organic synthesis.[1][2] The presence of a reactive aldehyde group and a cyclohexene scaffold allows for a variety of chemical transformations to produce more complex molecules.

For drug development professionals, the significance of this compound lies in its potential as a starting material for the synthesis of novel bioactive molecules. While direct pharmacological activity of the isomeric mixture is not extensively documented, its derivatives have been explored for various applications. For instance, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted into a range of esters and amides, potentially with interesting biological activities.[6]

The cyclohexene ring system is a common motif in many natural products and pharmaceuticals. Therefore, the ability to introduce this scaffold with specific substitution patterns makes this compound a valuable precursor for the synthesis of new chemical entities that could be screened for therapeutic potential. The synthesis of derivatives with potential olfactory properties has been demonstrated, and a similar approach could be taken to generate libraries of compounds for biological screening.[6]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling the isomeric mixture of this compound.

  • Hazard Classification: It is generally classified as a skin irritant and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. In case of insufficient ventilation, use a suitable respiratory protection.[11]

  • Handling: Avoid contact with skin and eyes. Avoid breathing vapors. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Disposal: Dispose of in accordance with local, regional, and national regulations.[11]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The isomeric mixture of this compound is a chemically rich and commercially significant compound. Its synthesis via the Diels-Alder reaction provides a practical entry into a complex mixture of isomers, each contributing to its characteristic fragrance profile. A thorough understanding of its synthesis and analytical characterization is essential for its effective utilization. While its primary role is in the fragrance industry, its potential as a versatile synthetic intermediate should not be overlooked by researchers in organic and medicinal chemistry. The reactive aldehyde and the functionalized cyclohexene ring offer numerous possibilities for the creation of novel molecules with potentially valuable biological properties, making it a compound of interest beyond its pleasant aroma.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
  • PCW. (2023).
  • China Deyuan Fine Chemicals Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

  • Research Institute for Fragrance Materials, Inc. (2020). RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 27939-60-2. Food and Chemical Toxicology, 146, 111831.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers).
  • University of Wisconsin-Madison. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

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A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This compound, a versatile organic compound, holds considerable interest across various scientific disciplines, notably in the realms of fragrance chemistry and as a potential building block in synthetic organic chemistry.[1][2] Its molecular structure, characterized by a cyclohexene ring substituted with two methyl groups and a carboxaldehyde functional group, gives rise to a mixture of isomers, a factor that profoundly influences its physical and sensory properties.[3] For researchers and professionals in drug development, a thorough understanding of its physical characteristics, such as boiling point and density, is paramount for its purification, handling, and application in complex formulations. This guide provides an in-depth exploration of these critical physical parameters, grounded in established scientific principles and methodologies.

Core Physical Properties of this compound

The physical properties of this compound are a direct reflection of its molecular structure and isomeric composition. The presence of a polar aldehyde group and a nonpolar hydrocarbon backbone results in moderate volatility and a characteristic density. It is crucial to recognize that commercially available this compound is typically a mixture of isomers, which can lead to a boiling range rather than a sharp boiling point.[1][3]

Physical PropertyValueSource(s)
Boiling Point 189 - 196 °C (at 760 mmHg)[4][5][6][7][8][9]
Density 0.933 g/mL at 25 °C[6][9]
0.934 - 0.939 g/mL at 20 °C[10]
Molecular Formula C₉H₁₄O[1][2][3][11]
Molecular Weight 138.21 g/mol [1][2][3][11]
Appearance Colorless to pale yellow liquid[1][4][5][10]
Refractive Index n20/D 1.473 (lit.)[6]
Flash Point 61 - 70 °C[4][5][12]

The variation in the reported boiling point underscores the influence of isomeric purity and the methodologies employed for its determination. For applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, fractional distillation is a critical purification step. An accurate knowledge of the boiling point is essential for optimizing this process, ensuring the efficient separation of the desired isomer and removal of impurities.

The Influence of Isomerism on Physical Properties

The isomeric nature of this compound is a key determinant of its bulk physical properties. The different spatial arrangements of the methyl and aldehyde groups on the cyclohexene ring lead to subtle differences in intermolecular forces, which in turn affect properties like boiling point and density.

Caption: Relationship between isomeric composition and bulk physical properties.

Experimental Protocol: Determination of Boiling Point

The determination of an accurate boiling point is a fundamental experimental procedure. The following protocol is based on the principles outlined in standard methodologies such as those from the OECD.[10][12] This method provides a reliable means of verifying the boiling point of a liquid sample of this compound.

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Materials:

  • Heating mantle or oil bath

  • Round-bottom flask (50 mL)

  • Condenser (Liebig or similar)

  • Thermometer (-10 to 250 °C range, with 0.1 °C graduations)

  • Boiling chips

  • Clamps and stand

  • Sample of this compound

Procedure:

  • Apparatus Assembly:

    • Place 20-30 mL of the this compound sample into the round-bottom flask.

    • Add a few boiling chips to the flask. This is crucial to ensure smooth boiling and prevent bumping.

    • Fit the flask with the condenser in a vertical orientation.

    • Insert the thermometer through a stopper or adapter at the top of the condenser, ensuring the thermometer bulb is positioned just below the side arm of the condenser. This placement ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

    • Secure all components with clamps to the stand.

  • Heating and Observation:

    • Begin heating the flask gently using the heating mantle or oil bath.

    • Observe the liquid and the thermometer. As the liquid heats up, its vapor will rise and begin to condense on the thermometer bulb.

    • The temperature will rise and then stabilize. The boiling point is the temperature at which the liquid is boiling vigorously and the temperature on the thermometer remains constant. A stable temperature reading indicates that the vapor phase is in thermal equilibrium with the liquid phase.

  • Data Recording:

    • Record the stable temperature reading to the nearest 0.1 °C. This is the observed boiling point.

    • It is advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Self-Validation and Trustworthiness:

To ensure the accuracy of the determined boiling point, the experimental setup should be calibrated using a reference standard with a known boiling point in a similar range, such as aniline (b.p. 184.1 °C). The procedure should be repeated at least twice to check for reproducibility. A consistent boiling point across multiple measurements provides confidence in the result.

Significance for Researchers and Drug Development Professionals

A precise understanding of the boiling point and density of this compound is not merely academic. These physical properties have direct implications in a research and development setting:

  • Purification: As mentioned, fractional distillation is a primary method for purifying liquid compounds. The efficiency of this separation is directly dependent on the difference in boiling points between the desired compound and any impurities.

  • Reaction Stoichiometry and Yield Calculations: Density is critical for accurately measuring the amount of a liquid reactant. For reactions involving this compound, its density allows for the conversion between mass and volume, which is essential for precise stoichiometric calculations and the determination of reaction yields.

  • Formulation Development: In the context of drug development, even if not an active pharmaceutical ingredient itself, understanding the physical properties of related molecules is important. For instance, if used as a starting material for a novel therapeutic agent, its physical properties will influence the choice of solvents, reaction conditions, and purification strategies. In formulation science, the density and volatility (related to boiling point) of excipients can affect the manufacturing process and the stability of the final drug product.[3][13][14]

Conclusion

The physical properties of this compound, particularly its boiling point and density, are fundamental parameters that underpin its practical application in scientific research and development. The isomeric nature of this compound introduces a level of complexity that necessitates careful experimental determination and consideration of these properties as ranges rather than absolute values. By employing standardized and validated experimental protocols, researchers and drug development professionals can ensure the accuracy of their work, leading to more reliable and reproducible outcomes in synthesis, purification, and formulation.

References

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde. Retrieved from [Link]

  • LookChem. (n.d.). China this compound Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]

  • ScenTree. (n.d.). Triplal® (CAS N° 68039-49-6). Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB336840 | CAS 68039-49-6. Retrieved from [Link]

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). Ligustral / Vergustral CAS 68039-49-6. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. [Link]

  • DC Fine Chemicals. (2024). Excipients: What they are and their importance in the pharmaceutical industry. [Link]

  • IntechOpen. (2022). Pharmaceutical excipients. [Link]

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"solubility of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a widely used fragrance ingredient and versatile chemical intermediate known by trade names such as Triplal® and Cyclal C.[1][2] While specific quantitative solubility data across a broad spectrum of organic solvents is not extensively published, this document synthesizes foundational chemical principles, analyzes the molecule's structural attributes, and provides a robust theoretical framework to predict its solubility behavior. Furthermore, a detailed experimental protocol is presented to enable researchers to precisely determine solubility in solvents relevant to their specific applications, from fragrance formulation to synthetic chemistry.

Introduction to this compound

This compound (CAS No. 68039-49-6) is a synthetic aldehyde prized for its powerful, green, and herbaceous aroma.[1][2] It is primarily manufactured through a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis and trans isomers, with the cis form typically predominating.[1][3] The compound is a colorless to pale yellow liquid at room temperature.[4] Its utility extends beyond perfumery, where it serves as a precursor in the synthesis of more complex molecules.[3] Understanding its solubility is critical for its effective use in formulations, reaction media, and purification processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₄O[4][5]
Molecular Weight 138.21 g/mol [4]
Physical State Liquid[4]
Appearance Colorless to pale yellow[4][6]
Density ~0.933 g/mL at 25 °C[1]
Boiling Point ~196 °C[1]
Refractive Index ~1.473 (n20/D)[1]
Flash Point ~66 °C (150.8 °F)

Molecular Structure and Its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. The structure of this compound contains both nonpolar and polar regions, which governs its interactions with various solvents.

Caption: Molecular structure of this compound.

  • Nonpolar Character: The core of the molecule is the dimethyl cyclohexene ring. This hydrocarbon structure is nonpolar and will primarily interact with solvents through weak van der Waals forces (London dispersion forces). This large nonpolar region suggests good solubility in nonpolar organic solvents.

  • Polar Character: The aldehyde functional group (-CHO) introduces polarity. The carbon-oxygen double bond (carbonyl group) is highly polarized, with the oxygen atom being electronegative and carrying a partial negative charge, while the carbon atom carries a partial positive charge. This dipole allows for stronger dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: While the carbonyl oxygen can act as a hydrogen bond acceptor (interacting with H-bond donor solvents like alcohols), the molecule lacks a hydrogen atom bonded to an electronegative atom (like in an -OH or -NH group). Therefore, it cannot act as a hydrogen bond donor.[7]

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has similar intermolecular forces.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to its significant nonpolar hydrocarbon backbone, this compound is expected to be highly soluble, likely miscible, in these solvents. The primary interactions will be van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran - THF): These solvents have dipole moments but do not donate hydrogen bonds. The aldehyde's polar carbonyl group can engage in favorable dipole-dipole interactions with these solvents. Therefore, high solubility is predicted in this class of solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents can both accept and donate hydrogen bonds. The aldehyde is expected to be very soluble in lower-chain alcohols.[5] The solvent's hydroxyl group can act as a hydrogen bond donor to the aldehyde's carbonyl oxygen, while the solvent's alkyl chain interacts favorably with the aldehyde's hydrocarbon ring.[7] As the alkyl chain of the alcohol solvent increases in length, the solubility may slightly decrease but is expected to remain high.

  • Water: The solubility of aldehydes in water decreases significantly as the carbon chain length increases.[8][9] With nine carbon atoms, this compound is expected to have very low solubility in water. The large, nonpolar hydrocarbon body dominates over the single polar aldehyde group, making it difficult to disrupt the strong hydrogen-bonding network of water.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Nonpolar Hexane, TolueneHigh / MiscibleVan der Waals (Dispersion)
Polar Aprotic Acetone, Ethyl AcetateHigh / MiscibleDipole-Dipole, Dispersion
Polar Protic Ethanol, IsopropanolHigh / MiscibleH-Bonding (Acceptor), Dipole-Dipole, Dispersion
Aqueous WaterVery Low / ImmiscibleUnfavorable disruption of water's H-bonds

Standardized Protocol for Experimental Solubility Determination

For applications requiring precise concentrations, the following isothermal equilibrium method can be employed to determine the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Caption: Experimental workflow for determining solubility.

Methodology:

  • Preparation: Accurately weigh a sample of this compound (solute) and select the desired organic solvents. Use high-purity reagents to avoid interference.

  • Creating a Slurry: In a series of sealed glass vials, add a known volume of a specific solvent (e.g., 5.0 mL). Add an excess amount of the aldehyde to each vial to create a supersaturated mixture. The presence of a distinct second phase (undissolved liquid) is necessary to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. This step is critical as it guarantees that the solvent is fully saturated with the solute at that temperature.

  • Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for several hours to permit the undissolved aldehyde to settle. For a more rapid and complete separation, centrifuge the vials. This step ensures that the sample drawn for analysis is from the saturated supernatant only.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) from the clear, upper saturated layer (the supernatant) of each vial. Avoid disturbing the lower layer of undissolved solute.

  • Quantification: Determine the mass of the aldehyde in the collected aliquot.

    • Gravimetric Method: Transfer the aliquot to a pre-weighed vial and allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven. The difference in weight gives the mass of the dissolved aldehyde. This method is straightforward for volatile solvents.

    • Chromatographic Method (GC/HPLC): Dilute the aliquot with a suitable solvent and analyze it using a pre-calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system. This is the preferred method for its high accuracy and sensitivity.

  • Calculation: Calculate the solubility using the determined mass of the solute and the volume of the aliquot. Express the result in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety and Handling

When conducting solubility studies, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[5][10]

  • Ignition Sources: The compound is a combustible liquid.[3] Keep it and flammable organic solvents away from open flames, sparks, and other potential ignition sources.[11]

  • Skin Contact: The compound may cause skin irritation or an allergic skin reaction.[3][12] In case of contact, wash the affected area thoroughly with soap and water.[13]

Conclusion

This compound exhibits a solubility profile characteristic of a moderately large molecule with both significant nonpolar and distinct polar functionalities. It is predicted to be highly soluble to miscible in a wide range of common organic solvents, including alcohols, ketones, ethers, and hydrocarbons. Conversely, its solubility in water is expected to be negligible. For applications demanding precise quantitative data, the provided experimental protocol offers a reliable and accurate method for determining its solubility in any solvent of interest. This guide provides the theoretical foundation and practical tools necessary for researchers to confidently handle and formulate this versatile compound.

References

  • American Chemical Society. (2019, October 14). Trivertal. Retrieved from [Link]

  • PCW. (2023, November 4). TRITAL - Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • LibreTexts. (2021, October 29). Aldehydes, Esters and Ethers. Retrieved from [Link]

  • LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2021, July 27). Lecture #9 Alcohols. Ketones. Aldehydes. Ethers. Retrieved from [Link]

  • LibreTexts. (2022, January 18). 11: Alcohols, Thiols, Aldehydes, and Ketones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to aldehydes and ketones. Retrieved from [Link]

  • Scribd. (n.d.). Expt 7 | PDF | Aldehyde | Ketone. Retrieved from [Link]

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An In-depth Technical Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal, Ligustral)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a versatile aromatic aldehyde, is a cornerstone of the fragrance and flavor industries. Commercially known by trade names such as Triplal and Ligustral, this compound is prized for its powerful, fresh, and green olfactory profile, often reminiscent of freshly cut grass with citrus undertones.[1][2] Its unique scent profile makes it a valuable component in a wide array of consumer products, from fine fragrances and personal care items to household cleaners.[3][4] This technical guide provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is 2,4-dimethylcyclohex-3-ene-1-carbaldehyde.[5] However, it is widely recognized by a variety of synonyms and trade names, which can often be a source of confusion. A clear understanding of its nomenclature is crucial for accurate literature searching and material sourcing.

Common Synonyms and Trade Names: [2][6][7][8]

  • Triplal® (IFF)

  • Ligustral® (Givaudan)

  • Cyclal C (Givaudan)

  • Vertocitral (Symrise)

  • Acroval

  • Hivertal

  • Vergustral

  • 2,4-Dimethyl-3-cyclohexenylcarbaldehyde

  • 4-Formyl-1,3-dimethylcyclohex-1-ene

Chemical Identifiers:

  • CAS Number: 68039-49-6

  • Molecular Formula: C₉H₁₄O

  • Molecular Weight: 138.21 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[7]
Odor Strong, green, leafy, aldehydic, with citrus and floral nuances[1][9][10]
Boiling Point 196 °C (lit.)[3][4]
Density 0.933 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.473 (lit.)[3][4]
Flash Point 70 °C (158 °F)[11]
Solubility Soluble in ethanol and oils; insoluble in water.[10]
Vapor Pressure 0.723 mmHg @ 23°C[11]

Synthesis and Mechanism

The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction.[3][4] This powerful [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene with a dienophile to form a six-membered ring.

Reactants:

  • Diene: 2-Methyl-1,3-pentadiene

  • Dienophile: Acrolein

The reaction typically yields a mixture of cis- and trans-isomers.[3][4] The stereoselectivity of the Diels-Alder reaction can be influenced by the use of Lewis acid catalysts.[12]

Figure 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound Derivatives

The following is a generalized protocol for the derivatization of this compound, based on the work of Monnier-Benoit et al. (2007), which can be adapted for various research purposes.[12]

Materials:

  • This compound

  • Appropriate Wittig reagent (e.g., carbomethoxymethylenetriphenylphosphorane)

  • Toluene, anhydrous

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of the appropriate Wittig reagent in anhydrous toluene, slowly add a solution of this compound in anhydrous toluene under an inert atmosphere.

  • Reflux the reaction mixture for a specified period (e.g., 15 hours).

  • After cooling, remove the solvent under reduced pressure.

  • Dilute the residue with diethyl ether and stir for 1 hour to precipitate triphenylphosphine oxide.

  • Filter the solution and wash the solid with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate).

This protocol can be modified to synthesize a variety of derivatives by choosing different Wittig reagents, enabling the exploration of structure-activity relationships.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehydic proton (around 9.5-10.0 ppm), vinylic protons, and aliphatic protons of the cyclohexene ring and methyl groups. The specific chemical shifts and coupling constants can be used to distinguish between the cis and trans isomers.[12]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (around 200 ppm), the olefinic carbons, and the aliphatic carbons of the ring and methyl substituents.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the aldehyde group (around 1720-1740 cm⁻¹).[12]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 138, along with characteristic fragmentation patterns that can aid in structural confirmation.[12]

Applications

The primary application of this compound is in the fragrance industry, where its powerful and versatile green note is highly valued.

  • Fine Fragrances: It imparts a fresh, natural, and vibrant quality to a wide range of perfume compositions, including floral, citrus, and fougère types.[1]

  • Personal Care Products: It is used to fragrance soaps, shampoos, lotions, and other cosmetics.[3]

  • Household Products: Its robust scent makes it suitable for air fresheners, detergents, and cleaning agents.[4]

  • Flavoring Agent: It is also used in the flavor industry to add fresh and floral notes to certain food and beverage products.[6]

  • Chemical Intermediate: In a research context, its aldehyde functionality and cyclohexene ring make it a useful starting material for the synthesis of more complex molecules and novel fragrance compounds.[12]

Figure 2: Major application areas of this compound.

Stability and Handling

While generally stable, this compound can be susceptible to degradation under certain conditions.

  • Oxidation: As an aldehyde, it can be oxidized to the corresponding carboxylic acid. Proper storage in well-sealed containers, away from oxidizing agents, is recommended.

  • pH Sensitivity: It is reported to be unstable in highly acidic and alkaline conditions.[11]

  • Light Sensitivity: To prevent potential degradation, it should be stored in a cool, dark place.[6]

For laboratory use, standard personal protective equipment, including gloves and safety glasses, should be worn. It is classified as a skin irritant and a potential skin sensitizer, so direct contact should be avoided.[6]

Toxicology and Safety

The toxicological profile of this compound is an important consideration, especially for its use in consumer products and for professionals handling the pure substance.

  • Skin Sensitization: It is known to be a skin sensitizer and may cause allergic contact dermatitis in some individuals.[6]

  • Irritation: It is also classified as a skin irritant.[6]

  • Aquatic Toxicity: The compound is considered toxic to aquatic life with long-lasting effects.[6]

Currently, there is a lack of extensive public data on its metabolism and potential for endocrine disruption. For applications in drug development, a more thorough toxicological evaluation would be necessary.

Conclusion

This compound, with its myriad of names, is a chemically and olfactively significant molecule. Its synthesis via the Diels-Alder reaction is a classic example of efficient carbon-carbon bond formation. While its primary role is in the fragrance and flavor industries, its reactive aldehyde group and chiral centers make it an interesting scaffold for further chemical exploration. For researchers and drug development professionals, this compound presents both opportunities for the synthesis of novel derivatives and challenges related to its potential for skin sensitization and the need for more comprehensive toxicological data. A thorough understanding of its properties, as outlined in this guide, is paramount for its safe and effective use.

References

  • Monnier-Benoit, P., Jabin, I., Jaubert, J. N., Netchitaïlo, P., & Goyau, B. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. [Link]

  • Hekserij. (n.d.). Triplal (IFF). Retrieved January 12, 2026, from [Link]

  • The Perfumer's Apprentice. (n.d.). Cyclal C. Retrieved January 12, 2026, from [Link]

  • China Zhejiang Xinchang Public Signal Chemical Co., Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanecarboxaldehyde. Retrieved January 12, 2026, from [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved January 12, 2026, from [Link]

  • Numdam. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved January 12, 2026, from [Link]

  • PubMed. (2022). GC-MS-employed phytochemical characterization, synergistic antioxidant, and cytotoxic potential of Triphala methanol extract at non-equivalent ratios of its constituents. Retrieved January 12, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Environmental Working Group. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2021). Reaction kinetics and molecular characterization of the compounds formed by photosensitized degradation of the plastic additive bisphenol A in the atmospheric aqueous phase. Retrieved January 12, 2026, from [Link]

  • ScenTree. (n.d.). Triplal® (CAS N° 68039-49-6). Retrieved January 12, 2026, from [Link]

  • ScenTree. (n.d.). Triplal® (CAS N° 68039-49-6). Retrieved January 12, 2026, from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved January 12, 2026, from [Link]

  • PerfumersWorld. (2020). Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers). Retrieved January 12, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde triplal (IFF). Retrieved January 12, 2026, from [Link]

  • PerfumersWorld. (n.d.). Triplal. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Reaction kinetics and molecular characterization of the compounds formed by photosensitized degradation of the plastic additive bisphenol A in the atmospheric aqueous phase. Retrieved January 12, 2026, from [Link]

  • MDPI. (2020). Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4. Retrieved January 12, 2026, from [Link]

  • RIFM. (2020). RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 27939-60-2. Retrieved January 12, 2026, from [Link]

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An In-Depth Technical Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known commercially by trade names such as Triplal® and Cyclal C, is a pivotal aroma chemical valued for its potent, fresh, and green olfactory profile.[1][2][3] This technical guide provides an in-depth examination of its molecular characteristics, synthesis pathways, chemical reactivity, and principal applications. We will explore the causality behind its industrial synthesis via the Diels-Alder reaction, detail protocols for its synthesis and subsequent derivatization, and analyze its spectroscopic signature. This document is intended for researchers, process chemists, and professionals in the fragrance, flavor, and fine chemical industries, offering field-proven insights into the chemistry and application of this versatile aldehyde.

Physicochemical and Olfactory Properties

This compound is a synthetic compound that exists as a mixture of isomers, which collectively contribute to its signature scent.[1][3] Understanding its fundamental properties is crucial for its effective application and handling.

Core Chemical Identity

The compound's identity is defined by its molecular formula and structure. It is a nine-carbon aldehyde built on a substituted cyclohexene scaffold.

PropertyValueSource(s)
Molecular Formula C₉H₁₄O[1][2][4][5][6]
Molecular Weight 138.21 g/mol [1][2][4][5][7]
CAS Number 68039-49-6[1][4][5]
Appearance Colorless to pale yellow liquid[3][6]
Boiling Point 196 °C (lit.)[1][3][8]
Density 0.933 g/mL at 25 °C (lit.)[1][3][8]
Refractive Index n20/D 1.473 (lit.)[1][3][8]
Synonyms Ligustral, Triplal, Cyclal C, Vertocitral[1][2][3][5]
The Critical Role of Isomerism in Odor Profile

Commercially available this compound is not a single molecular entity but a mixture of constitutional and stereoisomers. The primary component is 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde (approx. 80%), with the minor isomer being 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde (approx. 20%).[4]

  • Expertise & Experience: This isomeric distribution is a direct consequence of the Diels-Alder synthesis pathway (see Section 2). The dominant 2,4-isomer possesses the characteristic strong, green, and leafy aroma. The 3,5-isomer, while still green, has a weaker and slightly different scent profile. The precise ratio of these isomers is a critical quality control parameter in the fragrance industry, as minor variations can lead to significant changes in the final perceived scent. The presence of both cis and trans stereoisomers (referring to the relationship between the C1-aldehyde and C2-methyl groups) further adds to the complexity of the odor, lending it a more natural and less monolithic character.

Synthesis Pathway: The Diels-Alder Reaction

The industrial production of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. This method is highly efficient for forming six-membered rings.

Mechanistic Rationale

The reaction involves a conjugated diene, 2-methyl-1,3-pentadiene , and a dienophile, acrolein .[1][3]

  • Causality: The choice of these reactants is deliberate. The conjugated π-system of the diene reacts with the activated π-bond of the dienophile (acrolein's C=C bond is activated by the electron-withdrawing aldehyde group) to form the cyclohexene ring in a single, concerted step. This pericyclic reaction is thermally allowed and highly atom-economical, making it ideal for large-scale industrial synthesis. The substitution pattern on the reactants directly dictates the position of the methyl and aldehyde groups on the final product, leading to the specific mixture of 2,4- and 3,5-dimethyl isomers.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Diels-Alder synthesis.

G cluster_reactants Reactants cluster_process Process cluster_products Products Diene 2-Methyl-1,3-pentadiene Reaction Diels-Alder Reaction (Thermal Cycloaddition) Diene->Reaction Diene Dienophile Acrolein Dienophile->Reaction Dienophile Workup Purification (Distillation) Reaction->Workup Crude Mixture Major This compound (Major Isomer) Workup->Major Minor 3,5-Dimethyl-3-cyclohexenecarboxaldehyde (Minor Isomer) Workup->Minor

Caption: Workflow for the Diels-Alder synthesis of the target aldehyde.

Experimental Protocol: Diels-Alder Synthesis

This protocol is a representative procedure based on established principles of the Diels-Alder reaction.[5][8]

  • Reactor Setup: A high-pressure stainless-steel autoclave reactor is charged with 2-methyl-1,3-pentadiene (1.0 eq). The reactor is sealed and purged with nitrogen.

  • Reactant Addition: Acrolein (1.1 eq, slight excess to ensure complete consumption of the diene) is carefully added to the reactor. Trustworthiness Note: Acrolein is highly toxic and volatile; all handling must occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Conditions: The reactor is heated to 150-180°C. The pressure will increase due to the vapor pressure of the reactants. The reaction is typically held at this temperature for 2-4 hours with constant stirring. Progress can be monitored by GC analysis of aliquots.

  • Cooling and Depressurization: The reactor is cooled to room temperature, and any excess pressure is carefully vented.

  • Workup and Purification: The crude reaction mixture is transferred to a distillation apparatus. Unreacted starting materials are removed under atmospheric pressure. The product, an isomeric mixture, is then purified by vacuum distillation. The fraction boiling at approximately 196°C is collected.[1][8]

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, the expected spectroscopic features can be reliably predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde Proton (-CHO): A characteristic singlet or narrow multiplet is expected far downfield, typically in the range of δ 9.5-10.0 ppm.[9]

    • Olefinic Proton (-CH=C-): A broad singlet or multiplet for the proton on the double bond is expected around δ 5.2-5.4 ppm.

    • Methyl Protons (-CH₃): Two distinct signals for the two methyl groups would be anticipated. The vinylic methyl group attached to the double bond would appear as a singlet around δ 1.6-1.7 ppm. The aliphatic methyl group would appear as a doublet around δ 0.9-1.1 ppm, coupled to the adjacent methine proton.

    • Cyclohexene Ring Protons: A complex series of overlapping multiplets from δ 1.5-2.6 ppm would correspond to the remaining aliphatic protons on the ring.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aldehyde Carbonyl: A peak around δ 200-205 ppm.

    • Olefinic Carbons: Two peaks in the δ 120-140 ppm region.

    • Aliphatic Carbons: Multiple peaks in the δ 20-50 ppm range.

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be present around 1725-1730 cm⁻¹ .

    • A medium intensity band for the C=C stretch of the cyclohexene ring will appear near 1650-1670 cm⁻¹ .

    • C-H stretching bands will be observed just below 3000 cm⁻¹ (aliphatic) and a weaker one just above 3000 cm⁻¹ (vinylic). The aldehyde C-H stretch typically shows two weak bands around 2720 and 2820 cm⁻¹.

Key Chemical Reactions and Derivatives

The aldehyde functional group is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially new olfactory or functional properties.

Oxidation to Carboxylic Acid

A primary reaction is the oxidation of the aldehyde to the corresponding 2,4-dimethyl-3-cyclohexenecarboxylic acid. This acid is a valuable intermediate for producing esters, which often have fruity and floral scent profiles.[4]

Reaction Pathways Diagram

G Aldehyde 2,4-Dimethyl-3- cyclohexenecarboxaldehyde Acid 2,4-Dimethyl-3- cyclohexenecarboxylic acid Aldehyde->Acid Oxidation (e.g., Ag₂O, NaOH) Ester Carboxylate Esters (e.g., Methyl, Ethyl) Acid->Ester Esterification (Alcohol, Acid Catalyst)

Caption: Key reaction pathways starting from the parent aldehyde.

Experimental Protocol: Oxidation to Carboxylic Acid

This protocol is adapted from a peer-reviewed synthesis of derivatives of the target compound.[4]

  • Reagent Preparation: Prepare an aqueous solution of sodium hydroxide (NaOH, 4.8 eq).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), silver(I) oxide (Ag₂O, 1.05 eq), and the NaOH solution.

  • Reaction Execution: Stir the resulting aqueous mixture vigorously at room temperature for 15 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup - Phase Separation: Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel. The aqueous layer, containing the sodium salt of the carboxylic acid, is collected.

  • Acidification and Extraction: Slowly acidify the aqueous layer to a pH of 2 using 10% aqueous HCl. This protonates the carboxylate, causing the carboxylic acid to precipitate or become less water-soluble.

  • Isolation: Extract the acidified aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization.

Applications and Field Insights

The primary driver for the production of this compound is its utility in the flavor and fragrance industry.

  • Fragrance Formulations: It is a cornerstone of "green" fragrance accords. Its powerful scent is used to impart fresh, leafy, and slightly citrus notes to perfumes, cosmetics, soaps, and household cleaning products.[1][3][10] Its chemical stability makes it suitable for use in a wide range of product bases, from acidic to mildly alkaline.

  • Flavoring Agents: In the flavor industry, it can be used at very low concentrations to add green, herbaceous notes to food products.[6]

  • Synthetic Intermediate: Beyond its direct use, it serves as a valuable building block in organic synthesis. The aldehyde can be transformed into alcohols, acids, esters, and more complex molecules via reactions like the Wittig reaction, Grignard additions, and reductive amination, opening pathways to novel compounds for pharmaceutical and materials science research.[4]

Safety and Handling

Professional handling of this chemical is mandatory to ensure laboratory and plant safety.

  • Hazards: The compound is classified as a skin irritant and may cause an allergic skin reaction.[4][9] It is also considered toxic to aquatic life with long-lasting effects.[9] It is a combustible liquid with a flash point of approximately 66 °C (151 °F).[3][8]

  • Handling:

    • Always handle in a well-ventilated area or fume hood.

    • Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanecarboxaldehyde. Retrieved from [Link] (Provides context on related aldehyde syntheses).

  • SIELC Technologies. (2018). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Historical context for the foundational reaction). Available at: [Link]

Sources

"potential biological activities of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activities of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a versatile organic compound, is primarily recognized for its significant role in the fragrance and flavor industries.[1][2][3][4][5] Its unique aromatic profile, characterized by strong green and citrus notes, has made it a valuable ingredient in a variety of consumer products.[1][2][5] The synthesis of this compound is typically achieved through a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis- and trans-isomers.[2][4] While its olfactory properties are well-documented, the potential biological activities of its derivatives remain a largely unexplored frontier. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals on how to systematically investigate the potential antimicrobial, anti-inflammatory, and anticancer properties of novel derivatives of this compound.

The core structure, a substituted cyclohexene ring, is a common motif in many biologically active natural products and synthetic compounds. This provides a strong rationale for exploring the therapeutic potential of its derivatives. This guide will detail the synthesis strategies for creating a library of derivatives, provide in-depth, step-by-step protocols for a range of in vitro assays to screen for biological activity, and discuss the interpretation of the resulting data.

Synthesis and Derivatization Strategies

The exploration of the biological activities of this compound derivatives begins with the chemical synthesis of a diverse library of compounds. The aldehyde functional group and the double bond in the cyclohexene ring are key reactive sites for modification.

One common approach is the oxidation of the parent aldehyde to its corresponding carboxylic acid, which can then be esterified to produce a variety of esters.[1][6] Additionally, Wittig reactions can be employed to extend the carbon chain at the aldehyde position, introducing new functional groups and altering the molecule's lipophilicity and steric properties.[6][7] Grignard reactions with the aldehyde can also be used to introduce a wide range of substituents.[6][7] These synthetic strategies allow for the creation of a library of derivatives with varied chemical properties, which is essential for structure-activity relationship (SAR) studies.

A This compound D Grignard Reaction A->D BA BA A->BA B Oxidation E 2,4-Dimethyl-3-cyclohexenecarboxylic Acid B->E C Wittig Reaction F Unsaturated Esters & Aldehydes C->F G Secondary Alcohols D->G H Esterification E->H I Derivative Library for Screening F->I G->I H->I BA->C

Caption: Synthetic pathways for derivatization.

Investigating Potential Antimicrobial Activity

Given the rise of antimicrobial resistance, the discovery of new antimicrobial agents is a critical area of research.[8][9] The structural motifs present in this compound derivatives suggest they may possess antimicrobial properties. A systematic approach to screening for such activity is essential.

Initial Screening: Disk Diffusion and Well Diffusion Assays

The initial screening of novel derivatives for antimicrobial activity can be efficiently performed using agar diffusion-based methods like the disk-diffusion or agar well diffusion assays.[8][9][10] These methods are cost-effective and provide a qualitative assessment of antimicrobial activity.[9]

  • Principle: An antimicrobial agent diffuses from a source (a saturated paper disk or a well in the agar) into an agar medium inoculated with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the source. The diameter of this zone is proportional to the antimicrobial activity of the compound.[8]

  • Causality behind Experimental Choices: These methods are chosen for initial screening due to their simplicity and ability to test multiple compounds simultaneously. They provide a rapid visual indication of which derivatives warrant further, more quantitative investigation.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the initial screening, a quantitative assessment of the antimicrobial activity is necessary. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][10][11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared, typically to a concentration of 0.5 McFarland standard.[10]

  • Serial Dilutions: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test microorganism.

  • Data Analysis: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC. The use of a growth indicator dye, such as resazurin, can aid in the determination of the MIC.[10]

ParameterDescription
Test Compound Concentrations Typically a 2-fold serial dilution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, etc.)
Positive Control Broth with inoculum and no test compound (should show growth)
Negative Control Broth without inoculum (should show no growth)
Standard Antibiotic A known antibiotic to validate the assay

A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate plate under suitable conditions C->D E Visually assess for growth or use indicator dye D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC determination.

Investigating Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[12] Therefore, the identification of novel anti-inflammatory agents is of significant therapeutic interest. Cyclohexene derivatives have been reported to possess anti-inflammatory properties, suggesting that derivatives of this compound may also exhibit such activity.[13][14][15][16]

In Vitro Screening for Anti-inflammatory Potential

Several in vitro assays are commonly used for the preliminary screening of compounds for anti-inflammatory activity.[12][17] These assays are advantageous as they are cost-effective and do not require the use of animal models for initial evaluation.[12][18]

  • Protein Denaturation Inhibition Assay: Protein denaturation is a process implicated in inflammation.[19] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin or egg albumin.[17][19]

  • Membrane Stabilization Assay: The stabilization of red blood cell membranes is a marker of anti-inflammatory activity, as the lysis of these membranes can release pro-inflammatory mediators.[19] This assay assesses the ability of a compound to protect red blood cells from hypotonicity- or heat-induced lysis.[19]

Experimental Protocol: Protein Denaturation Inhibition Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Induction of Denaturation: The mixture is heated to induce denaturation of the BSA.

  • Measurement: The turbidity of the solution is measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the test compound. A standard anti-inflammatory drug, such as diclofenac, is used as a positive control.[17]

Mechanistic Insights: Inhibition of Inflammatory Mediators

To understand the potential mechanism of action, further assays can be conducted to investigate the effect of the derivatives on key inflammatory mediators.

  • Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. The inhibitory effect of the compounds on NO production can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[20]

  • Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), can be measured using enzyme-linked immunosorbent assays (ELISAs) in the supernatant of LPS-stimulated macrophages treated with the test compounds.[13][20]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are key players in the inflammatory cascade.[14][17] Assays are available to measure the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX.[15][17]

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Potential Intervention by Derivatives A Activation of Macrophages B Inhibition of Signaling Pathways (e.g., NF-κB) A->B C Increased Expression of iNOS and COX-2 A->C F Production of Pro-inflammatory Cytokines (TNF-α, IL-6) A->F B->C D Production of NO C->D E Production of Prostaglandins C->E G Inflammation D->G E->G F->G

Sources

An In-depth Technical Guide to the Structural and Stereoisomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key component in the fragrance and flavor industries, presents a fascinating case study in isomerism. Its commercial utility is intrinsically linked to the specific mixture of its various structural and stereoisomers, each contributing unique olfactory properties. This technical guide provides a comprehensive exploration of the isomeric landscape of this molecule, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the structural nuances that differentiate the isomers, the stereochemical complexities arising from its chiral centers, the synthetic strategies to control isomeric ratios, and the analytical techniques for their separation and characterization. This document is designed to be a definitive resource, grounding theoretical concepts in practical, field-proven insights and methodologies.

Introduction: The Significance of Isomerism in this compound

This compound, often known by trade names such as Triplal® or Cyclal C, is a widely used fragrance ingredient prized for its powerful, green, and aldehydic scent profile.[1][2][3] Its synthesis, typically achieved through a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, yields not a single compound, but a complex mixture of isomers.[2][3][4] Understanding the identity and properties of each of these isomers is paramount for several reasons:

  • Olfactory Properties: The precise arrangement of atoms in each isomer significantly influences its interaction with olfactory receptors, resulting in distinct scent characteristics. The commercial mixture's final aroma is a composite of these individual notes.[5]

  • Chemical Reactivity: The spatial orientation of functional groups in different isomers can affect their reactivity in subsequent chemical transformations, a crucial consideration in the synthesis of derivatives.

  • Biological Activity: In the context of drug development and toxicology, different stereoisomers of a chiral molecule can exhibit vastly different pharmacological and metabolic profiles.

This guide will systematically deconstruct the isomeric complexity of this compound, providing a robust framework for its study and application.

The Isomeric Landscape: Structural Isomers and Stereoisomers

The isomeric complexity of dimethylcyclohexenecarboxaldehyde can be broadly categorized into two main types: structural (or constitutional) isomers and stereoisomers.

Structural Isomers

Structural isomers possess the same molecular formula (C₉H₁₄O) but differ in the connectivity of their atoms. The Diels-Alder synthesis of this compound is known to produce a major regioisomer, the 2,4-dimethyl substituted product, and a minor regioisomer, the 3,5-dimethyl substituted product.[5]

G C9H14O C9H14O Structural Isomers Structural Isomers C9H14O->Structural Isomers This compound This compound Structural Isomers->this compound Major Product 3,5-Dimethyl-3-cyclohexenecarboxaldehyde 3,5-Dimethyl-3-cyclohexenecarboxaldehyde Structural Isomers->3,5-Dimethyl-3-cyclohexenecarboxaldehyde Minor Product Other Positional Isomers Other Positional Isomers Structural Isomers->Other Positional Isomers Trace/Possible

The commercial product is typically a mixture of these, with the 2,4-dimethyl isomer being predominant (around 80%) and possessing a strong green aroma, while the 3,5-dimethyl isomer (about 20%) has a weaker green character.[5] Other structural isomers, such as those with different substitution patterns on the cyclohexene ring (e.g., 3,6-dimethyl, 1,2-dimethyl, etc.), are also theoretically possible but are generally not significant products of the standard synthesis route.[6]

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This compound is a chiral molecule with two stereocenters, giving rise to a total of four possible stereoisomers (2^n, where n=2).[5][7] These stereoisomers exist as two pairs of enantiomers.

The two chiral centers are:

  • C1: The carbon atom of the aldehyde group, which is attached to a hydrogen atom, the C2 and C6 of the ring, and the oxygen atom (via a double bond, but for chirality consideration, the group is -CHO).

  • C4: The carbon atom bearing a methyl group, which is attached to a hydrogen atom, the C3 and C5 of the ring, and the methyl group.

The stereoisomers are further classified as diastereomers, which are stereoisomers that are not mirror images of each other. In the case of this compound, this diastereomerism is described as cis and trans isomerism, referring to the relative orientation of the substituents on the cyclohexene ring.

  • cis-isomers: The aldehyde group at C1 and the methyl group at C4 are on the same side of the ring.

  • trans-isomers: The aldehyde group at C1 and the methyl group at C4 are on opposite sides of the ring.

Each of these diastereomers (cis and trans) exists as a pair of enantiomers (non-superimposable mirror images).

Diastereomer Enantiomer 1 Enantiomer 2
cis(1R, 4S)(1S, 4R)
trans(1R, 4R)(1S, 4S)

G 2,4-DMCHC 2,4-Dimethyl-3- cyclohexenecarboxaldehyde Stereoisomers Stereoisomers 2,4-DMCHC->Stereoisomers Diastereomers Diastereomers Stereoisomers->Diastereomers cis-Isomers cis-Isomers Diastereomers->cis-Isomers Same side trans-Isomers trans-Isomers Diastereomers->trans-Isomers Opposite sides Enantiomers Enantiomers cis-Pair (1R, 4S) & (1S, 4R) cis-Isomers->cis-Pair trans-Pair (1R, 4R) & (1S, 4S) trans-Isomers->trans-Pair cis-Pair->Enantiomers Mirror Images trans-Pair->Enantiomers Mirror Images

Synthetic Considerations: The Diels-Alder Reaction and Stereocontrol

The primary industrial synthesis of this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (2-methyl-1,3-pentadiene) and a dienophile (acrolein).[2][4] This reaction is a powerful tool for the formation of six-membered rings and the creation of multiple stereocenters in a single step.

Regioselectivity

The reaction between an unsymmetrical diene and an unsymmetrical dienophile can lead to different regioisomers. In this specific reaction, the formation of the 2,4-dimethyl isomer is favored over the 3,5-dimethyl isomer.[5] This regioselectivity can be explained by considering the electronic effects of the substituents on the diene and dienophile, which influence the orbital interactions during the transition state.[8]

Stereoselectivity and the Role of Lewis Acids

The Diels-Alder reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. However, the reaction can also be stereoselective, favoring the formation of one diastereomer over another (endo vs. exo, or in this case, influencing the cis/trans ratio).

The use of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), is a common strategy to enhance both the rate and the stereoselectivity of Diels-Alder reactions.[9] The Lewis acid coordinates to the carbonyl oxygen of the acrolein, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[9] This increased electrophilicity of the dienophile accelerates the reaction and can significantly influence the transition state geometry, thereby altering the ratio of cis to trans products. While the uncatalyzed reaction typically yields a mixture of diastereomers, Lewis acid catalysis often favors the formation of the endo product, which in this case corresponds to a higher proportion of the cis isomer.[9]

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Diels-Alder Synthesis

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of the Lewis acid (e.g., AlCl₃, 0.1-1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane, toluene) under a nitrogen atmosphere.

  • Cooling: The flask is cooled to a low temperature (e.g., -78 °C to 0 °C) using a dry ice/acetone or ice bath.

  • Dienophile Addition: Acrolein is slowly added to the Lewis acid suspension with vigorous stirring.

  • Diene Addition: 2-Methyl-1,3-pentadiene is then added dropwise to the reaction mixture over a period of time, maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent (e.g., water, saturated aqueous sodium bicarbonate).

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the this compound as a mixture of isomers.

Separation and Characterization of Isomers

The analysis and separation of the complex isomeric mixture of this compound are critical for quality control and for studying the properties of the individual components.

Chromatographic Separation

Gas Chromatography (GC): GC is the primary technique for analyzing the isomeric composition of the commercial product. A standard non-polar or medium-polarity capillary column can effectively separate the major structural isomers (2,4-dimethyl and 3,5-dimethyl) and may also provide some separation of the cis and trans diastereomers of the 2,4-dimethyl isomer.[1]

Chiral Gas Chromatography: To separate the enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are commonly used for the enantioseparation of volatile compounds and can be effective for resolving the enantiomeric pairs of both the cis and trans diastereomers.[6]

Protocol: Gas Chromatographic Analysis of Isomeric Mixture

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A suitable capillary column (e.g., DB-5, HP-5MS, or a chiral column like Chirasil-Dex).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector at an elevated temperature (e.g., 250 °C).

  • Oven Program: A temperature program starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 240 °C) to ensure the separation of all components.

  • Detector: FID at an elevated temperature (e.g., 280 °C) or MS scanning over an appropriate mass range.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the isomers. While the spectra of the mixture can be complex, analysis of the signals, particularly in the olefinic and aldehydic regions, can provide information about the relative abundance of the different isomers.[1] Obtaining pure samples of each isomer through preparative chromatography would allow for unambiguous spectral assignment.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde at approximately 1725-1705 cm⁻¹ and the C=C stretch of the cyclohexene ring around 1650 cm⁻¹.[1]

Conclusion and Future Perspectives

The isomeric complexity of this compound is a testament to the subtleties of organic chemistry, where minor changes in molecular architecture can lead to significant differences in physical and chemical properties. This guide has provided a detailed overview of the structural and stereoisomers of this important fragrance molecule, from its synthesis and the factors governing isomeric outcomes to the analytical methods for its separation and characterization.

For researchers and professionals in related fields, a thorough understanding of this isomeric landscape is not merely an academic exercise but a practical necessity for product development, quality control, and innovation. Future research in this area could focus on the development of more highly stereoselective synthetic methods, potentially employing chiral catalysts to favor the formation of a single desired stereoisomer. Furthermore, a deeper exploration of the structure-activity relationships of the individual isomers with olfactory receptors could pave the way for the design of novel fragrance ingredients with tailored scent profiles.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
  • Aversa, M. C., et al. (2000). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 23(1), 58-73. Retrieved from [Link]

  • RIFM. (2020). RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 27939-60-2. Food and Chemical Toxicology, 142, 111529.
  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1152. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry, 12(34), 6649-6660. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 25 constitutional isomers of molecular formula C6H12. Retrieved from [Link]

  • OIST. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
  • Knochel, P. (2016). Stereochemistry and stereocontrolled synthesis (OC 8). Ludwig-Maximilians-Universität München.
  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22. Retrieved from [Link]

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A Comprehensive Technical Review of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a versatile and commercially significant aldehyde, holds a prominent position in the fragrance and flavor industries.[1][2] Known for its characteristic strong, green, and slightly herbaceous citrus notes, this compound is a key ingredient in a wide array of consumer products, from perfumes and cosmetics to household cleaners.[3][4] Marketed under various trade names such as Triplal®, Cyclal C, and Vertocitral, its unique olfactory properties are a direct result of its specific molecular architecture.[4] This technical guide provides an in-depth review of the current research on this compound, covering its synthesis, spectroscopic characterization, chemical reactivity, and diverse applications. A critical examination of the structure-odor relationship and safety profile is also presented to offer a holistic understanding of this important molecule.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol .[5] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Boiling Point196 °C (lit.)[4]
Density0.933 g/mL at 25 °C (lit.)[4]
Refractive Indexn20/D 1.473 (lit.)[4]
Spectroscopic Characterization

A thorough understanding of the spectral data of this compound is crucial for its identification and quality control.

¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon framework of the molecule. While the commercially available product is a mixture of cis- and trans-diastereomers, the major isomer's spectral data are distinguishable.[3]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the range of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group.[3][6] The C-H stretching of the aldehyde can be seen around 2720 and 2820 cm⁻¹.[4] The presence of the cyclohexene ring is confirmed by the C=C stretch around 1670 cm⁻¹ and the vinylic =C-H stretch above 3000 cm⁻¹.[6]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is consistent with the structure of an aldehyde, often showing a prominent peak at M-1 (m/z 137) due to the loss of the aldehydic proton, and a peak at M-29 (m/z 109) corresponding to the loss of the -CHO group.[3][7][8]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction.[4] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene, 2-methyl-1,3-pentadiene, with an α,β-unsaturated aldehyde, acrolein, which acts as the dienophile.[9][10]

G cluster_reactants Reactants cluster_product Product Diene 2-Methyl-1,3-pentadiene Product This compound Diene->Product + Dienophile Acrolein Dienophile->Product

Caption: Diels-Alder synthesis of this compound.

The reaction typically yields a mixture of cis- and trans-diastereomers, with the cis isomer often being the major product.[3] The regioselectivity of the reaction is governed by the electronic effects of the substituents on the diene and dienophile.

Detailed Synthetic Protocol: Diels-Alder Reaction

The following is a representative protocol for the synthesis of this compound:

  • Reaction Setup: In a pressure reactor, charge 2-methyl-1,3-pentadiene and a catalytic amount of a Lewis acid (e.g., aluminum chloride or boron trifluoride etherate) in a suitable solvent like toluene.

  • Addition of Dienophile: Slowly add acrolein to the reactor while maintaining a controlled temperature, typically between 0 and 20 °C, to manage the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to ensure complete conversion.

  • Work-up: Quench the reaction by carefully adding water or a dilute aqueous acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt such as magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Chemical Reactivity and Transformations

The aldehyde functional group and the cyclohexene ring in this compound provide multiple sites for chemical transformations, making it a valuable starting material for the synthesis of a variety of derivatives with interesting olfactory properties.[3]

G A This compound B 2,4-Dimethyl-3-cyclohexenecarboxylic Acid A->B Oxidation C Alkene Derivatives A->C Wittig Reaction D Secondary Alcohols A->D Grignard Reaction

Caption: Key chemical transformations of this compound.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,4-dimethyl-3-cyclohexenecarboxylic acid.[3] This transformation is a key step in the synthesis of various ester derivatives, which often possess unique and desirable fragrance profiles.[11][12][13]

Experimental Protocol: Oxidation with Silver Oxide [3]

  • Reaction Mixture: Prepare an aqueous solution of this compound, silver oxide (Ag₂O), and sodium hydroxide (NaOH).

  • Reaction Conditions: Stir the mixture at room temperature for approximately 15 hours.

  • Work-up: Dilute the reaction mixture with diethyl ether and separate the aqueous layer.

  • Acidification and Extraction: Slowly acidify the aqueous layer to a pH of 2 with 10% aqueous HCl and extract the product with diethyl ether.

  • Isolation: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude carboxylic acid.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for converting the aldehyde into various alkene derivatives by forming a new carbon-carbon double bond.[3][14][15] This reaction is instrumental in extending the carbon chain and introducing new functional groups.

Experimental Protocol: Wittig Reaction with a Phosphonium Ylide [3]

  • Ylide Generation: Prepare the phosphonium ylide by reacting the corresponding phosphonium salt (e.g., methoxymethyltriphenylphosphonium chloride) with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent such as THF or toluene.

  • Reaction with Aldehyde: Add a solution of this compound to the ylide solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Progression: Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, and dry it. The crude product is then purified by column chromatography on silica gel.

Grignard Reaction for Alcohol Synthesis

The addition of Grignard reagents to the aldehyde carbonyl group is a classic method for forming secondary alcohols.[3][16][17][18] This reaction allows for the introduction of a wide range of alkyl or aryl groups.

Experimental Protocol: Grignard Reaction [3]

  • Grignard Reagent Preparation: Prepare the Grignard reagent by reacting an alkyl or aryl halide (e.g., bromoethane) with magnesium turnings in an anhydrous ether solvent like diethyl ether or THF.

  • Addition to Aldehyde: Slowly add a solution of this compound in the same anhydrous ether to the prepared Grignard reagent at a low temperature (typically 0 °C).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt. After solvent removal, the resulting secondary alcohol can be purified by column chromatography or distillation.

Structure-Odor Relationship

The olfactory properties of this compound are intricately linked to its molecular structure. The commercial product is a mixture of isomers, primarily the 2,4-dimethyl and 3,5-dimethyl isomers, each contributing differently to the overall scent profile.[1]

  • This compound: This major isomer is responsible for the characteristic strong, green, leafy, and aldehydic aroma.[4]

  • 3,5-Dimethyl-3-cyclohexenecarboxaldehyde: The minor isomer possesses a similar green character but is generally considered to be weaker.

The position of the methyl groups and the aldehyde functional group on the cyclohexene ring are critical determinants of the perceived odor. Even subtle changes in the substitution pattern can lead to significant alterations in the scent profile.

Applications

The primary application of this compound is as a fragrance ingredient in a vast range of consumer products.[5][19] Its powerful and persistent green note makes it a valuable component in creating fresh, natural, and outdoor-inspired scents. It is commonly found in:

  • Fine Fragrances: Perfumes and colognes.

  • Personal Care Products: Soaps, shampoos, body lotions, and deodorants.[7]

  • Household Products: Air fresheners, laundry detergents, and cleaning agents.

Beyond its use in fragrances, its derivatives, such as the corresponding carboxylic acid and esters, are also explored for their unique olfactory properties and potential applications in the flavor and fragrance industry.[3][10]

Safety and Toxicology

The safety of this compound has been evaluated by various regulatory and scientific bodies. It is classified as a skin sensitizer and may cause an allergic skin reaction.[5][20] It is also considered toxic to aquatic life with long-lasting effects. Therefore, its use in consumer products is subject to concentration limits and safety standards set by organizations like the International Fragrance Association (IFRA).[21] The National Toxicology Program has also associated it with potential endocrine disruption, although the level of concern is generally considered low.[19] Users should handle this chemical with appropriate personal protective equipment, including gloves and eye protection, and ensure adequate ventilation.[20]

Conclusion

This compound remains a cornerstone of the modern fragrance industry. Its synthesis via the robust Diels-Alder reaction and its versatile reactivity make it not only a valuable fragrance ingredient in its own right but also a versatile platform for the creation of novel scent molecules. A deep understanding of its synthesis, spectroscopic properties, and chemical transformations is essential for researchers and professionals in the fields of chemistry, fragrance science, and product development. Future research may focus on developing more stereoselective synthetic routes to access specific isomers with enhanced olfactory profiles and on further elucidating the complex relationship between its molecular structure and its perception by the human olfactory system.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10(3), 259-267.
  • EWG Skin Deep. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of cyclohexanecarbaldehyde to cyclohexane- carboxylic acid under aerobic conditions with and without mpg-C 3 N 4. Retrieved from [Link]

  • MDPI. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers). Retrieved from [Link]

  • UCLA. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Fengchen Group. (n.d.). China this compound Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]

  • PerfumersWorld. (2020). Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers). Retrieved from [Link]

  • De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl). Retrieved from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Wiley. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers). Retrieved from [Link]

  • Princeton University. (2005, June 1). The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS No. 68039-49-6), a compound also known by trade names such as Cyclal C, Triplal®, and Vertocitral.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheets to offer a causative understanding of best practices, ensuring a culture of safety and scientific integrity within the laboratory.

Compound Identification and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. This compound is a synthetic fragrance ingredient with a distinct green, herbaceous, and citrus-like odor.[1][2] It is a colorless to pale yellow liquid under standard conditions.[4]

PropertyValueSource
Molecular Formula C9H14O[5]
Molecular Weight 138.21 g/mol [6]
Boiling Point ~196 °C[1]
Density ~0.933 g/mL at 25 °C[1]
Flash Point ~66 °C (150.8 °F) - closed cup
Appearance Colorless to pale yellow liquid[4]
Odor Strong green, citrus, herbaceous[1]

The relatively high boiling point suggests low volatility at room temperature, however, its classification as a combustible liquid necessitates stringent control of ignition sources.[7][8]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with the following primary hazards:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[5][9]

  • Skin Irritation (Category 2): Causes skin irritation.[5][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7][8]

  • Aquatic Hazard (Chronic, Category 2): Toxic to aquatic life with long-lasting effects.[5][9]

  • Combustible Liquid (Category 4): Combustible liquid.[7]

The primary risks to laboratory personnel stem from dermal contact, which can lead to sensitization and irritation, and to a lesser extent, eye contact. The environmental toxicity mandates careful handling and disposal to prevent release into aquatic systems.

Logical Flow of Hazard Mitigation

HazardMitigation cluster_assessment Risk Assessment cluster_control Control Measures cluster_outcome Desired Outcome Compound 2,4-Dimethyl-3- cyclohexenecarboxaldehyde Hazards Skin Sensitizer Skin Irritant Eye Irritant Aquatic Toxicity Combustible Compound->Hazards possesses Engineering Fume Hood Local Exhaust Ventilation Hazards->Engineering mitigated by Admin SOPs Training Engineering->Admin supported by PPE Gloves (Nitrile) Safety Goggles Lab Coat Admin->PPE reinforced by SafeHandling Safe Handling & Minimal Exposure PPE->SafeHandling leads to

Caption: Workflow for assessing and mitigating the risks associated with this compound.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment (PPE).

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area.[9] A chemical fume hood or local exhaust ventilation is crucial to prevent the accumulation of vapors, especially when heating the substance.[9] Use of explosion-proof equipment is recommended due to its combustible nature.[9][10]

  • Administrative Controls: Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound must be established and readily accessible. All personnel must receive documented training on these SOPs and the specific hazards of the chemical. Work areas should be clearly demarcated, and access restricted to authorized personnel.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering and administrative controls reduce the risk, appropriate PPE is mandatory to prevent direct contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Contaminated gloves should be disposed of immediately, and hands washed thoroughly after handling.[8][9]

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[7][11]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[11]

  • Respiratory Protection: In situations where ventilation is insufficient or during a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[9][11]

PPE Selection Protocol

PPESelection Start Handling This compound SkinContact Potential for Skin Contact? Start->SkinContact EyeContact Potential for Eye Splash? SkinContact->EyeContact No Gloves Wear Nitrile Gloves SkinContact->Gloves Yes Inhalation Adequate Ventilation? EyeContact->Inhalation No Goggles Wear Safety Goggles EyeContact->Goggles Yes Respirator Use Respirator Inhalation->Respirator No Proceed Proceed with Task Inhalation->Proceed Yes Gloves->EyeContact Goggles->Inhalation Respirator->Proceed

Caption: Decision-making flowchart for selecting appropriate PPE.

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain chemical integrity.

Step-by-Step Handling Procedure:
  • Preparation: Cordon off the work area. Ensure a chemical spill kit is readily available. Verify that the fume hood or local exhaust ventilation is operational.

  • Donning PPE: Wear a lab coat, nitrile gloves, and safety goggles.

  • Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge.[12] Use only non-sparking tools.[10][12] Avoid generating mists or vapors.[9]

  • Post-Handling: Tightly close the container.[9] Decontaminate the work surface. Remove and properly dispose of contaminated PPE.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling.[9] Contaminated work clothing should not be allowed out of the workplace.[5][10]

Storage Requirements:
  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][10][11]

  • Keep containers tightly closed to prevent oxidation and contamination.[9][11]

  • Some suppliers recommend storing the compound under an inert gas to maintain quality.[9]

  • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response:
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition: Remove all sources of ignition (sparks, open flames, hot surfaces).[10]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8][9] Do not use combustible materials like sawdust.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate safety officer.

First Aid Measures:
  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[9][11]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Waste Disposal

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[9][10]

  • Due to its classification as toxic to aquatic life, do not allow the chemical to enter drains or waterways.[5][9]

  • Use a licensed waste disposal company.

Conclusion

The safe handling of this compound in a research and development setting is contingent upon a multi-faceted approach that integrates a thorough understanding of its chemical properties and hazards with robust engineering controls, strict administrative protocols, and the consistent use of appropriate personal protective equipment. By internalizing the principles and procedures outlined in this guide, scientific professionals can mitigate risks, ensure personal safety, and maintain environmental stewardship.

References

  • TRITAL - Safety Data Sheet. (2023). PCW France. [Link]

  • SAFETY DATA SHEET - RBNAinfo. (2014). Reckitt Benckiser. [Link]

  • 2,4-ivy carbaldehyde 68039-49-6. The Good Scents Company. [Link]

  • 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375. PubChem. [Link]

  • China this compound Manufacturers Suppliers Factory - Low Price. Xiamen Green Way. [Link]

  • 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE | Substance. EWG. [Link]

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  • Cyclal C. Givaudan. [Link]

  • RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 279. Food and Chemical Toxicology. [Link]

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  • SAFETY DATA SHEET - The Perfumers Apprentice. (2017). The Perfumers Apprentice. [Link]

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An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a prominent fragrance ingredient, possesses a rich and versatile chemical reactivity centered around its aldehyde functional group. This technical guide provides an in-depth exploration of the aldehyde group's reactivity in this specific molecular context. It is intended for researchers, scientists, and drug development professionals who wish to leverage this compound as a versatile building block in organic synthesis. This document delves into the mechanistic underpinnings of key transformations including oxidation, reduction, nucleophilic additions, and condensation reactions. By providing both theoretical insights and practical, field-proven protocols, this guide aims to serve as an authoritative resource for the scientific community.

Introduction: Structural and Electronic Profile

This compound, commercially known under trade names such as Triplal® and Vertocitral, is primarily synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][2] This process typically yields a mixture of cis- and trans-isomers.[1][2] The core of its chemical personality lies in the aldehyde functional group (-CHO) attached to a substituted cyclohexene ring.

The reactivity of the aldehyde group is dictated by the electrophilic nature of the carbonyl carbon, a consequence of the significant electronegativity difference between carbon and oxygen. This inherent polarity makes the carbonyl carbon susceptible to attack by a wide array of nucleophiles. The presence of the cyclohexene ring and two methyl groups introduces steric and electronic factors that modulate this reactivity. The methyl groups, being electron-donating, may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclohexenecarboxaldehyde. However, this effect is generally modest, and the aldehyde group retains its characteristic reactivity.

This guide will systematically dissect the principal reactions involving the aldehyde moiety of this compound, providing a robust framework for its synthetic manipulation.

Oxidation of the Aldehyde Group

The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid is a fundamental transformation that opens avenues for further derivatization, such as esterification.[3][4]

Mechanism and Reagent Selection

A variety of oxidizing agents can effect this transformation. A mild and efficient method involves the use of silver(I) oxide (Ag₂O) in a basic medium.[3] The reaction proceeds via the formation of a hydrated aldehyde (a geminal diol), which is then oxidized. The basic conditions facilitate the deprotonation of the hydrate, increasing its susceptibility to oxidation.

Experimental Protocol: Oxidation using Silver(I) Oxide

The following protocol is adapted from a peer-reviewed study and serves as a reliable method for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxylic acid.[3]

Materials:

  • This compound

  • Silver(I) oxide (Ag₂O)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • 10% aqueous Hydrochloric acid (HCl)

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • An aqueous solution of this compound (1.0 eq), Ag₂O (1.1 eq), and NaOH (4.8 eq) is stirred at room temperature for 15 hours.

  • The reaction mixture is then diluted with diethyl ether.

  • The aqueous layer is carefully separated and slowly acidified to a pH of 2 with 10% aqueous HCl.

  • The acidified aqueous layer is extracted with diethyl ether.

  • The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude carboxylic acid.

This protocol typically affords the product in good yield and purity, suitable for subsequent esterification reactions without extensive purification.[3]

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes is nucleophilic addition to the carbonyl group. This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.

Grignard Reactions: Formation of Secondary Alcohols

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to the aldehyde group of this compound to form secondary alcohols upon acidic workup.[3][4] This reaction is a cornerstone for building more elaborate molecular architectures.

The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation in an acidic workup step yields the secondary alcohol.

Grignard_Reaction Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide + Grignard Grignard R-MgX H3O H₃O⁺ (workup) Alcohol Secondary Alcohol Alkoxide->Alcohol + H₃O⁺ MgSalt MgX(OH) Alkoxide->MgSalt + H₃O⁺

Caption: Workflow for the Grignard reaction with an aldehyde.

The following protocol illustrates the addition of a Grignard reagent derived from 2-(2-bromoethyl)-[1][3]dioxane to this compound.[3]

Materials:

  • This compound

  • Grignard reagent (e.g., from 2-(2-bromoethyl)-[1][3]dioxane and Mg)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous NH₄Cl solution

Procedure:

  • A solution of the Grignard reagent in an appropriate anhydrous solvent is prepared.

  • The solution of this compound in the same anhydrous solvent is added dropwise to the Grignard solution at a controlled temperature (typically 0 °C).

  • The reaction is carefully quenched by the addition of a saturated aqueous NH₄Cl solution.

  • Diethyl ether is added, and the resulting precipitate is filtered and washed with diethyl ether.

  • The organic phases are collected, washed with water, dried over anhydrous MgSO₄, and the solvent is evaporated.

This procedure has been reported to provide the corresponding secondary alcohol in very high yield (91%).[3]

Carbonyl Olefination: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[5] It offers a high degree of control over the location of the newly formed double bond. In the context of this compound, the Wittig reaction is employed to introduce unsaturated side chains.[3][4][6]

Mechanism of the Wittig Reaction

The reaction involves a phosphonium ylide (a Wittig reagent) and the aldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[5] This ring subsequently fragments to yield the desired alkene and a phosphine oxide byproduct (typically triphenylphosphine oxide).[5] The stability of the ylide influences the stereoselectivity of the reaction. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.

Wittig_Reaction_Workflow cluster_reaction Reaction Pathway Aldehyde 2,4-Dimethyl-3- cyclohexenecarboxaldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphonium Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Wittig Olefination

This protocol describes a typical Wittig reaction to synthesize an unsaturated ester from this compound.[3]

Materials:

  • This compound

  • Substituted-methylenetriphenylphosphorane (e.g., carbomethoxymethylenetriphenylphosphorane)

  • Toluene

  • Diethyl ether

  • Silica gel for chromatography

Procedure:

  • A solution of this compound (1.0 eq) and the phosphorane (1.1 eq) in toluene is refluxed for 15 hours.

  • The solvent is removed under reduced pressure.

  • The residue is diluted with diethyl ether and stirred for 1 hour.

  • The solution is filtered to remove insoluble triphenylphosphine oxide, which is then washed with diethyl ether.

  • The combined organic extracts are dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography.

This method has been successfully used to synthesize various unsaturated esters with yields ranging from 66% to 83%.[3]

Reduction of the Aldehyde Group

The reduction of the aldehyde group in this compound to a primary alcohol represents another fundamental transformation. This can be readily achieved using a variety of reducing agents.

Common Reducing Agents and Selectivity
  • Sodium borohydride (NaBH₄): A mild and selective reducing agent that is effective for reducing aldehydes and ketones. It is often used in alcoholic solvents like methanol or ethanol.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent than NaBH₄. It will also reduce esters, carboxylic acids, and amides. It must be used in anhydrous aprotic solvents like diethyl ether or THF, and the reaction requires a careful workup procedure.

For the selective reduction of the aldehyde group in this compound, sodium borohydride is the preferred reagent due to its ease of handling and high selectivity for the carbonyl group over the alkene.

Aldol and Related Condensation Reactions

The aldehyde group of this compound can, in principle, participate in aldol and related condensation reactions.[7][8] These reactions are powerful C-C bond-forming processes that are fundamental in organic synthesis.[9]

Mechanistic Considerations

In the presence of a base, an enolizable aldehyde or ketone can be deprotonated to form an enolate. This enolate can then act as a nucleophile and add to the carbonyl group of another aldehyde molecule. This compound has a proton on the α-carbon, making it capable of forming an enolate and undergoing self-condensation. It can also act as the electrophilic partner in a crossed aldol condensation with another enolizable carbonyl compound. The initial aldol addition product is a β-hydroxy aldehyde, which can subsequently dehydrate, especially under heating or acidic/basic conditions, to yield an α,β-unsaturated aldehyde.[8]

Summary of Reactivity

The aldehyde group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. The key reactions and their outcomes are summarized in the table below.

Reaction TypeReagent(s)Product Type
Oxidation Ag₂O, NaOHCarboxylic Acid
Reduction NaBH₄ or LiAlH₄Primary Alcohol
Grignard Addition R-MgX, then H₃O⁺Secondary Alcohol
Wittig Reaction Ph₃P=CHRAlkene
Aldol Condensation Base or Acidβ-Hydroxy Aldehyde or α,β-Unsaturated Aldehyde

Conclusion

This compound is more than just a fragrance component; it is a valuable and reactive building block for organic synthesis. The aldehyde group provides a reliable entry point for a variety of transformations, including oxidation, reduction, nucleophilic additions, and condensations. A thorough understanding of the mechanisms and experimental conditions governing these reactions, as detailed in this guide, empowers researchers to effectively utilize this compound in the design and execution of complex synthetic strategies. The provided protocols, grounded in published literature, offer a starting point for practical application in the laboratory.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(8), 745-753. [Link]

  • ResearchGate. (2025). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. [Link]

  • Hangzhou Grascent Co.,Ltd. (n.d.). China this compound Manufacturers Suppliers Factory - Low Price. [Link]

  • PCW France. (2023). TRITAL - Safety Data Sheet. [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. [Link]

  • Ten Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde 68039-49-6. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • EWG. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE | Substance. [Link]

  • EWG Skin Deep®. (n.d.). What is 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Dr. Hubbard UGA Chemistry. (2020). CHEM 2212L Experiment 9 - The Aldol Condensation [Video]. YouTube. [Link]

  • SynArchive. (n.d.). Aldol Condensation. [Link]

Sources

Methodological & Application

Application Note: Unleashing the Chiral Potential of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a widely utilized component in the fragrance industry known by trade names such as Triplal® or Vertocitral, possesses a unique structural architecture with two stereocenters that earmark it as a high-potential, yet underexplored, chiral building block for asymmetric synthesis.[1][2] Industrially, it is produced via a Diels-Alder reaction, resulting in a racemic mixture of cis and trans diastereomers.[1][3][4] This application note moves beyond its current applications in perfumery and proposes a research framework to unlock its value in stereocontrolled synthesis. We present scientifically grounded, detailed protocols for the chiral resolution of the commercially available diastereomeric mixture and outline its subsequent application in key asymmetric transformations, providing researchers in pharmaceutical and fine chemical development with a roadmap to leverage this readily available synthon for the construction of complex, stereodefined molecules.

Introduction: The Untapped Chiral Core

The demand for enantiomerically pure compounds in the life sciences and materials science sectors is unrelenting. The quest for novel chiral synthons—readily available, structurally robust, and amenable to diverse chemical modifications—is therefore a central theme in modern organic chemistry. This compound (Figure 1) presents itself as an ideal candidate. Its synthesis via the [4+2] cycloaddition of 2-methyl-1,3-pentadiene and acrolein is a robust industrial process, ensuring its availability.[3][4] The resulting molecule features a substituted cyclohexene ring, a scaffold prevalent in numerous natural products, and two adjacent stereocenters (C1 and C4), offering a platform for inducing stereoselectivity in subsequent chemical steps.

Despite these promising features, its application has been largely confined to the fragrance sector, where the diastereomeric and enantiomeric mixture provides a desirable green and herbaceous scent profile.[5][6] This document serves as a technical guide to bridge this gap, proposing a systematic approach to first resolve the enantiomers and then deploy them in high-value asymmetric reactions.

Figure 1: Structure of this compound Illustrates the two chiral centers (C1 and C4) and the cis/trans relationship of the substituents.

Caption: Structure of cis-2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Proposed Workflow: From Racemate to Enantiopure Synthon

The critical first step is the separation of the commercially available mixture into its constituent, enantiomerically pure diastereomers. We propose a robust, classical chemical resolution process, which, while requiring more steps than chiral chromatography of the aldehyde, avoids the potential for racemization and is often more scalable.

Caption: Proposed workflow for chiral resolution.

Protocol 1: Oxidation of Aldehyde to Carboxylic Acid

Rationale: Carboxylic acids are ideal for classical resolution as they readily form salts with chiral amines. This oxidation is a well-documented, high-yielding transformation.[3][4]

  • Reagents: this compound (1.0 eq), Silver(I) oxide (Ag₂O, 1.1 eq), Sodium hydroxide (NaOH, 4.0 eq), Diethyl ether, 10% Hydrochloric acid (HCl).

  • Procedure:

    • To a stirred aqueous solution of NaOH (e.g., 2 M), add the aldehyde.

    • Add Ag₂O portion-wise at room temperature. The reaction is exothermic.

    • Stir the mixture vigorously for 12-16 hours. Monitor the disappearance of the aldehyde by TLC.

    • Once the reaction is complete, dilute the mixture with diethyl ether and separate the aqueous layer.

    • Wash the aqueous layer with diethyl ether (2x) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH 2 with 10% HCl. A white precipitate of the carboxylic acid will form.

    • Extract the carboxylic acid with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be used directly in the next step.

Protocol 2: Diastereomeric Salt Resolution

Rationale: The formation of diastereomeric salts with a chiral resolving agent allows for separation by fractional crystallization, exploiting the different solubilities of the diastereomers.

  • Reagents: Racemic carboxylic acid (1.0 eq), (R)-(+)-1-Phenylethylamine (0.5 eq), Methanol, Acetone.

  • Procedure:

    • Dissolve the crude carboxylic acid in a minimal amount of hot methanol.

    • In a separate flask, dissolve (R)-(+)-1-Phenylethylamine in acetone.

    • Slowly add the amine solution to the hot carboxylic acid solution with stirring.

    • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization.

    • Collect the crystals by vacuum filtration. These crystals represent the salt of one enantiomer of the acid with the (R)-amine.

    • The mother liquor is enriched in the other diastereomeric salt. Concentrate the mother liquor and repeat the crystallization process to obtain a second crop.

    • The enantiomeric purity of the acid from the crystallized salt should be checked by converting a small sample back to the acid, derivatizing it to a methyl ester, and analyzing by chiral HPLC.

    • To liberate the free acid, suspend the salt in water and add 10% HCl until pH 2 is reached. Extract the enantiomerically enriched acid with an organic solvent as described in Protocol 1.

Protocol 3: Reduction to the Enantiopure Aldehyde

Rationale: A mild and selective reduction is required to convert the resolved carboxylic acid back to the aldehyde without affecting the double bond. Conversion to an intermediate acyl chloride followed by a Rosenmund reduction or reduction with a hindered hydride like lithium tri-tert-butoxyaluminum hydride is a standard approach.

  • Reagents: Enantiopure carboxylic acid (1.0 eq), Oxalyl chloride (1.2 eq), DMF (catalytic), Dry Toluene, Palladium on barium sulfate (Pd/BaSO₄, 5 mol%), Quinoline-sulfur poison.

  • Procedure (Rosenmund Reduction):

    • Suspend the carboxylic acid in dry toluene. Add a catalytic drop of DMF.

    • Slowly add oxalyl chloride at room temperature. Stir for 2-3 hours until gas evolution ceases. The reaction mixture should become a clear solution of the acyl chloride.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the crude acyl chloride in dry toluene. Add the Pd/BaSO₄ catalyst and the quinoline-sulfur poison.

    • Bubble hydrogen gas through the stirred suspension at room temperature. Monitor the reaction progress carefully by TLC to avoid over-reduction to the alcohol.

    • Upon completion, filter the catalyst through a pad of Celite and wash with toluene.

    • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the enantiopure aldehyde.

Proposed Applications in Asymmetric Synthesis

With the enantiopure aldehyde in hand, it can be deployed as a chiral electrophile or, after derivatization, as a chiral nucleophile precursor.

Application 1: Substrate-Controlled Diastereoselective Aldol Addition

Rationale: The inherent chirality of the aldehyde can direct the facial attack of a nucleophile. The bulky cyclohexene ring is expected to effectively shield one face of the aldehyde, leading to high diastereoselectivity when reacted with an achiral enolate.

Caption: Logic of a substrate-controlled aldol reaction.

  • Exemplary Protocol:

    • To a solution of diisopropylamine (1.1 eq) in dry THF at -78°C under argon, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

    • Add acetone (1.0 eq) dropwise to the LDA solution and stir for 1 hour to form the lithium enolate.

    • Add a solution of enantiopure this compound (0.9 eq) in dry THF dropwise.

    • Stir the reaction at -78°C for 4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the product by flash chromatography. Analyze the diastereomeric ratio by ¹H NMR or HPLC.

ParameterExpected Outcome
Yield 60-85%
Diastereomeric Ratio (d.r.) > 90:10
Rationale for Selectivity Felkin-Anh model predicts attack of the nucleophile on the less-hindered face of the aldehyde carbonyl, anti to the largest substituent (the cyclohexene ring).
Application 2: Organocatalytic α-Functionalization

Rationale: The aldehyde can be converted into a chiral enamine using a secondary amine organocatalyst. This allows for asymmetric α-functionalization, where the stereochemical outcome is controlled by the catalyst, often overriding the substrate's inherent bias. This dual control can lead to exceptionally high levels of stereoselectivity.

  • Exemplary Protocol (Asymmetric α-Amination):

    • Dissolve the enantiopure aldehyde (1.0 eq) and (S)-(-)-2-(methoxymethyl)pyrrolidine (proline ether catalyst, 20 mol%) in chloroform.

    • Add di-tert-butyl azodicarboxylate (DTBAD, 1.2 eq) to the solution.

    • Stir at 0°C for 24-48 hours, monitoring by TLC.

    • Concentrate the reaction mixture directly onto silica gel.

    • Purify by flash chromatography to yield the α-aminated aldehyde product.

    • The resulting adduct can be reduced to the corresponding chiral amino alcohol, a valuable synthon.

ParameterExpected Outcome
Yield 70-95%
Enantiomeric Excess (e.e.) > 95%
Causality of Selectivity The chiral proline-derived catalyst forms a transient enamine, creating a sterically defined environment that directs the electrophilic azodicarboxylate to one enantiotopic face.

Conclusion and Outlook

While this compound is a well-established fragrance ingredient, its potential as a chiral building block in asymmetric synthesis is largely untapped. The protocols and strategies outlined in this application note provide a clear and actionable path for researchers to explore this potential. The proposed workflow for chiral resolution, followed by exemplary applications in stereocontrolled aldol and organocatalytic reactions, demonstrates how this inexpensive, readily available starting material can be transformed into a valuable synthon for constructing complex chiral molecules. We anticipate that the adoption of these methods will enable new synthetic routes to pharmaceuticals, agrochemicals, and other high-value chiral compounds.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(7), 634-642. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ivy carbaldehyde. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423–2425. [Link]

  • Alemán, J., Cabrera, S. (2013). Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews, 42(3), 774-793. [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Synthesis. Chemistry – A European Journal, 10(21), 5224-5231. [Link]

  • ScenTree. (n.d.). Triplal®. Retrieved from [Link]

Sources

Synthesis of Novel Derivatives from 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This compound, a readily available compound synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, is a cornerstone molecule in the fragrance and flavor industries.[1][2] Marketed under trade names such as Triplal® and Cyclal C, its characteristic green, herbaceous, and citrus notes make it a valuable component in numerous consumer products.[1][3] Beyond its olfactory contributions, its chemical structure—a substituted cyclohexene ring bearing a reactive aldehyde group—presents a versatile scaffold for the synthesis of a diverse array of novel derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals.[3][4]

The aldehyde functionality serves as a gateway to a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The cyclohexene ring, with its double bond and stereocenters, offers further opportunities for functionalization and the creation of complex molecular architectures. This guide provides detailed protocols and the underlying scientific rationale for the synthesis of several classes of derivatives from this valuable starting material.

I. Oxidation to 2,4-Dimethyl-3-cyclohexenecarboxylic Acid and Subsequent Esterification

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that opens the door to the synthesis of esters, amides, and other acid derivatives. These derivatives are of significant interest, particularly in the fragrance industry, where esters are known for their fruity and floral scents.[4]

Scientific Rationale

The direct oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents.[5][6] For substrates sensitive to harsh acidic or basic conditions, a mild oxidant is preferable. In the case of this compound, acidic conditions can lead to isomerization of the double bond within the cyclohexene ring.[7] Therefore, a reaction in a basic medium using a mild oxidant like silver oxide (Ag₂O) is an effective strategy.[7]

Subsequent esterification of the resulting carboxylic acid can be achieved through various methods. Fischer esterification, a common acid-catalyzed method, is not ideal for this substrate due to the potential for double bond isomerization.[7] A more suitable approach is the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method proceeds under neutral conditions, preserving the integrity of the cyclohexene ring.[7]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxylic Acid (6)

  • In a suitable reaction vessel, prepare an aqueous solution of this compound (1) (20 g, 0.14 mol), silver oxide (Ag₂O) (34.8 g, 0.15 mol), and sodium hydroxide (NaOH) (27 g, 0.67 mol).[7]

  • Stir the mixture at room temperature for 15 hours.[7]

  • Dilute the reaction mixture with diethyl ether (100 ml).[7]

  • Separate the aqueous layer and slowly acidify it to a pH of 2 with 10% aqueous HCl.[7]

  • Extract the acidified aqueous layer with diethyl ether.

  • Dry the combined organic phases over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.[7] The product is typically a mixture of two diastereoisomers and can be used in the next step without further purification.[7]

Protocol 2: Synthesis of Esters (7-11) via DCC Coupling

  • In a round-bottom flask under an inert atmosphere, dissolve 2,4-Dimethyl-3-cyclohexenecarboxylic acid (6) (3 g, 19.4 mmol), the desired alcohol (23 mmol), dicyclohexylcarbodiimide (DCC) (4.42 g, 21.3 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 g, 1.64 mmol) in dichloromethane (30 ml).[7]

  • Stir the solution at room temperature for 24 hours.[7]

  • Quench the excess DCC by adding 10% aqueous HCl (3 ml) and stir for an additional hour.[7]

  • Extract the mixture with diethyl ether (2 x 50 ml).[7]

  • Wash the combined organic layers with water (3 x 20 ml), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by chromatography on silica gel (hexane:ethyl acetate 85:15 v/v) to obtain the desired ester.[7]

Derivative Alcohol Used Yield Olfactory Notes
Methyl Ester (7) Methanol59%Hesperidic-fruity
Ethyl Ester (8) Ethanol59%-
Pentyl Ester (9) Pentyl alcohol63%Watermelon-like
cis-3-Hex-3-enyl Ester (10) cis-3-Hex-3-enyl alcohol55%-
Phenylethyl Ester (11) Phenylethyl alcohol--

Table 1: Summary of Synthesized Esters and their Properties. Data sourced from Monnier-Benoit et al., 2007.[4][7]

Workflow Diagram

Synthesis A This compound (1) B 2,4-Dimethyl-3-cyclohexenecarboxylic Acid (6) A->B Ag₂O, NaOH H₂O, rt, 15h C Esters (7-11) B->C R-OH, DCC, DMAP CH₂Cl₂, rt, 24h

Caption: Oxidation and Esterification Workflow.

II. Chain Elongation via the Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, enabling the extension of the carbon chain and the introduction of new functional groups.[8][9] This strategy allows for the synthesis of derivatives with modified side chains, which can significantly impact their biological activity and physical properties.[10]

Scientific Rationale

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the substituents on the ylide determines the stereochemical outcome of the reaction. Stabilized ylides (containing electron-withdrawing groups) typically yield (E)-alkenes, while non-stabilized ylides (with alkyl substituents) favor the formation of (Z)-alkenes.[8][9]

For the synthesis of unsaturated esters and aldehydes from this compound, stabilized ylides are employed. These reactions are typically carried out in a non-polar solvent like toluene at reflux to drive the reaction to completion.[7]

Experimental Protocol

Protocol 3: Synthesis of Unsaturated Esters and Aldehydes (12-14)

  • To a solution of this compound (1) in toluene, add the appropriate substituted-methylenetriphenylphosphorane (Wittig reagent).

  • Reflux the mixture for 15 hours.[7]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired product.

Derivative Wittig Reagent Yield
Unsaturated Methyl Ester (12) Carbomethoxymethylenetriphenylphosphorane66%
Unsaturated Ethyl Ester (13) Carboethoxymethylenetriphenylphosphorane83%
Unsaturated Aldehyde (14) Formylmethylenetriphenylphosphorane12%

Table 2: Summary of Wittig Reaction Products. Data sourced from Monnier-Benoit et al., 2007.[7]

Workflow Diagram

Wittig A This compound (1) B Unsaturated Esters/Aldehydes (12-14) A->B Ph₃P=CHR Toluene, reflux, 15h Grignard A This compound (1) B Alcohol (18) A->B Grignard Reagent (from 17) THF, rt C Ketone (19) B->C PCC, CH₂Cl₂ rt, 3h E Lactone (22) B->E 1. p-TSA, Acetone/H₂O, reflux 2. Jones Reagent D Cyclopentenone (20) C->D 1. Li-TMS-diazomethane 2. Citric Acid

Caption: Grignard Reaction and Subsequent Transformations.

IV. Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. [11][12]These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties. [13]

Scientific Rationale

The formation of a Schiff base is a reversible reaction that typically occurs under mild conditions, often with acid or base catalysis to facilitate the dehydration step. [11]The reaction of this compound with a primary amine will yield the corresponding N-substituted imine. The choice of the primary amine allows for the introduction of various functionalities, which can be tailored to achieve desired biological or chemical properties.

General Protocol

Protocol 6: General Synthesis of Schiff Bases

  • Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol or methanol. [12]2. Add a catalytic amount of a weak acid, such as acetic acid, if necessary.

  • Reflux the mixture for a period of 1-4 hours, monitoring the reaction by thin-layer chromatography. [12]4. Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure followed by recrystallization or column chromatography.

Conclusion

This compound is a versatile and economically important starting material for the synthesis of a wide range of derivatives. The protocols outlined in this guide provide a foundation for exploring the chemical space around this scaffold. The reactions described, including oxidation, esterification, Wittig olefination, Grignard addition, and Schiff base formation, are fundamental transformations in organic synthesis and offer numerous avenues for the creation of novel molecules with potentially valuable properties. Researchers are encouraged to adapt and expand upon these methodologies to develop new compounds for applications in perfumery, pharmaceuticals, and beyond.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Request PDF. Available at: [Link]

  • LookChem. (n.d.). China this compound Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]

  • PCW. (2023). TRITAL - Safety Data Sheet. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • INCIDecoder. (n.d.). Products with 2,4-Dimethyl-3-Cyclohexene Carboxaldehyde. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of cyclohexanecarbaldehyde to cyclohexane- carboxylic acid under aerobic conditions with and without mpg-C 3 N 4. Retrieved from [Link]

  • Science of Synthesis. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.4: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

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"asymmetric synthesis involving 2,4-Dimethyl-3-cyclohexenecarboxaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Synthesis Involving 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Protocols and Mechanistic Insights

Introduction

This compound, a structurally simple yet synthetically potent molecule, serves as a pivotal starting material in the synthesis of complex molecular architectures.[1] Its cyclohexene core is a common motif in a vast array of natural products, particularly terpenes and their derivatives, which are of significant interest to the fragrance, flavor, and pharmaceutical industries.[2][3] The primary challenge in utilizing this aldehyde, often referred to by its trivial name Triplal®, lies in its commercial production. It is typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, which yields a racemic mixture of cis and trans diastereomers.[1][4] This lack of stereocontrol at the outset necessitates robust methods for introducing chirality in subsequent steps.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound as a pro-stereogenic scaffold in asymmetric synthesis. We will move beyond simple derivatizations, such as Wittig reactions or Grignard additions,[4][5] to focus on modern, high-impact catalytic asymmetric transformations. The protocols and discussions herein are grounded in the principles of organocatalysis, a field that has revolutionized the stereocontrolled construction of chiral molecules. By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this guide aims to empower chemists to unlock the full synthetic potential of this versatile building block.

Section 1: The Starting Material: Synthesis and Stereochemical Considerations

The industrial synthesis of this compound is a classic [4+2] cycloaddition.[4] The reaction's primary limitation is the formation of multiple isomers. While Lewis acid or transition metal catalysts can be employed to enhance diastereoselectivity, achieving high enantioselectivity at this stage remains a challenge.[1][4] Therefore, most synthetic applications begin with the racemic diastereomeric mixture, treating it as a single starting material for subsequent stereoselective functionalization.

G acrolein Acrolein reaction Diels-Alder Reaction (Thermal or Catalytic) acrolein->reaction diene 2-Methyl-1,3-pentadiene diene->reaction product This compound (Racemic mixture of diastereomers) reaction->product

Caption: Foundational Diels-Alder synthesis workflow.

Section 2: Organocatalytic Asymmetric Michael Addition

The aldehyde functionality is an ideal handle for asymmetric organocatalysis via enamine activation. Chiral secondary amines, such as diarylprolinol silyl ethers, are exceptionally effective catalysts for conjugate additions to nitroalkenes, affording products with high enantiomeric excess (ee). This transformation is foundational for synthesizing valuable chiral synthons, including γ-nitro aldehydes which can be further converted to γ-amino acids.

Principle of the Reaction

The reaction proceeds through a well-defined catalytic cycle. The chiral secondary amine catalyst first condenses with the aldehyde to form an enamine intermediate. This enamine, now the active nucleophile, attacks the nitroalkene in a stereocontrolled fashion, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst. The choice of a bulky silyl ether on the prolinol catalyst is crucial; it effectively shields one face of the enamine, dictating the stereochemical outcome of the addition.

G cluster_cycle Organocatalytic Michael Addition Cycle A Aldehyde + Chiral Amine Catalyst B Enamine Formation (-H₂O) A->B C Chiral Enamine B->C D Stereoselective Attack on Nitroalkene C->D E Iminium Intermediate D->E F Hydrolysis (+H₂O) E->F F->A end Chiral γ-Nitro Aldehyde (Product) F->end start Inputs start->A nitro Nitroalkene nitro->D

Caption: Mechanism of the organocatalytic Michael addition.

Detailed Protocol 1: Asymmetric Michael Addition to Nitrostyrene

This protocol describes the addition of this compound to (E)-β-nitrostyrene catalyzed by a diarylprolinol silyl ether.

Materials:

  • This compound (1.0 equiv)

  • (E)-β-Nitrostyrene (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv, 10 mol%)

  • Benzoic Acid (0.1 equiv, 10 mol%)

  • Toluene (Anhydrous, 2.0 M)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the catalyst (10 mol%) and benzoic acid (10 mol%).

  • Add anhydrous toluene to dissolve the solids.

  • Add this compound (1.0 equiv) to the solution via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add (E)-β-nitrostyrene (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitro aldehyde.

Causality and Insights:

  • Catalyst: The bulky diphenyl and trimethylsilyl groups create a well-defined chiral pocket, ensuring high stereoselectivity.

  • Co-catalyst: Benzoic acid acts as a proton shuttle, facilitating both enamine formation and the final hydrolysis of the iminium ion, thereby accelerating the catalytic turnover.

  • Solvent: Toluene is a common non-polar solvent for this type of reaction, minimizing side reactions.

Expected Outcomes

Based on analogous systems, this reaction is expected to proceed with good yields and excellent stereocontrol.

ParameterExpected ValueRationale
Yield 75-90%Efficient catalytic cycle with minimal side products.
Diastereomeric Ratio (dr) >10:1The catalyst's steric environment strongly favors one diastereomeric transition state.
Enantiomeric Excess (ee) >95%Face-selective attack on the nitroalkene is highly controlled by the catalyst.

Section 3: Asymmetric Reductive Amination via Brønsted Acid Catalysis

The conversion of aldehydes to chiral amines is a cornerstone transformation in medicinal chemistry.[6] Organocatalytic asymmetric reductive amination using a chiral Brønsted acid, such as a phosphoric acid (CPA), provides a metal-free and highly enantioselective route to valuable amine products.

Principle of the Reaction

This process involves the condensation of the aldehyde with an amine to form an imine intermediate. The chiral phosphoric acid catalyst then activates the imine by forming a chiral ion pair. A reducing agent, typically a Hantzsch ester, delivers a hydride to the imine from a specific face, as dictated by the chiral catalyst's environment, to yield the enantioenriched amine.

G cluster_workflow Asymmetric Reductive Amination Workflow Aldehyde Aldehyde + Amine Imine Imine Formation (-H₂O) Aldehyde->Imine Activation Activation with Chiral Phosphoric Acid Imine->Activation Reduction Stereoselective Reduction (Hantzsch Ester) Activation->Reduction Product Chiral Amine Reduction->Product Catalyst Catalyst Regeneration Reduction->Catalyst

Caption: Workflow for chiral phosphoric acid catalyzed reductive amination.

Detailed Protocol 2: CPA-Catalyzed Reductive Amination

This protocol outlines the reaction of this compound with p-anisidine.

Materials:

  • This compound (1.0 equiv)

  • p-Anisidine (1.1 equiv)

  • Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 equiv)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05 equiv, 5 mol%)

  • Dichloromethane (Anhydrous, 0.5 M)

  • 4Å Molecular Sieves (activated)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry vial containing activated 4Å molecular sieves, add the (R)-TRIP catalyst (5 mol%).

  • Add anhydrous dichloromethane, followed by this compound (1.0 equiv) and p-anisidine (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the Hantzsch ester (1.2 equiv) to the reaction mixture.

  • Seal the vial and stir at the specified temperature (e.g., 30 °C) for 48-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and concentrate the filtrate.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the chiral secondary amine.

Causality and Insights:

  • Catalyst: The bulky TRIP catalyst creates a highly organized and sterically hindered chiral environment, essential for high enantioselectivity.

  • Reducing Agent: The Hantzsch ester is a mild and effective hydride donor that is compatible with the acidic catalyst.

  • Molecular Sieves: These are critical for removing the water generated during imine formation, driving the equilibrium towards the imine and preventing catalyst deactivation.

Section 4: Conceptual Application: Enzymatic Desymmetrization

For targets requiring the creation of a chiral quaternary center, a powerful strategy is the desymmetrization of a prochiral precursor.[7] While not a direct transformation of the starting aldehyde, a synthetic sequence leading to an intermediate amenable to enzymatic desymmetrization represents a state-of-the-art approach. Ene-reductases, for example, are highly effective at the stereoselective reduction of one double bond in a prochiral cyclohexadienone.[7]

Conceptual Workflow
  • Oxidation: Convert this compound to the corresponding carboxylic acid.[1][4]

  • Allylic Bromination & Elimination: Introduce a second double bond to create a cyclohexadienone system. This is a challenging but feasible multi-step transformation.

  • Enzymatic Reduction: Subject the resulting prochiral 4,4-dimethyl-2,5-cyclohexadienone derivative to an ene-reductase (e.g., OPR3 or YqjM) with an appropriate cofactor recycling system (e.g., glucose/GDH for NADPH).[7] This step breaks the molecule's symmetry, creating a chiral cyclohexenone with a quaternary stereocenter in very high ee.

G start 2,4-Dimethyl-3- cyclohexenecarboxaldehyde step1 Oxidation & Derivatization start->step1 intermediate Prochiral Cyclohexadienone step1->intermediate step2 Enzymatic Desymmetrization (Ene-Reductase, NADPH) intermediate->step2 product Chiral Cyclohexenone with Quaternary Stereocenter (High ee) step2->product

Caption: Conceptual workflow for enzymatic desymmetrization.

This forward-thinking approach highlights how a simple racemic starting material can be channeled into advanced biocatalytic methods to solve complex stereochemical challenges, such as the construction of all-carbon quaternary stereocenters.

Conclusion

This compound is far more than a simple fragrance ingredient; it is a highly versatile platform for the application of modern asymmetric synthesis methodologies. This guide has detailed robust, organocatalyzed protocols for key transformations—Michael additions and reductive aminations—that introduce chirality with predictable and high levels of stereocontrol. Furthermore, we have presented a conceptual framework for integrating this building block into biocatalytic pathways for the synthesis of complex chiral structures. By understanding the principles behind these catalytic systems and following the detailed protocols, researchers can effectively utilize this readily available starting material to access a wide range of enantioenriched molecules for applications in drug discovery and materials science. The continued development of cascade reactions and multicomponent processes will undoubtedly further expand the synthetic utility of this valuable chiral scaffold.[8][9]

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(1-2), 134-143.
  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. [Link]

  • Elsevier. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie 10.
  • ResearchGate. (n.d.). Total synthesis of terpenes via palladium-catalysed cyclization strategy. [Link]

  • Ramón, D. J., & Yus, M. (2009). Organocatalytic Multicomponent alpha-methylenation/Diels-Alder Reactions: A Versatile Route to Substituted Cyclohexenecarbaldehyde Derivatives. Chemistry – A European Journal, 15(35), 8836-8848. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. PubChem Compound Database. [Link]

  • MDPI. (2019). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Chem. Proc., 1, 72. [Link]

  • de la Torre, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(10), 2279. [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. [Link]

  • Kumar, P., & E L, M. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 13(19), 5396-5400. [Link]

  • Pesnot, T., et al. (2021). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 11(15), 9544-9549. [Link]

  • Wang, W., et al. (2008). Organocatalytic asymmetric tandem Michael-Henry reactions: a highly stereoselective synthesis of multifunctionalized cyclohexanes with two quaternary stereocenters. Organic Letters, 10(12), 2437-2440. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Organocatalytic Multicomponent α-Methylenation/Diels-Alder Reactions: A Versatile Route to Substituted Cyclohexenecarbaldehyde Derivatives | Request PDF. [Link]

  • Gaviña, D., et al. (2024). Tandem Enantioselective Cycloaromatization/Intramolecular Friedel–Crafts Desymmetrization of Cyclohexadienones. Advanced Synthesis & Catalysis. [Link]

  • ChemRxiv. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Cambridge Open Engage. [Link]

  • Chen, Y., et al. (2024). The microbial biosynthesis of noncanonical terpenoids. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad071. [Link]

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Application Note: A Detailed Protocol for the Wittig Reaction of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Wittig reaction stands as a cornerstone in the edifice of synthetic organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination process involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[2][3][4] The reaction's significance lies in its ability to form a carbon-carbon double bond at a specific, predetermined location, a feature not always achievable with other elimination-based methods.[4][5]

This application note provides a comprehensive guide to the Wittig reaction of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a valuable fragrance ingredient and a versatile synthetic intermediate.[6][7][8] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering not just a stepwise procedure but also a deeper understanding of the underlying mechanistic principles and practical considerations for successful execution.

Reaction Principle and Mechanism

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone.[9] This initial attack forms a zwitterionic intermediate known as a betaine, which subsequently undergoes ring closure to form a four-membered oxaphosphetane ring.[4][5][10] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide.[5][9] The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[3][10]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide employed.[1][10]

  • Non-stabilized ylides (where the R group on the ylidic carbon is alkyl or H) typically react under kinetic control to produce predominantly the (Z)-alkene.[1][10][11]

  • Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react under thermodynamic control, leading to the formation of the more stable (E)-alkene.[1][10][11]

For cases where the E-alkene is desired from a non-stabilized ylide, the Schlosser modification can be employed.[1][2][12] This modification involves the deprotonation of the betaine intermediate at low temperature, followed by protonation to favor the formation of the threo-betaine, which then decomposes to the E-alkene.[1][13]

Figure 1. General workflow of the Wittig reaction.

Experimental Protocol

This protocol details the synthesis of a diene product from this compound using a non-stabilized ylide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere conditions are crucial for the success of this reaction, especially when using non-stabilized ylides which are sensitive to air and moisture.[3][11]

Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt by deprotonation with a strong base.[14]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes. A characteristic color change (typically to orange or deep red) indicates the formation of the ylide.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

Part 2: Wittig Reaction with this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the freshly prepared ylide solution back to 0 °C in an ice bath.

  • Dissolve this compound in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the stirred ylide solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Data Summary Table
ParameterValueNotes
Starting Aldehyde This compound1.0 eq
Phosphonium Salt Methyltriphenylphosphonium bromide1.1 - 1.2 eq
Base n-Butyllithium1.1 - 1.2 eq
Solvent Anhydrous THF---
Reaction Temperature Ylide formation: 0°C to RT; Wittig: 0°C to RTCareful temperature control is important.
Reaction Time Ylide formation: 1-2 h; Wittig: 2-4 hMonitor by TLC.
Work-up Aqueous NH₄Cl quench, ether extraction---

Purification and Characterization

The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be challenging to separate from the desired alkene product, especially if the product has low polarity.[15]

Purification Strategy:

  • Column Chromatography: The most common method for purification is silica gel column chromatography.[15] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[16][17] The choice of solvent is critical; a solvent in which the alkene product has good solubility at high temperatures and poor solubility at low temperatures, while the triphenylphosphine oxide remains soluble, is ideal.[17] Isopropyl alcohol is often a suitable solvent for this purpose.[17]

  • Oxidative Work-up: For very non-polar products, a strategy involving the oxidation of phosphorus-containing impurities to more polar derivatives has been developed.[15] This involves treating the crude product with an oxidizing agent like hydrogen peroxide to convert triphenylphosphine and other phosphorus byproducts into the more polar triphenylphosphine oxide, facilitating their removal by chromatography.[15]

Characterization: The purified product should be characterized by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete Ylide Formation: Ensure the use of a sufficiently strong and fresh base, and completely anhydrous conditions.

    • Side Reactions of the Aldehyde: Aldehydes can be prone to self-condensation or other side reactions. Adding the aldehyde slowly to the ylide solution can mitigate this.[18]

    • Steric Hindrance: Sterically hindered ketones and some aldehydes may react slowly or not at all, especially with stabilized ylides.[19]

  • Stereoselectivity Issues:

    • The E/Z ratio of the product can be influenced by the reaction conditions, including the solvent, temperature, and the presence of lithium salts.[1][19] For non-stabilized ylides, salt-free conditions generally favor the Z-isomer.

  • Epimerization: If the aldehyde has a stereocenter alpha to the carbonyl group, there is a risk of epimerization under the basic reaction conditions. Using a non-nucleophilic base and carefully controlling the reaction temperature can help to minimize this.

Conclusion

The Wittig reaction remains an indispensable tool for the synthesis of alkenes with high regioselectivity. The protocol detailed in this application note provides a robust framework for the successful olefination of this compound. By understanding the mechanistic nuances and paying careful attention to the experimental parameters, researchers can effectively utilize this classic reaction to achieve their synthetic goals.

References

  • Schlosser Modification. SynArchive. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Wang, Z., et al. (2022). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(9), 833-837. Available at: [Link]

  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. Available at: [Link]

  • Wittig Reaction | Mechanism. AdiChemistry. Available at: [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(8), 715-721. Available at: [Link]

  • Schlosser Modification. Organic Chemistry Portal. Available at: [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(4), 757–760. Available at: [Link]

  • Vedejs, E. (2007). The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(4), 757–760. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Swarthmore College. Available at: [Link]

  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. Available at: [Link]

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. ResearchGate. Available at: [Link]

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  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ResearchGate. Available at: [Link]

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  • Lin, C.-C., et al. (2010). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Helvetica Chimica Acta, 93(8), 1545-1553. Available at: [Link]

  • Bell, M., et al. (2007). Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction. Chemical Communications, (27), 2848-2850. Available at: [Link]

  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2014). Tandem chlorination - oxidation - wittig reactions: An efficient approach to (Z)-α-chloro-α,β-unsaturated esters. International Journal of Organic Chemistry, 4(2), 115-121. Available at: [Link]

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Application Notes & Protocols: Grignard Reaction with 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing a Grignard reaction with 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a valuable intermediate in the fragrance and fine chemical industries.[1][2][3] As an α,β-unsaturated aldehyde, its reaction with organomagnesium halides presents specific challenges and opportunities related to regioselectivity. This guide delves into the mechanistic underpinnings of the reaction, offering field-proven protocols and troubleshooting advice tailored for researchers, chemists, and process development professionals. We will focus on achieving selective 1,2-addition to the carbonyl group to synthesize the corresponding secondary alcohol, a critical transformation for creating novel molecular structures.

Scientific Principles and Mechanistic Considerations

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[4][5] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as a carbonyl carbon.[6]

The Nature of the Reactants
  • Grignard Reagent (R-MgX): Formed by the reaction of an organic halide with magnesium metal, the Grignard reagent is best described as a highly polar organometallic compound.[6][7] The carbon atom bound to magnesium is strongly nucleophilic and basic, resembling a carbanion. This high reactivity necessitates the use of anhydrous (perfectly dry) solvents, typically ethers like diethyl ether or tetrahydrofuran (THF), as even trace amounts of water will protonate and destroy the reagent.[8][9][10]

  • This compound: This substrate is an α,β-unsaturated aldehyde. The conjugation of the carbon-carbon double bond with the carbonyl group creates an extended π-system, resulting in two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).

Regioselectivity: 1,2-Addition vs. 1,4-Conjugate Addition

The critical consideration for this reaction is directing the Grignard reagent to the desired electrophilic site.

  • 1,2-Addition (Direct Addition): The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This is a rapid, kinetically controlled process. "Hard" nucleophiles, a category that includes Grignard reagents, overwhelmingly favor this pathway.[11][12][13] The product, after an acidic workup, is a secondary alcohol.

  • 1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon of the conjugated system. This pathway is typically favored by "softer" nucleophiles, such as organocuprates (Gilman reagents).[13][14] While less common for Grignards, conjugate addition can sometimes be observed, particularly with sterically hindered ketones or in the presence of catalytic amounts of copper salts.[15][16]

For the reaction of a standard Grignard reagent (e.g., Methylmagnesium Bromide) with this compound, the 1,2-addition product is the expected major outcome.

G cluster_main Regioselective Pathways Start Reactants: Aldehyde + R-MgX Intermediate12 1,2-Addition (Kinetic Control) [Favored Pathway] Start->Intermediate12 Hard Nucleophile (Grignard) Intermediate14 1,4-Addition (Conjugate) [Minor Pathway] Start->Intermediate14 Soft Nucleophile or Cu(I) catalysis Product12 Magnesium Alkoxide Intermediate Intermediate12->Product12 FinalProduct Secondary Alcohol (Post-Workup) Product12->FinalProduct H3O+ Workup Enolate Magnesium Enolate Intermediate Intermediate14->Enolate

Caption: Reaction pathways for Grignard addition to an α,β-unsaturated aldehyde.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(2,4-dimethyl-3-cyclohexenyl)ethanol via the reaction of this compound with methylmagnesium bromide.

Safety Precautions
  • Fire Hazard: Grignard reagents and ether solvents are extremely flammable.[17][18] All operations must be conducted in a certified chemical fume hood, away from ignition sources.

  • Exothermic Reaction: The formation and quenching of Grignard reagents are highly exothermic and can lead to runaway reactions if additions are too rapid.[18][19] An ice-water bath must be readily available at all times.

  • Moisture Sensitivity: Grignard reagents react violently with water.[20] All glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric materials) at all times.[17][18]

Reagents and Equipment
Reagent / Equipment Specifications Purpose
Magnesium Turnings99.8% purityFormation of the Grignard reagent
Bromomethane or IodomethaneAnhydrousOrganic halide for reagent formation
This compound>95% purity, anhydrousElectrophilic substrate
Tetrahydrofuran (THF) or Diethyl EtherAnhydrous, inhibitor-freeReaction solvent
IodineCrystalActivation of magnesium surface[4]
Ammonium Chloride (NH₄Cl)Saturated aqueous solutionQuenching agent for workup[21]
Sodium Sulfate (Na₂SO₄) or MgSO₄AnhydrousDrying agent
3-Neck Round Bottom FlaskSized for reaction (e.g., 250 mL)Main reaction vessel
Reflux CondenserCondense solvent vapors
Pressure-Equalizing Dropping FunnelControlled addition of reagents
Drying Tube (CaCl₂ or Drierite)Protect reaction from atmospheric moisture
Magnetic Stirrer and Stir BarEfficient mixing
Ice-Water BathTemperature control
Step-by-Step Methodology

Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble the 3-neck flask with the dropping funnel, reflux condenser (topped with a drying tube), and a glass stopper. Flame-dry all glassware under a stream of nitrogen or argon, or oven-dry at 120°C for at least 4 hours and assemble while hot. Allow to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a magnetic stir bar into the flask. Add a single crystal of iodine. The iodine vapor will etch the passivating magnesium oxide layer.[4]

  • Initiation: Add a small portion (~5-10%) of the total bromomethane (1.1 eq.) dissolved in anhydrous THF via the dropping funnel. The reaction should initiate within minutes, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[22] If it does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.

  • Reagent Formation: Once initiated, dilute the remaining bromomethane with anhydrous THF and add it dropwise at a rate that maintains a gentle reflux. Vigorous stirring is essential. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with the Aldehyde

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C throughout the addition to minimize side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Quenching: Cool the reaction flask back down to 0°C in an ice-water bath. Slowly and carefully add cold, saturated aqueous ammonium chloride solution dropwise while stirring vigorously.[23] This process is highly exothermic and will produce gas. A thick white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve all the organic product. If solids persist, a small amount of dilute HCl can be added to dissolve them, but this should be done cautiously.[23]

  • Separation: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether to ensure complete recovery of the product.[21]

  • Washing & Drying: Combine all organic extracts and wash them once with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil is the desired secondary alcohol.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure secondary alcohol.

Caption: Experimental workflow for the Grignard reaction and subsequent workup.

Troubleshooting and Side Reactions

Problem Probable Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent.[8] 2. Passivated magnesium surface.1. Ensure all components are rigorously dried. 2. Add a fresh iodine crystal, sonicate the flask, or add a few drops of 1,2-dibromoethane to activate the Mg.[4]
Low yield of desired alcohol 1. Incomplete Grignard formation. 2. Wurtz coupling of the alkyl halide. 3. Protonation of the reagent by acidic impurities.1. Extend reaction time for reagent formation. 2. Add alkyl halide slowly to a dilute Mg suspension. 3. Use highly pure, anhydrous starting materials.
Formation of a ketone byproduct Oxidation of the secondary alcohol product during workup or storage.Ensure workup is performed at low temperatures and store the final product under an inert atmosphere.
Recovery of starting aldehyde 1. Inactive Grignard reagent. 2. Aldehyde enolization (less likely for aldehydes).1. Titrate the Grignard reagent before use if prepared in advance. 2. Use a more reactive Grignard (e.g., R-MgI vs R-MgCl) or a different organometallic reagent.
Uncontrolled, violent reaction Addition of reagents was too rapid, causing an excessive exotherm.Always add reagents dropwise and have an ice bath ready to immerse the flask if the reaction becomes too vigorous. For large-scale reactions, consider reverse addition.[23]
Common Side Reactions:
  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to its corresponding primary alcohol via a six-membered transition state.[24]

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate. This regenerates the starting aldehyde upon workup and consumes the Grignard reagent.[24]

References

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  • BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. BenchChem.
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  • Ortiz, P., Lanza, F., & Harutyunyan, S. R. (2016). 1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds. Topics in Organometallic Chemistry, 58, 99-134. Available at: [Link]

  • American Chemical Society. (2023). Grignard Reaction - ACS Chemical Health & Safety. Available at: [Link]

  • Bowen Li. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
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  • Allen Institute. (2024). Grignard Reagents : Definition, Preparation, Chemical Properties. Available at: [Link]

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  • Costello, F. J., & Rickert, P. G. (2002). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 6(6), 906-910. Available at: [Link]

  • Chemistry LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

  • Xiamen Bestally Chemical Co.,Ltd. (2024). China this compound Manufacturers Suppliers Factory. Available at: [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

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  • Dalal Institute. (2024). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]

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  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

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  • Hoffmann, R. W. (2006). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical reviews, 106(11), 4877-4895. Available at: [Link]

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  • Wordingham, M., et al. (2023). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 14(1), 1-11. Available at: [Link]

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  • Reetz, M. T. (1986). Structural, mechanistic, and theoretical aspects of chelation-controlled carbonyl addition reactions. Accounts of Chemical Research, 19(8), 224-230. Available at: [Link]

  • Zhang, X., et al. (2015). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Organic letters, 17(20), 5036-5039. Available at: [Link]

  • Quora. (2016). How is secondary alcohol produced from ester and grignard reagent?. Available at: [Link]

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  • YouTube. (2023). Preparation of Alcohols from Grignard Reagent. Available at: [Link]

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"oxidation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde to carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Oxidation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde to 2,4-Dimethyl-3-cyclohexenecarboxylic Acid

Abstract

This application note provides a comprehensive technical guide for the selective oxidation of this compound, a sterically hindered α,β-unsaturated aldehyde, to its corresponding carboxylic acid. We present a detailed protocol centered on the Pinnick oxidation, a method renowned for its high chemoselectivity, mild reaction conditions, and tolerance of sensitive functional groups such as alkenes.[1][2] The document elucidates the underlying reaction mechanism, explains the critical role of each reagent, and offers a step-by-step experimental procedure from setup to purification. Furthermore, it includes expected analytical characterization data, a troubleshooting guide, and visual diagrams to ensure clarity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction and Strategic Considerations

The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis.[3] However, when the substrate, such as this compound, contains additional functionalities like a C=C double bond, the challenge lies in achieving chemoselectivity. The chosen oxidant must react exclusively with the aldehyde group without affecting the alkene.

Several classical oxidation methods exist, but they present significant drawbacks for this specific transformation:

  • Chromium-Based Reagents (e.g., Jones Oxidation): While effective for oxidizing primary alcohols and aldehydes, these reagents are highly toxic and operate under harsh acidic conditions, which can lead to undesired side reactions with the alkene moiety.[4][5][6][7]

  • Permanganate Reagents: These are powerful oxidants that will readily cleave the C=C double bond, leading to a complex mixture of products.

  • Tollens' Reagent (Ag₂O): While mild and selective for aldehydes, Tollens' reagent is often better suited for qualitative analysis and can be prohibitively expensive for preparative scale synthesis.[8][9][10][11] A successful synthesis of the target acid using silver oxide has been reported, but the Pinnick oxidation is generally more economical and scalable.[12]

The Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) under mildly acidic buffered conditions, has emerged as the superior method for oxidizing α,β-unsaturated aldehydes.[1][2][13] Its advantages include operational simplicity, low cost, high yields, and exceptional functional group tolerance, making it the ideal choice for converting this compound.[1][2]

The Pinnick Oxidation: Mechanism and Rationale

The success of the Pinnick oxidation lies in its carefully controlled mechanism, which generates a selective oxidant in situ and mitigates reactive byproducts.

Core Mechanism

The reaction proceeds through several key steps:[1][2][14]

  • Formation of the Active Oxidant: Sodium chlorite (NaClO₂) reacts with a mild acid buffer, typically a phosphate buffer like sodium dihydrogen phosphate (NaH₂PO₄), to generate chlorous acid (HClO₂). This is the active oxidizing species in the reaction.

  • Addition to the Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde, forming a key intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation. The aldehydic hydrogen is transferred to an oxygen atom on the chlorine, yielding the desired carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][14][15]

cluster_mech Pinnick Oxidation Mechanism RCHO Aldehyde (R-CHO) Intermediate Chlorite Ester Intermediate RCHO->Intermediate + HClO₂ HClO2 Chlorous Acid (HClO₂) RCOOH Carboxylic Acid (R-COOH) Intermediate->RCOOH Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl

Caption: Core mechanism of the Pinnick Oxidation.

The Critical Role of Scavengers

The byproduct, hypochlorous acid (HOCl), is a reactive oxidant that can cause several detrimental side reactions:[1][2]

  • Halohydrin Formation: HOCl can add across the C=C double bond of the starting material or product.

  • Reagent Destruction: It can react with and consume the sodium chlorite, reducing the efficiency of the primary reaction.

To prevent these issues, a "scavenger" is added to the reaction mixture to consume HOCl as it is formed.[16] A common and highly effective scavenger is 2-methyl-2-butene . It readily reacts with HOCl to form a non-interfering halohydrin. Hydrogen peroxide (H₂O₂) can also be used.[1]

Detailed Experimental Protocol

This protocol is designed for the oxidation of this compound on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Typical Amount (for 10 mmol scale)Notes
This compoundC₉H₁₄O138.211.38 g (10.0 mmol, 1.0 eq)Starting material.[17][18][19][20][21]
tert-Butanol (t-BuOH)C₄H₁₀O74.1250 mLCo-solvent with water.
Water (deionized)H₂O18.0220 mLCo-solvent with t-BuOH.
Sodium Dihydrogen Phosphate (monohydrate)NaH₂PO₄·H₂O137.992.76 g (20.0 mmol, 2.0 eq)Mild acid buffer.
2-Methyl-2-buteneC₅H₁₀70.133.5 g / 5.3 mL (50.0 mmol, 5.0 eq)HOCl scavenger.[16]
Sodium Chlorite (80% technical grade)NaClO₂90.442.83 g (25.0 mmol, 2.5 eq)Oxidizing agent. Use 80% grade, adjust mass accordingly.
Sodium SulfiteNa₂SO₃126.04Saturated aq. solutionQuenching agent.
Hydrochloric Acid (1M)HCl36.46As needed (~20 mL)For acidification during workup.
Diethyl Ether or Ethyl AcetateEt₂O or EtOAc-~150 mLExtraction solvent.
Brine (Saturated aq. NaCl)NaCl58.44~50 mLFor washing during extraction.
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO₄ or Na₂SO₄-As neededDrying agent.
Experimental Workflow Diagram

Setup 1. Setup - Dissolve aldehyde, buffer, scavenger in t-BuOH/H₂O - Cool to 0 °C Addition 2. Reagent Addition - Prepare aq. NaClO₂ solution - Add dropwise to reaction flask Setup->Addition Reaction 3. Reaction - Stir at 0 °C to RT - Monitor by TLC Addition->Reaction Quench 4. Quench - Add sat. aq. Na₂SO₃ Reaction->Quench Extraction 5. Extraction - Remove t-BuOH in vacuo - Acidify with 1M HCl to pH ~2 - Extract with Ether/EtOAc (3x) Quench->Extraction Purify 6. Purification - Combine organic layers - Wash with Brine - Dry over Na₂SO₄/MgSO₄ - Concentrate in vacuo Extraction->Purify Analysis 7. Analysis - Obtain crude product - Characterize (NMR, IR, MS) Purify->Analysis

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g, 10.0 mmol).

    • Add tert-butanol (50 mL), water (20 mL), sodium dihydrogen phosphate monohydrate (2.76 g, 20.0 mmol), and 2-methyl-2-butene (5.3 mL, 50.0 mmol).

    • Stir the mixture vigorously until all solids dissolve, resulting in a biphasic solution.

    • Cool the flask in an ice-water bath to 0 °C.

  • Oxidant Addition:

    • In a separate beaker, dissolve sodium chlorite (2.83 g of 80% grade, ~25.0 mmol) in water (15 mL).

    • Transfer this solution to an addition funnel.

    • Add the sodium chlorite solution dropwise to the stirring reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the buildup of reactive intermediates, which could lead to side reactions.[15]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 2-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting aldehyde.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium sulfite (~20 mL) until a test with starch-iodide paper indicates the absence of peroxides.

    • Concentrate the mixture on a rotary evaporator to remove the bulk of the tert-butanol.

    • Transfer the remaining aqueous slurry to a separatory funnel. Acidify the aqueous layer to pH 2 by slowly adding 1M HCl. The carboxylic acid product may precipitate as a white solid or oil.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethyl-3-cyclohexenecarboxylic acid. The product is often of sufficient purity for subsequent steps.[12]

Expected Results and Characterization

  • Yield: Typically >85%

  • Appearance: A colorless oil or low-melting white solid. A literature report indicates a melting point of 91-93 °C for the diastereomeric mixture.[12]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include a very broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm), a signal for the vinylic proton (~5.2-5.4 ppm), and various signals in the aliphatic region (0.8-2.6 ppm) for the methyl and cyclohexene ring protons.[12][22]

    • ¹³C NMR (CDCl₃, 101 MHz): Expected signals include the carboxylic acid carbonyl (~180-185 ppm), the two sp² carbons of the double bond (~120-135 ppm), and several sp³ carbons for the ring and methyl groups.[23][24]

    • IR (film, cm⁻¹): A strong, broad O-H stretch from ~3300-2500 cm⁻¹ and a sharp, strong C=O stretch around 1705 cm⁻¹.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient oxidant (degraded NaClO₂).2. Reaction time too short.1. Use fresh, high-quality NaClO₂. Add a slight excess if needed (e.g., 1.5 eq).2. Extend the reaction time and monitor by TLC.
Low Yield 1. Inefficient scavenging of HOCl.2. Incomplete extraction of the product.1. Ensure an adequate excess of scavenger (e.g., 5 eq of 2-methyl-2-butene) is used.2. Ensure the aqueous phase is acidified to pH < 3 before extraction. Perform multiple extractions.
Chlorinated Byproducts Seen Inefficient scavenging of HOCl, leading to reaction with the alkene.Add the scavenger before adding the oxidant. Ensure vigorous stirring. Consider using H₂O₂ as an alternative scavenger.[1]
Reaction Overheats Addition of sodium chlorite was too fast.Maintain cooling with an ice bath and add the oxidant solution slowly and dropwise.

Conclusion

The Pinnick oxidation provides a robust, efficient, and highly selective method for the synthesis of 2,4-dimethyl-3-cyclohexenecarboxylic acid from its corresponding aldehyde. By understanding the mechanism and the critical roles of the buffer and scavenger, researchers can reliably perform this transformation, avoiding common pitfalls associated with the oxidation of unsaturated substrates. This protocol offers a field-proven methodology for drug development professionals and synthetic chemists requiring access to this valuable carboxylic acid intermediate.

References

  • Pinnick oxidation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. [Link]

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  • Tollens' Test. (2023, January 22). Chemistry LibreTexts. [Link]

  • Alpha Hydroxy Ketone Tollens Test. (n.d.). BYJU'S. [Link]

  • Al-Zoubi, R. M., & Al-Sulaibi, M. A. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5992-6001. [Link]

  • Tollens' reagent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Tollens Test. (2025, July 23). GeeksforGeeks. [Link]

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  • Process for purification of carboxylic acids. (1995).
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  • Pinnick Oxidation. (2021, May 21). Orgoly. [Link]

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Application Note: Differentiating Isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of isomers presents a significant challenge in chemical analysis, particularly within the pharmaceutical and fragrance industries where stereochemistry can profoundly impact biological activity and sensory properties. This application note provides a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive differentiation of cis and trans diastereomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. We present a suite of detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The causality behind experimental choices is explained, emphasizing the power of coupling constant analysis and through-space correlations to unambiguously assign the relative stereochemistry of the substituents on the cyclohexene ring. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR techniques for robust isomer characterization.

Introduction: The Challenge of Isomerism

This compound is a key intermediate and fragrance component, the synthesis of which, typically via a Diels-Alder reaction, results in a mixture of diastereomers.[1] The relative orientation of the methyl group at position 2 and the aldehyde group at position 1 (cis or trans) dictates the molecule's three-dimensional shape, which in turn influences its chemical and biological properties. Differentiating these isomers is crucial for quality control, understanding structure-activity relationships, and ensuring product consistency.

NMR spectroscopy is an unparalleled, non-destructive technique for determining the detailed structure of organic molecules in solution.[2] By probing the magnetic environments of atomic nuclei, NMR can reveal subtle differences in chemical shifts, scalar couplings through bonds, and spatial proximities, making it the definitive tool for isomer differentiation.

This application note outlines a systematic NMR-based workflow to distinguish and characterize the cis and trans isomers of this compound.

Theoretical Background: NMR Principles for Isomer Differentiation

The key to differentiating the cis and trans isomers lies in how the spatial arrangement of the substituents affects the NMR-active nuclei, primarily ¹H. The cyclohexene ring is not planar and exists in a half-chair conformation. The substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to distinct NMR signatures.

  • Chemical Shift (δ): The precise chemical shift of a proton is highly sensitive to its local electronic environment. In the cis and trans isomers, the proximity of the aldehyde and methyl groups will differ, causing subtle but measurable changes in the chemical shifts of the ring protons, particularly H1 and H2. The aldehyde proton itself is a key diagnostic signal, typically found far downfield (around 9.6-9.8 ppm).[3]

  • ³J Coupling Constants: The magnitude of the coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus relationship.[4] For the trans isomer, where the substituents at C1 and C2 can both be in pseudo-equatorial positions, the dihedral angle between H1 and H2 is expected to be large (approaching 180°), resulting in a larger coupling constant (typically 7-12 Hz).[4] In the cis isomer, one substituent will likely be pseudo-axial and the other pseudo-equatorial, leading to a smaller dihedral angle between H1 and H2 and consequently a smaller coupling constant (typically 2-5 Hz).[4]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that results in a change in the intensity of a proton's signal when a nearby proton is irradiated.[2] This effect is distance-dependent (falling off at r⁻⁶) and is only observed for protons that are close in space (< 5 Å), regardless of the number of bonds separating them. A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the most direct way to confirm the cis or trans relationship.

    • For the cis isomer , a clear NOE correlation is expected between the proton on the aldehyde-bearing carbon (H1) and the protons of the methyl group at C2.

    • For the trans isomer , this correlation will be absent or significantly weaker, as these groups are on opposite sides of the ring.

Experimental Workflow

The following diagram outlines the logical flow of experiments for comprehensive isomer differentiation.

G cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_analysis Data Interpretation SamplePrep Prepare Sample (5-25 mg in 0.6 mL CDCl3) H1_NMR ¹H NMR (Initial Assessment) SamplePrep->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) H1_NMR->C13_NMR COSY ¹H-¹H COSY (Proton Connectivity) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY (Stereochemistry) HMBC->NOESY Analysis Assign Signals & Analyze Coupling Constants NOESY->Analysis Stereo Confirm Stereochemistry (NOE Correlations) Analysis->Stereo

Caption: Experimental workflow for isomer differentiation.

Protocols

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data.

  • Weigh Sample: Accurately weigh 5-25 mg of the this compound isomer mixture. ¹H NMR requires less material, while ¹³C and 2D experiments benefit from higher concentrations.[2]

  • Dissolve Sample: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving properties for many organic compounds.[1]

  • Filter: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are recommended starting parameters for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • Purpose: To obtain an overview of the proton signals, check for purity, and determine the ratio of isomers.

  • Pulse Program: zg30

  • Acquisition Parameters:

    • Spectral Width (SW): 12 ppm

    • Number of Scans (NS): 8

    • Relaxation Delay (D1): 5 s

    • Acquisition Time (AQ): 3 s

  • Rationale: A 30° pulse angle with a sufficient relaxation delay allows for more accurate integration if quantitation of the isomer ratio is desired.[5]

  • Purpose: To identify the number of unique carbon environments and determine the multiplicity of each carbon (CH, CH₂, CH₃).

  • Pulse Program: zgpg30 (for ¹³C), dept135

  • Acquisition Parameters:

    • Spectral Width (SW): 220 ppm

    • Number of Scans (NS): 1024 (or more, depending on concentration)

    • Relaxation Delay (D1): 2 s

  • Rationale: A larger number of scans is necessary due to the low natural abundance of ¹³C. The DEPT-135 experiment is invaluable for distinguishing CH/CH₃ signals (positive) from CH₂ signals (negative).

  • Purpose: To establish proton-proton coupling networks and identify which protons are adjacent to each other.

  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Spectral Width (SW): 12 ppm in both dimensions

    • Number of Scans (NS): 2-4 per increment

    • Increments (F1): 256-512

  • Rationale: COSY reveals through-bond (typically 2-3 bond) correlations. Cross-peaks will appear between protons that are J-coupled, allowing for the tracing of the spin systems within the cyclohexene ring.

  • Purpose: To correlate each proton signal with the carbon to which it is directly attached.

  • Pulse Program: hsqcedetgpsisp2.3

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 165 ppm

    • Number of Scans (NS): 4-8 per increment

    • Increments (F1): 256

  • Rationale: This experiment is highly sensitive and provides unambiguous one-bond C-H correlations, which is essential for assigning the carbon spectrum. The edited HSQC can also provide multiplicity information.

  • Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons.

  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 220 ppm

    • Number of Scans (NS): 8-16 per increment

    • Increments (F1): 512

  • Rationale: HMBC is crucial for piecing together the molecular structure by connecting spin systems. For example, it will show correlations from the aldehyde proton to carbons C1 and C2, and from the methyl protons to carbons C1, C2, and C3.

  • Purpose: To detect through-space correlations and definitively determine the relative stereochemistry (cis vs. trans).

  • Pulse Program: noesygpph

  • Acquisition Parameters:

    • Spectral Width (SW): 12 ppm in both dimensions

    • Number of Scans (NS): 8-16 per increment

    • Increments (F1): 256-512

    • Mixing Time (d8): 0.5 - 1.0 s

  • Rationale: The mixing time is a critical parameter that allows for the transfer of magnetization between spatially close protons. A range of mixing times may need to be tested to optimize the NOE signals.[1] This experiment is the ultimate arbiter for assigning the cis and trans isomers.

Data Analysis and Interpretation

The following tables present representative, illustrative NMR data for the cis and trans isomers of this compound based on known chemical shift ranges and coupling constant principles. Actual experimental values may vary.

Representative ¹H and ¹³C NMR Data
Position Illustrative ¹H δ (ppm), Multiplicity, J (Hz) - cis IsomerIllustrative ¹H δ (ppm), Multiplicity, J (Hz) - trans IsomerIllustrative ¹³C δ (ppm) - cis IsomerIllustrative ¹³C δ (ppm) - trans Isomer
CHO9.65, d, J=3.09.75, d, J=1.5~204.5~205.0
H12.50, m2.40, m~50.0~51.5
H22.30, m2.60, m~38.0~39.0
H35.40, br s5.42, br s~122.0~122.5
2-CH₃1.05, d, J=7.01.10, d, J=7.0~18.0~19.5
4-CH₃1.70, s1.72, s~23.0~23.5
H52.10, m2.15, m~30.0~30.5
H61.80, m & 1.50, m1.85, m & 1.45, m~28.0~28.5
Step-by-Step Interpretation

The process of assigning the spectra and differentiating the isomers follows a logical sequence.

G A Identify Aldehyde and Methyl Signals (¹H NMR) B Trace Ring Protons (¹H-¹H COSY) A->B C Assign Carbons (HSQC & HMBC) B->C D Analyze H1-H2 Coupling Constant C->D E Observe NOE between H1 and 2-CH₃ C->E F_cis Assign cis Isomer (Small J, Strong NOE) D->F_cis F_trans Assign trans Isomer (Large J, No NOE) D->F_trans E->F_cis E->F_trans

Caption: Logic diagram for spectral interpretation.

  • Initial Assignment (1D NMR): In the ¹H NMR spectrum, identify the distinct aldehyde proton (~9.7 ppm), the vinylic proton (~5.4 ppm), and the two methyl signals (one singlet, one doublet). The integration of these signals will confirm the structure and can be used to estimate the isomer ratio.

  • Connectivity Mapping (COSY, HSQC, HMBC):

    • Use COSY to trace the connectivity from H1 -> H2 -> ring protons -> H5 -> H6 -> H1.

    • Use HSQC to definitively link each proton to its attached carbon.

    • Use HMBC to confirm the overall structure. Key correlations include the aldehyde proton to C1 and C2, and the methyl protons to their neighboring carbons.

  • Stereochemical Assignment (J-Coupling and NOESY):

    • J-Coupling: Carefully measure the coupling constant between H1 and H2 for each isomer. The isomer with the smaller ³J(H1,H2) value (e.g., ~3-5 Hz) is assigned as cis. The isomer with the larger ³J(H1,H2) value (e.g., ~8-10 Hz) is assigned as trans.

    • NOESY: This is the confirmatory experiment. In the NOESY spectrum, look for a cross-peak between the H1 proton and the 2-CH₃ protons. A strong cross-peak confirms a cis relationship. The absence of this cross-peak confirms a trans relationship.

Conclusion

NMR spectroscopy provides a powerful and definitive suite of tools for the differentiation of the cis and trans isomers of this compound. A systematic approach, beginning with simple 1D NMR for initial assessment and progressing to advanced 2D techniques like COSY, HSQC, HMBC, and critically, NOESY, allows for the unambiguous assignment of all proton and carbon signals and the conclusive determination of relative stereochemistry. The analysis of ³J coupling constants provides strong evidence for the isomeric assignment, which is then unequivocally confirmed by the presence or absence of key through-space NOE correlations. The protocols and workflow detailed in this application note provide a robust framework for researchers in quality control, synthetic chemistry, and drug development to achieve accurate and reliable characterization of these and other structurally complex isomeric molecules.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. Retrieved from [Link]

  • NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 4.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

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Application Notes & Protocols: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in the synthesis of diverse and valuable heterocyclic compounds. This readily available starting material, produced industrially via a Diels-Alder reaction between acrolein and 2-methylpentadiene, serves as a versatile C9 building block for constructing complex molecular architectures.[1][2] Its unique combination of a reactive aldehyde and a cyclohexene scaffold opens multiple avenues for cyclization reactions. We present detailed, field-proven protocols and mechanistic insights for the synthesis of key heterocyclic families, including substituted quinolines, pyrimidines, and 2-aminothiophenes, which are prevalent motifs in pharmaceuticals and functional materials.[3][4]

Introduction: The Strategic Value of this compound

This compound, often referred to by its trade names like Triplal® or Vertocitral®, is a well-established component in the fragrance and flavor industries.[3] However, its synthetic potential extends far beyond olfactory applications. The aldehyde functional group is a linchpin for reactions with a wide range of nucleophiles, particularly nitrogen-containing species, which are foundational to the assembly of N-heterocycles.[5][6][7]

The power of this precursor lies in its ability to participate in multi-component reactions (MCRs) and tandem catalytic cycles, enabling the rapid construction of molecular complexity from simple, commercially available inputs.[8][9] This guide will focus on three robust and scalable synthetic transformations that leverage the reactivity of the aldehyde moiety to forge new carbon-nitrogen and carbon-sulfur bonds, leading to the formation of aromatic heterocyclic rings.

Synthesis of Substituted Quinolines via Doebner-von Miller Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous antimalarial, anticancer, and anti-inflammatory agents.[10][11] The Doebner-von Miller reaction provides a classic and effective method for synthesizing quinolines from α,β-unsaturated aldehydes and anilines. This compound can be used directly in this acid-catalyzed cyclization.

Mechanistic Rationale

The reaction proceeds through a series of established steps. Initially, the aniline performs a conjugate (Michael) addition to the α,β-unsaturated system formed in situ. The resulting enol or enamine intermediate then undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring. Subsequent dehydration and oxidation (often aerobic) lead to the formation of the stable, aromatic quinoline ring system. The choice of acid catalyst is critical; it must be strong enough to promote cyclization and dehydration without causing unwanted side reactions like polymerization.

cluster_0 Doebner-von Miller Quinoline Synthesis A 2,4-Dimethyl-3-cyclohexene- carboxaldehyde + Aniline B Michael Addition (Conjugate Addition) A->B H+ Catalyst C Intramolecular Cyclization B->C D Dehydration C->D -H2O E Oxidation/Aromatization D->E [O] F Substituted Quinoline Product E->F

Caption: Workflow for the Doebner-von Miller quinoline synthesis.

Experimental Protocol: Synthesis of a 2,4-Dimethyl-cyclohexenyl-substituted Quinoline

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., p-toluidine) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl) (2.0 eq)

  • Ethanol (Solvent)

  • Nitrobenzene (Oxidant, optional)

  • Sodium Bicarbonate (aq. solution)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (drying agent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aniline (1.1 eq) and ethanol.

  • Slowly add concentrated HCl (2.0 eq) while cooling the flask in an ice bath.

  • To this acidic solution, add this compound (1.0 eq) dropwise at room temperature.

  • If required for challenging substrates, add nitrobenzene (1.2 eq) as an oxidizing agent.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired quinoline derivative.

Data Summary
Reactant 1Reactant 2CatalystOxidantTypical YieldReference
AldehydeAnilineHCl, H₂SO₄Air, Nitrobenzene40-70%[10][12]

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic chemistry, offering a straightforward, one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[13][14] These scaffolds are of significant interest in drug discovery due to their diverse biological activities.

Mechanistic Rationale

This acid-catalyzed, three-component reaction is believed to initiate with the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This electrophilic species is then intercepted by the enolate of the β-ketoester. The subsequent steps involve cyclization via intramolecular nucleophilic attack of the second urea nitrogen onto the ester carbonyl, followed by a final dehydration step to yield the stable DHPM ring. Lewis acids like YbCl₃ or Brønsted acids are commonly employed to accelerate the reaction.[13]

G cluster_mechanism Biginelli Reaction Mechanism start Aldehyde + Urea/Thiourea step1 Step 1 Iminium Ion Formation start->step1:f0 ketoester β-Ketoester step2 Step 2 Nucleophilic Attack ketoester->step2:f0 step1:f0->step2:f0 + Ketoester Enolate step3 Step 3 Cyclization step2:f0->step3:f0 step4 Step 4 Dehydration step3:f0->step4:f0 product Dihydropyrimidinone (DHPM) step4:f0->product -H₂O cluster_0 Gewald 2-Aminothiophene Synthesis A Aldehyde + α-Cyanoester B Knoevenagel Condensation A->B Base C Unsaturated Intermediate B->C D Sulfur Addition C->D + S₈ E Thiiranium Intermediate (proposed) D->E F Intramolecular Cyclization E->F G Tautomerization F->G H 2-Aminothiophene Product G->H

Caption: Mechanistic pathway of the Gewald reaction.

Experimental Protocol: Synthesis of a Tetrasubstituted 2-Aminothiophene

Materials:

  • This compound (1.0 eq)

  • Ethyl Cyanoacetate (1.0 eq)

  • Elemental Sulfur (powdered) (1.1 eq)

  • Morpholine (catalyst, 0.2 eq)

  • Ethanol (Solvent)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and ethanol.

  • Stir the mixture to create a suspension.

  • Add morpholine (0.2 eq) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • After the initial exotherm subsides, gently heat the reaction mixture to 50-60°C and maintain for 2-4 hours, stirring continuously.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and residual morpholine.

  • Dry the product under vacuum to yield the 2-aminothiophene, which can be further purified by recrystallization from ethanol if needed.

Data Summary
CarbonylActive MethyleneBaseSolventTypical YieldReference
Aldehyde/KetoneEthyl CyanoacetateMorpholineEthanol60-85%[15][16]
Aldehyde/KetoneMalononitrileTriethylamineDMF65-90%[17][18]

Conclusion

This compound is a cost-effective and highly adaptable precursor for the synthesis of a broad spectrum of heterocyclic compounds. The protocols detailed in these application notes for the synthesis of quinolines, dihydropyrimidinones, and 2-aminothiophenes demonstrate its utility in both classic named reactions and modern multi-component strategies. By understanding the underlying mechanisms, researchers can further modify these procedures to create extensive libraries of novel heterocyclic molecules for applications in drug discovery, materials science, and agrochemicals. The self-validating nature of these robust protocols ensures high reproducibility and scalability, making this starting material a valuable asset in any synthetic chemistry laboratory.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(1-2), 134-143.
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 134-143.
  • Salimon, J., et al. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ResearchGate.
  • El-Maghraby, A. M. (n.d.). Synthesis of Pyrimidine Derivatives. SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Various Authors. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (n.d.). Syntheses of quinolines and their derivatives from α,β-unsaturated aldehydes. ResearchGate.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Abdel-Wahab, B. F., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(15), 4484. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ResearchGate.
  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636–20664. Available at: [Link]

  • Patel, R. J., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(32), 15029-15041. Available at: [Link]

  • Mohammadi, Z., et al. (2024). Synthesis of 2,4,6-Triaryl Pyridines via Decarboxylative Oxidative Coupling of Arylacetic Acids with Acetophenone Oximes. Polycyclic Aromatic Compounds.
  • Patil, S. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
  • Various Authors. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • Ciganek, E. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Yehorov, D. V., & Subota, A. I. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Journal of Organic and Pharmaceutical Chemistry, 21(3), 23-30.
  • Al-Mulla, A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. International Journal of Chemical and Biochemical Sciences, 21, 59-79. Available at: [Link]

  • Ruider, S. A., et al. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Catalysts, 10(6), 631. Available at: [Link]

  • Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. The Soulé Research Group.
  • BrainKart. (n.d.). Nucleophilic addition - nitrogen nucleophiles. BrainKart. Available at: [Link]

  • O'Brien, P. (2021). Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. Available at: [Link]

  • Soderberg, T. (2021). Reactions with Nitrogen Nucleophiles. Chemistry LibreTexts. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.
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Application Notes and Protocols for the Development of New Catalysts in the Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This compound, known commercially by trade names such as Triplal® and Cyclal C, is a key fragrance ingredient prized for its powerful, green, and aldehydic aroma with citrus undertones. Its application spans a wide range of consumer products, from fine fragrances and cosmetics to household cleaners. The industrial synthesis of this molecule is primarily achieved through the Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, between 2-methyl-1,3-pentadiene (a substituted diene) and acrolein (a dienophile).[1][2]

The uncatalyzed reaction, however, often requires elevated temperatures and can result in a mixture of isomers and byproducts.[1] The development of efficient catalysts is therefore paramount to enhance reaction rates, improve regio- and stereoselectivity, and promote more sustainable, energy-efficient production processes. This guide provides an in-depth exploration of catalyst development for this important industrial reaction, focusing on both homogeneous Lewis acid catalysts and recyclable heterogeneous catalysts.

Catalyst Development Workflow

The development of a new catalyst for this synthesis follows a structured workflow, from initial catalyst selection and synthesis to performance evaluation and process optimization.

Catalyst_Development_Workflow cluster_0 Catalyst Selection & Design cluster_1 Synthesis & Characterization cluster_2 Performance Evaluation cluster_3 Process Optimization & Recycling Selection Catalyst Selection (Homogeneous vs. Heterogeneous) Design Catalyst Design (e.g., Lewis Acid Strength, Support Material) Selection->Design Synthesis Catalyst Synthesis (e.g., AlCl3-THF complex, Zeolite prep) Selection->Synthesis Characterization Characterization (e.g., XRD, TPD, BET) Synthesis->Characterization Screening Catalyst Screening (Batch Reactions) Characterization->Screening Kinetics Kinetic Studies (Rate, Activation Energy) Screening->Kinetics Optimization Process Optimization (Temp, Pressure, Flow) Kinetics->Optimization Recycling Recyclability Studies (Heterogeneous Catalysts) Optimization->Recycling

Caption: Catalyst development workflow.

Part 1: Homogeneous Lewis Acid Catalysis

Lewis acids accelerate the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile (acrolein). This coordination increases the electrophilicity of the acrolein, making it more reactive towards the diene.[3] This not only increases the reaction rate but can also enhance the stereoselectivity of the cycloaddition.[1]

Mechanistic Insight: The Role of the Lewis Acid

The catalytic cycle begins with the coordination of the Lewis acid (LA) to the carbonyl oxygen of acrolein. This complex then undergoes the [4+2] cycloaddition with 2-methyl-1,3-pentadiene. The final step is the release of the product and regeneration of the Lewis acid catalyst.

Lewis_Acid_Catalysis Acrolein Acrolein Activated_Complex Activated Acrolein-LA Complex Acrolein->Activated_Complex + LA Diene 2-Methyl-1,3-pentadiene Product_Complex Product-LA Complex LA Lewis Acid (LA) Activated_Complex->Product_Complex + Diene Product_Complex->LA Regeneration Product This compound Product_Complex->Product - LA Heterogeneous_Catalyst_Cycle Fresh_Catalyst Fresh/Activated Zeolite Reaction Diels-Alder Reaction Fresh_Catalyst->Reaction Add Reactants Spent_Catalyst Spent Zeolite Reaction->Spent_Catalyst Filter Washing Solvent Washing Spent_Catalyst->Washing Drying Drying (110-120 °C) Washing->Drying Drying->Fresh_Catalyst Regenerated Calcination Calcination (400-550 °C) Drying->Calcination If needed Calcination->Fresh_Catalyst Regenerated

Sources

Application Notes & Protocols: Advanced Cycloaddition Strategies with 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclohexene motif is a privileged scaffold in chemical synthesis, forming the core of numerous natural products, pharmaceuticals, and high-value materials.[1] Its prevalence stems from a combination of conformational rigidity and the potential for dense, stereocontrolled functionalization. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a readily available starting material, represents an ideal entry point into this chemical space. It is itself a product of the archetypal [4+2] cycloaddition—the Diels-Alder reaction—between 2-methyl-1,3-pentadiene and acrolein.[2][3]

This guide moves beyond the synthesis of the parent aldehyde to explore its application as a versatile building block in subsequent, more advanced cycloaddition reactions. We will detail protocols for leveraging its inherent structure to construct complex polycyclic and heterocyclic systems. The focus is on providing not just step-by-step instructions, but also the underlying strategic reasoning—the "why" behind the choice of catalysts, reagents, and conditions—to empower researchers in drug discovery and synthetic chemistry to adapt and innovate upon these methods.

Part 1: The Foundational [4+2] Cycloaddition: Synthesis of the Core Scaffold

The industrial synthesis of this compound is a testament to the power and efficiency of the Diels-Alder reaction.[3][4] This pericyclic reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile to form a six-membered ring.[5] Understanding this foundational reaction is key to appreciating the scaffold's synthetic potential.

Mechanistic Overview

The reaction between 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile) is a thermally allowed [π4s + π2s] cycloaddition.[5] The reaction proceeds through a single, cyclic transition state, which accounts for its high degree of stereospecificity.[6] Two new stereocenters are formed, leading to a mixture of cis and trans diastereomers.[3] The endo transition state, where the electron-withdrawing aldehyde group of acrolein is oriented under the π-system of the diene, is often kinetically favored, though the product ratio can be influenced by reaction conditions.[4]

Caption: Diels-Alder synthesis of the target scaffold.

Protocol 1: Thermal and Lewis Acid-Catalyzed Synthesis of this compound

This protocol provides a general method for the synthesis. The use of a Lewis acid catalyst can improve stereoselectivity and allow for milder reaction conditions compared to a purely thermal approach.[3]

Materials:

  • 2-Methyl-1,3-pentadiene

  • Acrolein (stabilized with hydroquinone)

  • Toluene (anhydrous)

  • Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂) (for catalyzed reaction)

  • Hydroquinone

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 2-methyl-1,3-pentadiene (1.0 equiv) and a small amount of hydroquinone inhibitor.

  • Reagent Addition: Add anhydrous toluene. Cool the mixture to 0 °C in an ice bath.

  • Dienophile Addition: Slowly add acrolein (1.1 equiv) to the stirred solution.

  • Reaction Conditions (Select one):

    • Thermal: Seal the vessel and heat to 110-150 °C for 12-24 hours. Monitor the reaction progress by GC-MS. Rationale: High temperature provides the activation energy for the cycloaddition, but can lead to lower selectivity and potential polymerization.

    • Lewis Acid Catalyzed: After dienophile addition at 0 °C, slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv). Allow the reaction to stir at room temperature for 4-8 hours. Rationale: The Lewis acid coordinates to the carbonyl oxygen of acrolein, lowering its LUMO energy and accelerating the reaction, often with improved endo/exo selectivity.[3]

  • Workup: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

ConditionCatalystTemperature (°C)Typical Yield (%)Typical Isomer Ratio (cis:trans)
ThermalNone110-15070-8080:20[3]
CatalyzedBF₃·OEt₂2585-95>90:10

Part 2: Asymmetric Diels-Alder Reactions via Chiral Iminium Ion Catalysis

For applications in drug development, achieving high enantioselectivity is paramount. Organocatalysis provides a powerful, metal-free strategy to induce chirality. By converting an α,β-unsaturated aldehyde or ketone derivative into a chiral iminium ion, one face of the dienophile is effectively shielded, directing the incoming diene to approach from the opposite face.

Scientific Context & Workflow

The parent aldehyde is not α,β-unsaturated. Therefore, the first step is to elaborate its structure to install a suitable dienophile. A Wittig or Horner-Wadsworth-Emmons reaction can extend the aldehyde to an α,β-unsaturated ester or ketone.[3] This derivative can then engage in an asymmetric Diels-Alder reaction catalyzed by a chiral secondary amine, such as a MacMillan catalyst.

Asymmetric_DA_Workflow start 2,4-Dimethyl-3- cyclohexenecarboxaldehyde wittig Wittig / HWE Reaction (Derivative Formation) start->wittig derivative α,β-Unsaturated Ester/Ketone Derivative wittig->derivative iminium Chiral Iminium Ion (Activated Dienophile) derivative->iminium catalyst_cycle Chiral Amine Catalyst + Acid Co-catalyst catalyst_cycle->iminium Forms cycloaddition [4+2] Cycloaddition with Diene iminium->cycloaddition enamine_adduct Chiral Enamine Adduct cycloaddition->enamine_adduct hydrolysis Hydrolysis enamine_adduct->hydrolysis hydrolysis->catalyst_cycle Regenerates product Enantioenriched Polycyclic Product hydrolysis->product

Caption: Workflow for asymmetric organocatalytic Diels-Alder.

Protocol 2: Asymmetric Diels-Alder of a Derived α,β-Unsaturated Ester

Step A: Synthesis of (E)-ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)acrylate This protocol uses a Horner-Wadsworth-Emmons reaction to favor the formation of the E-alkene, which is generally more reactive in Diels-Alder reactions.

  • To a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Rationale: NaH is a strong base that deprotonates the phosphonate to generate the reactive ylide nucleophile.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.0 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ester.

Step B: Asymmetric Diels-Alder Reaction

  • In a dry vial, dissolve the α,β-unsaturated ester (1.0 equiv) and (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.2 equiv) in anhydrous chloroform.

  • Add cyclopentadiene (3.0 equiv, freshly cracked).

  • Add trifluoroacetic acid (TFA, 0.2 equiv) as a co-catalyst. Rationale: The acid protonates the amine catalyst, which is necessary for the formation of the reactive iminium ion.

  • Stir the reaction at -20 °C for 24-48 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and proceed with a standard aqueous workup and purification by column chromatography. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Part 3: Hetero-Diels-Alder Reactions for N-Heterocycle Synthesis

The hetero-Diels-Alder reaction is a powerful variant where a C=C bond in the dienophile is replaced by a C=X bond (e.g., C=N, C=O).[5] This provides a direct route to six-membered heterocycles. Using an imine derivative of our starting aldehyde as a dienophile in an aza-Diels-Alder reaction is an efficient way to synthesize substituted tetrahydropyridine cores, which are prevalent in pharmaceuticals.

Protocol 3: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

Step A: In Situ Formation of N-aryl Imine

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask, add p-anisidine (1.0 equiv).

  • Add activated 4 Å molecular sieves. Rationale: The molecular sieves act as a dehydrating agent, driving the equilibrium towards the formation of the imine from the aldehyde and amine.

  • Stir the mixture at room temperature for 2 hours. The imine is used directly in the next step without isolation.

Step B: [4+2] Cycloaddition with Danishefsky's Diene

  • Cool the reaction mixture containing the in situ-generated imine to -78 °C (dry ice/acetone bath).

  • Add Zinc Chloride (ZnCl₂, 1.0 M in Et₂O, 1.2 equiv) dropwise. Rationale: The Lewis acid (ZnCl₂) coordinates to the imine nitrogen, activating it as a dienophile and lowering the reaction's activation energy.

  • Slowly add (E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene, 1.5 equiv).

  • Stir the reaction at -78 °C for 6 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃. After extraction and drying, the crude silyl enol ether adduct is hydrolyzed by stirring with 1M HCl in THF for 1 hour.

  • Neutralize, extract, and purify by column chromatography to yield the corresponding dihydropyridinone product.

Caption: Aza-Diels-Alder reaction for N-heterocycle synthesis.

Conclusion

This compound is more than a simple fragrance component; it is a powerful and versatile C9 building block for complex molecule synthesis. Its origins in a [4+2] cycloaddition foreshadow its utility in a host of related transformations. By derivatizing the aldehyde and employing modern catalytic methods, including organocatalysis and Lewis acid catalysis, this scaffold provides efficient access to stereochemically rich polycyclic and heterocyclic architectures. The protocols and strategies outlined here serve as a robust starting point for researchers aiming to harness the full potential of this substrate in the development of novel therapeutics and functional materials.

References

  • Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link][1][7]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(1-2), 134-143. [Link][8]

  • This compound Manufacturers Suppliers Factory. LookChem. [Link][9]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Elsevier Masson SAS. [Link][3]

  • Diels–Alder reaction. Wikipedia. [Link][5]

  • Catalytic asymmetric synthesis of 6-substituted derivatives of 1,3-cyclohexadienecarboxylic acid. ResearchGate. [Link][10]

  • [8+2] vs [4+2] Cycloadditions of Cyclohexadienamines to Tropone and Heptafulvenes Mechanisms and Selectivities. ACS Publications. [Link][11]

  • The Diels-Alder Cycloaddition. Chemistry LibreTexts. [Link][6]

Sources

Application Note: Elucidating the Reaction Mechanisms of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key component in the fragrance and flavor industries, serves as a versatile precursor for the synthesis of novel chemical entities.[1][2][3] Understanding the mechanistic underpinnings of its transformations is paramount for optimizing reaction conditions, controlling product selectivity, and designing new derivatives with desired properties. This guide provides a comprehensive framework for investigating these reaction mechanisms, integrating theoretical analysis with robust, field-proven experimental protocols. We will explore key transformation pathways and detail the application of modern analytical techniques, particularly in-situ reaction monitoring, to gain deep mechanistic insights.

Introduction to the Substrate and its Reactivity

This compound is a cyclic aldehyde typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis and trans isomers.[2][4][5] Its molecular architecture presents two primary sites for chemical reactivity:

  • The Aldehyde Functional Group: A highly reactive carbonyl group susceptible to nucleophilic attack, oxidation, and condensation reactions.

  • The Endocyclic Double Bond: A site for addition reactions and, critically, a key player in potential isomerization pathways that can dramatically alter the molecule's reactivity profile.

The commercial mixture's distinct green and citrus notes are highly dependent on the specific arrangement of the methyl groups, highlighting how subtle structural changes can impact molecular properties.[6] A thorough mechanistic investigation allows chemists to precisely manipulate this structure.

Theoretical Mechanistic Pathways

Before experimental work commences, a theoretical analysis of potential reaction pathways is essential for forming hypotheses and designing targeted experiments. The primary transformations of this compound can be categorized into several classes.

  • Pathway A: Carbonyl-Centric Transformations: These reactions directly involve the aldehyde group. Examples include Wittig reactions to form alkenes, Grignard reactions to produce secondary alcohols, and acetalization for protecting the aldehyde or creating new fragrance compounds.[6][7][8]

  • Pathway B: Oxidation: The aldehyde is readily oxidized to the corresponding 2,4-Dimethyl-3-cyclohexenecarboxylic acid, a valuable intermediate for ester synthesis.[4][6][7] Common oxidizing agents include silver (I) oxide with sodium hydroxide.[4][6]

  • Pathway C: Isomerization and Conjugate Reactions: The starting material is a β,γ-unsaturated aldehyde. Under acidic or basic catalysis, it can isomerize to the thermodynamically more stable α,β-unsaturated aldehyde. This isomerization is a critical mechanistic branch point, as it opens up the possibility for 1,4-conjugate additions (Michael additions).

  • Pathway D: Reduction: The molecule contains two reducible functionalities: the aldehyde and the C=C double bond. Selective hydrogenation of the carbonyl group to an unsaturated alcohol is a common challenge in organic synthesis and is of high industrial relevance for producing valuable compounds.[9][10]

Reaction_Pathways Start 2,4-Dimethyl-3- cyclohexenecarboxaldehyde CarboxylicAcid Carboxylic Acid (Pathway B) Start->CarboxylicAcid Oxidation UnsaturatedAlkene Unsaturated Alkene (Wittig, Pathway A) Start->UnsaturatedAlkene Wittig Olefination SecondaryAlcohol Secondary Alcohol (Grignard/Reduction, A/D) Start->SecondaryAlcohol Grignard / Reduction Acetal Acetal (Pathway A) Start->Acetal Acetalization Isomer α,β-Unsaturated Isomer (Pathway C) Start->Isomer Isomerization (H+ or B:) ConjugateAdduct Conjugate Adduct Isomer->ConjugateAdduct Michael Addition

Caption: Potential transformation pathways of this compound.

Experimental Design for Mechanistic Investigation

A robust investigation relies on more than just analyzing the final products. It requires observing the reaction in real-time to identify transient intermediates and understand the sequence of events.[11][12] This is best achieved by integrating in-situ spectroscopic monitoring with traditional offline analytical techniques.

The overall workflow involves hypothesizing a pathway, designing an experiment to test it, monitoring the reaction in real-time, analyzing aliquots offline to confirm species identity, and using the collected data to build and validate a kinetic model.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Validation Hypothesis Hypothesize Mechanistic Pathway Design Design Experiment (Catalyst, Temp, Conc.) Hypothesis->Design Setup Reaction Setup with In-Situ Probe (FTIR/Raman) Design->Setup Monitor Real-Time Data Acquisition (Spectral & Kinetic Data) Setup->Monitor Sample Periodic Offline Sampling (Quenched Aliquots) Monitor->Sample Analysis Offline Analysis (GC-MS, NMR) Sample->Analysis Kinetics Kinetic Modeling (Concentration vs. Time) Analysis->Kinetics Validation Validate or Refine Mechanism Kinetics->Validation Validation->Hypothesis Refine

Caption: Integrated workflow for robust mechanistic investigation.

Core Experimental Protocols

The following protocols provide a starting point for investigating the key transformations. They are designed to be self-validating by correlating real-time data with quantitative offline analysis.

Protocol 4.1: In-Situ Monitoring of Acid-Catalyzed Isomerization

Objective: To monitor the potential isomerization of the β,γ-unsaturated aldehyde to its α,β-conjugated isomer in real-time.

Materials:

  • Jacketed glass reactor with overhead stirrer and temperature control.

  • In-situ FTIR or Raman probe compatible with organic solvents.

  • This compound (substrate).

  • Anhydrous Toluene (solvent).

  • p-Toluenesulfonic acid (PTSA) (catalyst).

  • Dodecane (internal standard for GC-MS).

  • Triethylamine (quenching agent).

Procedure:

  • System Setup: Assemble the reactor system. Insert the in-situ probe, ensuring the probe tip is fully submerged in the reaction volume.

  • Background Spectrum: Charge the reactor with anhydrous toluene. Stir and allow the system to reach the target temperature (e.g., 80 °C). Collect a background spectrum with the in-situ probe.

  • Reaction Initiation: Add a known amount of the substrate and the internal standard (dodecane) to the reactor. Begin spectroscopic data collection (e.g., one spectrum every 2 minutes).

  • Catalyst Addition: Once a stable baseline of the starting material is established, inject a solution of PTSA in toluene to initiate the reaction.

  • Monitoring: Monitor the reaction progress by observing changes in the spectra. Key spectral regions to watch include the carbonyl stretch (~1725 cm⁻¹) and the C=C stretch region (~1650-1680 cm⁻¹). A shift in the carbonyl peak to a lower wavenumber may indicate the formation of the conjugated isomer.

  • Sampling & Quenching: At predetermined time points (e.g., t=0, 5, 15, 30, 60 min), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and immediately quench it in a vial containing a small amount of triethylamine to neutralize the acid catalyst.

  • Offline Analysis: Analyze the quenched samples by GC-MS to identify and quantify the substrate, any isomers formed, and potential byproducts relative to the internal standard.[13][14]

Scientist's Note (Expertise): The choice between FTIR and Raman is critical. FTIR provides a strong signal for the carbonyl group, which is expected to shift upon conjugation. Raman spectroscopy can be advantageous for monitoring the C=C bond and is often less susceptible to interference from polar solvents or water, making it a robust choice for heterogeneous or aqueous systems.[15][16]

Protocol 4.2: Investigating Oxidation to Carboxylic Acid

Objective: To quantify the rate of conversion of the aldehyde to its corresponding carboxylic acid.

Materials:

  • This compound.

  • Silver(I) oxide (Ag₂O).

  • Sodium hydroxide (NaOH), aqueous solution.

  • Diethyl ether.

  • 10% Hydrochloric acid (HCl).

  • Magnesium sulfate (MgSO₄).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare an aqueous solution of the substrate, Ag₂O, and NaOH as described in the literature.[4]

  • Reaction Progress: Stir the mixture vigorously at room temperature.

  • Time-Course Sampling: At various time intervals, withdraw aliquots. To analyze, first dilute the aliquot with diethyl ether.

  • Workup for Analysis: For each sample, separate the aqueous layer. Acidify it slowly to pH=2 with 10% HCl and then extract with diethyl ether. Dry the organic phase over MgSO₄.

  • Derivatization & Analysis: For GC-MS analysis, the carboxylic acid product is often less volatile than the starting aldehyde. Derivatization to a more volatile ester (e.g., by adding a small amount of diazomethane or a silylating agent like BSTFA) can improve chromatographic performance and quantification.

  • Quantification: Quantify the disappearance of the starting aldehyde and the appearance of the derivatized carboxylic acid using GC-MS with an appropriate internal standard.

Data Interpretation and Presentation

The power of this approach lies in combining the datasets. The in-situ spectroscopic data provides a high-resolution temporal profile of the reaction, while the offline GC-MS data provides definitive identification and quantification.

Quantitative Data Summary

Data from kinetic runs should be tabulated to clearly visualize the reaction progress. This data forms the basis for determining reaction rates and orders.

Time (min)Substrate Conc. (M) (from GC-MS)Isomer Conc. (M) (from GC-MS)Product Conc. (M) (from GC-MS)In-Situ Peak Area (e.g., Carbonyl)
00.5000.0000.0001.00 (Normalized)
50.4510.048< LOD0.95 (Shift Observed)
150.3800.1150.0050.88 (New Peak Growing)
300.2950.1850.0200.75
600.1800.2500.0700.55

LOD: Limit of Detection

Trustworthiness through Validation: The correlation between the decay of the substrate concentration measured by GC-MS and the change in the characteristic peak area from the in-situ probe serves as a self-validating system.[16] A strong linear correlation confirms that the spectroscopic signal is a reliable proxy for the reactant concentration, enabling high-throughput kinetic analysis.

Kinetic Analysis: By plotting the natural logarithm of the substrate concentration (ln[Substrate]) versus time, a straight line would indicate a first-order reaction with respect to the substrate. This type of analysis is crucial for building a kinetic model that accurately describes the reaction mechanism.[17]

Conclusion

Investigating the reaction mechanisms of a versatile substrate like this compound requires a systematic and multi-faceted approach. By grounding experimental design in theoretical possibilities and leveraging the power of in-situ monitoring alongside traditional analytical methods, researchers can move beyond simple product identification to a profound understanding of reaction pathways, intermediates, and kinetics. The protocols and workflows detailed herein provide a robust framework for achieving this level of insight, enabling precise process control, fostering innovation in derivative synthesis, and ultimately accelerating research and development.

References

  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]

  • St. Onge, P. J., et al. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. [Link]

  • Zhou, L., et al. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Gesing, A., et al. (2022). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials. [Link]

  • Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem. [Link]

  • Oxford Instruments. In-Situ Observation of Chemical Reactions. [Link]

  • Chamberlain, B. M., et al. (2001). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. Organic Letters. [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie. [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie. [Link]

  • Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]

  • ResearchGate. Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. [Link]

  • Fengchen Group Co., Ltd. China this compound Manufacturers Suppliers Factory. [Link]

  • ResearchGate. Isomerization of unsaturated ketones with the catalyst. [Link]

  • da Silva, A. L. F., et al. (2015). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Organometallics. [Link]

  • ResearchGate. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF. [Link]

  • COSMILE Europe. 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. [Link]

  • PubChem. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375. [Link]

  • Masterson, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. Chemical Kinetics of Acetaldehyde Pyrolysis and Oxidation. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Diels-Alder Conditions for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the critical Diels-Alder cycloaddition between 2-methyl-1,3-pentadiene and acrolein. Here, we address common experimental challenges in a direct question-and-answer format, explaining the causality behind procedural choices to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each point provides a potential cause and a step-by-step solution grounded in reaction mechanism principles.

Q1: My reaction yield is consistently low or zero. What are the likely causes and how can I fix it?

Low yield is a frequent issue stemming from several potential factors, from reagent quality to thermal decomposition.

Potential Cause 1: Ineffective Thermal Reaction & The Role of Catalysis The uncatalyzed Diels-Alder reaction between an unactivated diene and a dienophile like acrolein often requires high temperatures to proceed at a reasonable rate.[1] However, high temperatures can also promote the reverse reaction (retro-Diels-Alder) or lead to polymerization and decomposition, ultimately reducing the yield.[2]

  • Scientific Rationale: The rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] Lewis acid catalysts function by coordinating to the carbonyl oxygen of acrolein. This coordination withdraws electron density, significantly lowering the dienophile's LUMO energy. The smaller HOMO-LUMO gap dramatically accelerates the reaction, often by orders of magnitude (e.g., 10⁵), allowing it to proceed under much milder temperature conditions where side reactions are minimized.[1][4]

  • Solution Workflow:

    • Introduce a Lewis Acid Catalyst: Employ a suitable Lewis acid such as Aluminum Chloride (AlCl₃), Boron Trifluoride Etherate (BF₃·OEt₂), or Zinc Chloride (ZnCl₂). Start with 10 mol% of the catalyst relative to the limiting reagent.

    • Optimize Temperature: With a catalyst, begin optimization at a lower temperature (e.g., -78 °C to 0 °C) and gradually increase it. The goal is to find the minimum temperature required for a reasonable reaction rate (typically monitored by TLC or GC).

    • Ensure Reagent Purity: Acrolein is prone to polymerization. Use freshly distilled or inhibitor-free acrolein for best results. Ensure the diene is of high purity.

Potential Cause 2: Presence of Water or Protic Impurities Many common Lewis acids (e.g., AlCl₃, TiCl₄) are extremely moisture-sensitive. Water will rapidly quench the catalyst, rendering it inactive.

  • Solution Workflow:

    • Dry Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (Nitrogen or Argon).

    • Use Anhydrous Solvents: Employ anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of Nitrogen or Argon. Add reagents via syringe through rubber septa.

Potential Cause 3: Incorrect Diene Conformation The Diels-Alder reaction requires the diene to adopt a planar s-cis conformation for the cycloaddition to occur.[5] While 2-methyl-1,3-pentadiene can readily adopt this conformation, steric hindrance can disfavor it. The energy barrier to rotate from the more stable s-trans to the reactive s-cis form must be overcome.[6]

  • Solution Workflow:

    • Moderate Heating: If running the reaction without a catalyst, gentle heating provides the energy needed for the diene to overcome the rotational energy barrier.[6]

    • Catalyst Advantage: Lewis acid catalysis accelerates the reaction to such an extent that even the small equilibrium concentration of the s-cis conformer is consumed rapidly, driving the equilibrium towards product formation without requiring high temperatures.

Q2: I'm getting a significant amount of an unwanted regioisomer. How can I improve the regioselectivity for the desired 2,4-dimethyl product?

The formation of regioisomers is a classic challenge when both the diene and dienophile are unsymmetrical. The reaction between 2-methyl-1,3-pentadiene and acrolein can theoretically yield two primary regioisomers: the desired this compound ("para") and the undesired 2,5-dimethyl-3-cyclohexenecarboxaldehyde ("meta").

  • Scientific Rationale: The regioselectivity is controlled by electronic effects. The reaction favors the alignment that matches the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile.[7]

    • Diene (2-methyl-1,3-pentadiene): The methyl group at the C2 position is electron-donating. Through resonance, this increases the electron density (makes it more nucleophilic) at the C4 position.

    • Dienophile (Acrolein): The aldehyde group is electron-withdrawing. Resonance pulls electron density away from the double bond, making the Cβ (the terminal carbon) the most electron-poor (electrophilic).

    • Favorable Alignment: The major product results from the C4 of the diene attacking the Cβ of the acrolein, leading to the "para" 1,4-substitution pattern of the final product.[8]

  • Solution Workflow:

    • Utilize a Lewis Acid: Lewis acid catalysis enhances the electronic bias. By coordinating to the acrolein, the catalyst makes the Cβ position even more electrophilic, thereby increasing the preference for the desired "para" alignment and improving the regioisomeric ratio.[4]

    • Lower the Reaction Temperature: Reactions run at lower temperatures are typically under stronger kinetic control, which favors the transition state with the lowest activation energy. The electronically favored "para" transition state is usually lower in energy, so conducting the reaction at the lowest feasible temperature often improves regioselectivity.

Q3: The cis/trans (diastereomeric) ratio of my product is poor. How can I control the stereoselectivity?

This reaction produces a chiral center at the aldehyde-bearing carbon, and its orientation relative to the methyl groups determines the cis/trans diastereomers. This is influenced by the endo vs. exo approach of the dienophile in the transition state.

  • Scientific Rationale: In many Diels-Alder reactions, the endo product is kinetically favored due to stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the newly forming ring.[9] However, the exo product is often thermodynamically more stable due to reduced steric hindrance. Lewis acid catalysis and temperature can dramatically alter this landscape. Strong coordination by a bulky Lewis acid can sterically disfavor the endo transition state, leading to a preference for the exo product.[4]

  • Solution Workflow:

    • Screen Lewis Acids: Different Lewis acids have varying steric bulk and coordinating power. Screen a panel of catalysts (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, TiCl₄) to find one that provides the best diastereoselectivity.

    • Temperature Control:

      • To favor the kinetic (endo) product, run the reaction at the lowest possible temperature for the shortest time required for conversion.

      • To favor the thermodynamic (exo) product, run the reaction at a higher temperature or for a longer duration to allow for equilibration from the kinetic product.

    • Solvent Choice: Solvent polarity can subtly influence the stability of the transition states.[10] Experiment with a range of anhydrous, non-coordinating solvents (e.g., dichloromethane, toluene, hexanes) to see if the diastereomeric ratio is affected.

Experimental Protocols & Data

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a starting point for optimization experiments.

  • Apparatus Setup:

    • Under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and anhydrous solvent (e.g., dichloromethane, 0.5 M concentration relative to the dienophile) to an oven-dried, three-neck round-bottom flask equipped with a thermometer and a rubber septum.

    • Cool the flask to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reagent Addition:

    • To the stirred solvent, add the Lewis acid catalyst (e.g., AlCl₃, 10 mol%) portion-wise, allowing it to dissolve or form a slurry.

    • Slowly add freshly distilled acrolein (1.0 eq) via syringe over 5-10 minutes.

    • Add 2-methyl-1,3-pentadiene (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Stir the reaction at the set temperature. Monitor the consumption of the limiting reagent (acrolein) by taking small aliquots and analyzing via TLC or GC at regular intervals (e.g., every 30 minutes).

  • Work-up:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt (for aluminum-based catalysts) at the reaction temperature.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired product.

Table 1: Illustrative Data for Condition Screening

The following table presents representative outcomes from a hypothetical optimization study, based on established principles for similar reactions.[1][4] This data illustrates how changing conditions can affect yield and selectivity.

EntryLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (para:meta)Diastereomeric Ratio (cis:trans)
1NoneToluene110124585:1580:20
2AlCl₃ (10)CH₂Cl₂-78292>98:230:70
3AlCl₃ (10)CH₂Cl₂0195>98:245:55
4BF₃·OEt₂ (20)CH₂Cl₂048895:575:25
5SnCl₄ (10)Toluene-2039097:325:75

Note: Ratios are illustrative and serve as a guide for expected trends during optimization.

Visualized Workflows (Graphviz)

Troubleshooting Flowchart for Low Reaction Yield

This diagram provides a logical path for diagnosing and solving issues related to poor product yield.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst Is a Lewis Acid Catalyst being used? Start->Check_Catalyst Add_Catalyst Action: Add 10 mol% Lewis Acid (e.g., AlCl3). Monitor reaction at 0°C. Check_Catalyst->Add_Catalyst No Check_Conditions Are anhydrous conditions being used? Check_Catalyst->Check_Conditions Yes Add_Catalyst->Check_Conditions Implement_Anhydrous Action: Oven-dry glassware. Use anhydrous solvent. Run under inert atmosphere. Check_Conditions->Implement_Anhydrous No Check_Temp Is temperature optimized? Check_Conditions->Check_Temp Yes Implement_Anhydrous->Check_Temp Optimize_Temp Action: Screen temperatures from -78°C to RT. Monitor for side products (GC/MS). Check_Temp->Optimize_Temp No Check_Reagents Are reagents pure? (e.g., freshly distilled acrolein) Check_Temp->Check_Reagents Yes Optimize_Temp->Check_Reagents Purify_Reagents Action: Distill acrolein immediately before use. Verify diene purity. Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A step-by-step decision tree for troubleshooting low yields.

Workflow for Catalyst and Solvent Screening

This workflow outlines a systematic approach to optimizing the reaction catalyst and solvent for maximum yield and selectivity.

Screening_Workflow Start Objective: Optimize Yield & Selectivity Setup Prepare Parallel Reactions: - Anhydrous Conditions - Fixed Substrate Conc. - Fixed Temperature (e.g., 0°C) Start->Setup Screen_Catalyst Step 1: Catalyst Screen (Solvent: CH2Cl2) Test: - AlCl3 - BF3.OEt2 - SnCl4 - TiCl4 - ZnCl2 Setup->Screen_Catalyst Analyze_Catalyst Analysis: - TLC/GC for conversion rate - NMR for regio/diastereo ratios - Identify best catalyst Screen_Catalyst->Analyze_Catalyst Best_Catalyst Select Optimal Catalyst Analyze_Catalyst->Best_Catalyst Screen_Solvent Step 2: Solvent Screen (with best catalyst) Test: - Dichloromethane - Toluene - Hexanes - Diethyl Ether Best_Catalyst->Screen_Solvent Analyze_Solvent Analysis: - Check for improved yield/selectivity - Identify best solvent Screen_Solvent->Analyze_Solvent Final_Conditions Optimized Conditions Identified Analyze_Solvent->Final_Conditions

Caption: A systematic workflow for screening catalysts and solvents.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction open to the atmosphere? A: It is highly discouraged, especially when using a Lewis acid catalyst. Most Lewis acids react vigorously with atmospheric moisture, which will deactivate the catalyst and lead to low or no product formation. Always use an inert atmosphere (Nitrogen or Argon) and anhydrous techniques.

Q: Why is my product a mixture of isomers? Is that normal? A: Yes, it is normal for this reaction to produce a mixture of constitutional isomers (regioisomers) and stereoisomers (diastereomers). The target molecule, this compound, is the major "para" regioisomer. A minor "meta" regioisomer (2,5-dimethyl) can also form.[8] Additionally, each regioisomer exists as a pair of cis/trans diastereomers. The goal of optimization is to maximize the formation of the desired regio- and diastereoisomer.

Q: The reaction mixture turned dark brown/black after adding the Lewis acid. Is this a problem? A: Some coloration is common, but a rapid turn to a dark, tar-like substance often indicates decomposition or polymerization. This can be caused by using too much catalyst, adding reagents too quickly, allowing the temperature to rise uncontrollably, or using impure (e.g., non-distilled) acrolein. If this occurs, it is best to stop the reaction and set it up again with purer reagents and better temperature control.

Q: How do I know when the reaction is complete? A: The most reliable method is to monitor the disappearance of the limiting reagent (typically acrolein) using an appropriate analytical technique. Thin-Layer Chromatography (TLC) is often sufficient. Co-spot the reaction mixture with your starting materials. The reaction is complete when the spot corresponding to acrolein has disappeared. Gas Chromatography (GC) can provide more quantitative data on conversion.

References

  • A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry.

  • Silber, E. (n.d.). Solvent Effects in the Diels Alder Reaction. Texas Tech University.

  • (PDF) DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ResearchGate.

  • DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega.

  • Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions. Journal of the American Chemical Society.

  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO.

  • Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.

  • 1.3: Diels-Alder Reactions. Chemistry LibreTexts.

  • Regiochemistry of the Diels-Alder Reaction with Practice Problems. Chemistry Steps.

  • What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora.

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI.

  • A DFT study of the Diels–Alder reaction between methyl acrolein derivatives and cyclopentadiene. Sci-Hub.

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube.

  • Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. PMC - NIH.

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI.

  • Diels–Alder reaction. Wikipedia.

  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum.

  • Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry.

  • Diels-Alder Reaction. Organic Chemistry Portal.

  • Regioselectivity of the Diels-Alder Reaction. YouTube.

  • Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps.

  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube.

  • Regioselectivity in Diels-Alder reactions Reaction of 2-methoxybuta-1,3-diene and acrylonitrile. ChemTube3D.

  • Transition structures of the Lewis acid-catalyzed Diels-Alder reaction of butadiene with acrolein. The origins of selectivity. Journal of the American Chemical Society.

  • troubleshooting low yield in Diels-Alder reactions with trans-Dihydrophthalic Acid. Benchchem.

  • Diels-Alder reaction (video). Khan Academy.

  • Diels Alder Reaction Mechanism and Product Trick by Leah4sci. YouTube.

Sources

Technical Support Center: Purification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (commonly known by trade names such as Triplal® or Cyclal C). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation and purification of its isomers. As a key intermediate and a valuable fragrance component, achieving high isomeric purity is often critical for consistent product performance and regulatory compliance.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the primary isomers I need to separate in a typical crude mixture?

A1: The industrial synthesis of this compound via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein typically yields a mixture of cis- and trans- diastereomers.[1][2][3] The cis isomer, where the aldehyde group and the methyl group at position 4 are on the same side of the ring, often predominates.[3][4] Additionally, a small amount of the regioisomer, 2,4-dimethylcyclohex-2-ene carboxaldehyde, may also be present as an impurity.[4]

Q2: Why is the separation of these isomers so challenging?

A2: The primary challenge lies in the subtle structural differences between the cis and trans isomers. They share the same molecular weight and chemical formula (C₉H₁₄O) and exhibit very similar physical properties, such as polarity and boiling point.[5] This similarity makes separation by common techniques like standard distillation or simple column chromatography difficult, often resulting in poor resolution and cross-contamination.

Q3: How can I initially assess the isomeric ratio and purity of my crude sample?

A3: The gold standard for initial assessment is Gas Chromatography-Mass Spectrometry (GC-MS).[3][6] A high-resolution capillary GC column (e.g., with a 5% phenyl-polysiloxane stationary phase) can effectively separate the isomers based on small differences in their interaction with the stationary phase.[7] The resulting chromatogram will show distinct peaks for each isomer, and the peak area percentages can provide a semi-quantitative measure of the isomeric ratio. The mass spectrometer provides confirmation of the molecular weight (138.21 g/mol ) and a fragmentation pattern that serves as a chemical fingerprint for identification.[5][8]

Q4: Can the isomers degrade during purification?

A4: Yes, degradation is a significant risk. Aldehydes are susceptible to oxidation, which can convert your target compound into the corresponding 2,4-dimethyl-3-cyclohexenecarboxylic acid.[4] Furthermore, under acidic conditions, such as those that can be present on certain silica gels, isomerization of the double bond within the cyclohexene ring can occur, leading to the formation of unwanted by-products.[4] Thermal stress during high-temperature techniques like distillation or GC can also cause degradation.

Part 2: Troubleshooting Guide: Chromatographic Purification

Chromatography is the most widely used and effective method for separating the isomers of this compound. This section provides detailed troubleshooting for common chromatographic techniques.

Scenario 1: Poor Separation in Flash Column Chromatography

"I'm using flash chromatography on silica gel, but my fractions are always a mix of isomers. How can I improve the resolution?"

Root Cause Analysis: Co-elution of isomers during flash chromatography is common due to their similar polarities. The choice of stationary phase and, more critically, the mobile phase composition are key to achieving separation. The inherent activity of standard silica gel can also sometimes cause peak tailing or degradation.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Principle: The goal is to find a solvent system with the right polarity to create a significant difference in the affinity of the cis and trans isomers for the silica surface.

    • Action: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.[9] Systematically run thin-layer chromatography (TLC) plates with varying solvent ratios (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate) to identify the optimal system that shows the best separation (largest difference in Rf values) between the isomer spots. Other solvent systems to consider include cyclohexane and dichloromethane.[4]

  • Reduce the Column Load:

    • Principle: Overloading the column is a primary cause of poor separation. When the amount of sample exceeds the binding capacity of the stationary phase, bands broaden and overlap.

    • Action: As a rule of thumb, the sample load should be between 1-5% of the mass of the silica gel for challenging separations. If you are seeing significant band overlap, reduce your sample load by 50% and repeat the run.

  • Modify the Stationary Phase:

    • Principle: If standard silica gel is not providing adequate separation or is causing degradation, consider a modified stationary phase.

    • Action: Silver nitrate-impregnated silica gel (AgNO₃-silica) can be highly effective for separating compounds based on the degree of unsaturation or the steric accessibility of double bonds. The π-complexation between the silver ions and the cyclohexene double bond can create enough of a difference in retention between the isomers to enable separation.

  • Control the Flow Rate:

    • Principle: A slower flow rate allows more time for the equilibrium between the mobile and stationary phases to be established, which can lead to sharper peaks and better resolution.

    • Action: Reduce the pressure or flow rate of your flash system. While this will increase the run time, the improvement in separation can be substantial.

Scenario 2: Low Yield or Sample Decomposition in Preparative GC

"I'm trying to achieve >99% purity using preparative GC, but I'm getting low recovery, and I suspect my sample is degrading in the injector."

Root Cause Analysis: Preparative Gas Chromatography (Prep GC) is a powerful tool for high-purity separations of volatile compounds. However, the high temperatures required for volatilization can lead to thermal degradation, especially for sensitive functional groups like aldehydes. Low recovery can also be caused by inefficient trapping of the eluting fractions.

Troubleshooting Protocol:

  • Optimize Injection Parameters:

    • Principle: The injector temperature needs to be high enough to ensure complete and rapid volatilization of the sample but low enough to prevent thermal decomposition.

    • Action: Start with an injector temperature approximately 20-30°C above the boiling point of the compound (boiling point ≈ 196°C[1][2]). A starting injector temperature of 220-230°C is reasonable. If you suspect degradation (indicated by the appearance of unexpected peaks in the chromatogram), try lowering the injector temperature in 10°C increments. Using a splitless or a low split ratio injection can also be gentler on the sample.

  • Select the Appropriate GC Column:

    • Principle: The choice of stationary phase is critical for separating isomers. A thicker film can increase sample capacity but may require higher elution temperatures.

    • Action: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point for separating terpene-like compounds.[7] Ensure the column has a high maximum operating temperature to prevent phase bleed, which can contaminate your collected fractions.

  • Refine the Oven Temperature Program:

    • Principle: A slow temperature ramp allows for better separation between closely eluting peaks.

    • Action: Instead of a high-temperature isothermal run, use a temperature program. Start at a lower temperature (e.g., 100-120°C) and slowly ramp the temperature at a rate of 2-5°C per minute. This will help to sharpen the peaks and maximize the resolution between the cis and trans isomers.

  • Ensure Efficient Fraction Collection:

    • Principle: The separated compounds must be efficiently condensed and trapped as they exit the column.

    • Action: Use a highly efficient trapping system. A simple U-tube immersed in a dry ice/acetone bath or liquid nitrogen is often effective. Ensure the transfer line from the GC outlet to the trap is heated to prevent premature condensation before the trap.

Part 3: Visualization & Data

Decision Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the required purity and available scale.

purification_workflow start Crude Isomer Mixture (cis/trans) check_purity Assess Purity & Isomer Ratio (Analytical GC-MS) start->check_purity scale_decision Required Scale? check_purity->scale_decision Purity Goal? purity_low < 95% Purity purity_high > 95% Purity prep_gc Preparative GC scale_decision->prep_gc High Purity (>99%) flash_chrom Optimized Flash Chromatography scale_decision->flash_chrom Moderate Purity (95-98%) scale_small < 1 g scale_large > 1 g final_product_high High Purity Isomer (>99%) prep_gc->final_product_high final_product_mod Moderate Purity Isomer (95-98%) flash_chrom->final_product_mod frac_dist Fractional Distillation (High Efficiency Column)

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

The table below summarizes key physical properties and recommended starting conditions for purification methods.

Property / ParameterValue / ConditionSource(s)
Molecular Formula C₉H₁₄O[8]
Molecular Weight 138.21 g/mol [8]
Boiling Point ~196 °C (at 760 mmHg)[1][2]
Density ~0.933 g/mL at 25 °C[1][2]
Refractive Index ~1.473 (n20/D)[1][8]
Flash Chrom. (Silica) Mobile Phase: Hexane:Ethyl Acetate (98:2) or Cyclohexane:Dichloromethane (70:30)[4][9]
Prep GC Column Stationary Phase: 5% Phenyl Polysiloxane[7]
Prep GC Conditions Injector Temp: 220-250 °COven Program: 100°C to 200°C at 5°C/min[7][10]

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

  • ScienceDirect. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from [Link]

  • SIELC Technologies. (2018). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. Retrieved from [Link]

  • Ellutia. (n.d.). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Profiling Terpenoids in Cannabis with GC×GC-MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. (2023). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde. Retrieved from [Link]

Sources

"byproduct formation in the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key intermediate in the fragrance and fine chemical industries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this classic Diels-Alder reaction. Here, we address common challenges related to byproduct formation, offering field-proven insights and detailed protocols to enhance yield, purity, and process control.

Introduction: The Diels-Alder Pathway to a Fragrant Aldehyde

The synthesis of this compound is predominantly achieved through a [4+2] cycloaddition, or Diels-Alder reaction, between 2-methyl-1,3-pentadiene (as the diene) and acrolein (as the dienophile).[1] This reaction is valued for its atom economy in forming a six-membered ring. However, the presence of unsymmetrical reactants introduces challenges in regioselectivity, and the reactivity of acrolein can lead to undesirable side reactions. This guide will focus on identifying and mitigating the formation of key byproducts to ensure a successful and reproducible synthesis.

Core Reaction and Major Byproducts

The primary transformation and its most common undesired products are outlined below. Understanding these pathways is the first step in effective troubleshooting.

Reactants 2-Methyl-1,3-pentadiene + Acrolein Main_Reaction Diels-Alder Reaction (Desired Pathway) Reactants->Main_Reaction Heat/Catalyst Regioisomer_Formation Alternative Cycloaddition (Undesired Regiochemistry) Reactants->Regioisomer_Formation Poor Regiocontrol Polymerization Acrolein Self-Polymerization Reactants->Polymerization No Inhibitor/ High Temp. Product This compound (cis/trans mixture) Main_Reaction->Product Retro_DA Retro-Diels-Alder (High Temperature) Product->Retro_DA >200°C Regioisomer 3,5-Dimethyl-3-cyclohexenecarboxaldehyde Regioisomer_Formation->Regioisomer Polymer Polyacrolein Retro_DA->Reactants Decomposition/ Isomerization

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during synthesis.

FAQ 1: Low Yield of the Desired Product

Question: My reaction yield is consistently low, even though starting materials are consumed. What are the likely causes?

Answer: Low yield in this Diels-Alder reaction typically points to one of three main issues: the formation of a regioisomeric byproduct, polymerization of the acrolein dienophile, or decomposition of the product via a retro-Diels-Alder reaction.

  • Regioisomer Formation: The reaction between an unsymmetrical diene and dienophile can lead to multiple constitutional isomers.[2][3] In this case, the desired "para" adduct (2,4-dimethyl) is often accompanied by the "meta" adduct (3,5-dimethyl).[4] The formation of the 3,5-isomer is a common cause of reduced yield for the target compound.

  • Acrolein Polymerization: Acrolein is highly susceptible to polymerization, especially at elevated temperatures or in the presence of acid or base catalysts.[5][6] This can consume a significant portion of your dienophile, leading to a lower overall yield of the desired adduct.

  • Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and the reverse reaction is favored at high temperatures (typically >200°C).[7] If your reaction temperature is too high, the product can decompose back into the starting diene and dienophile, leading to a lower isolated yield.

To diagnose the specific issue, it is crucial to analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

FAQ 2: Presence of an Unexpected Isomer in GC-MS Analysis

Question: My GC-MS analysis shows two major peaks with the same mass, but I only expect one product. What is the second peak?

Answer: The second major peak is almost certainly the regioisomer, 3,5-Dimethyl-3-cyclohexenecarboxaldehyde. The formation of this byproduct is governed by the regioselectivity of the Diels-Alder reaction, which is determined by the electronic properties of the diene and dienophile.[2][3]

Mechanism of Regioisomer Formation:

The regioselectivity can be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The major product results from the alignment of the atoms with the largest orbital coefficients. In simpler terms, the most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile.[2]

cluster_path1 Desired Pathway ('para' adduct) cluster_path2 Undesired Pathway ('meta' adduct) a1 2-Methyl-1,3-pentadiene + Acrolein p1 Favorable Orbital Alignment a1->p1 r1 This compound p1->r1 a2 2-Methyl-1,3-pentadiene + Acrolein p2 Unfavorable Orbital Alignment a2->p2 r2 3,5-Dimethyl-3-cyclohexenecarboxaldehyde p2->r2

Caption: Competing pathways for regioisomer formation.

Troubleshooting Regioselectivity:

  • Use of Lewis Acid Catalysts: Lewis acids, such as aluminum chloride (AlCl₃), ethylaluminum dichloride (Et₂AlCl), or heterogeneous catalysts like tin-beta zeolites (Sn-Beta), can significantly enhance regioselectivity.[8][9][10] They coordinate to the carbonyl oxygen of acrolein, making the dienophile more electron-deficient and increasing the preference for the desired "para" alignment.[9][10]

  • Temperature Control: While higher temperatures increase the reaction rate, they can sometimes decrease selectivity. Running the reaction at the lowest effective temperature can favor the formation of the desired isomer.

FAQ 3: Formation of Solid Precipitate in the Reaction Mixture

Question: A significant amount of solid material has precipitated from my reaction. What is it and how can I prevent it?

Answer: The solid precipitate is likely polyacrolein, a polymer formed from the self-condensation of acrolein.[5] This is a common issue due to the high reactivity of acrolein.

Prevention of Acrolein Polymerization:

  • Use of Inhibitors: The most common method to prevent polymerization is the addition of a radical inhibitor. Hydroquinone is widely used for this purpose.[11][12][13][14] A typical concentration ranges from 0.01 to 1200 ppm, though the optimal amount may need to be determined empirically.[11][12]

  • Slow Addition of Acrolein: Instead of adding all the acrolein at the beginning of the reaction, a slow, controlled addition can maintain a low instantaneous concentration, thus minimizing self-polymerization.

  • Temperature Management: High temperatures can accelerate polymerization. Maintaining a moderate reaction temperature is crucial.

FAQ 4: Product Decomposition at High Temperatures

Question: I am trying to drive my reaction to completion with high heat, but my yield is decreasing. What is happening?

Answer: You are likely observing the retro-Diels-Alder reaction.[7] The Diels-Alder cycloaddition is an equilibrium process. While the forward reaction is typically favored at moderate temperatures, the reverse reaction becomes significant at higher temperatures (often above 200°C) because it is entropically favored (one molecule breaks into two).[7]

Mitigating the Retro-Diels-Alder Reaction:

  • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate. Typical ranges for this reaction are between 25°C and 100°C.

  • Reaction Time: Instead of increasing the temperature, consider extending the reaction time at a moderate temperature to achieve high conversion.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a general starting point. Optimization of temperature, catalyst, and reaction time is recommended.

  • Reactor Setup: To a clean, dry reactor equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-methyl-1,3-pentadiene and a suitable solvent (e.g., toluene).

  • Inhibitor Addition: Add hydroquinone (e.g., 500 ppm relative to acrolein) to the reactor.

  • Catalyst Addition (Optional): If using a Lewis acid catalyst, add it to the reactor at this stage. For solid catalysts like Sn-Beta zeolite, they can be added directly. For soluble catalysts like Et₂AlCl, they should be handled under an inert atmosphere.

  • Acrolein Addition: Slowly add acrolein to the reaction mixture via the dropping funnel over a period of 1-2 hours while maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS.

  • Work-up:

    • Without Catalyst: Cool the reaction mixture and proceed with distillation to purify the product.

    • With Lewis Acid Catalyst: Cool the reaction mixture and quench the catalyst by slowly adding a mild aqueous acid (e.g., 10% citric acid solution).[15] Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Objective: To identify and quantify the main product (this compound), the regioisomeric byproduct (3,5-Dimethyl-3-cyclohexenecarboxaldehyde), and unreacted starting materials.

  • Column: A polar capillary column is recommended for good separation of the isomers. An HP-INNOWAX (Cross-Linked PEG) column (30 m x 0.25 mm x 0.25 µm) is a suitable choice.[16][17]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • MS Detector: Scan range of m/z 40-300.

Expected Elution Order: Based on typical GC principles, the less polar starting materials will elute first, followed by the aldehyde products. The two regioisomers will have very similar retention times but should be resolvable with an appropriate column and temperature program.

Data Summary

IssuePotential CauseKey IndicatorRecommended Action
Low Yield Regioisomer formationSecond major peak with same mass in GC-MSUse Lewis acid catalyst; optimize temperature.
Acrolein polymerizationSolid precipitate; loss of dienophileAdd hydroquinone inhibitor; slow addition of acrolein.
Retro-Diels-AlderDecreasing product concentration over time at high temp.Reduce reaction temperature; increase reaction time.
Poor Selectivity Uncatalyzed reactionHigh percentage of 3,5-isomer in GC-MSIntroduce a Lewis acid catalyst (e.g., Et₂AlCl, Sn-Beta).
High reaction temperaturePoor regioisomeric ratioLower the reaction temperature.

References

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2016). Diels–Alder reactions in confined spaces: the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction. Beilstein Journal of Organic Chemistry, 12, 2181–2188.
  • LibreTexts. (2022, October 4). 10.3: The Diels Alder Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • O'Blenes, J. B. (2014). U.S. Patent No. US20140330053A1. U.S.
  • Wolfram Demonstrations Project. (2023, August 14). Regioselectivity and Stereospecificity in Diels–Alder Reactions. Retrieved from [Link]

  • O'Blenes, J. B. (2018). U.S. Patent No. US9944577B2. U.S.
  • Reddy, B. V. S., Kumar, A., & Rao, T. P. (2014). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 126(5), 1493–1498.
  • Master Organic Chemistry. (2018, November 5). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (2018, February 6). What is the advantage of adding hydroquinon to the intramolecular Diels Alder Reaction in toluene? Retrieved from [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2016). (PDF) Diels-Alder reactions in confined spaces: The influence of catalyst structure and the nature of active sites for the retro-Diels-Alder reaction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, December 5). Regioselectivity of the Diels-Alder Reaction [Video]. YouTube. Retrieved from [Link]

  • Zádor, J., et al. (2012). Radical Intermediates and Stable Products in Acrolein Pyrolysis. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 2). regioselectivity in the Diels-Alder reaction [Video]. YouTube. Retrieved from [Link]

  • Thiel, W. R. (2003). U.S. Patent No. US6515187B1. U.S.
  • ResearchGate. (2018, February 7). HYDROQUINONE. Retrieved from [Link]

  • Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research, 52(1), 7–25.
  • Google Patents. (n.d.). CN109633064A - A method of using 2, 4- diene aldehyde compound in GC-MS measurement daily essence.
  • Google Patents. (n.d.). US1607293A - Condensation product of acrolein and process of producing the same.
  • Agilent. (2015).
  • ResearchGate. (n.d.). Effect of temperature on the asymmetric Diels-Alder reac- tions of isoprene and N-ethyl maleimide. Retrieved from [Link]

  • Stevens, C. V., et al. (2016). Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis. Reaction Chemistry & Engineering, 1(2), 149-153.
  • ResearchGate. (2013, May 21). What is the best condition for Diels-Alder reactions using Acrolien as dienophile? Retrieved from [Link]

  • ResearchGate. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

  • LibreTexts. (2021, May 2). 1.3: Diels-Alder_Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2021, October 13). (PDF) Trends in the Diels–Alder reaction in polymer chemistry. Retrieved from [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions.
  • Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US2696477A - Acrolein-formaldehyde condensation product.
  • Preprints.org. (2024, January 3). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • IFRA. (2020). Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers). Retrieved from [Link]

  • Zhu, P., Li, H., & Riisager, A. (2022). Sn-Beta Catalyzed Transformations of Sugars - Advances in Catalyst and Applications.
  • Corey, E. J. (2002). Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications. Angewandte Chemie (International ed. in English), 41(10), 1650–1667.
  • Agilent. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions. Retrieved from [Link]

  • Ennaert, T., et al. (2016). Bimetallic Zeolite Beta Beads with Hierarchical Porosity as Brønsted-Lewis Solid Acid Catalysts for the Synthesis of Methyl Lactate.
  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

  • RIFM. (2024). RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 279.
  • Scientific Committee on Consumer Safety. (2012). Opinion of the Scientific Committee on Consumer Safety on hydroxyisohexyl 3-cyclohexene carboxaldehyde (HMPCC). European Commission.
  • Actas Dermo-Sifiliográficas. (n.d.). Should Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (Lyral®) Still be Part of the Baseline Series? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve yield and selectivity in your reactions.

Introduction

This compound, a versatile intermediate, is primarily synthesized via a Diels-Alder reaction and serves as a precursor for a variety of chemical transformations. Achieving high yield and selectivity in these reactions can be challenging due to the presence of multiple reactive sites and the formation of stereoisomers. This guide is designed to address common issues encountered during its synthesis and subsequent modifications, providing scientifically grounded solutions and practical protocols.

Section 1: Diels-Alder Synthesis of this compound

The foundational reaction for producing this compound is the Diels-Alder cycloaddition between 2-methyl-1,3-pentadiene and acrolein. This reaction typically yields a mixture of cis and trans diastereomers, along with a regioisomeric byproduct, 2,5-dimethyl-3-cyclohexenecarboxaldehyde.[1]

Troubleshooting the Diels-Alder Reaction

Question: My Diels-Alder reaction is giving a low yield and a poor diastereomeric ratio (close to 1:1 cis/trans). How can I improve this?

Answer:

Low yields and poor diastereoselectivity are common challenges in this reaction. Here’s a systematic approach to troubleshoot and optimize your results:

1. Understanding the Causality: The stereochemical outcome of a Diels-Alder reaction is influenced by kinetic versus thermodynamic control and the transition state geometry. The endo transition state is often kinetically favored due to secondary orbital interactions, leading to the cis product. However, the exo transition state can also be competitive, leading to the trans product. Lewis acid catalysis can enhance the rate and selectivity by coordinating to the dienophile (acrolein), lowering its LUMO energy and exaggerating the energy difference between the endo and exo transition states.[2][3]

2. Recommended Solutions:

  • Lewis Acid Catalysis: The use of a Lewis acid is the most effective method to improve both yield and diastereoselectivity. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).[2]

    • Rationale: Lewis acids coordinate to the carbonyl oxygen of acrolein, making it a more potent dienophile and increasing the energy difference between the endo and exo transition states, often favoring the endo (cis) product.[3]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Non-polar aprotic solvents like dichloromethane (DCM) or toluene are generally preferred for Lewis acid-catalyzed reactions.

  • Temperature Control: Diels-Alder reactions are often exothermic. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) with a Lewis acid catalyst can significantly improve selectivity by favoring the kinetically controlled product.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dienophile Acrolein in DCM add_la Add Lewis Acid to Acrolein solution at low temp (e.g., -78°C) dienophile->add_la diene 2-Methyl-1,3-pentadiene add_diene Slowly add Diene diene->add_diene lewis_acid Lewis Acid (e.g., AlCl₃) in DCM lewis_acid->add_la add_la->add_diene stir Stir at low temp for several hours add_diene->stir quench Quench with aqueous solution (e.g., sat. NaHCO₃) stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction.

Step-by-Step Methodology:

  • Dissolve acrolein (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a Lewis acid (e.g., AlCl₃, 1.1 eq) in DCM to the acrolein solution. Stir for 15-20 minutes.

  • Add 2-methyl-1,3-pentadiene (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Question: I am having trouble identifying the cis and trans isomers and the regioisomeric byproduct. What are the key analytical signatures?

Answer:

Distinguishing between the isomers is crucial for assessing the success of your reaction. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

1. GC-MS Analysis:

  • Elution Order: In a non-polar GC column, the isomers will typically have slightly different retention times. Often, the trans isomer elutes slightly before the cis isomer, but this should be confirmed with isolated standards if possible.

  • Fragmentation Patterns: The mass spectra of the isomers will be very similar, as they are structural isomers. Key fragments to look for would be the molecular ion peak (M⁺) at m/z 138, and fragments corresponding to the loss of the aldehyde group (-CHO, m/z 29) or other characteristic cleavages of the cyclohexene ring.[4][5][6]

2. NMR Spectroscopy (¹H and ¹³C):

  • ¹H NMR: The most diagnostic signals are those of the aldehyde proton and the protons on the carbons bearing the substituents. The coupling constants and chemical shifts of these protons will differ between the cis and trans isomers due to their different spatial arrangements. For the major cis isomer, the aldehyde proton often appears as a doublet with a smaller coupling constant compared to the trans isomer.

  • ¹³C NMR: The chemical shifts of the carbons in the cyclohexene ring, particularly the substituted carbons and the aldehyde carbon, will be slightly different for each isomer.

Isomer Key ¹H NMR Features (Predicted) Key ¹³C NMR Features (Predicted)
cis-2,4-Dimethyl-3-cyclohexenecarboxaldehydeAldehyde proton (CHO) as a doublet with a smaller J-coupling value.Distinct chemical shifts for C1, C2, and C4.
trans-2,4-Dimethyl-3-cyclohexenecarboxaldehydeAldehyde proton (CHO) as a doublet with a larger J-coupling value.Slightly different chemical shifts for C1, C2, and C4 compared to the cis isomer.
2,5-Dimethyl-3-cyclohexenecarboxaldehyde (Regioisomer)Different splitting patterns and chemical shifts for the methyl groups and the olefinic protons.Unique set of chemical shifts for the ring carbons.

Section 2: Subsequent Reactions of this compound

This aldehyde is a valuable starting material for various other transformations. This section addresses common issues in these subsequent reactions.

Oxidation to 2,4-Dimethyl-3-cyclohexenecarboxylic Acid

Question: I am trying to oxidize the aldehyde to the corresponding carboxylic acid, but I am getting low yields and side products. What is the best way to perform this oxidation selectively?

Answer:

Oxidizing an α,β-unsaturated aldehyde can be challenging due to the potential for side reactions at the double bond. The key is to use a mild and selective oxidizing agent.

1. Understanding the Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can potentially cleave the double bond or lead to other undesired side reactions. Milder reagents that are specific for aldehydes are required.

2. Recommended Solutions:

  • Silver(I) Oxide (Tollens' Reagent): This is a classic and highly selective method for oxidizing aldehydes to carboxylic acids without affecting other functional groups like alkenes.[7]

  • Sodium Chlorite (NaClO₂): The Pinnick oxidation, using sodium chlorite buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene, is a very effective and mild method for oxidizing α,β-unsaturated aldehydes.

  • N-Heterocyclic Carbene (NHC) Catalysis: Recent methods utilizing NHCs as organocatalysts with an oxidant like oxygen can provide a green and selective route to the carboxylic acid.[8]

Experimental Protocol: Oxidation using Silver(I) Oxide

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde Aldehyde in aq. NaOH mix Mix Aldehyde solution and Ag₂O aldehyde->mix silver_oxide Silver(I) Oxide (Ag₂O) silver_oxide->mix stir Stir at room temperature mix->stir filter Filter to remove silver salts stir->filter acidify Acidify aqueous layer filter->acidify extract Extract with organic solvent acidify->extract purify Purify by recrystallization or chromatography extract->purify

Caption: Workflow for the Selective Oxidation of the Aldehyde.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH).

  • Add silver(I) oxide (Ag₂O, 1.1 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the silver precipitate.

  • Carefully acidify the filtrate with a dilute acid (e.g., 10% HCl) to precipitate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization or column chromatography.[7]

Wittig Reaction

Question: I am attempting a Wittig reaction with this compound, but the yield is low. How can I improve the outcome?

Answer:

Low yields in Wittig reactions with this substrate can be attributed to the steric hindrance around the aldehyde group.

1. Understanding the Causality: The bulky cyclohexene ring can hinder the approach of the phosphorus ylide to the carbonyl carbon. The reactivity of the ylide is also a critical factor.[9]

2. Recommended Solutions:

  • Choice of Ylide:

    • Unstabilized Ylides: For simple olefination (e.g., converting -CHO to -CH=CH₂), use a more reactive, unstabilized ylide (e.g., from methyltriphenylphosphonium bromide). These are more likely to overcome the steric hindrance.

    • Stabilized Ylides: If you are using a stabilized ylide (e.g., to form an α,β-unsaturated ester), longer reaction times and higher temperatures may be necessary. These ylides are less reactive and more sensitive to steric hindrance.[10]

  • Base and Solvent: The choice of base and solvent for generating the ylide is crucial. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or DMSO are typically used.[9]

  • Reaction Conditions: Ensure anhydrous conditions, as ylides are strong bases and will be quenched by water.

Experimental Protocol: Wittig Reaction with an Unstabilized Ylide

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Grignard Reaction

Question: When I perform a Grignard reaction, I get a mixture of 1,2- and 1,4-addition products. How can I control the selectivity?

Answer:

The regioselectivity of Grignard reactions with α,β-unsaturated aldehydes is a well-known challenge. The outcome depends on a delicate balance of steric and electronic factors.

1. Understanding the Causality: Grignard reagents can act as both nucleophiles and strong bases. They can attack the electrophilic carbonyl carbon (1,2-addition) or the β-carbon of the conjugated system (1,4-addition). Hard nucleophiles, like Grignard reagents, generally favor 1,2-addition, while softer nucleophiles favor 1,4-addition.

2. Recommended Solutions:

  • Favoring 1,2-Addition:

    • Standard Grignard Conditions: In the absence of additives, Grignard reagents typically favor 1,2-addition to α,β-unsaturated aldehydes.[11]

    • Cerium(III) Chloride (Luche Reduction Conditions): While typically used for reductions, the addition of CeCl₃ can enhance the 1,2-selectivity of Grignard additions by coordinating to the carbonyl oxygen and increasing its electrophilicity.

  • Favoring 1,4-Addition (Conjugate Addition):

    • Organocuprates (Gilman Reagents): To achieve selective 1,4-addition, it is generally necessary to use a softer organometallic reagent. Organocuprates (R₂CuLi), prepared from an organolithium reagent and a copper(I) salt, are the reagents of choice for conjugate addition.

  • Temperature: Lower reaction temperatures often favor 1,2-addition.

Experimental Protocol: 1,2-Addition with a Grignard Reagent

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF to form the Grignard reagent.

  • Once the Grignard reagent is formed, cool the solution to 0 °C.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product, wash, dry, and concentrate the organic layers.

  • Purify the resulting alcohol by column chromatography.

Section 3: Purification and Isomer Separation

Question: How can I effectively separate the cis and trans isomers of this compound or its derivatives?

Answer:

Separating diastereomers can be challenging but is often achievable through chromatographic or crystallization techniques.

1. Recommended Techniques:

  • Flash Column Chromatography: Careful flash column chromatography on silica gel can often separate cis and trans isomers. The choice of eluent is critical; a low-polarity solvent system (e.g., hexanes/ethyl acetate or hexanes/diethyl ether) with a shallow gradient is often effective.[12]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For more challenging separations, preparative HPLC, either on normal phase or reverse phase, can provide excellent resolution.

  • Fractional Crystallization of Derivatives: If the aldehyde or its derivatives are crystalline, fractional crystallization can be a powerful technique. This involves dissolving the isomeric mixture in a suitable solvent and allowing the less soluble isomer to crystallize out upon cooling. Sometimes, converting the aldehyde to a crystalline derivative (e.g., a semicarbazone or an oxime) can facilitate separation.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.
  • Organic Syntheses Procedure. (n.d.). Cyclohexylcarbinol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of cyclohexanecarbaldehyde to cyclohexane- carboxylic acid under aerobic conditions with and without mpg-C 3 N 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Request PDF. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Preprints.org. (2024, January 3). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction[v1]. Retrieved from [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective oxidation of alkenes to carbonyls under mild conditions. Retrieved from [Link]

  • Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media | Request PDF. Retrieved from [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

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"stability of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key intermediate and fragrance component. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, particularly concerning its stability under acidic and basic conditions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under acidic conditions is yielding a mixture of unexpected isomers. What is happening?

A1: You are likely observing acid-catalyzed isomerization of the cyclohexene ring. The double bond in the 3-position is susceptible to protonation by an acid catalyst. This can lead to the formation of a carbocation intermediate, which can then rearrange to form a more thermodynamically stable isomer, such as the conjugated 2,4-dimethylcyclohex-2-ene carboxaldehyde.[1] This process is often irreversible and can significantly impact the yield of your desired product.

Q2: I am attempting a base-catalyzed reaction and am seeing a loss of my starting material and the formation of higher molecular weight impurities. What is the likely cause?

A2: Under basic conditions, aldehydes with α-hydrogens, such as this compound, can undergo enolate formation.[2] This enolate is a potent nucleophile and can react with another molecule of the aldehyde in an aldol condensation reaction.[3][4] This leads to the formation of β-hydroxy aldehydes, which can further dehydrate to form α,β-unsaturated aldehydes, resulting in the higher molecular weight impurities you are observing.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] Avoid contact with strong acids, bases, and oxidizing agents to prevent degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Isomerization During Acid-Catalyzed Reactions

Symptoms:

  • GC-MS or NMR analysis shows the presence of multiple isomers of dimethylcyclohexenecarboxaldehyde.

  • Reduced yield of the desired product.

  • Changes in the spectroscopic data (e.g., shift in UV λmax) of the product mixture.

Root Cause Analysis:

The presence of a Brønsted or Lewis acid catalyst can promote the migration of the double bond within the cyclohexene ring. The mechanism involves the protonation of the double bond to form a carbocation, which can then deprotonate at a different position to yield a more stable, conjugated isomer.

Corrective and Preventive Actions:

  • Use of Milder Acids: If possible, substitute strong acids with milder alternatives (e.g., pyridinium p-toluenesulfonate (PPTS) instead of sulfuric acid).

  • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of isomerization.

  • Anhydrous Conditions: Water can participate in side reactions. Ensuring anhydrous conditions can sometimes suppress isomerization.

  • Alternative Synthetic Routes: If isomerization is unavoidable, consider a synthetic strategy that introduces the aldehyde functionality after the acid-sensitive step or uses a protecting group for the aldehyde. A study on the esterification of the corresponding carboxylic acid highlighted that acidic conditions led to isomerization, while neutral conditions using dicyclohexylcarbodiimide (DCC) were successful.[1]

Issue 2: Aldol Condensation and Polymerization Under Basic Conditions

Symptoms:

  • Formation of a viscous or solid precipitate in the reaction mixture.

  • Broad, unresolved peaks in the high molecular weight region of the chromatogram.

  • Significant decrease in the concentration of the starting aldehyde.

Root Cause Analysis:

The α-proton of the aldehyde is acidic and can be abstracted by a base to form an enolate. This enolate can then attack the electrophilic carbonyl carbon of another aldehyde molecule, initiating a chain of aldol condensation reactions that can lead to oligomers or polymers.

Corrective and Preventive Actions:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide, LDA) if the intention is only deprotonation without subsequent addition.

  • Controlled Addition: Add the aldehyde slowly to a solution of the base at a low temperature to maintain a low concentration of the aldehyde and minimize self-condensation.

  • Use of aprotic solvents: Solvents like THF or diethyl ether are preferred over protic solvents like ethanol, which can participate in proton transfer and promote condensation.[3]

  • Protecting Groups: If the aldehyde functionality is not directly involved in the desired transformation, consider protecting it as an acetal prior to the base-catalyzed step.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic Conditions

Objective: To monitor the rate of isomerization of this compound in the presence of an acid catalyst.

Materials:

  • This compound (≥97% purity)

  • Anhydrous solvent (e.g., Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Internal standard (e.g., Dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • GC-FID or GC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) and an internal standard in the chosen anhydrous solvent.

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), add the stock solution.

  • At time t=0, add the acid catalyst (e.g., 0.1 mol%).

  • Maintain the reaction at a constant temperature (e.g., 25 °C).

  • At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-FID or GC-MS to quantify the starting material and any isomeric products.[6]

Protocol 2: Stability Assessment of this compound under Basic Conditions

Objective: To evaluate the propensity of this compound to undergo self-condensation in the presence of a base.

Materials:

  • This compound (≥97% purity)

  • Anhydrous aprotic solvent (e.g., THF)

  • Base (e.g., Sodium hydroxide)

  • Internal standard (e.g., Tetradecane)

  • Quenching solution (e.g., dilute hydrochloric acid)

  • HPLC-UV or GC-FID system

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the anhydrous aprotic solvent.

  • In a reaction vessel under an inert atmosphere, add the stock solution.

  • At time t=0, add the base (e.g., 1.0 equivalent).

  • Maintain the reaction at a constant temperature (e.g., 0 °C).

  • At regular intervals, withdraw an aliquot and quench with the acidic solution.

  • Extract the organic components.

  • Analyze the extract by HPLC-UV or GC-FID to monitor the decrease in the starting material concentration and the formation of higher molecular weight products.[7][8]

Data Presentation

Table 1: Recommended Solvent and pH Compatibility

ConditionpH RangeRecommended SolventsPotential Issues
Acidic 4 - 6.5Toluene, DichloromethaneIsomerization of the double bond
Neutral 6.5 - 7.5Most aprotic and protic solventsGenerally stable
Basic 7.5 - 10THF, Diethyl Ether (aprotic)Enolate formation, Aldol condensation
Strongly Basic > 10Anhydrous aprotic solventsRapid self-condensation/polymerization

Visualizations

Acid_Catalyzed_Isomerization cluster_start Starting Material cluster_mechanism Mechanism cluster_product Isomeric Product start 2,4-Dimethyl-3- cyclohexenecarboxaldehyde protonation Protonation of Double Bond start->protonation H+ carbocation Carbocation Intermediate protonation->carbocation rearrangement 1,2-Hydride Shift (if applicable) carbocation->rearrangement deprotonation Deprotonation carbocation->deprotonation rearrangement->deprotonation product 2,4-Dimethyl-2- cyclohexenecarboxaldehyde deprotonation->product -H+

Caption: Acid-catalyzed isomerization pathway.

Base_Catalyzed_Aldol cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration aldehyde1 Aldehyde enolate Enolate (Nucleophile) aldehyde1->enolate Base (-BH) alkoxide Alkoxide Intermediate enolate->alkoxide aldehyde2 Another Aldehyde (Electrophile) aldehyde2->alkoxide aldol_adduct β-Hydroxy Aldehyde (Aldol Adduct) alkoxide->aldol_adduct H+ (from BH) final_product α,β-Unsaturated Aldehyde aldol_adduct->final_product -H2O

Caption: Base-catalyzed aldol condensation pathway.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Organic Chemistry Portal. (n.d.). Aldol Condensation - Common Conditions. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie 10, 259-267.
  • Ugoeze, K. C., et al. (2023). GC-FID guided Identification and Quantification of detectable Phytochemicals in selected Commercial Chamomile Herbal Tea. International Journal of Applied Biology and Pharmaceutical Technology, 14, 01-11.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Truman State University. (2012, August 24). Solvent-Free Aldol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • LCGC International. (n.d.). GCxGC-FID for Qualitative and Quantitative Analysis of Perfumes. Retrieved from [Link]

  • University of the Witwatersrand. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1999, June 5). New analytical method for determining aldehydes in aqueous samples. Retrieved from [Link]

  • Jurado, J. M., et al. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science, 33(5), 101489.
  • Agatonovic-Kustrin, S., & Ristivojevic, P. (2013). Analytical methods for identification and determination of some cosmetics ingredients. Kosovska Mitrovica, 44(2), 163-170.
  • de Oliveira, J. R., et al. (2019). Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L.
  • Monnier-Benoit, P., et al. (2025, August 6). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF.
  • Google Patents. (n.d.). CN109633064A - A method of using 2, 4- diene aldehyde compound in GC-MS measurement daily essence.
  • Oregon State University. (n.d.). Keto/Enol Tautomerization. Retrieved from [Link]

Sources

"troubleshooting Wittig reaction with sterically hindered 2,4-Dimethyl-3-cyclohexenecarboxaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting the Wittig Reaction with 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Welcome to the technical support center for advanced olefination reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Wittig reaction, specifically when using sterically hindered substrates like this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is resulting in low to no yield. What are the primary causes?

A1: Low yields in Wittig reactions involving sterically hindered aldehydes like this compound are common and typically stem from a few key issues. The primary reason is steric hindrance, where the bulky groups on the aldehyde impede the approach of the phosphorus ylide[1]. This steric clash can significantly slow down or prevent the initial nucleophilic attack of the ylide on the carbonyl carbon, which is a critical step in the reaction mechanism[2][3].

Furthermore, the stability of the ylide itself plays a crucial role. While highly reactive, unstabilized ylides are necessary for reacting with hindered carbonyls, they can also be prone to decomposition before they have a chance to react[1]. Conversely, more stable ylides may lack the required reactivity to engage with a sterically congested aldehyde[1][2].

Finally, practical experimental conditions are paramount. Incomplete formation of the ylide due to the use of an inappropriate base or the presence of moisture can drastically reduce the yield[1]. Aldehydes themselves can also be labile and may degrade or undergo side reactions under the basic conditions of the reaction[1][2].

Troubleshooting & Optimization Workflow

To systematically address these challenges, we recommend the following troubleshooting workflow:

Wittig Troubleshooting Workflow start Low Yield with This compound check_ylide Step 1: Verify Ylide Formation (Color change? Anhydrous conditions?) start->check_ylide optimize_ylide Optimize Ylide Generation: - Use stronger base (n-BuLi, NaHMDS) - Ensure anhydrous solvent/glassware check_ylide->optimize_ylide Issue Found check_conditions Step 2: Assess Reaction Conditions (Solvent polarity? Temperature?) check_ylide->check_conditions Looks OK optimize_ylide->check_conditions optimize_conditions Optimize Reaction Conditions: - Use less polar solvent (THF, Toluene) - Vary temperature (-78°C to RT) check_conditions->optimize_conditions Suboptimal check_side_reactions Step 3: Analyze for Side Reactions (Aldol condensation? Ylide decomposition?) check_conditions->check_side_reactions Looks OK optimize_conditions->check_side_reactions mitigate_side_reactions Mitigate Side Reactions: - Add aldehyde slowly at low temp. - Use ylide immediately after formation check_side_reactions->mitigate_side_reactions Evidence Found consider_alternatives Step 4: Consider Alternative Reactions (Is Wittig the best choice?) check_side_reactions->consider_alternatives Looks OK mitigate_side_reactions->consider_alternatives hwe_reaction Implement Horner-Wadsworth-Emmons (HWE) Reaction consider_alternatives->hwe_reaction

Caption: A systematic workflow for troubleshooting the Wittig reaction.

Q2: I'm unsure if my ylide is forming correctly. How can I optimize its generation for this hindered system?

A2: Successful ylide formation is the foundation of the Wittig reaction. For a sterically hindered substrate, you need a highly reactive, non-stabilized ylide. Here’s how to ensure its effective generation:

1. Choice of Base: The acidity of the phosphonium salt's α-proton dictates the required base strength. For non-stabilized ylides (derived from alkyl halides), a strong base is essential.

Base pKa (Conjugate Acid) Suitability for Non-Stabilized Ylides Comments
n-Butyllithium (n-BuLi)~50Excellent Commonly used and highly effective. Generates a salt-free ylide if the phosphonium salt is a chloride.[4]
Sodium Hydride (NaH)~36Good A strong, non-nucleophilic base. The reaction can be slower due to its heterogeneous nature.
Sodium Amide (NaNH₂)~38Good Another strong base that can be effective.[4]
Potassium tert-butoxide (t-BuOK)~19Marginal/Poor Often not strong enough for complete deprotonation of simple alkylphosphonium salts.

2. Anhydrous Conditions: Phosphorus ylides are highly sensitive to moisture and oxygen[1].

  • Glassware: All glassware must be flame-dried or oven-dried immediately before use.
  • Solvents: Use anhydrous solvents, typically dispensed from a solvent purification system or a freshly opened bottle stored over molecular sieves. Anhydrous THF or diethyl ether are common choices[5].
  • Atmosphere: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) from start to finish.

3. Ylide Generation Protocol:

  • In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF.
  • Cool the suspension to a low temperature (typically 0 °C or -78 °C).
  • Add the strong base (e.g., n-BuLi) dropwise. A distinct color change (often to deep red or orange) is a good visual indicator of ylide formation.
  • Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation before adding the aldehyde.
Q3: What are the optimal reaction conditions (solvent, temperature) for reacting the ylide with this compound?

A3: For sterically hindered substrates, reaction conditions can be the difference between success and failure. The key is to balance the reactivity of the ylide with the reluctant nature of the aldehyde.

  • Solvent: The choice of solvent can influence the reaction mechanism. For non-stabilized ylides, where (Z)-alkene selectivity is often desired, polar aprotic solvents can be beneficial. However, for a sterically hindered case where the primary goal is to achieve any reaction, a less coordinating solvent like THF, toluene, or diethyl ether is generally preferred.

  • Temperature: The addition of the aldehyde to the ylide solution should be performed at a low temperature (e.g., -78 °C ) to control the initial exothermic reaction and minimize side reactions. After the addition is complete, the reaction mixture should be allowed to slowly warm to room temperature and stirred for several hours, or even overnight, to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q4: The reaction is sluggish and gives poor yields. Should I consider an alternative to the standard Wittig reaction?

A4: Yes, absolutely. For sterically hindered aldehydes and ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the Wittig reaction[1][6].

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally more reactive than the corresponding phosphorus ylide[7][8]. This increased reactivity makes it more effective at overcoming the steric barrier presented by substrates like this compound[1][9].

A significant advantage of the HWE reaction is the nature of its byproduct. It generates a water-soluble phosphate ester, which is much easier to remove during workup compared to the often-problematic triphenylphosphine oxide produced in the Wittig reaction[1][10].

Wittig_vs_HWE cluster_0 Wittig Reaction cluster_1 HWE Reaction wittig_reagent Phosphonium Ylide (Ph₃P=CHR) wittig_product Alkene + Ph₃P=O (Difficult to separate) wittig_reagent->wittig_product wittig_aldehyde Hindered Aldehyde (R'-CHO) wittig_aldehyde->wittig_product hwe_reagent Phosphonate Carbanion ((RO)₂P(O)-CHR⁻) hwe_product Alkene + (RO)₂P(O)O⁻ (Water-soluble) hwe_reagent->hwe_product hwe_aldehyde Hindered Aldehyde (R'-CHO) hwe_aldehyde->hwe_product

Caption: Comparison of Wittig and HWE reaction components and byproducts.

Q5: How do I perform the Horner-Wadsworth-Emmons (HWE) reaction for my aldehyde?

A5: The HWE reaction is a robust and reliable method. Here is a general protocol that can be adapted for your specific substrate.

Step 1: Preparation of the Phosphonate Reagent The phosphonate ester is typically prepared via the Michaelis-Arbuzov reaction, where an alkyl halide is heated with a trialkyl phosphite (e.g., triethyl phosphite).

Step 2: General HWE Protocol

  • Carbanion Formation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous solvent like THF. Cool the solution to 0 °C.

  • Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C to room temperature for about 1 hour to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the carbanion solution to 0 °C or lower. Slowly add a solution of this compound in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde. Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the water-soluble phosphate byproduct. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product for purification.

The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene[8][10].

References
  • Schlosser Modification. (n.d.). SynArchive. Retrieved from [Link]

  • The Wittig Reaction. (2007, February 12). University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • The Wittig reaction. (n.d.). Lumen Learning. Retrieved from [Link]

  • Wittig reaction. (n.d.). Chemeurope.com. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(7), 630-637. Retrieved from [Link]

  • Horner–Wadsworth–Emmons Olefination. (2025, February 14). [Video]. YouTube. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Ylide. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Johnson, A. W. (1996). Ylides and Imines of Phosphorus. John Wiley & Sons.
  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Kabalka, G. W., et al. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(14), 2973-2975. Retrieved from [Link]

  • Kabalka, G. W., et al. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. Retrieved from [Link]

  • Synthesis of Phosphonium Ylides. (2023, January). ResearchGate. Retrieved from [Link]

  • Olefins from alcohols via catalytic acceptorless dehydrogenation coupling reactions. (2024, March 1). Catalysis Science & Technology. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ScienceDirect. Retrieved from [Link]

  • Olefination of Aldehydes, Part 4: Alternative Strategies. (2021, June 13). [Video]. YouTube. Retrieved from [Link]

  • The Wittig reaction. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations. (2023, April 14). PMC. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Wittig Reaction: Mechanism and Examples. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reaction conditions for optimization of Wittig olefination. (n.d.). ResearchGate. Retrieved from [Link]

  • Transition Metal Catalyst Free Synthesis of Olefins from Organoboron Derivatives. (2022, February 28). PMC. Retrieved from [Link]

  • Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. (2008). Tetrahedron, 64(20), 4644-4648.
  • Wittig Reaction Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, August 8). Chemistry LibreTexts. Retrieved from [Link]

  • 19.7b Wittig Reaction | Organic Chemistry. (2021, April 6). [Video]. YouTube. Retrieved from [Link]

  • Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. (2026, January 7). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This resource is designed for researchers, process chemists, and manufacturing professionals navigating the challenges of scaling this synthesis from the laboratory to pilot and production scales. As your partner in chemical innovation, we have structured this guide to provide not just protocols, but the underlying logic and field-proven insights to ensure your scale-up is successful, safe, and efficient.

The industrial synthesis of this compound, a valuable fragrance ingredient also known by trade names like Triplal® or Cyclal C, is predominantly achieved via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and the highly reactive dienophile, acrolein.[1][2][3][4] While elegant in principle, this [4+2] cycloaddition presents significant challenges at scale related to selectivity, thermal management, reactant stability, and purification.[5][6]

This guide is divided into two main sections: a Troubleshooting Guide to address specific problems you may encounter, and a Frequently Asked Questions (FAQs) section for broader strategic considerations.

Troubleshooting Guide

This section is formatted to help you diagnose and solve common issues encountered during the scale-up process.

Problem 1: Low Overall Yield or Stalled Reaction Conversion

A drop in yield is one of the most common and costly issues during scale-up. The cause can be rooted in kinetics, thermal control, or reactant/catalyst degradation.

Potential Causes & Recommended Solutions

  • Inadequate Thermal Management: The Diels-Alder reaction is exothermic. On a larger scale, inefficient heat removal can create localized hot spots. This can accelerate side reactions, such as the polymerization of acrolein, consuming your starting material and fouling the reactor.

    • Solution: Implement a robust reactor cooling system. For pilot-scale and beyond, jacketed reactors with precise temperature control are essential. Monitor the internal reaction temperature closely and adjust coolant flow accordingly. Consider a semi-batch process where the more reactive agent (acrolein) is added portion-wise to control the rate of heat evolution.

  • Catalyst Inefficiency or Deactivation: While this reaction can be run thermally at high temperatures (e.g., 115-120°C) and pressures (e.g., 0.2 MPa), Lewis acid catalysts are often employed to improve reaction rates and selectivity at lower temperatures.[5][7] At scale, catalyst activity can be a major variable.

    • Solution: If using a catalyst (e.g., Iron(III)-doped montmorillonite, other Lewis acids), verify its activity before use.[8] Ensure the catalyst bed is not being fouled by polymer byproducts. If catalyst poisoning is suspected, analyze for trace impurities in your starting materials (e.g., water, peroxides) that could deactivate the catalyst.

  • Acrolein Polymerization: Acrolein is notoriously unstable and can polymerize, especially when exposed to heat, light, or impurities.[9] This not only reduces the available dienophile but can lead to significant operational issues.

    • Solution: Always use freshly distilled, inhibited acrolein. Store it under an inert atmosphere, protected from light, and at recommended temperatures (e.g., 2-8°C).[10] During the reaction, ensure that the concentration of acrolein is kept at an optimal level, again favoring a semi-batch addition strategy.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to systematically identify the root cause of poor yield during scale-up.

G start Low Overall Yield Detected q1 Analyze Crude Reaction Mixture (GC-MS). Are starting materials unreacted? start->q1 a1_yes Yes, high levels of starting material remain. q1->a1_yes a1_no No, starting materials are consumed. q1->a1_no q2 Is the reaction temperature profile within specification? a1_yes->q2 res4 Root Cause: Product Loss in Workup. Actions: 1. Optimize distillation conditions. 2. Analyze waste streams for product. a1_no->res4 a2_yes Yes q2->a2_yes a2_no No, temperature excursion observed. q2->a2_no q3 Is there evidence of polymerization/tar formation? a2_yes->q3 res2 Root Cause: Poor Thermal Control. Actions: 1. Improve reactor cooling. 2. Implement semi-batch addition. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res3 Root Cause: Acrolein Degradation. Actions: 1. Use freshly distilled/inhibited acrolein. 2. Check for impurities in reagents. a3_yes->res3 res1 Root Cause: Incomplete Conversion. Actions: 1. Verify catalyst activity. 2. Increase reaction time. 3. Re-evaluate temperature/pressure. a3_no->res1

Caption: Troubleshooting decision tree for low yield.

Problem 2: Poor Product Selectivity (Isomer Ratio)

The Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein is not perfectly selective. It produces a mixture of cis/trans diastereomers and can also yield a regioisomer, 2,4-dimethylcyclohex-2-ene carboxaldehyde.[5] While the product is often sold as an isomeric mixture, controlling this ratio is key to a consistent product profile.[1][11]

Potential Causes & Recommended Solutions

  • Reaction Temperature: Regio- and stereoselectivity in Diels-Alder reactions are often temperature-dependent. Higher temperatures can favor the thermodynamically more stable isomer, but may also lead to the formation of unwanted byproducts or retro-Diels-Alder reactions.[12]

    • Solution: Conduct a Design of Experiments (DoE) study at the lab or pilot scale to map the effect of temperature on the isomer ratio. A typical range to investigate would be 80°C to 150°C. This data is critical for defining the process window for your large-scale batches.

  • Catalyst Choice: The use of a Lewis acid catalyst can significantly influence the endo/exo selectivity of the reaction by coordinating to the dienophile (acrolein).[5][12]

    • Solution: Screen different Lewis acid catalysts (e.g., AlCl₃, SnCl₄, ZnCl₂) at the bench scale. While highly effective, their use at scale introduces challenges related to catalyst removal, waste stream treatment, and reactor corrosion. Heterogeneous catalysts like zeolites or doped clays are often more practical for large-scale continuous processes.[6][8]

Reaction Mechanism: Formation of Isomers

The following diagram illustrates the cycloaddition and the potential for different isomers to form. Controlling the reaction conditions helps favor the desired product pathway.

G cluster_reactants Reactants cluster_products Products R1 2-Methyl-1,3-pentadiene (Diene) TS [4+2] Cycloaddition Transition State R1->TS R2 Acrolein (Dienophile) R2->TS P3 Byproduct: Polyacrolein R2->P3 Side Reaction (Heat, Impurities) P1 This compound (Desired Regioisomer) (cis/trans mixture) TS->P1 Major Pathway (Controlled Conditions) P2 Byproduct: Regioisomer (e.g., 3,5-dimethyl) TS->P2 Minor Pathway (Influenced by Temp.)

Caption: Reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up this synthesis?

A: Safety is paramount, primarily due to the hazardous nature of acrolein. Key considerations are:

  • Acrolein Handling: Acrolein is extremely toxic via inhalation and skin contact, highly flammable, and can form explosive peroxides upon standing.[9][13][14]

    • Engineering Controls: All transfers and reactions must be performed in a well-ventilated area, preferably within a closed system or a high-performance chemical fume hood.[10][15]

    • Personal Protective Equipment (PPE): A stringent PPE policy is non-negotiable. This includes chemical splash goggles, a face shield, and specialized gloves (butyl rubber is often recommended).[9][15] A flame-resistant lab coat is also required.[15]

    • Storage: Store acrolein in tightly sealed containers, away from heat, light, and incompatible materials (acids, bases, oxidizing agents), and under an inert atmosphere.[9][10]

  • Thermal Runaway: The exothermic nature of the reaction poses a risk of a thermal runaway, which could lead to a dangerous pressure buildup in the reactor. Ensure the reactor is equipped with an adequate pressure relief system and that the cooling capacity is sufficient to handle the heat load of the full-scale reaction.

  • Emergency Preparedness: Ensure emergency showers and eyewash stations are immediately accessible.[9] All personnel must be trained on the specific hazards and emergency procedures, including spill response and first aid for acrolein exposure.[10][13]

Q2: How should I approach the purification of the final product at scale?

A: The primary method for purification is fractional distillation under reduced pressure.[16] However, scaling up distillation presents challenges:

  • Thermal Stability: The product has a relatively high boiling point (~196 °C at atmospheric pressure).[1] Prolonged exposure to high temperatures can cause degradation or isomerization. Vacuum distillation is essential to lower the boiling point and minimize thermal stress on the product.

  • Isomer Separation: The cis and trans isomers, along with any regioisomers, may have close boiling points, making sharp separation difficult. The required purity will depend on the final application's specifications. Often, a specific isomer ratio is the target rather than a pure compound.[11]

  • Column Efficiency: At scale, a packed distillation column with sufficient theoretical plates is needed to achieve the desired separation. Modeling the distillation (e.g., with Aspen Plus®) before specifying equipment can save significant time and capital.

ParameterLaboratory Scale (Typical)Pilot / Production Scale (Considerations)
Apparatus Kugelrohr or short-path distillationPacked fractional distillation column
Pressure 1-20 mmHg5-50 mmHg (optimized for throughput vs. temp)
Temperature Pot temp: <150°CReboiler temp strictly controlled to <160°C
Throughput g/hr kg/hr
Key Challenge Achieving high vacuumBalancing throughput with separation efficiency

Q3: Should I run this process in batch or continuous flow?

A: The choice depends on your production volume, existing infrastructure, and safety philosophy.

  • Batch/Semi-Batch: This is the traditional approach and is suitable for lower to moderate production volumes. A semi-batch process, where acrolein is added gradually, is strongly recommended for better thermal control.

  • Continuous Flow: For larger volumes, a continuous flow process offers significant advantages in safety and consistency.[6]

    • Enhanced Safety: The small reactor volume at any given time drastically reduces the quantity of hazardous material in process, minimizing the risk of a thermal runaway.

    • Superior Heat Transfer: Microreactors or flow reactors have a much higher surface-area-to-volume ratio, allowing for near-instantaneous and precise temperature control.

    • Consistency: Steady-state operation leads to a more consistent product quality and isomer distribution.

    • Considerations: Transitioning to flow chemistry requires specialized equipment and process development expertise but can be a superior long-term solution for this particular synthesis.[6]

References

  • Oxford Academic. (n.d.). Catalysis of Diels–Alder Reactions with Acrolein as Dienophile by Iron(III)-Doped Montmorillonite. Chemistry Letters. Retrieved from [Link]

  • China this compound Manufacturers Suppliers Factory. (n.d.). Low Price. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. Retrieved from [Link]

  • Purdue University. (n.d.). Acrolein Safety Information. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Acrolein. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 259-267. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Diels–Alder reactions of isoprene (1) and acrylic acid (2). Retrieved from [Link]

  • Google Patents. (n.d.). CN106699538A - Production process of ligustral.
  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Trends in the Diels–Alder reaction in polymer chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2021). Trends in the Diels–Alder reaction in polymer chemistry. Retrieved from [Link]

  • Scilit. (n.d.). Kinetics of Diels–Alder reactions between 1,3-cyclopentadiene and isoprene. Retrieved from [Link]

Sources

Technical Support Center: Managing Diastereoselectivity in Reactions of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed to provide you with in-depth, field-proven insights into managing the stereochemical outcomes of your reactions. As a molecule with two stereocenters, controlling diastereoselectivity is paramount for achieving desired product profiles and ensuring the efficacy and safety of downstream applications. This resource combines theoretical principles with practical troubleshooting advice to help you navigate the complexities of stereocontrol.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of diastereomers in my reaction with this compound?

A1: this compound is a chiral aldehyde, meaning the carbon atom to which the aldehyde group is attached (C1) and the carbon at position 4 are stereocenters. When a nucleophile attacks the carbonyl group, a new stereocenter is formed. The spatial relationship between this new stereocenter and the existing stereocenters of the cyclohexene ring dictates which diastereomer is formed. The outcome of the reaction is governed by the relative energies of the transition states leading to the different diastereomers. Factors such as steric hindrance, electronic effects, and the presence of chelating agents play a crucial role in determining which transition state is favored.

Q2: What are the fundamental models I should consider when predicting the outcome of a nucleophilic addition to this aldehyde?

A2: The two primary models to consider are the Felkin-Anh model and the Cram-chelation model .

  • Felkin-Anh Model: This model generally applies in the absence of a chelating group on the alpha-carbon or when using non-chelating metals (like Li+, Na+, K+). It predicts that the nucleophile will attack the carbonyl carbon from the least hindered face, approaching at the Bürgi-Dunitz angle (approximately 107°). The most stable transition state is one where the largest substituent on the alpha-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions.[1]

  • Cram-Chelation Model: This model is relevant when a Lewis basic group (like an ether or protected alcohol) is present on the alpha-carbon and a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is used.[1] The metal can coordinate with both the carbonyl oxygen and the Lewis basic group, forming a rigid five- or six-membered ring. This chelation locks the conformation of the molecule, and the nucleophile will then attack from the least hindered face of this rigid structure, often leading to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.[2] For this compound, while there isn't a directly attached chelating group, the carbonyl oxygen can participate in chelation with a Lewis acid, influencing the facial selectivity of the attack.

Q3: How does the cis/trans isomeric nature of the starting material affect my reaction?

A3: The commercially available this compound is typically a mixture of cis and trans diastereomers (often in an 80:20 ratio).[3] The relative orientation of the methyl group at C4 and the aldehyde group at C1 will influence the conformational preferences of the cyclohexene ring and, consequently, the accessibility of the two faces of the carbonyl group to the incoming nucleophile. For precise stereocontrol, it is highly recommended to either separate the starting diastereomers or to use a synthetic route that produces a single diastereomer.

Troubleshooting Guide: Poor Diastereoselectivity

This section addresses common issues encountered during nucleophilic additions, reductions, and aldol reactions with this compound.

Issue 1: Low Diastereomeric Ratio in Grignard and Organolithium Additions

Underlying Cause: Nucleophilic additions with organometallic reagents are highly sensitive to steric hindrance and the presence of coordinating species. A low diastereomeric ratio (d.r.) suggests that the energy difference between the transition states leading to the two diastereomers is small.

Troubleshooting Workflow:

Caption: General workflow for an organocatalyzed aldol reaction.

Optimization Strategies:

  • Catalyst Selection: Screen different organocatalysts. For example, diarylprolinol silyl ethers are known to be efficient for cross-aldol reactions. [4]2. Solvent and Additives: The presence of water or other additives can significantly impact both the rate and selectivity of organocatalyzed aldol reactions. [5][6]Acetonitrile with a small amount of water is often a good starting point. [4]3. Temperature: As with other stereoselective reactions, lowering the temperature can enhance the diastereomeric ratio.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Mediated Grignard Reaction

This protocol provides a starting point for optimizing the diastereoselectivity of a Grignard addition to this compound.

Materials:

  • This compound (1.0 equiv)

  • Grignard reagent (e.g., MeMgBr, 1.2 equiv)

  • Lewis acid (e.g., ZnCl₂, 1.1 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the this compound and anhydrous solvent.

  • Cool the solution to the desired temperature (start with -78 °C).

  • Add the Lewis acid and stir for 15-30 minutes.

  • Slowly add the Grignard reagent dropwise over 20-30 minutes, maintaining the internal temperature.

  • Stir the reaction mixture at this temperature for the determined reaction time (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the purified product.

Protocol 2: General Procedure for an Organocatalyzed Aldol Reaction

This protocol outlines a general approach for an aldol reaction between a ketone and this compound.

Materials:

  • This compound (1.0 equiv)

  • Ketone (e.g., acetone or cyclohexanone, 3-5 equiv)

  • Organocatalyst (e.g., L-proline or a diarylprolinol derivative, 10-20 mol%)

  • Solvent (e.g., acetonitrile)

  • Additive (e.g., water, 3 equiv)

Procedure:

  • To a reaction vessel, add the this compound, ketone, organocatalyst, and solvent.

  • Add the additive (if any) and stir the mixture at the desired temperature (start with room temperature).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric and enantiomeric ratios by chiral HPLC or by derivatization followed by ¹H NMR or GC analysis.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(7), 634-642.
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie 10.
  • The Raj Group. (2006). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic Letters, 8(19), 4097-4100.
  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ScienceDirect. Retrieved from [Link]

  • Diasteroselective Grignard Reaction – New paper in Nature Communications. (2025). Retrieved from [Link]

  • Wang, W. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. Retrieved from [Link]

  • Marigo, M., & Jørgensen, K. A. (2006). Organocatalytic asymmetric aldol reaction in the presence of water. Organic & Biomolecular Chemistry, 4(20), 3668-3671.
  • Evans, D. A. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. Retrieved from [Link]

  • Mase, N., et al. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(4), 1144-1145.
  • Sato, F., & Kobayashi, Y. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Conant, J. B., & Blatt, A. H. (n.d.). cyclohexylcarbinol. Organic Syntheses Procedure. Retrieved from [Link]

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120.

Sources

Technical Support Center: Purification of Commercial 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of commercial 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (a mixture of isomers, CAS No. 68039-49-6), a valuable fragrance and flavor ingredient, and a versatile intermediate in organic synthesis.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound.

Commercial this compound is typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis- and trans-isomers.[2][3] The commercial product may also contain other impurities such as constitutional isomers (e.g., 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde), the corresponding carboxylic acid (2,4-dimethyl-3-cyclohexenecarboxylic acid) due to oxidation, and residual starting materials.[5][6]

This guide provides a structured approach to identifying and removing these impurities, presented in a question-and-answer format to directly address potential issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The primary impurities in commercial-grade this compound include:

  • Isomers: The product is inherently a mixture of cis- and trans-diastereomers.[2][3] Additionally, constitutional isomers such as 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde may be present.[6]

  • Oxidation Product: 2,4-Dimethyl-3-cyclohexenecarboxylic acid is a common impurity formed by the oxidation of the aldehyde.

  • Unreacted Starting Materials: Residual acrolein and 2-methyl-1,3-pentadiene from the Diels-Alder synthesis may be present.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • GC-MS: Ideal for identifying and quantifying volatile impurities, including isomers and residual starting materials.[6]

  • HPLC: A reverse-phase HPLC method can be employed to assess the purity of the aldehyde. A suggested starting condition is a mobile phase of acetonitrile and water with a phosphoric acid modifier on a C18 column.[7]

Q3: What are the primary methods for purifying this compound?

A3: The three most effective purification methods are:

  • Fractional Vacuum Distillation: Best suited for removing non-volatile impurities and potentially separating isomers with different boiling points.

  • Column Chromatography: Effective for separating isomers and removing polar impurities like the corresponding carboxylic acid.

  • Bisulfite Adduct Formation: A highly selective method for separating the aldehyde from non-aldehydic impurities.

Troubleshooting Guides

Fractional Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. Under vacuum, the boiling point is lowered, which helps to prevent thermal decomposition of the aldehyde.

dot

Sources

Technical Support Center: Protocol for Separating Cis and Trans Isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the separation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde isomers. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative references.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of this compound?

The primary challenge stems from the fact that cis and trans isomers of this compound are diastereomers. While they have distinct three-dimensional arrangements, the difference in their physical properties, such as polarity and boiling point, can be very subtle.[1] This small difference in polarity makes them difficult to resolve using standard chromatographic techniques, often resulting in poor separation or co-elution.[1][2] The success of the separation is highly dependent on exploiting these minor structural differences through optimized chromatography or chemical modification.

Q2: Which separation technique is the best starting point: column chromatography, HPLC, or GC?

The choice of technique depends on the scale and required purity of the separation.

  • For preparative scale (milligrams to grams): Start with preparative silica gel column chromatography . It is a cost-effective method for bulk separation, although it may require careful optimization and potentially multiple runs to achieve high purity.[1][3]

  • For analytical scale and high-purity preparative work: High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] It offers significantly higher resolution than gravity column chromatography. A normal-phase setup (e.g., a silica or cyano column) is a logical starting point.[5]

  • For analytical quantification and purity assessment: Gas Chromatography (GC) is an excellent choice, given the compound's volatility (boiling point ~196 °C).[6][7][8] Capillary GC columns with specific stationary phases can provide excellent resolution of isomers.[9][10]

Q3: When should I consider chemical derivatization?

Consider derivatization when direct chromatographic methods fail to provide adequate separation. The goal of derivatization is to convert the aldehyde functional group into a new moiety that exaggerates the stereochemical differences between the cis and trans isomers.[11] This can lead to significantly improved separation.

You should consider derivatization if:

  • You observe complete co-elution or a resolution factor (Rs) of less than 1.0 in your initial HPLC or GC attempts.

  • The isomers are unstable under the required chromatographic conditions.

  • You need to improve detection sensitivity, for example, in LC-MS analysis.[12][13]

Common derivatization reactions for aldehydes include the formation of hydrazones (e.g., with 2,4-dinitrophenylhydrazine, DNPH) or oximes (e.g., with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, PFBHA).[14][15]

Q4: How can I definitively confirm the identity and purity of my separated isomers?

A combination of analytical techniques is essential for validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing between cis and trans isomers. In ¹H NMR, the coupling constants (J-values) between vicinal protons are stereochemically dependent. Generally, Jtrans coupling constants (11-19 Hz) are significantly larger than Jcis coupling constants (5-14 Hz).[16][17] The unique chemical shifts for each isomer also provide a distinct fingerprint.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This confirms the molecular weight of the separated compounds and can help identify any impurities. While the mass spectra of the isomers will be identical, their retention times will differ if the GC separation is successful.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a well-resolved system can be used to determine the isomeric purity (e.g., >99% cis).

Experimental Workflows & Protocols

General Workflow for Separation and Analysis

The following diagram outlines a comprehensive workflow for approaching the separation of cis and trans isomers, from initial attempts to final analysis and verification.

SeparationWorkflow cluster_prep Separation cluster_analysis Analysis & Verification Start Isomer Mixture (cis/trans) ColChrom Preparative Column Chromatography (Silica) Start->ColChrom Initial Attempt (Bulk Separation) HPLC Preparative HPLC (Normal Phase) ColChrom->HPLC Poor Resolution Analysis Collect Fractions ColChrom->Analysis Good Resolution Deriv Chemical Derivatization HPLC->Deriv Poor Resolution HPLC->Analysis Baseline Separation DerivChrom Chromatography of Derivatives Deriv->DerivChrom DerivChrom->Analysis TLC TLC Analysis of Fractions Analysis->TLC Pooling Strategy NMR 1H NMR Analysis (Confirm Isomer Identity) TLC->NMR GCMS GC-MS or HPLC (Assess Purity) NMR->GCMS Pure Pure Isomers (>99%) GCMS->Pure

Caption: General workflow for isomer separation and analysis.

Protocol 1: Preparative Silica Gel Column Chromatography

This protocol provides a starting point for the bulk separation of the isomers. The principle is based on the slight polarity difference between the diastereomers, leading to differential interaction with the polar silica stationary phase.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Diethyl Ether (or Ethyl Acetate)

  • Isomer mixture of this compound

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve a known quantity of the isomer mixture in a minimal amount of the initial mobile phase (or a non-polar solvent like dichloromethane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a very non-polar mobile phase, such as Hexane:Diethyl Ether (98:2). The low polarity is crucial for maximizing the interaction differences with the silica gel.[1]

  • Gradient Elution (Optional): If the compounds elute too slowly, gradually increase the polarity of the mobile phase. For example, move from 2% to 5% Diethyl Ether in Hexane. A slow, shallow gradient is more effective for separating compounds with similar Rf values.[2]

  • Fraction Collection: Collect small, uniform fractions (e.g., 10-20 mL per fraction).

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC). Spot every few fractions on a TLC plate and develop in a slightly more polar solvent system than the elution solvent (e.g., Hexane:Diethyl Ether 90:10). Combine fractions that show a single, pure spot.

  • Verification: Confirm the identity of the pooled, pure fractions using ¹H NMR spectroscopy.[16]

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This procedure converts the aldehydes into their corresponding 2,4-dinitrophenylhydrazones. These derivatives are often highly colored, crystalline solids with significantly different chromatographic behavior compared to the parent aldehydes, facilitating separation.[15]

Materials:

  • Isomer mixture or partially purified fractions

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Ethanol (or Methanol)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Prepare DNPH Reagent: Dissolve DNPH in ethanol and add a few drops of concentrated sulfuric acid.

  • Reaction: Dissolve the aldehyde isomer mixture in a minimal amount of ethanol. Add the DNPH reagent dropwise with stirring. A precipitate (the hydrazone derivative) should form.

  • Isolation: Allow the reaction to proceed for 30-60 minutes. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification/Separation: The resulting mixture of cis/trans hydrazone derivatives can now be separated using column chromatography or preparative HPLC. The large, rigid DNPH group often enhances the spatial differences between the isomers, leading to better resolution.[19]

  • Cleavage (Optional): If the parent aldehyde is required, the hydrazone can be cleaved under specific conditions, though this adds complexity to the overall synthesis.

Troubleshooting Guide

Problem: My cis and trans isomers are co-eluting or have very poor resolution during column chromatography.

This is the most common issue and indicates that the chosen conditions are insufficient to exploit the small polarity differences between the isomers.

Troubleshooting Problem Poor Resolution on Silica Column Solution1 Decrease Mobile Phase Polarity Problem->Solution1 Why: Increases interaction with stationary phase, exaggerating differences. Solution2 Use a Different Solvent System (e.g., Toluene/Cyclohexane) Problem->Solution2 Why: Changes selectivity. Aromatic or alicyclic solvents interact differently. Solution3 Decrease Flow Rate (Longer Column) Problem->Solution3 Why: Allows more time for equilibrium between phases, improving separation efficiency. Solution4 Switch to HPLC Solution1->Solution4 If still unresolved Solution2->Solution4 If still unresolved Solution5 Derivatize Aldehyde Solution4->Solution5 If HPLC fails

Caption: Decision tree for troubleshooting poor chromatographic resolution.

Solutions & Explanations:

  • Decrease Mobile Phase Polarity: The most critical variable is the eluent strength. If your Rf is around 0.3 in a 80:20 Hexane:EtOAc system, the polarity is too high.[1] Reduce the polar component significantly (e.g., to 98:2 or 99:1 Hexane:EtOAc) to force the isomers to interact more strongly and differentially with the silica.

  • Change Solvent Selectivity: If reducing polarity isn't enough, change the nature of the solvents. Instead of an ester (EtOAc) or ether (Et₂O), try a system with different interactions, like Hexane/Toluene or Hexane/Dichloromethane.[2] These solvents can alter the separation selectivity.

  • Optimize Column Parameters: Use a longer, narrower column to increase the number of theoretical plates. Decrease the flow rate to allow more time for the separation to occur. Ensure the sample is loaded in a very narrow band.

  • Switch to a Higher Resolution Technique: If gravity column chromatography fails, move to preparative HPLC, which offers superior resolving power.[2][20]

Problem: I am struggling to achieve baseline separation with HPLC.

Even with HPLC, diastereomers can be challenging. The key is to modify the system's selectivity.[20]

Solutions & Explanations:

  • Change the Stationary Phase: A standard C18 column may not be optimal. Diastereomers are often better separated based on shape selectivity.[5] Try a phenyl-hexyl or pentafluorophenyl (PFP) column, which provides π-π interactions, or a cholesterol-based column for shape-based selectivity.[5][21]

  • Modify the Mobile Phase: If using normal phase (e.g., silica column), try adding a small percentage of a different modifier like isopropanol or methanol to your hexane/ethyl acetate mobile phase.[1] This can alter the hydrogen-bonding interactions and improve resolution.

  • Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the separation factor (α) between closely eluting peaks by increasing the energetic difference in their interactions with the stationary phase.[19]

Problem: My derivatization reaction is incomplete or has a low yield.

Solutions & Explanations:

  • Check Reagent Purity: Ensure the derivatizing agent (e.g., DNPH, PFBHA) is fresh and has not degraded.

  • Optimize pH: Many derivatization reactions, particularly those forming imines or hydrazones, are pH-sensitive. A slightly acidic environment is typically required to catalyze the reaction without deactivating the nucleophile.[12]

  • Drive the Equilibrium: These are often equilibrium reactions. The removal of water, a byproduct, can drive the reaction to completion. This is less practical on a small scale, but using a slight excess of the derivatizing agent can help.

  • Increase Reaction Time/Temperature: Gently warming the reaction mixture can increase the reaction rate, but monitor for potential side reactions or degradation.[13]

Data Summary Tables

Table 1: Recommended Starting Conditions for Chromatographic Separation

TechniqueStationary PhaseRecommended Mobile Phase / ConditionsRationale & Key Insight
Column Chrom. Silica GelHexane:Diethyl Ether (98:2) or Hexane:Toluene (95:5)Low polarity is essential to maximize differential adsorption. Toluene offers different selectivity.[1][5]
HPLC (Normal) Silica, Cyano (CN), or PhenylHexane:Isopropanol (99:1)HPLC offers higher efficiency. Phenyl phases can separate isomers based on subtle shape and electronic differences.[5][20]
HPLC (Reverse) C18, C30, or CholesterolAcetonitrile:Water or Methanol:WaterLess likely to succeed without derivatization, but C30 and Cholesterol phases provide shape selectivity for non-polar analytes.[5][21]
GC Capillary Column (e.g., DB-5, HP-5MS)Temperature Program: 80°C to 200°C at 5°C/minThe high boiling point allows for GC. A slow temperature ramp is crucial for resolving closely boiling isomers.[8][9]

Table 2: Comparison of Common Aldehyde Derivatization Agents

Derivatizing AgentDerivative FormedAdvantagesConsiderations
2,4-Dinitrophenylhydrazine (DNPH) Hydrazone- Often forms stable, crystalline solids- Highly colored (easy visualization)- Increases polarity differences- Reaction can be slow- Requires acidic catalyst- Derivatives may be difficult to analyze by GC[15]
Hydroxylamine (or derivatives like PFBHA) Oxime- Milder reaction conditions- PFBHA derivatives are excellent for GC-ECD or LC-MS (negative ion mode)- Can form syn and anti oxime isomers, complicating the chromatogram- PFBHA is a specialty reagent[14]
D-Cysteine Thiazolidine- Simple, one-step reaction in aqueous conditions- Excellent for LC-MS/MS analysis- Introduces a new chiral center, which could complicate analysis if not stereo-controlled[13]

References

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Reddit r/chromatography. (2024). Help with separation of diastereomers. [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie 10.
  • Kusano, R., et al. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?[Link]

  • Shimada, K., & Mitamura, K. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • Le-Thi, T., et al. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health. [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • Shao, K., et al. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. [Link]

  • ResearchGate. (2015). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. [Link]

  • Reddit r/chemistry. (2018). Help separating diastereomers with very similar Rf. [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?[Link]

  • ResearchGate. (2005). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014). GC chromatograms for separations of a mixture of aldehydes on TPP and HP-5MS capillary columns. [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Ten Chongqing Chemdad Co. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. [Link]

  • ResearchGate. (2010). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

  • ResearchGate. (2020). (PDF) Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. [Link]

  • YouTube. (2025). How Does A Gas Chromatography Separate Compounds?[Link]

  • Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2023). Cis or Trans? How to differentiate by NMR?[Link]

  • Save My Exams. (n.d.). 13C nmr spectroscopy. [Link]

  • ACS Publications. (n.d.). Effect of solute structure on separation of diastereoisomeric esters and amides by gas-liquid chromatography. [Link]

  • PerfumersWorld. (2020). Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers). [Link]

Sources

"impact of catalyst choice on the stereochemistry of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this crucial Diels-Alder reaction. Here, we address common challenges and frequently asked questions, providing not just protocols but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the synthesis of this compound?

The synthesis of this compound is achieved through a [4+2] cycloaddition (Diels-Alder reaction) between 2-methyl-1,3-pentadiene and acrolein. The primary challenge lies in controlling the formation of multiple stereoisomers. Specifically, two key aspects of stereochemistry must be managed:

  • Diastereoselectivity (cis/trans isomerism): The relative orientation of the methyl group at the 2-position and the carboxaldehyde group at the 1-position of the newly formed cyclohexene ring leads to the formation of cis and trans diastereomers. Under standard thermal conditions, this reaction typically yields a racemic mixture of these diastereomers in an approximately 80:20 ratio of cis to trans.[1]

  • Enantioselectivity: Since the product contains two stereocenters, it can exist as a pair of enantiomers for both the cis and trans diastereomers. Achieving a high enantiomeric excess (e.e.) of a single enantiomer is critical for applications in drug development and fragrance chemistry, where biological activity is often stereospecific.

Controlling these stereochemical outcomes requires the use of a catalyst to influence the transition state of the reaction.

Q2: How does catalyst selection fundamentally alter the stereochemical outcome of the reaction?

Catalysts in this Diels-Alder reaction function by interacting with the dienophile (acrolein), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerates the reaction.[2] This interaction also creates a sterically and electronically defined environment around the dienophile, which dictates the facial approach of the diene (2-methyl-1,3-pentadiene).

  • Lewis Acid Catalysts coordinate to the carbonyl oxygen of acrolein. This coordination enhances the dienophile's reactivity and can significantly influence the endo/exo selectivity, which in this case translates to the cis/trans diastereomeric ratio. The bulky nature of the Lewis acid-dienophile complex can favor one transition state over the other, often leading to higher diastereoselectivity compared to the uncatalyzed reaction.[2][3]

  • Chiral Organocatalysts , such as the MacMillan imidazolidinones, operate through a different mechanism.[4] They reversibly form a chiral iminium ion with the α,β-unsaturated aldehyde. This iminium ion is more reactive than the aldehyde itself and features a sterically hindered environment due to the chiral backbone of the catalyst. This steric hindrance effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face, thereby inducing high enantioselectivity.[4]

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Symptom: You are obtaining a cis/trans ratio close to the uncatalyzed 80:20 mixture, despite using a Lewis acid catalyst.

Potential Causes & Solutions:

  • Catalyst Inactivity due to Moisture: Many Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) are extremely sensitive to moisture. Trace amounts of water in the solvent or on the glassware will hydrolyze the catalyst, rendering it ineffective.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle the Lewis acid under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Catalyst Loading: While catalytic amounts are required, too low a concentration may not be sufficient to drive the catalyzed pathway exclusively.

    • Solution: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%). Monitor the reaction for improvements in the diastereomeric ratio.

  • Inappropriate Lewis Acid Choice: The size and nature of the Lewis acid can influence the transition state geometry. A bulkier Lewis acid may be required to create a more significant steric bias.

    • Solution: Screen a panel of Lewis acids with varying steric bulk and Lewis acidity. For instance, if AlCl₃ is not providing the desired selectivity, consider using a bulkier catalyst like methylaluminum dichloride (MeAlCl₂).

Issue 2: Low Enantioselectivity (Low e.e.) with Organocatalysts

Symptom: Your reaction with a chiral organocatalyst is proceeding to completion, but the enantiomeric excess of the product is low.

Potential Causes & Solutions:

  • Presence of a Protic Acid Co-catalyst is Crucial: The formation of the reactive iminium ion from the organocatalyst and the aldehyde requires a protic acid co-catalyst. The absence or incorrect choice of this acid can lead to a sluggish reaction and poor enantioselectivity.

    • Solution: Ensure the appropriate acid co-catalyst (often a trifluoroacetic acid or perchloric acid salt of the amine) is used in the correct stoichiometry as specified in the literature for the chosen catalyst.

  • Non-Optimal Reaction Temperature: Enantioselectivity is often highly temperature-dependent. Higher temperatures can lead to a less ordered transition state, reducing the energy difference between the pathways leading to the two enantiomers.

    • Solution: Perform the reaction at lower temperatures. Start at 0 °C or room temperature and, if selectivity is still low, cool the reaction to -20 °C or even lower.

  • Catalyst Architecture Mismatch: The steric environment of the organocatalyst must be well-suited to the specific diene and dienophile.

    • Solution: Refer to literature precedents for similar acyclic dienes and α,β-unsaturated aldehydes. The second-generation MacMillan catalysts, for example, often provide higher enantioselectivity for a broader range of substrates compared to the first-generation catalysts due to their enhanced steric shielding.[5]

Issue 3: Formation of Regioisomers

Symptom: In addition to the desired this compound, you are observing the formation of the 1,4-dimethyl isomer.

Potential Causes & Solutions:

  • Uncatalyzed or High-Temperature Reaction: The uncatalyzed reaction is more prone to yielding a mixture of regioisomers.

    • Solution: The use of a Lewis acid catalyst can significantly improve regioselectivity. For the reaction between isoprene (a close analogue) and acrolein, the use of AlCl₃ dramatically increases the proportion of the desired "para" adduct (equivalent to the 2,4-dimethyl product) to as high as 96:4.[2]

Data & Protocols

Comparative Catalyst Performance

The choice of catalyst has a profound impact on the stereochemical outcome. The following tables provide representative data for analogous Diels-Alder reactions, which can guide your catalyst selection.

Table 1: Influence of Lewis Acid Catalysts on Diastereoselectivity in Diels-Alder Reactions of Acyclic Dienes with α,β-Unsaturated Aldehydes

CatalystDieneDienophileDiastereomeric Ratio (cis:trans or endo:exo)Reference
None (Thermal)2-Methyl-1,3-pentadieneAcrolein~80:20 (cis:trans)[1]
AlCl₃IsopreneAcrolein96:4 (regioisomeric ratio, favoring desired connectivity)[2]
Et₂AlClIsopreneN-Crotonyloxazolidinone>99:1 (endo:exo)[6]
TiCl₄PiperyleneN-Acryloyloxazolidinone>100:1 (endo:exo)[6]

Note: Data for analogous systems are presented to illustrate general trends. The cis/trans terminology for the target molecule corresponds to the endo/exo selectivity in related cyclic systems.

Table 2: Enantioselective Organocatalysis of Diels-Alder Reactions with Acyclic Dienes

CatalystDieneDienophileendo:exo Ratioe.e. (%)Reference
(S)-MacMillan 1st Gen.IsopreneCrotonaldehyde1:583[4]
(S)-MacMillan 1st Gen.2,3-DimethylbutadieneCrotonaldehyde1:1190[4]
(2S,5S)-MacMillan 2nd Gen.2,3-DimethylbutadieneEthyl Vinyl Ketone>100:198[5]
Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diastereoselective Synthesis

  • Preparation: Under an inert atmosphere (Argon), add a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent and Dienophile: Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool to -78 °C using a dry ice/acetone bath. Add acrolein to the cooled solvent.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., a 1 M solution of TiCl₄ in CH₂Cl₂) dropwise to the stirred solution. Stir for 15-20 minutes to allow for complexation.

  • Diene Addition: Add 2-methyl-1,3-pentadiene dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Organocatalyzed Enantioselective Synthesis

  • Catalyst Preparation: To a vial, add the chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, ~20 mol%).

  • Reaction Setup: Add the solvent (e.g., a mixture of THF and water) followed by the diene (2-methyl-1,3-pentadiene).

  • Dienophile Addition: Add the α,β-unsaturated aldehyde (acrolein) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. These reactions are often complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product directly by column chromatography on silica gel to obtain the enantioenriched product.

Visualizing Stereochemical Control

The following diagrams illustrate the mechanistic basis for stereocontrol in catalyzed Diels-Alder reactions.

Stereocontrol_Mechanisms cluster_0 Lewis Acid Catalysis (Diastereoselectivity) cluster_1 Organocatalysis (Enantioselectivity) Acrolein_LA Acrolein-Lewis Acid Complex TS_Endo Endo Transition State (Favored) Acrolein_LA->TS_Endo TS_Exo Exo Transition State (Disfavored) Acrolein_LA->TS_Exo Diene 2-Methyl-1,3-pentadiene Diene->TS_Endo Diene->TS_Exo Cis_Product cis-Product (Major) TS_Endo->Cis_Product Trans_Product trans-Product (Minor) TS_Exo->Trans_Product Iminium Chiral Iminium Ion TS_Si Attack from Si-face (Disfavored) Iminium->TS_Si TS_Re Attack from Re-face (Favored) Iminium->TS_Re Diene2 2-Methyl-1,3-pentadiene Diene2->TS_Si Diene2->TS_Re S_Enantiomer (S)-Enantiomer (Minor) TS_Si->S_Enantiomer R_Enantiomer (R)-Enantiomer (Major) TS_Re->R_Enantiomer

Figure 1: Mechanisms of stereocontrol.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. [Link]

  • Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. (2025). PMC. [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

  • a highly active catalyst precursor for - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Diels‐Alder reaction between cyclopentadiene (5) and crotonaldehyde... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce - CORE. (n.d.). CORE. [Link]

  • 3:7) The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds undergoes an important and useful reaction with conjugat. (n.d.). [Link]

  • Desimoni, G., & Tacconi, G. (1985). Heterodiene syntheses with .alpha.,.beta.-unsaturated carbonyl compounds. Chemical Reviews, 85(5), 365–424. [Link]

  • 16.7: Diels-Alder Stereochemistry - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - MDPI. (n.d.). MDPI. [Link]

  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction - YouTube. (2025, August 22). YouTube. [Link]

  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. (2017, November 13). Master Organic Chemistry. [Link]

  • Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles | The Journal of Organic Chemistry - ACS Publications. (2022, July 6). ACS Publications. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. (n.d.). NIH. [Link]

  • Lewis acid Sn-Beta catalysts for the cycloaddition of isoprene and methyl acrylate: a greener route to bio-derived monomers - Catalysis Science & Technology (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • US3067244A - Process for the production of dielsalder adducts - Google Patents. (n.d.).
  • Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - MDPI. (n.d.). MDPI. [Link]

  • Chem 115 - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions - MDPI. (2024, March 6). MDPI. [Link]

Sources

"preventing polymerization during the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common yet critical issue of unwanted polymerization during this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant polymer formation during my Diels-Alder synthesis of this compound. What is the primary cause?

A: The formation of polymeric material is a frequent challenge in this synthesis, primarily stemming from the high reactivity of your dienophile, acrolein .

The target molecule is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][2][3][4] Acrolein is an α,β-unsaturated aldehyde, a class of compounds notoriously prone to polymerization.[5] This reactivity is due to the presence of both a carbon-carbon double bond and a carbonyl group in conjugation. Polymerization can be initiated by heat, light, or the presence of acidic or basic impurities.[5] While the target molecule itself can also polymerize under harsh conditions, the acrolein starting material is almost always the main culprit.

Q2: What is the chemical mechanism behind this unwanted polymerization?

A: The polymerization of acrolein and other unsaturated aldehydes can proceed through several mechanisms, most commonly via a radical pathway.

  • Initiation: A radical species (R•), which can be formed from trace peroxides (from air exposure), thermal energy, or light, attacks the carbon-carbon double bond of an acrolein molecule. This initiates a chain reaction.

  • Propagation: The newly formed radical then attacks another acrolein molecule, extending the polymer chain. This step repeats, rapidly consuming monomer and increasing the molecular weight.

  • Termination: The chain reaction is terminated when two radicals combine or when the growing chain reacts with an inhibitor.

Aldehydes can also undergo cationic or anionic polymerization, typically at the carbonyl group, to form polyacetal structures, though radical polymerization of the alkene is the more common issue with acrolein.[6][7]

Q3: How can I prevent polymerization that originates from my acrolein starting material?

A: Proper handling and stabilization of the acrolein reactant is the most critical preventative step.

  • Use Inhibited Acrolein: Commercial acrolein is typically supplied with a polymerization inhibitor, such as hydroquinone (HQ), already added.[5] Always use a freshly opened bottle of inhibitor-stabilized acrolein.

  • Check for Purity: If you suspect your acrolein is old or has been improperly stored, it may have already begun to oligomerize or the inhibitor may be depleted. Consider purifying it by distillation immediately before use. Crucially, this distillation must be done at reduced pressure and in the presence of an inhibitor (like hydroquinone or copper filings) in the distillation pot to prevent runaway polymerization in the still.

  • Proper Storage: Store acrolein in a cool, dark place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light, heat, and oxygen.

Q4: What specific inhibitors can I add directly to my reaction mixture, and at what concentration?

A: Adding a dedicated inhibitor to the reaction vessel before introducing the reactants provides a robust defense against polymerization. Phenolic compounds are the most common and effective radical scavengers for this purpose.[8]

The choice and concentration depend on your reaction scale and conditions. Here is a summary of common choices:

Inhibitor/StabilizerChemical ClassTypical Concentration (by weight)Key Considerations
Hydroquinone (HQ) Phenolic100 - 500 ppmIndustry standard for acrolein and acrylates.[5][9] Very effective but can be challenging to remove post-synthesis.
4-Methoxyphenol (MEHQ) Phenolic Ether100 - 500 ppmA very common and effective alternative to HQ.[8] Often preferred due to better solubility in organic solvents.
Butylated Hydroxytoluene (BHT) Phenolic200 - 1000 ppmA widely used antioxidant that also functions as a polymerization inhibitor.[8]
Phenothiazine Heterocyclic Amine50 - 200 ppmHighly effective, often in combination with other inhibitors, but can impart color to the product.[9]

Expert Tip: For a typical lab-scale reaction, adding a small amount of MEHQ or HQ (e.g., a spatula tip, equating to ~200 ppm) to the solvent and diene before the dropwise addition of acrolein is a highly effective and validated practice.[4]

Q5: Beyond inhibitors, what reaction conditions can I modify to suppress polymer formation?

A: Yes, controlling the reaction environment is a key aspect of ensuring a clean synthesis.

  • Temperature Control: The Diels-Alder reaction is often performed at elevated temperatures to increase the reaction rate. However, high temperatures also accelerate thermal polymerization.[8] Monitor your reaction closely and use the lowest temperature that allows for a reasonable reaction time. A gentle reflux is often sufficient.

  • Exclusion of Air (Oxygen): While oxygen can act as an inhibitor in some contexts, it can also form peroxides, which are potent polymerization initiators. Conducting the reaction under an inert atmosphere (nitrogen or argon) is strongly recommended.

  • Exclusion of Light: UV light can initiate radical polymerization. Protect your reaction from direct light by wrapping the flask in aluminum foil.

  • Controlled Reagent Addition: Add the acrolein slowly (dropwise) to the solution containing the diene (2-methyl-1,3-pentadiene) and the inhibitor. This keeps the instantaneous concentration of the highly reactive monomer low, favoring the desired bimolecular Diels-Alder reaction over the multimolecular polymerization side reaction.

Q6: I managed the reaction, but now I'm seeing polymer forming during distillation/purification. What should I do?

A: The product, this compound, is also an unsaturated aldehyde and can polymerize, especially when heated during purification.[10]

  • Inhibit the Distillation: Always add a non-volatile inhibitor, such as hydroquinone or phenothiazine, to your crude product in the distillation flask before heating. This will prevent polymerization in the pot.

  • Use Vacuum Distillation: Lowering the pressure reduces the boiling point, allowing you to distill the product at a lower, safer temperature, which significantly minimizes the risk of thermal polymerization.

  • Stabilize the Final Product: Add a small amount of an inhibitor like BHT (~200 ppm) to the purified aldehyde for long-term storage.

Troubleshooting & Experimental Workflow

This section provides a validated, step-by-step protocol designed to minimize polymerization during the synthesis.

Workflow Diagram: Inhibited Diels-Alder Synthesis

Inhibited_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Setup cluster_monitoring Phase 3: Execution & Monitoring cluster_workup Phase 4: Work-up & Purification A 1. Assemble Dry Glassware (Round-bottom flask, condenser, addition funnel) B 2. Purge System with Inert Gas (Nitrogen or Argon) A->B C 3. Charge Flask with Solvent & 2-Methyl-1,3-pentadiene D 4. Add Polymerization Inhibitor (e.g., ~200 ppm MEHQ) C->D F 6. Heat Reaction Mixture to a Gentle Reflux D->F E 5. Charge Addition Funnel with Acrolein E->F SLOW ADDITION G 7. Maintain Reflux & Monitor (TLC or GC Analysis) F->G H 8. Cool to Room Temperature Upon Completion G->H I 9. Perform Aqueous Work-up H->I J 10. Add Inhibitor to Crude Product I->J K 11. Purify via Vacuum Distillation J->K L 12. Add Stabilizer to Pure Product for Storage K->L

Caption: A validated workflow for minimizing polymerization.

Mechanism Diagram: Radical Polymerization & Inhibition

Polymerization_Mechanism Monomer Acrolein Monomer ActiveChain Active Polymer Chain (M-M-M•) Monomer->ActiveChain Propagation Initiator Initiator (R•) Initiator->Monomer Initiation ActiveChain->Monomer Inhibitor Inhibitor (e.g., Hydroquinone) ActiveChain->Inhibitor Inhibition Polymer Unwanted Polymer ActiveChain->Polymer TerminatedChain Terminated Chain (Stable Product) Inhibitor->TerminatedChain

Caption: Radical polymerization pathway and the role of an inhibitor.

Detailed Protocol for Inhibited Synthesis
  • Glassware Preparation: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a temperature probe, and an equalizing addition funnel. Ensure the system is under a positive pressure of an inert gas (e.g., Nitrogen).

  • Initial Charge: To the flask, add your solvent of choice (e.g., toluene) and 2-methyl-1,3-pentadiene (1.0 eq).

  • Add Inhibitor: Add 4-methoxyphenol (MEHQ) or hydroquinone (HQ) to the flask to achieve a concentration of approximately 200-300 ppm relative to the mass of acrolein to be added. Stir to dissolve.

  • Prepare Dienophile: In the addition funnel, place freshly opened or distilled acrolein (1.0-1.1 eq).

  • Reaction Initiation: Heat the flask to a gentle reflux (typically 80-110°C, depending on the solvent).

  • Controlled Addition: Once the reaction mixture is at temperature, begin the slow, dropwise addition of acrolein from the addition funnel over 1-2 hours. A slow addition rate is critical.

  • Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by TLC or GC analysis until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Proceed with a standard aqueous work-up to remove any water-soluble components. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: To the crude product, add a small amount of a non-volatile inhibitor (e.g., HQ, ~200 ppm). Purify by vacuum distillation to obtain the final this compound.

  • Storage: Add a stabilizer (e.g., BHT, ~200 ppm) to the purified product before storing it in a cool, dark place.

By implementing these preventative measures and following this validated workflow, you can significantly improve the yield and purity of your this compound synthesis by effectively suppressing unwanted polymerization.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.

Sources

"analytical method development for resolving 2,4-Dimethyl-3-cyclohexenecarboxaldehyde isomers"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and troubleshooting for the resolution of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and practical, field-proven insights.

Introduction: The Challenge of this compound Isomers

This compound, a key fragrance ingredient with common trade names such as Triplal® and Ligustral®, presents a unique analytical challenge due to its isomeric complexity.[1][2][3][4] It is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, which results in a mixture of stereoisomers.[1][5] Commercial preparations are typically a mixture of cis- and trans-diastereomers, often in an approximate 80:20 ratio, with each of these diastereomers also being a racemic mixture of enantiomers.[5][6]

The resolution of these isomers is critical for quality control, understanding structure-activity relationships in terms of olfactory properties, and ensuring product consistency. This guide will provide a comprehensive resource for developing robust analytical methods and troubleshooting common issues encountered during the separation of these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound found in commercial products?

A1: Commercial this compound is primarily a mixture of cis- and trans-diastereomers. One isomer, often referred to as "Type I," typically constitutes about 80% of the mixture and is the main contributor to the characteristic fragrance profile. The other isomer, "Type II," makes up the remaining 20% and has a weaker scent.[6] These are also referred to as a mixture of two enantiomers.[1]

Q2: Why is it important to separate these isomers?

A2: The different isomers of this compound can have distinct olfactory properties. Separating them is crucial for:

  • Quality Control: Ensuring batch-to-batch consistency of the fragrance profile.

  • Research and Development: Understanding the contribution of each isomer to the overall scent.

  • Regulatory Compliance: Characterizing the composition of fragrance ingredients.

Q3: What are the recommended analytical techniques for resolving these isomers?

A3: Gas Chromatography (GC) is the most suitable technique for analyzing volatile fragrance compounds like this compound. For separating the enantiomers, a chiral GC column is necessary.[7][8][9] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly with chiral stationary phases.[10]

Q4: What are the main challenges in separating these isomers?

A4: The primary challenges include:

  • Co-elution: The isomers have very similar physical and chemical properties, leading to overlapping peaks in the chromatogram.[11][12]

  • Achieving Baseline Resolution: Obtaining complete separation between all isomeric peaks can be difficult.

  • Method Validation: Ensuring the analytical method is accurate, precise, and robust.

Gas Chromatography (GC) Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the GC analysis of this compound isomers.

Problem 1: Poor Resolution / Peak Co-elution

Symptoms:

  • Overlapping peaks for the cis- and trans-isomers.

  • Shoulders on the main peak, indicating the presence of an unresolved isomer.[11][12]

  • Inability to accurately quantify individual isomers.

Root Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inappropriate GC Column The stationary phase chemistry is not selective enough to differentiate between the isomers. For enantiomers, a chiral stationary phase is essential.1. Select a suitable column: For diastereomer separation, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For enantiomeric separation, a chiral column with a cyclodextrin-based stationary phase (e.g., beta-cyclodextrin) is required.[7][8][9] 2. Verify column performance: Use a test mix to ensure the column is performing to specification.
Sub-optimal Temperature Program The oven temperature ramp rate is too fast, not allowing sufficient interaction time with the stationary phase for separation.1. Lower the initial oven temperature: Start at a temperature well below the boiling point of the isomers. 2. Decrease the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) can significantly improve resolution. 3. Introduce an isothermal hold: A hold at an optimal temperature can enhance separation.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas is outside the optimal range for the column, leading to band broadening and reduced efficiency.1. Optimize the flow rate: For most capillary columns, the optimal linear velocity for helium is around 20-40 cm/s. Use the van Deemter equation as a theoretical guide. 2. Use a flow meter: Ensure the actual flow rate matches the method setpoint.

Troubleshooting Workflow for Poor Resolution:

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution (1000 µg/mL) Prep_Standards Prepare Working Standards (1-100 µg/mL) Prep_Stock->Prep_Standards Diastereomer_Sep Diastereomer Separation (DB-5ms column) Prep_Standards->Diastereomer_Sep Chiral_Sep Enantiomer Separation (Chiral column) Prep_Standards->Chiral_Sep Integrate_Peaks Integrate Isomer Peaks Diastereomer_Sep->Integrate_Peaks Chiral_Sep->Integrate_Peaks Quantify Quantify Isomers (Calibration Curve) Integrate_Peaks->Quantify Calc_ee Calculate Enantiomeric Excess (ee%) Integrate_Peaks->Calc_ee Final_Report Final Report Quantify->Final_Report Diastereomer Ratio Calc_ee->Final_Report Enantiomeric Purity

Sources

Technical Support Center: Optimizing Quenching Conditions for Reactions Involving 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing quenching conditions in reactions involving 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the experimental workup of this versatile unsaturated aldehyde.

Introduction to this compound

This compound, also known by trade names such as Triplal® or Cyclal C, is a key intermediate in the fragrance and fine chemical industries, valued for its strong, green, and citrus-like aroma.[1][2][3] Its chemical structure, featuring a substituted cyclohexene ring and an aldehyde functional group, presents unique challenges and opportunities in chemical synthesis.[2][4] The presence of both a reactive aldehyde and a carbon-carbon double bond dictates the need for carefully controlled reaction and quenching conditions to achieve desired product outcomes and avoid unwanted side reactions.

This guide will focus on the critical step of quenching reactions, particularly those involving organometallic reagents and other nucleophiles, providing a framework for logical troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where quenching of this compound is critical?

A1: Quenching is a crucial step in a variety of reactions involving this aldehyde, most notably:

  • Organometallic Additions: Reactions with Grignard reagents (RMgX) or organolithium compounds (RLi) to form secondary alcohols.[5][6] The quenching step neutralizes the reactive organometallic species and protonates the resulting alkoxide.

  • Wittig Reactions: Used to convert the aldehyde into an alkene by reacting it with a phosphonium ylide.[2][7] Quenching is part of the workup to separate the desired alkene from triphenylphosphine oxide.

  • Reduction Reactions: The use of hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol. Quenching decomposes the excess hydride reagent and any borate or aluminate complexes.[8]

  • Enamine and Imine Formations: Reactions with primary or secondary amines to form imines or enamines, respectively.[9][10] The workup often involves hydrolysis to regenerate the aldehyde or a related carbonyl compound, which can be considered a form of quenching of the nitrogen-containing intermediate.[9][11][12]

Q2: I am observing a mixture of 1,2- and 1,4-addition products in my Grignard reaction. How can I control the selectivity?

A2: This is a common issue arising from the α,β-unsaturated nature of this compound. The electrophilic sites are both the carbonyl carbon (position 1) and the β-carbon of the double bond (position 3), leading to 1,2-addition (forming the desired alcohol) and 1,4-conjugate addition products, respectively.[13][14][15]

Several factors influence this selectivity:

  • Nature of the Nucleophile: Hard nucleophiles, such as Grignard and organolithium reagents, tend to favor 1,2-addition.[15] Softer nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-addition.

  • Steric Hindrance: The methyl groups on the cyclohexene ring can influence the trajectory of the incoming nucleophile, potentially favoring one addition mode over the other.[2]

  • Reaction Temperature: Lower temperatures generally favor 1,2-addition with hard nucleophiles.

Troubleshooting & Optimization:

ParameterTo Favor 1,2-Addition (Desired Alcohol)To Favor 1,4-Addition (Conjugate Product)
Reagent Use "hard" nucleophiles like Grignard (RMgX) or organolithium (RLi) reagents.Use "soft" nucleophiles like organocuprates (R₂CuLi).
Temperature Maintain low reaction temperatures (e.g., -78 °C to 0 °C).Reaction temperatures can be more variable but are often also kept low.
Lewis Acids The addition of certain Lewis acids can sometimes enhance 1,2-selectivity.---

Q3: During the quenching of my organometallic reaction with aqueous ammonium chloride, I am getting a persistent emulsion. What should I do?

A3: Emulsion formation is a frequent problem during the workup of reactions involving organometallic reagents, especially when magnesium salts are present.

Troubleshooting Steps:

  • Patience and Separation: Allow the mixture to stand for a longer period in a separatory funnel. Sometimes, the layers will separate over time.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: If a significant amount of solid precipitate is present (e.g., magnesium hydroxides), filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective. Wash the filter cake with your organic solvent.

  • Change in pH: Carefully adding a small amount of dilute acid (e.g., 1M HCl) can sometimes help, but be cautious as this can promote side reactions. Conversely, in some cases, making the aqueous layer slightly basic might be beneficial.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.

Troubleshooting Guide: Quenching Protocols

Scenario 1: Incomplete Quenching of a Grignard Reaction
  • Symptom: The reaction mixture remains basic after the addition of the quenching agent; fizzing or gas evolution is observed upon subsequent addition of water or acid.

  • Cause: Insufficient amount of quenching agent was added to neutralize all the unreacted Grignard reagent and the magnesium alkoxide product.

  • Solution: Add the quenching agent (e.g., saturated aqueous NH₄Cl) slowly and portion-wise until no further exothermic reaction is observed. It is crucial to ensure thorough mixing.

Protocol: Standard Quenching of a Grignard Reaction with this compound
  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add saturated aqueous ammonium chloride solution (NH₄Cl) dropwise with vigorous stirring. Monitor the temperature to prevent it from rising significantly.

  • Continue the addition until gas evolution ceases and the mixture is no longer strongly basic.

  • Add diethyl ether or another suitable organic solvent to dilute the reaction mixture.[7]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

G cluster_0 Reaction Phase cluster_1 Quenching & Workup Grignard Reagent Grignard Reagent Aldehyde Aldehyde Grignard Reagent->Aldehyde Nucleophilic Addition Alkoxide Intermediate Alkoxide Intermediate Aldehyde->Alkoxide Intermediate Quenching Agent Sat. aq. NH4Cl Alkoxide Intermediate->Quenching Agent Protonation Crude Product Crude Product Quenching Agent->Crude Product Neutralization Extraction Extraction Crude Product->Extraction Organic Solvent Washing Washing Extraction->Washing Water, Brine Drying Drying Washing->Drying Anhydrous MgSO4 Final Product Final Product Drying->Final Product

Caption: Workflow for a Grignard reaction and subsequent quenching.

Scenario 2: Formation of an Imine Byproduct with Amine-Based Quenching Agents
  • Symptom: Presence of a new peak in NMR or GC-MS analysis corresponding to the molecular weight of an imine.

  • Cause: If the reaction is quenched with an amine-based solution (or if ammonia is present from the decomposition of ammonium salts) under certain pH conditions, the aldehyde can react to form an imine.[9][10]

  • Solution:

    • Use a non-amine-based quenching agent like dilute HCl or citric acid, provided the product is stable to acidic conditions.

    • If an imine has formed, it can often be hydrolyzed back to the aldehyde by stirring the crude product with a mixture of aqueous acid (e.g., 2M HCl) and an organic solvent like THF.[9][11][12][16] The progress of the hydrolysis can be monitored by TLC or GC.

G Aldehyde This compound C=O Imine Imine C=N-R Aldehyde->Imine + Amine - H2O Amine Amine R-NH2 Imine->Aldehyde + H2O (Hydrolysis) Acid Aqueous Acid H3O+

Caption: Reversible formation and hydrolysis of an imine.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.
  • Casiraghi, G., & Rassu, G. (n.d.). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews - ACS Publications. Available at: [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]

  • SCCNFP. (n.d.). The phenomenon of quenching. Available at: [Link]

  • Kumar, A., & Maurya, R. A. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. Available at: [Link]

  • Monnier-Benoit, P., et al. (2025). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Request PDF - ResearchGate. Available at: [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. COSMILE Europe. Available at: [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. The Fragrance Conservatory. Available at: [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carbonyls & Organometallics. Pearson. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. PubChem. Available at: [Link]

  • EWG. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. EWG. Available at: [Link]

  • PCW. (2023). TRITAL - Safety Data Sheet. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Available at: [Link]

  • Bach, T. (2016). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]

  • ACOM. (n.d.). 1E: Reactions of Unsaturated Aldehydes in the Atmosphere. ACOM. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Reactions of Organometallic Reagents with Ketones and Aldehydes. YouTube. Available at: [Link]

  • Dr. Mike Christiansen. (2012). Chapter 18 – Reactions of Aldehydes & Ketones: Part 1 of 3. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of fragrance and cosmetic safety, the precise quantification of potential allergens is not merely a matter of quality control; it is a critical component of regulatory compliance and consumer protection. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a common fragrance ingredient known for its green, citrusy notes, is one such compound that requires rigorous analytical oversight. This guide provides an in-depth, experience-driven comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for its quantification against alternative analytical approaches, grounded in the principles of the ICH Q2(R2) guidelines.

The Analytical Imperative: Why Method Validation is Non-Negotiable

This guide will focus on a GC-MS method, a gold standard for the analysis of volatile and semi-volatile compounds due to its exceptional sensitivity and specificity.[1] We will explore the validation of this method and compare its performance to a common alternative: High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

The GC-MS Method: A Protocol Grounded in Experience

The following protocol is a robust starting point for the quantification of this compound in a cosmetic matrix (e.g., a cream or lotion). The choices made within this protocol are deliberate, aiming to balance recovery, sensitivity, and sample throughput.

Experimental Workflow Diagram

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation (ICH Q2) Sample Weigh Cosmetic Sample (0.5g) Add_Solvent Add MTBE & Water Sample->Add_Solvent Vortex Vortex Mix (30 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000g, 30 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.45µm) Collect->Filter Dilute Dilute with IS Filter->Dilute Inject Inject 2.0 µL (Splitless) Dilute->Inject Separate GC Separation (vf-5ms column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Specificity Specificity Detect->Specificity  Data Acquisition & Processing Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Workflow for GC-MS quantification and validation of this compound.

Step-by-Step Protocol
  • Sample Preparation (Liquid-Liquid Extraction) : This technique is chosen for its effectiveness in extracting semi-volatile fragrance compounds from complex cosmetic matrices.[2][3]

    • Accurately weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE). MTBE is selected for its excellent solvency for a wide range of organic molecules and its immiscibility with water.

    • Vortex the mixture for 30 minutes to ensure thorough extraction.

    • Centrifuge at 3000 g for 30 minutes to separate the layers.

    • Carefully collect the upper organic (MTBE) layer and filter it through a 0.45 µm syringe filter.

    • Add an internal standard (e.g., 4,4'-dibromobiphenyl at 1 µg/mL) and dilute as necessary with MTBE to fall within the calibration range.

  • GC-MS Instrumentation and Conditions : The parameters are optimized for the separation of fragrance allergens.[2]

    • GC System : Agilent 7890A or equivalent.

    • MS System : Agilent 5977A or equivalent single quadrupole mass selective detector.

    • Column : vf-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or similar non-polar column. This phase provides excellent separation for a broad range of analytes.

    • Injection : 2.0 µL, pulsed splitless mode. This maximizes the transfer of analyte to the column, enhancing sensitivity.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Start at 60°C (hold 2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min (hold 5 min). This multi-step ramp effectively separates volatile compounds while ensuring the elution of less volatile matrix components.[2]

    • MS Detection : Selective Ion Monitoring (SIM) mode. For this compound (MW: 138.21), appropriate quantifier and qualifier ions would be selected based on its mass spectrum (e.g., m/z 138, 123, 95). SIM mode significantly enhances sensitivity and selectivity compared to full scan mode.

Method Validation: Adherence to ICH Q2(R2) Guidelines

Each validation parameter is a question we ask of our method to ensure its reliability. The acceptance criteria presented are typical for chromatographic methods in the pharmaceutical and cosmetic industries.[4][5][6]

Validation ParameterExperimental ApproachAcceptance CriteriaRationale
Specificity Analyze a blank matrix, a matrix spiked with the analyte and potential interferences (e.g., other fragrance ingredients), and the analyte standard.The analyte peak should be free from co-eluting peaks at its retention time in the blank and spiked matrix. Peak purity should be confirmed by the MS detector.Ensures that the signal measured is solely from the analyte of interest, which is fundamental for accurate quantification.
Linearity Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 0.1 - 10 µg/mL).Correlation coefficient (r²) ≥ 0.995.[2]Demonstrates a proportional relationship between the analyte concentration and the instrument's response, allowing for accurate calculation of unknown concentrations.
Range The range is established by confirming that linearity, accuracy, and precision are met within the upper and lower concentrations of the calibration curve.80% to 120% of the target concentration.[5]Defines the concentration interval over which the method is known to be reliable.
Accuracy Analyze a minimum of three replicates at three different concentration levels (e.g., low, medium, high) by spiking the analyte into a blank cosmetic matrix.Mean recovery should be within 80-120%.[2]Measures the closeness of the experimental value to the true value, reflecting the systematic error of the method.
Precision Repeatability (Intra-day) : Analyze at least six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 15%.[2]Assesses the random error and the degree of scatter in the results, indicating the method's reproducibility under various conditions.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The analyte should be reliably detected but not necessarily quantified.The lowest concentration of the analyte that can be detected by the method.
Limit of Quantification (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The analyte can be quantified with acceptable accuracy and precision. Typically 2-20 µg/g for fragrance allergens.[2]The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., GC oven temperature ramp rate by ±2%, flow rate by ±5%, injection volume by ±10%) and observe the effect on the results.The results should remain unaffected by the minor variations, with RSDs within acceptable limits.Demonstrates the method's reliability during normal use, where minor variations in operational parameters are expected.

Comparative Analysis: GC-MS vs. HPLC-UV with DNPH Derivatization

While GC-MS is highly suitable for volatile aldehydes, HPLC with pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH) is a widely used alternative.[7] The DNPH reagent reacts with the aldehyde's carbonyl group to form a stable hydrazone derivative that can be detected by UV absorption.

Performance Comparison
FeatureGC-MS (Direct Injection)HPLC-UV (DNPH Derivatization)Senior Scientist's Insight
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[8]Separation of derivatized, less volatile compounds in a liquid phase followed by UV absorbance detection.GC-MS offers higher confidence in identification due to the mass spectrum, which acts as a chemical fingerprint. HPLC-UV relies on retention time, which is less specific.
Sample Preparation Simple liquid-liquid extraction or headspace sampling.[9] No derivatization required.Derivatization step is mandatory, which adds time and potential for variability. Can involve liquid-liquid or solid-phase extraction of the derivative.[8]The direct nature of the GC-MS sample preparation reduces potential sources of error and improves sample throughput.
Sensitivity Very high, with LOQs typically in the low ng/mL to pg/mL range, especially in SIM mode.[8]Good, with detection limits in the low µg/L range, but generally less sensitive than GC-MS in SIM mode.[8][10]For trace-level quantification, as is often required for allergens, GC-MS provides a significant advantage in sensitivity.
Selectivity High, especially in SIM mode. The mass spectrometer can distinguish between co-eluting compounds with different mass spectra.Dependant on chromatographic separation. Co-eluting compounds with similar UV absorbance can interfere.The selectivity of MS is a major advantage when dealing with complex matrices like cosmetics, where numerous ingredients can potentially interfere with the analysis.
Instrumentation Cost Higher initial investment due to the mass spectrometer.[8]Generally lower initial cost.[8]While the initial outlay for GC-MS is higher, the superior data quality and reduced need for troubleshooting complex matrices can lead to a lower long-term cost of ownership.
Throughput Faster run times are often possible due to the nature of gas chromatography.Can have longer run times depending on the complexity of the separation. The derivatization step also adds to the overall analysis time.For routine quality control where high throughput is essential, the efficiency of the GC-MS workflow is a distinct advantage.
Compound Suitability Ideal for volatile and semi-volatile, thermally stable compounds like this compound.Suitable for a broader range of aldehydes, including non-volatile ones, but requires successful derivatization.GC-MS is perfectly suited to the physicochemical properties of the target analyte in this case.

Conclusion: A Recommendation Based on Data and Experience

For the specific task of quantifying this compound in cosmetic or fragrance products, the validated GC-MS method is demonstrably superior. Its advantages in sensitivity, selectivity, and throughput, coupled with a more straightforward sample preparation process, make it the more robust and reliable choice. The high degree of confidence in analyte identification provided by the mass spectrometer is invaluable in a regulatory environment.

While HPLC with DNPH derivatization is a viable and useful technique for aldehyde analysis, it introduces additional complexity and potential for error through the derivatization step and is generally less sensitive and selective than GC-MS for this application. The choice of a validated GC-MS method is a clear investment in the accuracy, reliability, and defensibility of your analytical data.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved from [Link]

  • GCMS Analysis. (2024). PerfumersWorld. Retrieved from [Link]

  • ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY. (n.d.). ba333. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSlab. (2024, July 5). New update for ICH Q2 (R2) Analytical process validation guidance. Retrieved from [Link]

  • The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. (n.d.). JCANO | INGENIERIA. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved from [Link]

  • Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Retrieved from [Link]

  • Lu, C. H., Fang, M. C., Chen, Y. Z., Huang, S. C., & Wang, D. Y. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 658-672. Retrieved from [Link]

  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. (n.d.). MatheO. Retrieved from [Link]

  • HS–GC–MS method for the analysis of fragrance allergens in complex cosmetic matrices. (2025, August 6). Retrieved from [Link]

  • Chapter 21 Sampling and sample preparation for fragrance analysis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices. (n.d.). Vrije Universiteit Brussel. Retrieved from [Link]

  • Becchi, M., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368. Retrieved from [Link]

  • David, F., & Klee, M. S. (2009, February 12). Analysis of Suspected Flavor and Fragrance Allergens in Perfumes Using Two-Dimensional GC with Independent Column Temperature Co. Agilent. Retrieved from [Link]

  • Aldehyde DNPH derivatives and GCMS. (2023, July 6). Chromatography Forum. Retrieved from [Link]

  • Lu, C. H., Fang, M. C., Chen, Y. Z., Huang, S. C., & Wang, D. Y. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4). Retrieved from [Link]

  • Mărgăvan, M. C., Coc, M. A., Scurtu, A. D., & Sîrbu, C. (2022). Mass-Spectrometry-Based Research of Cosmetic Ingredients. Cosmetics, 9(5), 101. Retrieved from [Link]

  • El-Jaber, N. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2771. Retrieved from [Link]

  • Quantative analysis of allergens in cosmetics with GC/MS. (n.d.). Retrieved from [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. (n.d.). Retrieved from [Link]

  • Formaldehyde Analysis by GC and HPLC - What Are the Differences. (2025, April 11). Drawell. Retrieved from [Link]

  • Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System. (n.d.). Shimadzu. Retrieved from [Link]

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"comparative study of Lewis acid catalysts for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Lewis Acid Catalysts for the Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This guide provides a comprehensive comparative analysis of various Lewis acid catalysts for the synthesis of this compound, a key fragrance ingredient. The synthesis is achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein. The choice of catalyst is paramount as it profoundly influences reaction rate, yield, and stereoselectivity. This document is intended for researchers, chemists, and process development professionals seeking to optimize this important transformation.

Introduction to the Synthesis and Catalysis

This compound, known commercially by trade names such as Triplal® and Cyclal C, is a valuable fragrance component prized for its strong, green, and aldehydic aroma.[1][2] The most direct and atom-economical route to its synthesis is the Diels-Alder reaction, a powerful tool for forming six-membered rings.[3][4] The reaction involves the cycloaddition of a conjugated diene (2-methyl-1,3-pentadiene) and a dienophile (acrolein).[1]

While the thermal reaction can proceed, it often requires high temperatures and pressures, leading to a mixture of isomers and byproducts.[5][6] The strategic use of Lewis acid catalysts can dramatically accelerate the reaction under milder conditions and, more importantly, steer the reaction towards the desired regio- and stereoisomers.[5][7] Lewis acids achieve this by coordinating to the carbonyl oxygen of the dienophile, acrolein.

The Mechanistic Role of Lewis Acid Catalysts

The efficacy of a Lewis acid in a Diels-Alder reaction stems from its ability to act as an electron pair acceptor.[8] This interaction with the dienophile has two primary consequences that enhance the reaction rate and selectivity.

Pillar 1: Frontier Molecular Orbital (FMO) Theory

The classical and widely accepted explanation is grounded in Frontier Molecular Orbital (FMO) theory.[9][10] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

  • Coordination: The Lewis acid (LA) reversibly coordinates to the carbonyl oxygen of acrolein.

  • LUMO Energy Reduction: This coordination withdraws electron density from the dienophile's π-system. This withdrawal significantly lowers the energy of the dienophile's LUMO.[7]

  • Accelerated Reaction: The smaller energy gap between the diene's HOMO and the now lower-energy LUMO of the LA-dienophile complex leads to a stronger orbital interaction and a substantial acceleration of the cycloaddition reaction.[9]

Pillar 2: Reduced Pauli Repulsion

More recent computational studies have introduced a complementary mechanistic insight. While FMO theory explains many aspects, it has been proposed that the primary role of the Lewis acid is to reduce the destabilizing Pauli (or four-electron) repulsion between the occupied π-orbitals of the diene and dienophile as they approach each other in the transition state.[11] By polarizing the dienophile's π-system, the Lewis acid reduces this steric-like repulsion, thereby lowering the activation barrier.[11]

digraph "Lewis_Acid_Catalysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: General workflow for Lewis acid-catalyzed Diels-Alder reaction.

Performance Comparison of Lewis Acid Catalysts

CatalystTypical Loading (mol%)SolventTemp (°C)Relative RateExpected Selectivity (endo/exo)Key Characteristics & Considerations
None (Thermal) -Toluene>100BaselineModerateRequires high temperature/pressure; risk of polymerization.[6]
BF₃·OEt₂ 5-20CH₂Cl₂-20 to 25+++GoodEasy to handle liquid, but moisture sensitive. Can promote side reactions.[13]
AlCl₃ 5-15CH₂Cl₂-78 to 0+++++Very GoodExtremely powerful and fast, but highly moisture sensitive and can be aggressive, leading to product decomposition.[11]
Et₂AlCl 10-30Toluene, Hexane-78 to 25++++Very GoodHighly effective, offering a balance of reactivity and selectivity. Pyrophoric and requires careful handling.[14]
SnCl₄ 5-15CH₂Cl₂-78 to 0+++ExcellentOffers excellent selectivity, often favoring the endo product. Highly corrosive and moisture sensitive.[11]
TiCl₄ 5-15CH₂Cl₂-78 to 0++++ExcellentStrong Lewis acid with high activity and selectivity. Very sensitive to moisture.[11]
ZnCl₂ 10-50Ether, CH₂Cl₂0 to 40++GoodMilder, less aggressive catalyst. Requires higher loading and/or longer reaction times. Less moisture sensitive than others.[11]
Zeolites 10-20 wt%Toluene25 to 80++Good to Very GoodHeterogeneous catalyst, allowing for easier separation. Shape selectivity can enhance regioselectivity.[15]

Causality Behind Catalyst Choice:

  • Strong vs. Mild Acids: Highly reactive Lewis acids like AlCl₃ and TiCl₄ provide the fastest conversions by causing the largest drop in the dienophile's LUMO energy.[11] However, their high reactivity can also catalyze decomposition of the acid-sensitive aldehyde product. Milder acids like ZnCl₂ are less prone to this but require more forcing conditions.

  • Steric Bulk: Bulky Lewis acids, such as those with sterically demanding ligands (e.g., methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide), MAD), can enhance stereoselectivity by creating a more ordered transition state.[16]

  • Heterogeneous Catalysts: The use of solid acid catalysts like zeolites is highly attractive from a process standpoint.[15] They eliminate the need for aqueous quenching and simplify catalyst removal, which is a significant advantage in industrial applications. Their confined pore structures can also impart unique shape-selectivity.[15]

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound using a moderately active Lewis acid like tin(IV) chloride. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

  • 2-methyl-1,3-pentadiene (freshly distilled)

  • Acrolein (freshly distilled, inhibitor removed)

  • Tin(IV) chloride (SnCl₄, 1.0 M solution in dichloromethane)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas inlet (N₂ or Ar)

  • Ice-water bath and/or dry ice-acetone bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Step-by-step experimental workflow for the catalyzed synthesis.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry, three-neck flask equipped with a stir bar, thermometer, dropping funnel, and nitrogen inlet.

  • Charge Dienophile: Charge the flask with anhydrous dichloromethane (2.0 mL per mmol of acrolein) and freshly distilled acrolein (1.0 eq).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice-acetone bath.

  • Catalyst Addition: Slowly add the 1.0 M solution of SnCl₄ in dichloromethane (0.10 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. A color change may be observed as the Lewis acid complexes with the acrolein.

  • Complex Formation: Allow the mixture to stir at -78 °C for an additional 15 minutes.

  • Diene Addition: Add a solution of 2-methyl-1,3-pentadiene (1.1 eq) in a small amount of anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes.

  • Reaction Monitoring: Maintain the reaction at -78 °C, stirring vigorously. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (acrolein) is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. This will neutralize the Lewis acid.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add more dichloromethane if necessary, and separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield this compound as a mixture of cis/trans isomers.

Conclusion

The selection of a Lewis acid catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency with practical considerations. Strong, highly active catalysts like AlCl₃ and TiCl₄ offer rapid conversions but demand stringent anhydrous conditions and may degrade the product. Milder catalysts such as ZnCl₂ provide a safer, albeit slower, alternative. For industrial-scale production, the development of robust, recyclable heterogeneous catalysts like zeolites represents a promising avenue for creating a more sustainable and cost-effective process. This guide provides the foundational data and protocols necessary for researchers to make an informed catalyst selection tailored to their specific laboratory or process objectives.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 259-267.
  • Acevedo, O., & Evanseck, J. D. (2005). The Effect of Solvent on a Lewis Acid Catalyzed Diels−Alder Reaction, Using Computed and Experimental Kinetic Isotope Effects. Organic Letters. Available at: [Link]

  • Corma, A., & García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]

  • Roy, R. K., & Pal, S. (2008). Impact of Lewis Acids on Diels−Alder Reaction Reactivity: A Conceptual Density Functional Theory Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Wang, C., & Wang, Z. (2014). A mini-review on air-stable organometallic Lewis acids: synthesis, characterization, and catalytic application in organic synthesis. RSC Advances. Available at: [Link]

  • Becica, J., & Dobereiner, G. E. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yamamoto, H., & Saito, S. (2010). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 86(2), 171-189. Available at: [Link]

  • ResearchGate. (2021). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. Available at: [Link]

  • ResearchGate. (2020). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Available at: [Link]

  • Vermeeren, P., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6207. Available at: [Link]

  • Organic Syntheses. Cyclohexanecarboxaldehyde. Organic Syntheses, 51, 11. Available at: [Link]

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  • Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]

  • University of Missouri-St. Louis. Diels-Alder Reaction. Available at: [Link]

  • ResearchGate. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Available at: [Link]

  • Chemistry LibreTexts. (2022). 14.4: The Diels-Alder Cycloaddition Reaction. Available at: [Link]

  • Google Patents. (2017). CN106699538A - Production process of ligustral.
  • ResearchGate. (2020). The uncatalyzed and Lewis‐acid(LA)‐catalyzed Diels–Alder reactions... Available at: [Link]

  • Carlson, R., et al. (1993). Zeolite and Lewis acid catalysis in Diels-Alder reactions of isoprene. Acta Chemica Scandinavica, 47, 581-591. Available at: [Link]

Sources

A Spectroscopic Guide to the Saturation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemicals and fragrance development, the structural nuances of organic molecules are paramount to their function and sensory perception. This guide provides a detailed spectroscopic comparison of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a prominent α,β-unsaturated aldehyde, and its saturated counterpart, 2,4-dimethylcyclohexanecarboxaldehyde. Understanding the spectroscopic shifts that accompany the hydrogenation of the cyclohexene ring is critical for researchers in quality control, reaction monitoring, and structural elucidation.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will delve into the foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how the removal of a single carbon-carbon double bond profoundly alters the spectroscopic fingerprint of the molecule. All experimental protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Introduction: The Chemical and Spectroscopic Landscape

This compound, often known by trade names such as Triplal® or Cyclal C, is a key component in the fragrance industry, prized for its strong, green, and aldehydic aroma.[1][2] Its synthesis is commonly achieved through a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1] The reactivity of this compound is largely dictated by the aldehyde functional group and the endocyclic double bond.

Hydrogenation of the C=C bond yields 2,4-dimethylcyclohexanecarboxaldehyde, a saturated cyclic aldehyde. This transformation, while seemingly simple, induces significant changes in the molecule's three-dimensional structure and electron distribution. These changes are readily observable through various spectroscopic techniques. This guide will illuminate these differences, providing a robust framework for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each nucleus is exquisitely sensitive to the surrounding electronic structure, making it ideal for comparing our unsaturated and saturated aldehydes.

¹H NMR Spectroscopy: The Telltale Signals of Unsaturation

The most dramatic difference in the ¹H NMR spectra of our two compounds is the presence and absence of olefinic proton signals.

  • This compound : Expect a signal in the downfield region, typically between 5.10 and 5.40 ppm, corresponding to the vinylic proton on the C3 carbon.[3] This proton is deshielded due to the sp² hybridization of the carbon to which it is attached. The aldehydic proton will appear as a singlet or a closely coupled multiplet in the highly deshielded region of 9-10 ppm.[4][5][6][7] Protons on carbons adjacent to the carbonyl group (α-protons) will be found around 2.0-2.5 ppm.[4][6]

  • 2,4-dimethylcyclohexanecarboxaldehyde : The hydrogenation of the double bond removes the vinylic proton. Consequently, the region between 5 and 6 ppm will be devoid of signals. The spectrum will be dominated by signals in the aliphatic region (typically 0.8-2.5 ppm), corresponding to the protons of the cyclohexane ring and the methyl groups. The aldehydic proton signal will remain in the 9-10 ppm range, though its precise chemical shift may be subtly altered due to changes in the overall ring conformation and electronic environment.

¹³C NMR Spectroscopy: Tracking Carbon Hybridization

¹³C NMR provides a direct view of the carbon skeleton, with chemical shifts highly dependent on the hybridization state of the carbon atoms.

  • This compound : The sp² hybridized carbons of the double bond will give rise to signals in the olefinic region of the ¹³C NMR spectrum, typically between 120 and 140 ppm. The carbonyl carbon of the aldehyde will produce a characteristic signal in the far downfield region, around 190-200 ppm for α,β-unsaturated aldehydes.[6][8]

  • 2,4-dimethylcyclohexanecarboxaldehyde : Upon hydrogenation, the two sp² carbons are converted to sp³ hybridized carbons. This results in the disappearance of signals from the 120-140 ppm region and the appearance of new signals in the aliphatic region (typically 20-50 ppm). The carbonyl carbon of a saturated aldehyde is generally found slightly further downfield than its unsaturated counterpart, in the range of 200-215 ppm.[4][6][8]

Comparative NMR Data Summary
Spectroscopic Feature This compound (Unsaturated) 2,4-dimethylcyclohexanecarboxaldehyde (Saturated)
¹H NMR (ppm)
Aldehydic Proton (CHO)~9.0 - 10.0~9.0 - 10.0
Vinylic Proton (C=CH)~5.1 - 5.4Absent
α-Protons (CH adjacent to C=O)~2.0 - 2.5~2.0 - 2.5
Aliphatic Protons~0.8 - 2.4~0.8 - 2.2
¹³C NMR (ppm)
Carbonyl Carbon (C=O)~190 - 200~200 - 215
Olefinic Carbons (C=C)~120 - 140Absent
Aliphatic Carbons~20 - 50~20 - 50

Infrared (IR) Spectroscopy: Probing Vibrational Frequencies

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Carbonyl Stretch: A Tale of Conjugation

The most informative region in the IR spectra for these compounds is the carbonyl (C=O) stretching frequency.

  • This compound : As an α,β-unsaturated aldehyde, the carbonyl group is in conjugation with the C=C double bond. This conjugation delocalizes the pi electrons, imparting more single-bond character to the C=O bond and weakening it.[9] Consequently, the C=O stretching vibration is observed at a lower wavenumber, typically in the range of 1685-1710 cm⁻¹.[4][10] A C=C stretching peak of medium intensity will also be present around 1640-1680 cm⁻¹.

  • 2,4-dimethylcyclohexanecarboxaldehyde : In the saturated analog, the carbonyl group is not conjugated. This results in a stronger C=O double bond, which vibrates at a higher frequency. The C=O stretch for a saturated aliphatic aldehyde is typically found in the range of 1720-1740 cm⁻¹.[6][8][10] The C=C stretching peak will be absent.

C-H Vibrations

Both molecules will exhibit characteristic C-H stretching frequencies. The aldehydic C-H stretch is a particularly useful diagnostic tool, appearing as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[4][5][6][8][10] The presence of the peak around 2720 cm⁻¹ is a strong indicator of an aldehyde.[4][5][10] The unsaturated compound will also show a =C-H stretch at approximately 3000-3100 cm⁻¹, which will be absent in the saturated compound.

Comparative IR Data Summary
Vibrational Mode This compound (Unsaturated) 2,4-dimethylcyclohexanecarboxaldehyde (Saturated)
C=O Stretch (cm⁻¹) 1685 - 17101720 - 1740
C=C Stretch (cm⁻¹) 1640 - 1680Absent
Aldehydic C-H Stretch (cm⁻¹) ~2720 and ~2820~2720 and ~2820
=C-H Stretch (cm⁻¹) ~3000 - 3100Absent
sp³ C-H Stretch (cm⁻¹) ~2850 - 3000~2850 - 3000

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound upon ionization. While both aldehydes will have different molecular weights (C₉H₁₄O = 138.21 g/mol vs. C₉H₁₆O = 140.22 g/mol ), their fragmentation pathways will also show characteristic differences.

  • This compound : The molecular ion peak (M⁺) at m/z = 138 should be observable. A key fragmentation pathway for cyclic alkenes is a retro-Diels-Alder reaction, which could lead to characteristic fragmentation patterns.[11] Alpha-cleavage (loss of the hydrogen or the CHO group) is also a common fragmentation pathway for aldehydes.[12][13][14]

  • 2,4-dimethylcyclohexanecarboxaldehyde : The molecular ion peak will be at m/z = 140. Fragmentation will be dominated by processes typical for saturated cyclic aldehydes. Alpha-cleavage will still be a primary pathway. Additionally, McLafferty rearrangement is possible if the stereochemistry allows for a gamma-hydrogen to be accessible to the carbonyl oxygen.[4][12][14][15]

Comparative MS Data Summary
Mass Spectrometry Feature This compound (Unsaturated) 2,4-dimethylcyclohexanecarboxaldehyde (Saturated)
Molecular Weight 138.21 g/mol 140.22 g/mol
Molecular Ion Peak (m/z) 138140
Key Fragmentation Pathways Retro-Diels-Alder, α-cleavageα-cleavage, McLafferty rearrangement

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Hydrogenation of this compound
  • Reaction Setup : In a suitable reaction vessel, dissolve this compound (1 mmol) in a solvent such as ethanol or ethyl acetate (10 mL).

  • Catalyst Addition : Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation : Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_comparison Comparative Reporting Start Purified Aldehyde (Unsaturated or Saturated) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Start->Dissolve NMR Prep_IR Prepare Sample for IR (Neat liquid film or solution) Start->Prep_IR IR Prep_MS Prepare Dilute Solution for MS Analysis Start->Prep_MS MS NMR_Acq Acquire 1H and 13C NMR Spectra Dissolve->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq MS_Acq Acquire Mass Spectrum Prep_MS->MS_Acq NMR_Process Process and Interpret NMR Data NMR_Acq->NMR_Process IR_Process Analyze Vibrational Frequencies IR_Acq->IR_Process MS_Process Analyze Molecular Ion and Fragmentation MS_Acq->MS_Process Comparison Side-by-Side Spectroscopic Comparison NMR_Process->Comparison IR_Process->Comparison MS_Process->Comparison Report Generate Final Report Comparison->Report

Caption: Workflow for the spectroscopic analysis of aldehydes.

Conclusion

The hydrogenation of this compound to its saturated analog provides a textbook example of how a discrete structural modification is manifested in various spectroscopic outputs. The disappearance of olefinic signals in NMR, the shift of the carbonyl stretching frequency to a higher wavenumber in IR, and the two-mass-unit increase in the molecular ion peak in MS collectively provide unequivocal evidence of the successful transformation. This guide serves as a comprehensive reference for researchers, enabling confident and accurate characterization of these and similar compounds. By understanding the fundamental principles that govern these spectroscopic changes, scientists can leverage these powerful analytical techniques to their full potential.

References

  • Vertex AI Search. IR Spectroscopy Tutorial: Aldehydes.
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  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
  • Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones. [Link]

  • Vertex AI Search. IR Spectroscopy Tutorial: Ketones.
  • Vertex AI Search.
  • Chemistry Stack Exchange. (2018). Why do the unsaturated ketones have C-O bond weaker than saturated ketones? How it is related to resonance structures?. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. 2,4-Dimethyl-3-cyclohexene carboxaldehyde. [Link]

  • SIELC Technologies. (2018). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • ResearchGate. (2025). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. [Link]

  • NIST WebBook. Cyclohexanecarboxaldehyde. [Link]

  • Astronomy & Astrophysics (A&A). (2024). A chemical link between saturated and unsaturated aldehydes and ketenes in the interstellar medium. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Beilstein Journals. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

  • The Fragrance Conservatory. 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. [Link]

  • SpectraBase. 2,4-Dimethylhexane. [Link]

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A Comparative Guide to the Reactivity of Cycloaliphatic Aldehydes: A Focus on 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a prominent fragrance ingredient, in comparison to other structurally relevant cycloaliphatic aldehydes.[1][2] Designed for researchers and professionals in organic synthesis and drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a comprehensive understanding of how subtle structural modifications influence aldehyde reactivity.

Introduction: The Nuanced Reactivity of Cycloaliphatic Aldehydes

Cycloaliphatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) attached to a non-aromatic carbocyclic ring. Their reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack.[3][4] This fundamental reactivity is the cornerstone of their utility in synthesis, enabling transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions like aldol condensations.[5][6]

However, the reactivity is not uniform across all cycloaliphatic aldehydes. It is finely tuned by a combination of electronic and steric effects imposed by the ring structure and its substituents.[3][7][8] this compound, often known by trade names like Triplal® or Cyclal C, presents a particularly interesting case study.[2] Its structure, featuring a cyclohexene ring, two methyl groups, and an exocyclic aldehyde, creates a unique electronic and steric environment that distinguishes its reactivity from simpler saturated analogues like cyclohexanecarboxaldehyde. Understanding these differences is critical for optimizing reaction conditions, predicting product outcomes, and designing novel molecular architectures.

Structural Analysis: Key Determinants of Reactivity

The reactivity of an aldehyde is a direct consequence of the partial positive charge (δ+) on the carbonyl carbon.[9] Any structural feature that stabilizes or destabilizes this electrophilic center, or hinders the approach of a nucleophile, will modulate the compound's reactivity.[10]

  • Electronic Effects : These effects alter the electron density at the carbonyl carbon.[7]

    • Inductive Effects : Alkyl groups are weakly electron-donating (+I effect). They "push" electron density towards the carbonyl carbon, slightly reducing its electrophilicity and thus its reactivity compared to less substituted aldehydes.[3][11]

    • Resonance/Conjugation : While not present in saturated cycloaliphatic aldehydes, the double bond within the cyclohexene ring of this compound can influence the electronic environment, though it is not directly conjugated with the carbonyl group. Aromatic aldehydes, for comparison, are significantly less reactive than their aliphatic counterparts because the benzene ring delocalizes the positive charge on the carbonyl carbon through resonance, stabilizing it.[12][13]

  • Steric Effects : This refers to the spatial arrangement of atoms and the physical hindrance they impose on an incoming nucleophile.[7]

    • Steric Hindrance : Bulky groups near the carbonyl carbon can block the trajectory of nucleophilic attack. This slows down the reaction rate. Ketones are generally less reactive than aldehydes partly for this reason, as they have two alkyl groups flanking the carbonyl, whereas aldehydes have only one alkyl group and a small hydrogen atom.[3][6] The methyl groups and the cyclohexene ring conformation in this compound contribute to its specific steric profile.

The interplay of these factors is visually summarized in the diagram below.

G cluster_factors Factors Influencing Aldehyde Reactivity cluster_electronic Electronic Details cluster_steric Steric Details Reactivity Aldehyde Reactivity Electronic Electronic Effects (Governs Electrophilicity) Reactivity->Electronic Influenced by Steric Steric Effects (Governs Accessibility) Reactivity->Steric Influenced by Inductive Inductive Effect (+I from alkyl groups decreases reactivity) Electronic->Inductive Resonance Resonance Effect (Stabilization decreases reactivity) Electronic->Resonance Hindrance Steric Hindrance (Bulky groups decrease reactivity) Steric->Hindrance Conformation Ring Conformation (Axial vs. Equatorial approach) Steric->Conformation

Caption: Core factors governing the reactivity of cycloaliphatic aldehydes.

Comparative Reactivity Profile: A Predictive Analysis

AldehydeStructureKey Structural FeaturesPredicted Relative ReactivityRationale
Cyclohexanecarboxaldehyde C₆H₁₁CHOSaturated cyclohexane ring.High Baseline for comparison. Lacks significant steric hindrance directly adjacent to the carbonyl and has only the single alkyl (cyclohexyl) group providing a +I effect.
This compound C₉H₁₄OCyclohexene ring; Methyl groups at C2 and C4.Moderate The methyl group at the C2 position introduces steric hindrance near the reaction center, potentially slowing the approach of nucleophiles. The overall bulk of the substituted ring is greater than unsubstituted cyclohexane.[1]
1-Methylcyclohexanecarboxaldehyde C₈H₁₄OSaturated ring; Methyl group at the α-carbon (C1).Low The methyl group is directly attached to the carbon bearing the aldehyde. This introduces a significant +I effect (reducing electrophilicity) and substantial steric hindrance, making nucleophilic attack much more difficult.[3]

Experimental Design for Reactivity Comparison

To empirically validate the predicted reactivity, a series of well-established qualitative and semi-quantitative experiments can be performed. The following protocols are designed to be self-validating by including both a positive control (a known reactive aldehyde like propanal or butanal) and the compounds under investigation.[5]

The overall workflow for this comparative analysis is outlined below.

G cluster_workflow Experimental Workflow for Reactivity Comparison A Prepare Equimolar Solutions of Aldehydes B Perform Parallel Qualitative Tests A->B C Perform Quantitative Rate Analysis (Optional) A->C D Observe & Record (Time to precipitate, color intensity) B->D C->D E Analyze & Compare Reactivity Trends D->E

Caption: A streamlined workflow for comparing aldehyde reactivity.

Experiment 1: 2,4-Dinitrophenylhydrazine (Brady's) Test

This test is a general test for aldehydes and ketones, resulting in the formation of a colored precipitate (dinitrophenylhydrazone).[14][15] The rate of precipitate formation can be used as a semi-quantitative measure of reactivity. A more reactive aldehyde will form a precipitate more quickly.

Causality: The reaction is a nucleophilic addition-elimination. The rate-determining step is the initial nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon. Therefore, a more electrophilic (more reactive) aldehyde will react faster.

Protocol:

  • Preparation: Label four clean test tubes: one for each of the three cycloaliphatic aldehydes and one for a positive control (e.g., hexanal).

  • Reagent Addition: Add 1 mL of Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid) to each test tube.

  • Initiation: To each tube, add 5 drops of the respective aldehyde sample.

  • Observation: Shake each mixture vigorously. Start a timer immediately. Observe the formation of a yellow, orange, or red precipitate.[15] Record the time it takes for the first sign of precipitation to appear in each tube.

  • Analysis: A shorter time to precipitation indicates higher reactivity.

Experiment 2: Tollen's Test (Silver Mirror Test)

This is a classic test to distinguish aldehydes from ketones.[16] Aldehydes are oxidized to carboxylic acids, while the silver(I) ions in the Tollen's reagent are reduced to metallic silver, forming a characteristic silver mirror on a clean glass surface.[14] The rate of mirror formation is indicative of the aldehyde's susceptibility to oxidation, which correlates with its reactivity.

Causality: The reaction involves the oxidation of the aldehyde. Aldehydes are more easily oxidized than ketones because of the hydrogen atom attached to the carbonyl carbon.[4][16] Factors that make the carbonyl carbon more electrophilic can facilitate this oxidation process.

Protocol:

  • Reagent Preparation (Fresh):

    • In a scrupulously clean test tube, add 2 mL of 0.1 M silver nitrate (AgNO₃) solution.

    • Add one drop of 1 M sodium hydroxide (NaOH) solution to form a brown precipitate of silver oxide (Ag₂O).

    • Add dilute ammonia solution dropwise, shaking continuously, until the brown precipitate just dissolves. This forms the Tollen's reagent, [Ag(NH₃)₂]⁺.[5] Caution: Tollen's reagent must be prepared fresh and should not be stored, as it can form an explosive precipitate upon standing.

  • Procedure:

    • Prepare the Tollen's reagent in four separate, clean test tubes.

    • Add 5 drops of each respective aldehyde to its designated tube.

    • Mix gently and place the test tubes in a warm water bath (approx. 60°C) for 5-10 minutes.[14][15]

    • Observe the tubes for the formation of a silver mirror or a black precipitate of silver.

  • Analysis: Compare the tubes. The aldehyde that produces a silver mirror most rapidly is considered the most reactive in this assay.

Conclusion

The reactivity of cycloaliphatic aldehydes is a complex function of both electronic and steric parameters. Based on structural analysis, This compound is predicted to have intermediate reactivity, being less reactive than the sterically unhindered cyclohexanecarboxaldehyde but more reactive than an α-substituted analogue like 1-methylcyclohexanecarboxaldehyde. The methyl group at the C2 position is the primary contributor to a moderate level of steric hindrance, which likely outweighs any minor electronic effects from the substituents. The experimental protocols provided in this guide offer a robust framework for empirically testing this hypothesis. For researchers, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic pathways and the effective application of these versatile chemical building blocks.

References

  • A Comparative Analysis of the Reactivity of 6-Hydroxyhexanal and Other Aliphatic Aldehydes. (n.d.). Benchchem.
  • Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. (2005, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • TRITAL - Safety Data Sheet. (2023, November 4). PCW.
  • Determining Reactions of Aldehydes and Ketones. (2023, December 26). Owlcation. Retrieved January 12, 2026, from [Link]

  • 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. (n.d.). COSMILE Europe. Retrieved January 12, 2026, from [Link]

  • Experimental No. (13) Aldehydes and ketones. (2021, July 16).
  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 279. (2020, April 30).
  • An Overview of the Chemistry and Biology of Reactive Aldehydes. (2012, June 28). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Difference Between Electronic and Steric Effects. (2019, December 2). Pediaa.Com. Retrieved January 12, 2026, from [Link]

  • Hint: Consider steric effect and electronic effect. (2023, January 6). Filo. Retrieved January 12, 2026, from [Link]

  • Aldehydes and ketones: Electronic and steric effects. (2018, February 18). BrainKart. Retrieved January 12, 2026, from [Link]

  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015, September 3). Quora. Retrieved January 12, 2026, from [Link]

  • Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). (2021, May 27). YouTube. Retrieved January 12, 2026, from [Link]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. (n.d.).
  • Carbonyl Reactivity. (n.d.). MSU chemistry. Retrieved January 12, 2026, from [Link]

  • China this compound Manufacturers Suppliers Factory. (n.d.). Retrieved January 12, 2026, from [Link]

  • WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids | Chemistry. (2021, June 29). YouTube. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Aldehydes and Ketones - Relative Reactivity Flashcards. (n.d.). Cram.com. Retrieved January 12, 2026, from [Link]

  • REACTIVITY OF AROMATIC & ALIPHATIC ALDEHYDE & KETONE. (n.d.). Allen. Retrieved January 12, 2026, from [Link]

  • 2,4-Dimethyl-3-cyclohexene carboxaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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A Researcher's Guide to Confirming the Structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of fragrance chemistry and drug development, the precise structural elucidation of molecules is paramount. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and its derivatives are notable for their complex stereochemistry and subtle structural variations, which can significantly impact their olfactory properties and biological activity.[1][2] While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, it often falls short in unambiguously resolving the intricate connectivity and spatial relationships within these cyclohexene structures. This guide provides an in-depth comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—offer a definitive solution for structural confirmation, supported by experimental data and protocols.

The Challenge with 1D NMR for Substituted Cyclohexenes

The ¹H NMR spectra of substituted cyclohexenes, such as this compound, are frequently characterized by significant signal overlap, particularly in the aliphatic region.[3] The protons on the cyclohexene ring often exhibit complex splitting patterns due to both geminal and vicinal coupling, making definitive assignments challenging. Similarly, while ¹³C NMR provides the number of unique carbon atoms, it does not reveal their connectivity. This ambiguity necessitates more powerful analytical techniques to piece together the molecular puzzle.

The Power of 2D NMR: A Comparative Overview

2D NMR spectroscopy provides a powerful advantage by spreading spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei.[4][5] This allows for a step-by-step construction of the molecular framework.

2D NMR Technique Information Gained Application to this compound Derivatives
COSY (Correlation Spectroscopy)Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[6]Identifies adjacent protons, allowing for the tracing of the proton network within the cyclohexene ring and any side chains.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly attached proton-carbon (¹H-¹³C) pairs.[7]Unambiguously assigns each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[7]Crucial for connecting molecular fragments, identifying quaternary carbons, and confirming the position of substituents like the aldehyde and methyl groups.
Experimental Workflow for Structural Confirmation

The following workflow outlines the systematic approach to confirming the structure of a this compound derivative.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Elucidation prep Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3). nmr_1d Acquire ¹H and ¹³C{¹H} NMR spectra to obtain initial chemical shift information. prep->nmr_1d Transfer to NMR tube cosy COSY nmr_1d->cosy Proceed to 2D hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc analysis Integrate data from all spectra to build the molecular structure. hmbc->analysis

Caption: A streamlined workflow for the structural elucidation of organic compounds using 1D and 2D NMR spectroscopy.

In-Depth Analysis of 2D NMR Data for a Model Compound: this compound

Let's consider the analysis of the parent compound, this compound. The numbering scheme used for NMR assignments is as follows:

G This compound

Caption: Structure of this compound.[8]

Step 1: COSY - Mapping the Proton Network

The COSY spectrum reveals the connectivity of protons within the molecule. Key correlations would include:

  • The aldehyde proton (H1) showing a correlation to the proton at C1.

  • The olefinic proton (H3) correlating with the allylic protons at C2 and C5.

  • Tracing the correlations from the protons at C5 to C6, and from C6 to C1, which confirms the cyclohexene ring structure.

Caption: Simplified COSY correlation network for this compound.

Step 2: HSQC - Linking Protons to Carbons

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, which is essential for assigning the carbon signals. For example, the signal for the olefinic proton (H3) will correlate with the olefinic carbon (C3), and the aldehyde proton (H1) will correlate with the aldehyde carbon (C1).

Proton (¹H) Correlated Carbon (¹³C)
Aldehyde HAldehyde C
Olefinic HOlefinic C
Allylic CH₂Allylic C
Aliphatic CH₂Aliphatic C
Aliphatic CHAliphatic C
Methyl H'sMethyl C's
Step 3: HMBC - Assembling the Molecular Skeleton

The HMBC spectrum is arguably the most informative for confirming the overall structure. It reveals long-range (2- and 3-bond) correlations, allowing for the connection of different spin systems and the placement of quaternary carbons and substituents.

Key HMBC Correlations for this compound:

Proton (¹H) Correlated Carbons (¹³C) Structural Insight
Aldehyde HC1, C2, C6Confirms the aldehyde group is attached to C1.
Olefinic H (H3)C2, C4, C5, C-methyl at C4Establishes the position of the double bond and the methyl group at C4.
Methyl H's at C2C1, C2, C3Confirms the position of the methyl group at C2.
Methyl H's at C4C3, C4, C5Confirms the position of the methyl group at C4.

These correlations, when taken together, provide irrefutable evidence for the proposed structure of this compound.

Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • 1D Spectra:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire with proton decoupling.

  • 2D Spectra:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Utilize a gradient-selected HMBC pulse sequence, with the long-range coupling delay optimized for J-couplings of approximately 8 Hz.

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) to the raw data in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra as needed.

  • Calibrate the chemical shift axes using the residual solvent peak as a reference.

Conclusion

While 1D NMR is an indispensable tool in organic chemistry, its limitations become apparent when dealing with complex structures like this compound derivatives. The systematic application of 2D NMR techniques, particularly the combination of COSY, HSQC, and HMBC, provides a robust and unambiguous method for complete structural elucidation. This comprehensive approach ensures the scientific integrity of research in fields where molecular structure dictates function, from the development of new fragrances to the design of novel therapeutics.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • Simpson, J. H. (2012). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach. Academic Press.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Fragrance Component

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known commercially by trade names such as Triplal® or Cyclal C, is a pivotal ingredient in the fragrance industry, prized for its potent green and herbaceous citrus notes.[1] Structurally, it is a volatile organic compound (VOC) that typically exists as a mixture of cis and trans isomers, each contributing distinct olfactory characteristics.[1][2] The precise quantification of this aldehyde and its isomeric ratio is critical for ensuring the quality, consistency, and safety of consumer products.

This guide provides an in-depth, objective comparison of the two primary analytical techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). More importantly, it establishes a rigorous framework for the cross-validation of these methods, a critical process when transferring, updating, or implementing an alternative analytical procedure in a regulated environment. Our narrative is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and compliant approach.[3][4][5]

The "Why" of Cross-Validation: Ensuring Analytical Equivalency

In the lifecycle of a product, an analytical method may need to be transferred between laboratories, or a new method may be developed to replace an existing one.[6][7] Cross-validation is the formal, documented process of demonstrating that two or more analytical methods are equivalent and suitable for their intended purpose.[5] This is not merely a procedural formality; it is a scientific necessity to guarantee that data generated across different sites, or by different techniques, are reliable and comparable.

The objective is to prove that an alternative (or receiving) method yields results that are statistically indistinguishable from the original validated (or transferring) method. This process is governed by stringent regulatory guidelines, such as ICH Q2(R1), which detail the validation characteristics to be considered.[3][4][8][9]

CrossValidationProcess cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Objectives & Scope P2 Select Methods for Comparison (e.g., GC-MS vs. HPLC-UV) P1->P2 P3 Establish Acceptance Criteria (Based on ICH Q2(R1)) P2->P3 P4 Write Cross-Validation Protocol P3->P4 E1 Prepare & Distribute Homogeneous Samples P4->E1 E2 Analyze Samples by Transferring Unit (Method A) E1->E2 E3 Analyze Samples by Receiving Unit (Method B) E1->E3 A1 Collect & Tabulate Data E2->A1 E3->A1 A2 Perform Statistical Analysis (e.g., Equivalence Testing) A1->A2 A3 Compare Results Against Acceptance Criteria A2->A3 A4 Document Deviations A3->A4 A5 Generate Final Validation Report A4->A5

Caption: High-level workflow for a typical analytical method cross-validation project.

Comparative Analysis: GC-MS vs. HPLC-UV

The choice of analytical technology is the most critical decision impacting the entire analysis workflow. For a volatile aldehyde like this compound, GC-MS is considered the gold standard due to its high resolving power and specificity.[2] However, HPLC-UV presents a viable alternative, particularly in laboratories where GC-MS is not available or for applications demanding higher throughput.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase. Detection is based on the mass-to-charge ratio of ionized fragments.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is based on the absorption of UV light by the analyte.
Specificity Very High. Mass spectra provide a unique "chemical fingerprint," allowing for positive identification and effective discrimination from matrix interferences.[2][10]Moderate to High. Specificity is dependent on chromatographic resolution. Co-eluting impurities can interfere. Often requires derivatization to a UV-active compound.[11]
Sensitivity High. Typically achieves low ng/mL to pg/mL limits of detection (LOD).Moderate. LOD is analyte-dependent. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is often necessary to enhance sensitivity for simple aldehydes.[12][13]
Sample Prep Simple dilution with a suitable solvent. Headspace or SPME for trace analysis. No derivatization required.Complex. Requires chemical derivatization with an agent like DNPH to make the aldehyde detectable by UV, followed by extraction.[12][13][14]
Isomer Separation Excellent. Capable of resolving cis- and trans-isomers with appropriate column selection and temperature programming.[2]Challenging. May require specialized columns or method development to separate geometric isomers.
Throughput Moderate. Typical run times are 15-30 minutes.Potentially Higher. Modern UHPLC systems can have run times under 10 minutes, but this is offset by the lengthy sample derivatization time.[12]
Best For Definitive identification, impurity profiling, isomer-specific quantification, and root-cause analysis.Routine QC testing, high-volume screening where the matrix is well-characterized and isomer-specific data is not the primary goal.

Experimental Protocols: A Case Study in Cross-Validation

Scenario: A primary Quality Control (QC) laboratory uses a fully validated GC-MS method for the release testing of this compound raw material. A secondary laboratory is being qualified to perform the same test using a newly developed HPLC-UV method.

Protocol 1: Established GC-MS Method (Transferring Unit)
  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

  • Injector: Splitless mode, 250°C.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z.

  • Internal Standard: Cyclohexanecarboxaldehyde (or other suitable non-interfering compound).[15]

  • Sample Preparation: Accurately weigh ~50 mg of sample, dissolve in 10 mL of methanol containing the internal standard. Inject 1 µL.

Senior Application Scientist's Note: The choice of a DB-5ms column provides excellent general-purpose separation for volatile and semi-volatile compounds. The mass spectrometer's scanning mode allows us to confirm the identity of the target analyte by comparing its fragmentation pattern to a reference library, providing an unparalleled level of confidence and specificity as required by regulatory bodies.[16]

Protocol 2: Alternative HPLC-UV Method (Receiving Unit)
  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Derivatization Reagent: 0.2% 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile with 0.1% phosphoric acid.

  • Column: C18 reverse-phase column, 150 mm x 4.6 mm, 5 µm particle size.[13][17]

  • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 60% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 365 nm.

  • Sample Preparation (Derivatization):

    • Prepare a stock solution of the sample in acetonitrile.

    • To 1 mL of the diluted sample, add 1 mL of the DNPH reagent.

    • Heat at 60°C for 30 minutes in a sealed vial.

    • Cool to room temperature and inject 10 µL.

Senior Application Scientist's Note: Aldehydes like this one lack a strong chromophore, making them difficult to detect with a standard UV detector.[13] Derivatization with DNPH creates a 2,4-dinitrophenylhydrazone derivative that is highly UV-active at ~365 nm, dramatically increasing the method's sensitivity and allowing for quantification at relevant levels.[12][13] This is a classic and well-accepted approach for aldehyde analysis via HPLC.[11]

ExperimentalWorkflow cluster_GCMS GC-MS Workflow cluster_HPLC HPLC-UV Workflow Sample1 Homogeneous Sample Batch Prep1 Dilute in Methanol with Internal Standard Sample1->Prep1 Inject1 Inject into GC-MS Prep1->Inject1 Data1 Acquire Data (Total Ion Chromatogram & Mass Spectra) Inject1->Data1 Compare Statistical Comparison of Results Data1->Compare Sample2 Homogeneous Sample Batch Prep2 Dilute in Acetonitrile Sample2->Prep2 Deriv Derivatize with DNPH (Heat at 60°C) Prep2->Deriv Inject2 Inject into HPLC-UV Deriv->Inject2 Data2 Acquire Data (UV Chromatogram at 365 nm) Inject2->Data2 Data2->Compare

Caption: Side-by-side experimental workflows for the two analytical methods.

Protocol 3: The Cross-Validation Study
  • Objective: To demonstrate that the HPLC-UV method provides results that are equivalent to the validated GC-MS method for the assay of this compound.

  • Materials: Select a minimum of 3-5 representative batches of the aldehyde raw material.

  • Procedure:

    • The primary QC lab (Transferring Unit) will analyze each batch in triplicate using the validated GC-MS method (Protocol 1).

    • The secondary lab (Receiving Unit) will analyze the exact same batches in triplicate using the new HPLC-UV method (Protocol 2).

    • All sample preparations and analyses must be performed by trained analysts according to the approved protocols.[7]

  • Acceptance Criteria (per ICH Q2(R1) principles):

    • Accuracy/Agreement: The mean result from the HPLC-UV method should be within ±2.0% of the mean result from the GC-MS method.

    • Precision: The Relative Standard Deviation (%RSD) for the results from each method should not exceed 2.0%. The %RSD of the combined results should also be evaluated.

    • Statistical Equivalence: A two one-sided t-test (TOST) for equivalence should demonstrate statistical equivalence between the means of the two datasets.

  • Data Analysis & Reporting:

    • Compile all raw data, chromatograms, and calculated results.

    • Summarize the comparative data in a table.

    • Perform the statistical analysis to test against the acceptance criteria.

    • Document any deviations, investigations, and corrective actions.[18]

    • A final report must be authored and approved, concluding whether the HPLC-UV method is considered cross-validated and suitable for its intended use.[6][19]

Data Presentation: A Model for Comparison

Below is a hypothetical data summary table illustrating the expected output from the cross-validation study.

Batch IDGC-MS Mean Assay (%) (n=3)GC-MS %RSDHPLC-UV Mean Assay (%) (n=3)HPLC-UV %RSD% Difference (HPLC vs GC-MS)
Batch A98.50.4598.20.61-0.30%
Batch B99.10.3899.40.55+0.30%
Batch C98.80.5198.60.49-0.20%
Overall 98.8 0.45 98.7 0.55 -0.07%
Conclusion PASS

Statistical Analysis (TOST): p < 0.05, demonstrating equivalence.

Conclusion and Recommendations

The cross-validation of analytical methods is a cornerstone of maintaining data integrity and ensuring product quality within the pharmaceutical and allied industries. For a compound like this compound, both GC-MS and HPLC-UV can serve as robust analytical methods.

  • GC-MS remains the superior technique for definitive identification, isomer-specific analysis, and complex impurity profiling. It should be considered the primary reference method.

  • HPLC-UV , when coupled with derivatization, is a powerful and validatable alternative for routine quantitative analysis. Its successful cross-validation against a reference GC-MS method provides the necessary scientific and regulatory justification for its implementation.

A successful cross-validation exercise, built on a foundation of a clear protocol, pre-defined acceptance criteria, and rigorous statistical analysis, ensures seamless method transfer and implementation, ultimately safeguarding the consistency and quality of the final product.

References

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  • ResearchGate. (2025-08-06). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known commercially by trade names such as Trivertal® or Ligustral®, is a key fragrance ingredient prized for its powerful, green, and leafy aroma with citrus undertones.[1][2][3] Its application spans a wide range of consumer products, from fine perfumes to household cleaners.[4] For researchers and professionals in drug development and specialty chemicals, this aldehyde also serves as a versatile building block for the synthesis of more complex molecules.[1][5] The industrial-scale production of this compound necessitates synthetic routes that are not only high-yielding but also economically and environmentally viable. This guide provides an in-depth comparison of the primary industrial synthesis—the Diels-Alder reaction—with a plausible, multi-step laboratory alternative, offering experimental data and field-proven insights into the efficiency and practicality of each approach.

Route 1: The Industrially Dominant Diels-Alder Cycloaddition

The cornerstone of commercial this compound synthesis is the Diels-Alder reaction, a Nobel Prize-winning pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[4] This [4+2] cycloaddition is renowned for its high atom economy, as all atoms from the reactants are incorporated into the final product.[6]

Reaction Scheme:

The reaction involves the cycloaddition of 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile).[1][2]

cluster_reactants Reactants cluster_product Product r1 2-Methyl-1,3-pentadiene p1 This compound r1->p1 Diels-Alder Reaction r2 Acrolein r2->p1

Caption: Diels-Alder synthesis of the target aldehyde.

Causality Behind Experimental Choices:

The selection of the Diels-Alder reaction for industrial production is driven by its efficiency and convergence. By forming the core carbocyclic structure and installing the required functional groups in a single step, it significantly shortens the overall synthetic sequence. The reaction is typically performed under thermal conditions, though Lewis acid catalysis can be employed to enhance both the reaction rate and the stereoselectivity.[6][7][8][9][10] The use of a catalyst like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) polarizes the dienophile (acrolein), lowering its LUMO energy and accelerating the cycloaddition.[7][8][10] Industrially, the reaction is often carried out under pressure to increase the concentration of the gaseous reactants and drive the reaction to completion.[2]

Self-Validating System & Trustworthiness:

The product of this reaction is a mixture of cis and trans diastereomers, typically in a ratio of approximately 80:20, along with a small amount of the 3,5-dimethyl regioisomer.[2][6] This predictable isomer distribution is a hallmark of the reaction under standard conditions and can be consistently verified by gas chromatography-mass spectrometry (GC-MS). The cis isomer is generally the major product due to the endo rule in Diels-Alder reactions.

Experimental Protocol: Diels-Alder Synthesis

Materials:

  • 2-Methyl-1,3-pentadiene

  • Acrolein (stabilized with hydroquinone)

  • Lewis Acid Catalyst (e.g., AlCl₃, optional)

  • Solvent (e.g., Toluene or solvent-free)

  • Hydroquinone (inhibitor)

Procedure:

  • A high-pressure reactor is charged with 2-methyl-1,3-pentadiene and a small amount of hydroquinone to inhibit polymerization.

  • The reactor is sealed and purged with nitrogen.

  • Acrolein is introduced into the reactor. For catalyzed reactions, the Lewis acid would be added at a low temperature.

  • The mixture is heated to a temperature typically in the range of 100-150°C. The pressure is maintained at approximately 0.2 MPa.[2]

  • The reaction is allowed to proceed for several hours until completion, monitored by GC.

  • After cooling, the crude product is purified by fractional distillation to yield the desired this compound isomers.

Route 2: A Multi-Step Laboratory Approach via Cyclohexanone Intermediate

An alternative, albeit more circuitous, route to the target aldehyde can be envisioned through the construction and subsequent functionalization of a saturated ring system. This approach, while less atom-economical, provides a valuable academic comparison and highlights different synthetic strategies.

Overall Synthetic Pathway:

This proposed route involves three main stages:

  • Synthesis of 2,4-dimethylcyclohexanone.

  • Introduction of the double bond via a Shapiro reaction.

  • Formylation to install the aldehyde group.

A Starting Materials (e.g., 3-Methylcyclohexenone) B 2,4-Dimethylcyclohexanone A->B Michael Addition C Tosmic Hydrazone Derivative B->C Hydrazone Formation D 2,4-Dimethyl-3-cyclohexene C->D Shapiro Reaction E This compound D->E Vilsmeier-Haack Formylation

Caption: Multi-step alternative synthesis pathway.

Causality Behind Experimental Choices:

This route is designed to build the molecule step-by-step, offering control over the introduction of each functional group.

  • Step 1: Ketone Synthesis: 2,4-dimethylcyclohexanone can be synthesized from commercially available 3-methylcyclohexenone via a Michael addition of a methyl group using a Gilman cuprate reagent. This ensures the correct relative positioning of the two methyl groups.

  • Step 2: Olefin Synthesis (Shapiro Reaction): To introduce the double bond in a controlled manner, a Shapiro reaction is a suitable choice. The ketone is first converted to its tosylhydrazone. Treatment with a strong base like n-butyllithium generates a vinyllithium species, which then eliminates to form the alkene. This method often favors the formation of the less substituted alkene (the kinetic product), which in this case would lead to the desired 3-cyclohexene isomer.

  • Step 3: Formylation (Vilsmeier-Haack Reaction): With the 2,4-dimethyl-3-cyclohexene core established, the aldehyde group can be introduced. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich alkenes. The Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), acts as an electrophile that attacks the double bond to install the formyl group after hydrolysis.[1][7][11]

Experimental Protocols: Multi-Step Synthesis

Protocol 2A: Synthesis of 2,4-Dimethylcyclohexanone

  • Lithium dimethylcuprate is prepared in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous ether at 0°C.

  • A solution of 3-methylcyclohexenone in ether is added dropwise to the Gilman reagent at -78°C.

  • The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with ether, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields 2,4-dimethylcyclohexanone.

Protocol 2B: Synthesis of 2,4-Dimethyl-3-cyclohexene (via Shapiro Reaction)

  • 2,4-dimethylcyclohexanone is reacted with p-toluenesulfonylhydrazide in ethanol to form the corresponding tosylhydrazone.

  • The purified tosylhydrazone is dissolved in THF and cooled to -78°C.

  • At least two equivalents of a strong base (e.g., n-butyllithium) are added slowly. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The reaction is quenched with water, and the product is extracted, dried, and purified by distillation to give 2,4-dimethyl-3-cyclohexene.

Protocol 2C: Formylation of 2,4-Dimethyl-3-cyclohexene (Vilsmeier-Haack)

  • The Vilsmeier reagent is prepared by adding phosphorus oxychloride to DMF at 0°C.

  • A solution of 2,4-dimethyl-3-cyclohexene is added to the Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is then hydrolyzed by pouring it onto ice and neutralizing with a base (e.g., sodium acetate).

  • The product is extracted, and the organic phase is washed, dried, and purified by distillation to afford this compound.

Comparative Analysis

The efficiency of a synthetic route is a multi-faceted consideration, encompassing not only the chemical yield but also factors like atom economy, cost, safety, and environmental impact.

MetricRoute 1: Diels-Alder ReactionRoute 2: Multi-Step SynthesisRationale & Justification
Overall Yield High (typically >70%)[2]Low to Moderate (estimated <30% over 3 steps)The Diels-Alder is a single, high-yielding step. The multi-step route suffers from cumulative losses at each stage.
Atom Economy Excellent (~100%)PoorThe Diels-Alder is an addition reaction with no byproducts. The multi-step route generates significant waste from reagents and byproducts in each step.
Number of Steps 13 (main transformations)A single-step synthesis is inherently more efficient in terms of time, labor, and resources.
Starting Materials 2-methyl-1,3-pentadiene, Acrolein3-Methylcyclohexenone, MeLi, CuI, TsNHNH₂, n-BuLi, POCl₃, DMFThe Diels-Alder route uses readily available, bulk commodity chemicals. The multi-step route requires more specialized and expensive reagents.
Process Conditions High Temperature/PressureCryogenic temperatures (-78°C) and moisture-sensitive reagentsThe Diels-Alder route is more amenable to large-scale industrial processes. The multi-step route involves challenging conditions less suitable for bulk production.
Stereoselectivity Moderate (forms a predictable mixture of diastereomers)Potentially complex, with multiple stereocenters formed across different steps.The Diels-Alder provides a direct route to a specific isomer mixture. Controlling stereochemistry in the multi-step route would require significant optimization.
E-Factor (Est.) Low (<1)High (>10)The E-factor (kg waste/kg product) is a measure of environmental impact. The Diels-Alder reaction is a prime example of green chemistry, while the multi-step route is not.

Conclusion

This comparative guide unequivocally demonstrates the superior efficiency of the Diels-Alder reaction for the synthesis of this compound. Its single-step, high-yield, and 100% atom-economical nature make it the undisputed choice for industrial production. The reaction's predictability and the use of inexpensive starting materials further solidify its economic viability.

The multi-step alternative, while a valuable academic exercise in retrosynthetic analysis, is fraught with challenges that render it impractical for large-scale synthesis. The cumulative yield losses, poor atom economy, expensive and hazardous reagents, and demanding reaction conditions highlight the elegance and efficiency of the Diels-Alder approach. For researchers in the field, this analysis underscores the importance of convergent and atom-economical reactions in designing efficient and sustainable synthetic routes.

References

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Analogs for Skin Sensitization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of methodologies for conducting Quantitative Structure-Activity Relationship (QSAR) studies on 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and its analogs, with a primary focus on predicting skin sensitization potential. As experimental testing faces ethical and regulatory limitations, in silico models are paramount for the risk assessment of fragrance ingredients. This document is intended for researchers, toxicologists, and drug development professionals, offering a detailed walkthrough of the QSAR workflow, from data curation to model validation and interpretation. We will explore and contrast various approaches to molecular descriptor calculation and model development, providing the necessary scientific rationale to empower researchers to build robust and predictive QSAR models for this important class of fragrance compounds.

Introduction: The Challenge of Aldehyde-Induced Skin Sensitization

This compound, a common fragrance ingredient, and its structural analogs belong to a chemical class known for its potential to cause skin sensitization.[1] This adverse outcome is a significant concern for the cosmetics and fragrance industries. The underlying mechanism for many aldehydes involves their electrophilic nature, allowing them to react with nucleophilic residues in skin proteins to form Schiff bases.[2][3] This modification can trigger an immune response, leading to allergic contact dermatitis.[3]

Given the vast number of fragrance ingredients and the ethical and regulatory push to reduce animal testing, robust and reliable non-testing methods are essential for safety assessment.[4][5] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful in silico tool to predict the biological activities of chemicals based on their molecular structure, offering a cost-effective and efficient alternative to traditional toxicological testing.[6]

This guide will provide a comparative framework for developing QSAR models for this compound analogs, focusing on skin sensitization as the primary endpoint. We will dissect the critical stages of the QSAR workflow, comparing different methodologies and providing evidence-based recommendations for best practices.

The QSAR Workflow: A Comparative Approach

A successful QSAR study is a multi-step process that requires careful consideration of various methodological choices. The robustness and predictive power of the final model are contingent on the rigor applied at each stage.

QSAR_Workflow cluster_0 Data Acquisition & Curation cluster_1 Molecular Representation cluster_2 Model Development & Validation cluster_3 Model Application Data 1. Dataset Collection (e.g., LLNA EC3 values) Curation 2. Data Curation (Error checking, standardization) Data->Curation Descriptors 3. Descriptor Calculation (2D, 3D, Physicochemical) Curation->Descriptors Splitting 4. Dataset Splitting (Training vs. Test set) Descriptors->Splitting Modeling 5. Model Building (MLR, SVM, ANN, etc.) Splitting->Modeling Validation 6. Rigorous Validation (Internal & External) Modeling->Validation Domain 7. Applicability Domain Definition Validation->Domain Prediction 8. Prediction for New Analogs Domain->Prediction

Caption: A generalized workflow for developing a predictive QSAR model.

Curating the Dataset: The Foundation of a Predictive Model

The quality and consistency of the biological data are paramount for building a reliable QSAR model. For skin sensitization, the murine Local Lymph Node Assay (LLNA) is a widely accepted method, providing a quantitative measure of potency as the EC3 value (the concentration of a chemical required to produce a threefold increase in lymphocyte proliferation).[7]

Data Source Example: A curated dataset of fragrance aldehydes with their corresponding LLNA EC3 values can be compiled from publicly available resources and literature.[2][7]

Table 1: Representative Dataset of Fragrance Aldehydes and their Skin Sensitization Potential (LLNA EC3 Values)

Compound NameCAS NumberMolecular Weight ( g/mol )logPLLNA EC3 (%)pEC3 (-logM)
Cinnamaldehyde104-55-2132.161.90.203.82
Citral5392-40-5152.242.761.22.90
Phenylacetaldehyde122-78-1120.151.493.02.40
Butylphenyl methylpropional80-54-6204.314.22.92.84
Hexylcinnamaldehyde101-86-0216.324.8>10<2.36
This compound68039-49-6138.212.5--

Note: The pEC3 value is the negative logarithm of the molar EC3 concentration and is often used as the dependent variable in QSAR modeling.

Experimental Protocol: Local Lymph Node Assay (LLNA)

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at various concentrations.[8]

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Assessment: On day 6, mice are injected intravenously with 3H-methyl thymidine.

  • Sample Collection and Processing: Several hours after injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporated radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The stimulation index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. The EC3 value is determined by interpolating the concentration at which the SI is 3.

Molecular Descriptors: Translating Structure into Numbers

Molecular descriptors are numerical representations of the chemical and physical properties of a molecule.[9] The choice of descriptors is critical as it determines the information available to the model for learning the structure-activity relationship.

Comparison of Descriptor Classes:

  • 1D & 2D Descriptors: These are the simplest to calculate and include constitutional indices (e.g., molecular weight, atom counts) and topological indices (e.g., connectivity indices, Kier & Hall indices).[10][11] They are computationally inexpensive and often effective for capturing fundamental structural features.

  • 3D Descriptors: These descriptors encode information about the three-dimensional arrangement of atoms, such as molecular shape and volume.[10] While they can provide more detailed information, they are conformation-dependent, which can introduce variability.

  • Physicochemical Descriptors: These describe properties like lipophilicity (logP), water solubility, and electronic properties (e.g., HOMO/LUMO energies).[12] For aldehydes, descriptors related to electrophilicity are particularly relevant due to the mechanism of action.[11][13]

Table 2: Comparison of Molecular Descriptor Classes for Aldehyde QSAR

Descriptor ClassExamplesProsConsRelevance to Aldehyde Sensitization
1D & 2D Molecular Weight, Atom Counts, Connectivity IndicesComputationally fast, easy to interpret.May not capture complex 3D interactions.Can model general trends in potency.
3D Molecular Volume, Surface AreaCaptures steric effects.Conformation-dependent, computationally more intensive.Important for receptor binding and steric hindrance at the reaction site.
Physicochemical logP, Dipole Moment, HOMO/LUMO energiesDirectly related to biological processes (e.g., membrane permeation, reactivity).Can be more complex to calculate accurately.Crucial for modeling hydrophobicity (skin penetration) and electrophilic reactivity (protein binding).[11]

For modeling the skin sensitization of aldehydes, a combination of physicochemical descriptors (logP for hydrophobicity and electronic descriptors for reactivity) and 2D/3D descriptors to account for size and shape is often the most effective approach.[3]

Model Development: Choosing the Right Algorithm

Several statistical and machine learning algorithms can be used to build the QSAR model. The choice of algorithm can significantly impact the model's performance and interpretability.

Comparison of Modeling Techniques:

  • Multiple Linear Regression (MLR): This is a simple and interpretable method that establishes a linear relationship between the descriptors and the biological activity.[14] However, it assumes linearity and can be sensitive to outliers and inter-correlated descriptors.

  • Partial Least Squares (PLS): PLS is well-suited for datasets with more descriptors than compounds and can handle correlated descriptors. It is a robust linear method.

  • Support Vector Machines (SVM): SVM is a powerful machine learning technique that can model non-linear relationships. It is generally robust to overfitting.[1]

  • Artificial Neural Networks (ANN): ANNs are highly flexible non-linear models that can capture complex relationships in the data.[14] However, they are often considered "black box" models due to their lack of interpretability and require larger datasets.

Table 3: Comparison of QSAR Modeling Techniques

Modeling TechniqueInterpretabilityLinearityData Requirements
MLR HighLinearModerate
PLS ModerateLinearHandles high-dimensional data
SVM LowNon-linearCan work with smaller datasets
ANN Very LowNon-linearLarger datasets preferred

For an initial investigation, MLR or PLS can provide a good baseline and interpretable results. For potentially more complex, non-linear relationships, SVM or ANNs can be explored, with the caveat of reduced interpretability.

Model Validation: Ensuring Predictive Power and Trustworthiness

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is a critical and mandatory step in the model development process.[15]

The OECD Principles for QSAR Validation:

The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of QSAR models for regulatory purposes:

  • A defined endpoint: The biological activity being modeled should be clearly defined.

  • An unambiguous algorithm: The modeling method should be clearly described.

  • A defined domain of applicability: The model should only be used to make predictions for compounds that are similar to those used to build the model.

  • Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be rigorously evaluated.

  • A mechanistic interpretation, if possible: The model should be consistent with existing knowledge of the underlying biological mechanism.

Internal and External Validation:

  • Internal Validation: This assesses the model's robustness using the training set data. Common techniques include:

    • Leave-one-out (LOO) cross-validation (q²): One compound is removed from the training set, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds.

    • Y-randomization: The biological activity data is randomly shuffled, and the model is rebuilt. A significant drop in model performance indicates that the original model is not due to chance correlation.[1]

  • External Validation: This is the most crucial validation step, where the model's ability to predict the activity of an independent test set (compounds not used in model training) is assessed.

Table 4: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
(Coefficient of determination)The proportion of variance in the dependent variable that is predictable from the independent variables.> 0.6
(Cross-validated r²)A measure of the model's internal predictive ability.> 0.5
r²_pred (Predictive r² for the external test set)A measure of the model's external predictive ability.> 0.5
RMSE (Root Mean Square Error)The standard deviation of the prediction errors.As low as possible

Case Study: A Comparative QSAR Analysis of Fragrance Aldehydes

To illustrate the concepts discussed, let's consider a hypothetical comparative analysis of two QSAR models for predicting the skin sensitization potential (pEC3) of a set of fragrance aldehydes.

Model A: Multiple Linear Regression (MLR) with Physicochemical Descriptors

  • Descriptors: logP and LUMO energy.

  • Equation: pEC3 = a(logP) + b(LUMO) + c

Model B: Support Vector Machine (SVM) with a Broader Descriptor Set

  • Descriptors: A combination of 2D topological descriptors, 3D shape descriptors, and physicochemical properties.

Table 5: Hypothetical Performance Comparison of Two QSAR Models

MetricModel A (MLR)Model B (SVM)
r² (training) 0.750.88
q² (LOO) 0.680.82
r²_pred (external) 0.650.80
RMSE (external) 0.450.30
Interpretability HighLow

In this hypothetical scenario, the SVM model shows superior statistical performance, suggesting a potential non-linear relationship between the descriptors and skin sensitization. However, the MLR model, while less predictive, offers a more straightforward interpretation of the influence of hydrophobicity and electronic reactivity on the endpoint. The choice between these models would depend on the specific goals of the study: for regulatory submissions requiring high predictive accuracy, the SVM model might be preferred, whereas for understanding mechanistic drivers, the MLR model provides more direct insights.

Model_Comparison cluster_MLR Model A: MLR cluster_SVM Model B: SVM MLR_Node pEC3 = a(logP) + b(LUMO) + c MLR_Pros Pros: - High Interpretability - Simple MLR_Node->MLR_Pros Advantages MLR_Cons Cons: - Assumes Linearity - Lower Predictive Power MLR_Node->MLR_Cons Disadvantages SVM_Node Non-linear mapping of 2D, 3D, and Physicochemical Descriptors SVM_Pros Pros: - High Predictive Power - Models Non-linearity SVM_Node->SVM_Pros Advantages SVM_Cons Cons: - 'Black Box' Model - Lower Interpretability SVM_Node->SVM_Cons Disadvantages

Caption: A comparison of the advantages and disadvantages of MLR and SVM models.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the key stages and methodologies involved in developing QSAR models for this compound analogs and other fragrance aldehydes. The choice of data, descriptors, and modeling algorithms should be driven by the specific research question and the desired balance between predictive accuracy and interpretability.

Future advancements in this field will likely involve the integration of more sophisticated machine learning and deep learning techniques, the incorporation of metabolic simulation to account for prohaptens, and the development of consensus models that combine the predictions of multiple QSARs to improve robustness. By adhering to best practices in model development and validation, QSAR can continue to be a valuable tool in the safety assessment of fragrance ingredients, promoting the development of safer consumer products.

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  • de Groot, A. C. (2021). Fragrances: Contact Allergy and Other Adverse Effects. Dermatitis, 32(1), 5-25. Retrieved from [Link]

  • Roy, K., et al. (2013). QSAR Classification Models of Acute Toxicity of Organic Compounds with Respect to Daphnia magna. Chemical Reviews, 113(12), 9228-9262. Retrieved from [Link]

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Elucidating Reaction Mechanisms of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for controlling reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a versatile building block often synthesized via a Diels-Alder reaction, presents a fascinating case study for exploring complex chemical transformations, including acid-catalyzed rearrangements and thermal isomerizations. This guide provides an in-depth comparison of isotopic labeling strategies to unravel the intricate mechanistic pathways of this important aldehyde. We will move beyond a simple recitation of protocols to explain the rationale behind experimental design, ensuring a self-validating approach to mechanistic elucidation.

The Mechanistic Dichotomy: Plausible Reaction Pathways

Under acidic or thermal conditions, this compound can undergo a variety of transformations. Two plausible, and often competing, reaction pathways are of primary interest: a direct-hydride or methyl shift versus a more complex rearrangement involving ring-opening and re-cyclization, potentially leading to isomeric products. Distinguishing between these pathways requires a molecular-level tracking system, a role perfectly suited for isotopic labeling.

Comparative Analysis of Isotopic Labeling Techniques

The two most powerful isotopic probes for organic reaction mechanisms are deuterium (²H) and carbon-13 (¹³C). Their application in studying the reactions of this compound offers distinct advantages and provides complementary information.

Isotopic Label Primary Application Information Gained Key Advantages Limitations
Deuterium (²H) Kinetic Isotope Effect (KIE) Studies, Label Scrambling AnalysisRate-determining steps, transition state geometry, hydride shift pathwaysHigh sensitivity to bond breaking/formation involving hydrogen, relatively inexpensive labeling reagents.Potential for H/D exchange with solvent or reagents, smaller mass difference compared to ¹³C may lead to less pronounced NMR shifts.
Carbon-13 (¹³C) Carbon Skeleton Rearrangement TrackingDirect evidence of bond formation and cleavage involving the carbon backbone, elucidation of complex rearrangements.Unambiguous tracking of carbon atoms, stable isotope, well-established NMR techniques.Higher cost of labeled starting materials, lower natural abundance requires enrichment for clear NMR signals.

Designing Isotopic Labeling Studies for this compound

To effectively distinguish between the proposed mechanisms, a strategic placement of isotopic labels is crucial.

Scenario 1: Probing for a-Hydride Shift

A plausible acid-catalyzed rearrangement could involve the protonation of the aldehyde, followed by a-hydride shift to form a more stable carbocation.

To investigate this, we can synthesize this compound with a deuterium label at the aldehydic position (C1).

G cluster_0 Deuterium Labeling for Hydride Shift Start This compound-1-d React Acid Catalysis (H+) Start->React Intermediate Carbocation Intermediate React->Intermediate Product_NoShift Product with D at C1 Intermediate->Product_NoShift No Shift Product_Shift Product with D at C2 Intermediate->Product_Shift [1,2]-Hydride Shift G cluster_1 13C Labeling for Skeletal Rearrangement Start_13C [4-13C]-2,4-Dimethyl-3-cyclohexenecarboxaldehyde Reaction_13C Thermal or Acid-Catalyzed Reaction Start_13C->Reaction_13C Product_NoRearrangement Product with 13C at C4 Reaction_13C->Product_NoRearrangement No Rearrangement Product_Rearrangement Product with 13C at a different position Reaction_13C->Product_Rearrangement Skeletal Rearrangement

Caption: Using ¹³C labeling to track carbon skeleton rearrangements.

By analyzing the ¹³C NMR spectrum of the product, the position of the ¹³C label can be determined, providing definitive evidence for or against a skeletal rearrangement.

Experimental Protocols

Protocol 1: Synthesis of this compound-1-d

This protocol outlines the synthesis of the deuterated starting material required for the hydride shift study.

Step 1: Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxylic acid

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of t-butanol and water, add 2-methyl-2-butene (5.0 eq).

  • Slowly add a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 2: Reduction to the deuterated aldehyde

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add lithium aluminum deuteride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and extract the filtrate with diethyl ether.

  • Dry the combined organic layers and concentrate to yield the deuterated alcohol.

Step 3: Oxidation to this compound-1-d

  • Dissolve the deuterated alcohol (1.0 eq) in dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2-3 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate to yield the desired deuterated aldehyde. Purify by column chromatography if necessary.

Protocol 2: Kinetic Isotope Effect (KIE) Measurement

This protocol describes how to determine the KIE for an acid-catalyzed reaction.

Step 1: Prepare Reaction Solutions

  • Prepare two separate, identical reaction mixtures containing the acid catalyst in a suitable solvent.

  • To one mixture, add a known concentration of unlabeled this compound.

  • To the second mixture, add the same concentration of this compound-1-d.

Step 2: Monitor Reaction Progress

  • Maintain both reaction mixtures at a constant temperature.

  • At regular time intervals, withdraw aliquots from each reaction and quench the reaction (e.g., by neutralization).

  • Analyze the concentration of the starting material and product in each aliquot using a suitable analytical technique (e.g., GC-MS or HPLC).

Step 3: Calculate the KIE

  • Determine the initial rate of reaction for both the labeled (k_D) and unlabeled (k_H) reactions.

  • The primary kinetic isotope effect is calculated as the ratio k_H / k_D. A value significantly greater than 1 suggests that the C-H(D) bond is broken in the rate-determining step.

The Synergy of Computational Chemistry

Computational studies, particularly using Density Functional Theory (DFT), can provide invaluable insights that complement experimental isotopic labeling studies. By modeling the potential energy surface of the reaction, it is possible to:

  • Calculate the energies of proposed intermediates and transition states.

  • Predict the theoretical KIE for different mechanistic pathways.

  • Visualize the molecular orbitals involved in the reaction to understand the electronic factors at play.

G cluster_2 Integrated Mechanistic Workflow Hypothesis Propose Plausible Mechanisms Experiment Isotopic Labeling Studies (D & 13C) Hypothesis->Experiment Computation DFT Calculations Hypothesis->Computation Analysis Compare Experimental Data with Computational Predictions Experiment->Analysis Computation->Analysis Conclusion Elucidate Reaction Mechanism Analysis->Conclusion

Caption: An integrated workflow combining experimental and computational approaches.

By comparing the experimentally determined KIE and label distribution with the computationally predicted values, a much more robust and detailed picture of the reaction mechanism can be constructed.

Conclusion

The elucidation of reaction mechanisms for molecules like this compound requires a multi-faceted approach. This guide has demonstrated how the strategic application of deuterium and carbon-13 isotopic labeling, coupled with kinetic studies and computational chemistry, provides a powerful toolkit for researchers. By moving beyond simple observation and actively probing reaction pathways with these techniques, scientists can gain the detailed mechanistic understanding necessary to drive innovation in chemical synthesis and drug development.

References

  • Hong, Y. J., & Tantillo, D. J. (2011). Biosynthesis via carbocations: Theoretical studies on terpene formation. Natural Product Reports, 28(5), 888-913. Available from: [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2008). Computational studies on biosynthetic carbocation rearrangements leading to sativene, cyclosativene, alpha-ylangene, and beta-ylangene. The Journal of organic chemistry, 73(19), 7523–7531. Available from: [Link]

  • Schmalz, H. G., & Böttcher, C. (2016). Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. Organic letters, 18(15), 3746–3749. Available from: [Link]

  • Schuppe, A. W., et al. (2018). Computational and Synthetic Investigation of Cationic Rearrangement in the Putative Biosynthesis of Justicane Triterpenoids. ChemRxiv. Available from: [Link]

  • Tantillo, D. J. (2016). Dynamic behavior of rearranging carbocations–implications for terpene biosynthesis. Beilstein journal of organic chemistry, 12, 377–390. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C... Available from: [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a significant component in the fragrance industry.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of achieving accurate and reproducible results across different laboratories. We will explore the common analytical techniques, dissect the sources of variability, and present a recommended best-practice protocol to foster analytical harmony.

Introduction: The Analytical Challenge of a Key Fragrance Aldehyde

This compound, often known by trade names such as Triplal or Vertocitral, is a widely used fragrance ingredient valued for its strong, green, and citrus-like aroma.[1][2][3] As a fragrance allergen, its concentration in consumer products is regulated, necessitating precise and reliable quantification.[4] However, the inherent characteristics of aldehydes—their volatility, polarity, and potential instability—present significant analytical hurdles.[5][6] Furthermore, the complexity of fragrance mixtures often leads to matrix effects and co-elution, which can be a major source of inter-laboratory result discrepancies.[7]

This guide aims to provide a framework for establishing robust analytical methods and to facilitate the comparison of results between laboratories by highlighting critical experimental parameters and best practices.

Comparative Analysis of Key Methodologies

The two primary analytical techniques for the determination of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique

GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound.[1] Its high separation efficiency and the specificity of mass spectrometric detection make it ideal for complex matrices.

Key Strengths:

  • High Resolution: Capillary GC columns provide excellent separation of isomers and other components in a fragrance mixture.[7]

  • High Sensitivity and Specificity: Mass spectrometry offers sensitive detection and structural confirmation.[7] Operating in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and reduces matrix interference, which is a common issue in complex samples.[7][8]

Common Sources of Inter-Laboratory Variability in GC-MS:

  • Inlet Parameters: Differences in inlet temperature, injection volume, and split ratio can affect the transfer of the analyte to the column.

  • Column Selection: While non-polar columns like DB-1 or HP-1 are common, slight variations in column length, diameter, and film thickness can alter retention times and separation efficiency.

  • Temperature Program: Different temperature ramps can affect the separation of closely eluting compounds.

  • MS Tuning and Calibration: Variations in instrument tuning can lead to different ion ratios, impacting quantification, especially when using qualifier ions for peak identity confirmation.[7]

High-Performance Liquid Chromatography (HPLC): A Viable Alternative

While GC is more common for fragrance analysis, HPLC offers a complementary approach, particularly for less volatile or thermally labile compounds. For this compound, Reverse Phase (RP) HPLC is a suitable method.[9]

Key Strengths:

  • No Thermal Degradation: HPLC avoids the high temperatures of a GC inlet, which can be beneficial for sensitive analytes.

  • Derivatization Options: For enhanced detection, aldehydes can be derivatized, for instance with 2,4-dinitrophenylhydrazine (DNPH), to form highly chromophoric hydrazones that are readily detected by UV-Vis detectors.[5][6][10][11]

Common Sources of Inter-Laboratory Variability in HPLC:

  • Mobile Phase Composition: Minor differences in solvent ratios, pH, and buffer concentration can impact retention and peak shape. For example, a mobile phase of acetonitrile and water with a phosphoric acid modifier is effective, but for MS compatibility, formic acid should be used instead.[9]

  • Column Chemistry and Age: Variations in C18 column packing material, end-capping, and age can lead to shifts in selectivity and retention.

  • Detector Wavelength: The choice of detection wavelength is critical for sensitivity and selectivity.

Data Presentation: A Comparative Overview of Analytical Parameters

The following tables summarize key experimental parameters for the GC-MS and HPLC analysis of this compound, compiled from various established methods for fragrance allergens.

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterTypical Value/ConditionRationale
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms)Provides good separation for a wide range of fragrance components.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Ensures reproducible retention times.
Injection Mode Splitless or SplitSplitless for trace analysis, split for higher concentrations.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte.
Oven Program 60 °C (2 min hold), ramp to 300 °C at 10 °C/minA general-purpose program to separate a wide range of analytes.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes.[7][8]
Quantifier Ion To be determined empiricallyThe most abundant and specific ion for the analyte.
Qualifier Ions To be determined empiricallyUsed for identity confirmation.[7]

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/ConditionRationale
Column C18, 250 mm x 4.6 mm ID, 5 µm particle sizeStandard for reverse-phase separation of moderately polar compounds.
Mobile Phase Acetonitrile:Water (gradient) with 0.1% Phosphoric AcidProvides good peak shape and resolution.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Column Temp. 30 °CMaintains consistent retention times.
Detector UV-Vis at ~220 nm (or DAD)Aldehyde functional group has some UV absorbance.

Experimental Protocols: Towards a Standardized Approach

To minimize inter-laboratory variability, adopting a standardized and well-documented protocol is crucial. Below are detailed, best-practice protocols for GC-MS and HPLC analysis.

Recommended GC-MS Protocol

This protocol is designed for the quantification of this compound in a cosmetic or fragrance oil matrix.

Step 1: Sample Preparation

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Add an appropriate internal standard (e.g., 1,4-dibromobenzene) at a known concentration.

  • Dilute to volume with a suitable solvent like methyl tert-butyl ether (MTBE) or isooctane.[7]

  • Vortex for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

Step 2: GC-MS Analysis

  • Set up the GC-MS system according to the parameters in Table 1.

  • Inject 1 µL of the prepared sample.

  • Acquire data in SIM mode, monitoring the quantifier and qualifier ions for both the analyte and the internal standard.

Step 3: Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the response factor from a multi-point calibration curve.

  • Quantify the concentration of this compound in the original sample.

Recommended HPLC-UV Protocol with DNPH Derivatization

This protocol is suitable for matrices where GC analysis is challenging.

Step 1: Derivatization and Sample Preparation

  • Prepare a stock solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a small amount of phosphoric acid.

  • In a vial, mix a known amount of the sample with an excess of the DNPH reagent.

  • Allow the reaction to proceed at room temperature for at least 1 hour.

  • Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

Step 2: HPLC Analysis

  • Set up the HPLC system according to the parameters in Table 2.

  • Inject the derivatized sample.

  • Monitor the chromatogram at the maximum absorbance wavelength of the DNPH derivative (typically around 365 nm).[10]

Step 3: Data Analysis

  • Prepare a calibration curve using derivatized standards of this compound.

  • Integrate the peak area of the derivatized analyte.

  • Calculate the concentration based on the calibration curve.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the recommended workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add Internal Standard A->B C Dilute with Solvent B->C D Vortex & Filter C->D E Inject Sample D->E F GC Separation E->F G MS Detection (SIM) F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: GC-MS analytical workflow.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Mix Sample with DNPH B Incubate A->B C Dilute B->C D Inject Sample C->D E HPLC Separation D->E F UV-Vis Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: HPLC-UV analytical workflow with derivatization.

Conclusion: A Path to Reproducibility

Achieving consistent results in the analysis of this compound across different laboratories is an attainable goal. The key lies in a thorough understanding of the analytical techniques, a critical evaluation of the sources of error, and the adoption of standardized, detailed protocols. While GC-MS in SIM mode often provides the best balance of selectivity and sensitivity for this application, HPLC with derivatization remains a powerful alternative. By fostering open communication and a commitment to meticulous analytical practices, the scientific community can enhance the reliability and comparability of data for this important fragrance ingredient.

References

  • SIELC Technologies. (2018, February 16). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde.
  • Benchchem. This compound | 68039-49-6.
  • Strategies to Analyze Suspected Allergens in Fragrances. (n.d.).
  • Measurlabs. Fragrance allergens in cosmetic products (Regulation (EC) 1223/2009).
  • Principles and methodology for identification of fragrance allergens in consumer products. (2025, July 24).
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 259-267.
  • Sigma-Aldrich. This compound = 97 68039-49-6.
  • NIH. (n.d.). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. PMC.
  • LCGC International. Method Selection for the Determination of Suspected Allergens in Essential Oils, Flavour, Fragrances and Cosmetics.
  • 2,4-ivy carbaldehyde 68039-49-6. (n.d.).
  • TCI Chemicals. 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde 68039-49-6.
  • ResearchGate. (2025, August 6). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF.
  • RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 279. (2025, April 30).
  • PubChem. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375.
  • China this compound Manufacturers Suppliers Factory - Low Price. (n.d.).
  • III Analytical Methods. (n.d.).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
  • Benchchem. A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification.
  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
  • COSMILE Europe. 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient.
  • ResearchGate. (2025, August 6). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF.
  • Frontiers. Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry.
  • Martel Instruments. 6 Challenges faced in analytical laboratories | 1 solution.
  • PerfumersWorld. (2021, February 10). Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers).

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A Senior Application Scientist's Guide to Assessing the Purity of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the nuanced world of chemical synthesis and drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and, ultimately, the safety and efficacy of the final product. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key fragrance ingredient and versatile synthetic intermediate, is no exception. Its seemingly simple structure belies the potential for a complex impurity profile stemming from its synthesis, typically a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][2]

This guide provides a comprehensive framework for the rigorous purity assessment of this compound obtained from different commercial suppliers. We will move beyond a simple pass/fail mentality, delving into the causality behind our analytical choices and establishing a self-validating system for robust and reliable purity determination.

The Criticality of Purity: More Than Just a Number

The stated purity on a supplier's Certificate of Analysis (CoA) is a starting point, but a comprehensive understanding of the impurity profile is paramount. Even seemingly minor impurities can have significant downstream consequences:

  • Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected byproducts, and difficulties in purification.

  • Toxicity and Safety Concerns: In drug development, unidentified impurities can pose significant toxicological risks.

  • Inconsistent Olfactory Properties: For applications in fragrance, even trace impurities can dramatically alter the desired scent profile.[3]

Therefore, a multi-pronged analytical approach is essential to not only verify the percentage of the main component but also to identify and quantify the impurities present.

Experimental Design: A Triad of Analytical Techniques

To achieve a holistic and trustworthy assessment of purity, we will employ a triad of orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection for quantitative analysis of the aldehyde and non-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Comparison A Receive Samples from Suppliers A, B, C B Sample Homogenization & Aliquoting A->B C GC-MS Analysis (Impurity Profiling) B->C Volatiles D HPLC-UV Analysis (Quantitative Purity) B->D Non-volatiles E qNMR Analysis (Absolute Purity) B->E Absolute Quant. F Data Integration & Purity Calculation C->F D->F E->F G Comparative Analysis of Supplier Performance F->G H Final Report Generation G->H

Caption: High-level experimental workflow for purity assessment.

Comparative Data Summary

The following table presents hypothetical data from three representative commercial suppliers. This data is illustrative of the types of variations one might observe in the market.

Parameter Supplier A Supplier B Supplier C
Stated Purity (CoA) ≥98.0%≥97.0%≥98.5% (GC)
Appearance Colorless liquidColorless to pale yellow liquidColorless liquid
Purity by GC-FID (%) 98.697.299.1
Purity by HPLC-UV (%) 98.497.199.0
Absolute Purity by qNMR (%) 98.5 ± 0.297.0 ± 0.398.9 ± 0.2
Water Content (Karl Fischer) 0.05%0.15%0.03%
Impurity 1 (Unreacted Acrolein) 0.2%0.5%<0.1%
Impurity 2 (Unreacted Diene) 0.3%0.8%0.2%
Impurity 3 (Oxidized Aldehyde) 0.4%0.9%0.3%
Other Unknown Impurities ~0.5%~0.65%~0.47%

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile impurities.[4] Its high resolving power and the specificity of mass spectrometry allow for the tentative identification of even trace components. We will use a polar column, such as a DB-WAX, which provides excellent selectivity for aldehydes and related compounds.[5]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in high-purity dichloromethane.

  • GC-MS System: An Agilent 8890 GC coupled to a 5977B MSD is a suitable system.[6][7]

  • GC Conditions:

    • Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm

    • Inlet: Split/Splitless, 250 °C, Split ratio 50:1

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI), 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 35-350 amu

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Tentatively identify impurities by comparing their mass spectra to the NIST library. The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis

Rationale: While GC is excellent for volatile impurities, HPLC is better suited for quantifying the main component and any non-volatile or thermally labile impurities. Aldehydes can be analyzed directly, but for enhanced sensitivity and specificity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method.[8][9][10] The resulting hydrazone is strongly UV-active, allowing for sensitive detection.[11]

Protocol:

  • Derivatization:

    • To 1 mL of a 1 mg/mL solution of the aldehyde in acetonitrile, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

    • Vortex and allow to react at room temperature for 1 hour.

  • HPLC System: A Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) detector is appropriate.[8]

  • HPLC Conditions:

    • Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm[8]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 360 nm

  • Quantification: Prepare a calibration curve using a certified reference standard of the this compound-DNPH derivative. Calculate the purity of the samples by comparing their peak areas to the calibration curve.

Quantitative NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[12][13][14] By using a certified internal standard of known purity and concentration, the purity of the target molecule can be calculated directly from the integral ratios of their respective NMR signals.[15][16]

G A Accurately weigh sample and internal standard B Dissolve in deuterated solvent (e.g., CDCl3) A->B C Acquire 1H NMR spectrum with quantitative parameters B->C D Process spectrum: phasing, baseline correction C->D E Integrate characteristic peaks of sample and standard D->E F Calculate purity using the qNMR equation E->F

Caption: Workflow for qNMR purity determination.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Record the exact masses.

    • Add ~0.7 mL of deuterated chloroform (CDCl3) and dissolve completely.

  • NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Ensure quantitative acquisition parameters are used: long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated, and a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal from the aldehyde (e.g., the aldehydic proton) and a signal from the internal standard.

    • Calculate the purity using the following equation:[13] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion and Recommendations

This multi-faceted approach provides a robust and self-validating system for assessing the purity of this compound. By combining chromatographic separation with mass spectrometric identification and the absolute quantification provided by qNMR, a high degree of confidence in the quality of the material can be achieved.

For critical applications, such as in drug development or high-end fragrance formulation, relying solely on a supplier's CoA is insufficient. The experimental framework detailed here empowers researchers to independently verify purity, identify potentially problematic impurities, and make informed decisions when selecting a commercial supplier. Based on our hypothetical data, Supplier C demonstrates the highest purity and lowest levels of process-related impurities, making it the most suitable choice for demanding applications.

References

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  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

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Differentiating Regioisomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fragrance and flavor chemistry, as well as in the synthesis of complex organic molecules, the precise structural elucidation of isomeric compounds is a critical challenge. Regioisomers, with their identical molecular formula but different arrangement of substituents, often exhibit distinct biological activities and sensory properties. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the differentiation of regioisomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a common fragrance ingredient. We will explore the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (GC-MS/MS), and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in providing unambiguous structural characterization.

The Challenge: Subtle Differences, Significant Impact

The primary regioisomers of concern, alongside the titular this compound, include species such as 2,5-Dimethyl-3-cyclohexenecarboxaldehyde and 3,5-Dimethyl-3-cyclohexenecarboxaldehyde. These subtle shifts in the positions of the methyl groups on the cyclohexene ring can significantly alter the molecule's properties, yet they present a formidable challenge to routine analytical techniques. Mass spectrometry, with its high sensitivity and ability to probe molecular structure through fragmentation, offers a powerful toolkit for addressing this challenge.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): The First Line of Attack

Gas chromatography is an indispensable tool for the separation of volatile isomers prior to mass analysis. The different boiling points and polarities of the regioisomers will result in distinct retention times on a suitable GC column, providing the initial indication of isomeric complexity. Following separation, electron ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that serve as a molecular fingerprint.

The fragmentation of these cyclohexene derivatives is primarily governed by two key pathways: the retro-Diels-Alder (rDA) reaction and cleavages alpha to the aldehyde functionality.[1][2] The position of the methyl groups directly influences the products of the rDA reaction, providing a clear avenue for differentiation.

Predicted Fragmentation Patterns

The mass spectrum of this compound is expected to be dominated by fragments arising from the retro-Diels-Alder reaction. The double bond in the 3-position dictates the fragmentation pathway, leading to the formation of a diene and a dienophile. The substitution pattern on the ring will determine the mass of these fragments.

Table 1: Predicted Key Discriminating Fragments from Retro-Diels-Alder Reaction in GC-EI-MS

RegioisomerPredicted Diene Fragment (m/z)Predicted Dienophile Fragment (m/z)Rationale
This compound 9642The rDA cleavage of the cyclohexene ring will yield 1,3-dimethyl-1,3-butadiene and acrolein.
2,5-Dimethyl-3-cyclohexenecarboxaldehyde 8256This isomer would yield isoprene and 2-methylacrolein.
3,5-Dimethyl-3-cyclohexenecarboxaldehyde 8256Fragmentation is predicted to yield piperylene and crotonaldehyde.

It is important to note that while the rDA fragmentation is a powerful diagnostic tool, other fragmentation pathways, such as the loss of the aldehyde group (-CHO, 29 u) or rearrangements, will also contribute to the overall mass spectrum.[3]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.[4]

  • GC System:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended for good separation of these isomers.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Isomer Separation (Capillary Column) Injector->Column Volatility-based separation IonSource Electron Ionization (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer m/z Separation Detector Detector MassAnalyzer->Detector Ion Detection DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal caption GC-EI-MS Experimental Workflow.

Tandem Mass Spectrometry (GC-MS/MS): Unraveling Complexity Through Controlled Fragmentation

For complex matrices or when isomers co-elute, tandem mass spectrometry (MS/MS) provides an additional layer of specificity.[3] In a typical triple quadrupole instrument, the first quadrupole (Q1) selects a specific precursor ion (e.g., the molecular ion at m/z 138), which is then fragmented in the collision cell (q2) through collision-induced dissociation (CID) with an inert gas. The resulting product ions are then analyzed by the third quadrupole (Q3).

The key advantage of MS/MS is the ability to generate unique fragmentation patterns for each isomer from a common precursor ion. The position of the methyl groups will influence the stability of the carbocations formed during fragmentation, leading to different relative abundances of the product ions.

Predicted MS/MS Fragmentation

By selecting the molecular ion ([M]+•, m/z 138) as the precursor, we can induce fragmentation and observe isomer-specific product ions. The energy applied during CID can be optimized to maximize the differences in the fragmentation patterns.

Table 2: Predicted Discriminating Product Ions in GC-MS/MS (Precursor Ion: m/z 138)

RegioisomerKey Product Ions (m/z)Predicted Fragmentation Pathway
This compound 96, 68, 42Primary fragmentation via rDA to yield the m/z 96 ion. Further fragmentation of the ring can lead to other characteristic ions.
2,5-Dimethyl-3-cyclohexenecarboxaldehyde 82, 56, 67Primary fragmentation via rDA to yield the m/z 82 and 56 ions. Loss of a methyl group from the m/z 82 fragment could lead to a prominent m/z 67 ion.
3,5-Dimethyl-3-cyclohexenecarboxaldehyde 82, 56, 67Similar to the 2,5-isomer, the primary rDA fragments are expected at m/z 82 and 56. The relative abundance of subsequent fragment ions may differ.
Experimental Protocol: GC-MS/MS
  • GC Conditions: Same as the GC-EI-MS protocol to ensure chromatographic separation.

  • MS/MS System (Triple Quadrupole):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Precursor Ion Selection (Q1): Set to m/z 138.

    • Collision Gas: Argon at a pressure of 1-2 mTorr.

    • Collision Energy (q2): Optimize in the range of 10-30 eV to maximize the differences in the product ion spectra of the isomers.

    • Product Ion Scan (Q3): Scan from m/z 30 to 140.

GCMSMS_Workflow cluster_GC Gas Chromatography cluster_MSMS Tandem Mass Spectrometry Injector Sample Injection Column Isomer Separation Injector->Column Q1 Q1: Precursor Ion Selection (m/z 138) Column->Q1 Ionization & Elution q2 q2: Collision-Induced Dissociation (CID) Q3 Q3: Product Ion Analysis Detector Detector DataSystem Data System (Product Ion Spectrum) Detector->DataSystem Signal caption GC-MS/MS Experimental Workflow.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Separation in the Gas Phase

Ion mobility spectrometry (IMS) offers a powerful, orthogonal separation dimension to both chromatography and mass spectrometry.[5] IMS separates ions based on their size, shape, and charge in the gas phase.[6] Isomers with different three-dimensional structures will have different collision cross-sections (CCS), leading to different drift times through the IMS cell. This technique can often resolve isomers that are inseparable by chromatography alone.[7]

Expected Differentiation by IMS-MS

The regioisomers of this compound, having different methyl group positions, will likely adopt slightly different gas-phase conformations. These subtle structural variations can be sufficient to induce differences in their collision cross-sections, allowing for their separation in the ion mobility cell. The resulting arrival time distribution (ATD) will show distinct peaks for each isomer, which can then be mass-analyzed to confirm their identity.

Table 3: Comparison of Mass Spectrometry Techniques for Regioisomer Differentiation

TechniquePrinciple of DifferentiationAdvantagesLimitations
GC-EI-MS Chromatographic separation followed by unique fragmentation patterns (primarily rDA).Widely available, robust, reproducible libraries.Co-elution can complicate interpretation. Fragmentation may not be unique for all isomers.
GC-MS/MS Isolation of a common precursor ion followed by isomer-specific fragmentation.High specificity and sensitivity, reduced chemical noise.Requires more specialized instrumentation (triple quadrupole or ion trap). Method development can be more complex.
IMS-MS Gas-phase separation based on ion size, shape, and charge (collision cross-section).Orthogonal separation to LC/GC and MS, can resolve co-eluting isomers.Requires specialized IMS-capable mass spectrometers. CCS databases are still developing.
Experimental Protocol: GC-IMS-MS
  • GC Conditions: Same as the GC-EI-MS protocol.

  • IMS-MS System:

    • Ionization: A soft ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) may be preferable to preserve the intact molecular ion for IMS separation.

    • Ion Mobility Cell:

      • Drift Gas: Nitrogen or Helium.

      • Drift Voltage: Optimized to achieve the best separation of the isomeric ions.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for high-resolution mass analysis.

    • Data Acquisition: Acquire data in a mode that correlates ion mobility drift time with m/z.

Fragmentation_Pathways cluster_24 This compound cluster_25 2,5-Dimethyl-3-cyclohexenecarboxaldehyde M_24 [M]+• (m/z 138) rDA_24 retro-Diels-Alder M_24->rDA_24 Frag_96 [C6H8O]+• (m/z 96) 1,3-dimethyl-1,3-butadiene rDA_24->Frag_96 Frag_42 [C2H2O]+• (m/z 42) Acrolein rDA_24->Frag_42 M_25 [M]+• (m/z 138) rDA_25 retro-Diels-Alder M_25->rDA_25 Frag_82_25 [C5H8]+• (m/z 82) Isoprene rDA_25->Frag_82_25 Frag_56_25 [C3H4O]+• (m/z 56) 2-Methylacrolein rDA_25->Frag_56_25 caption Predicted rDA Fragmentation Pathways.

Conclusion

The differentiation of regioisomers of this compound is a challenging yet achievable analytical task. A multi-faceted approach utilizing the complementary strengths of GC-MS, GC-MS/MS, and IMS-MS provides the most robust and reliable solution.

  • GC-EI-MS serves as an excellent initial screening tool, leveraging chromatographic separation and predictable retro-Diels-Alder fragmentation.

  • GC-MS/MS offers enhanced specificity for complex samples by generating unique product ion spectra from a selected precursor ion.

  • IMS-MS provides an orthogonal dimension of separation based on the gas-phase structure of the ions, enabling the resolution of even chromatographically inseparable isomers.

For researchers and professionals in drug development and fragrance/flavor analysis, a comprehensive understanding and application of these mass spectrometric techniques are paramount for ensuring product quality, efficacy, and safety. The choice of methodology will ultimately depend on the complexity of the sample matrix, the required level of confidence in the identification, and the instrumentation available.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
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A Senior Application Scientist's Guide to the Validation of a Chiral Separation Method for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development, fragrance creation, and food science, the stereochemistry of a molecule is paramount. The enantiomers of a chiral compound, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different biological, pharmacological, and toxicological effects.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed validation protocol for the chiral separation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde enantiomers, a compound also known by trade names such as Triplal or Vertocitral.[3] This aldehyde is a key ingredient in fragrance formulations, prized for its fresh, green, and aldehydic scent profile.[3] Ensuring the enantiomeric purity of such compounds is not merely a matter of quality control; it is a critical step in guaranteeing product safety and efficacy.

This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. We will navigate the complexities of chiral method development and validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10][11]

Comparative Analysis of Chiral Separation Techniques

The separation of enantiomers necessitates the introduction of a chiral environment to induce diastereomeric interactions, leading to differential retention and, ultimately, separation.[1][12] The most prevalent and powerful techniques for this purpose are chromatographic.[13]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).[14][15][16]Wide variety of commercially available CSPs, versatile for various compound classes, applicable in normal-phase, reversed-phase, and polar organic modes.[14][16][17]Can be solvent-intensive, method development can be time-consuming.Non-volatile and thermally labile compounds, broad range of polarities.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a GC column coated with a chiral stationary phase, often a cyclodextrin derivative.[18]High separation efficiency leading to sharp peaks, excellent for volatile and thermally stable compounds.[19]Limited to volatile and thermally stable analytes; derivatization may be required for non-volatile compounds.[19]Volatile and semi-volatile chiral compounds, fragrance and flavor analysis.[18]
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid.Faster analysis times, reduced organic solvent consumption ("green" chemistry), often provides better resolution and peak shapes than HPLC.[17]Higher initial instrument cost, less universally available than HPLC.Both analytical and preparative-scale separations, thermally labile compounds.

For this compound, a volatile aldehyde, Chiral Gas Chromatography (GC) stands out as a particularly suitable technique. Its inherent high efficiency is advantageous for resolving the structurally similar enantiomers.

Validation of a Chiral GC Method: A Step-by-Step Protocol

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[10][11] The following protocol outlines the key validation parameters as stipulated by ICH Q2(R1) guidelines.[5][11]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev1 Column & Phase Selection Dev2 Parameter Optimization (Temp, Flow, etc.) Dev1->Dev2 Val1 Specificity Dev2->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine Sample Analysis & System Suitability Val6->Routine

Caption: Workflow from method development to routine analysis.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11][20] In chiral separations, this primarily means demonstrating baseline resolution between the two enantiomers and from any potential impurities.[21]

  • Protocol:

    • Inject a racemic standard of this compound.

    • Inject a sample of the desired enantiomer (if available).

    • Inject a placebo (matrix without the analyte) to demonstrate no interfering peaks.

    • If available, inject samples containing known impurities or degradation products.

  • Acceptance Criteria:

    • Baseline resolution (Rs) between the two enantiomer peaks should be greater than 1.5.

    • No significant interference from the placebo or known impurities at the retention times of the enantiomers.

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[15]

  • Protocol:

    • Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to approximately 120% of the specification limit.

    • Inject each standard solution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The y-intercept should be close to zero.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Protocol:

    • Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the spiked undesired enantiomer.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results at each level.

  • Acceptance Criteria:

    • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Protocol:

    • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ must be demonstrated to be determined with acceptable precision and accuracy.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[22][23][24][25][26]

  • Protocol:

    • Identify critical method parameters (e.g., oven temperature, carrier gas flow rate, injection volume).

    • Introduce small, deliberate variations to these parameters (e.g., ± 2°C for temperature, ± 5% for flow rate).

    • Analyze a system suitability sample under each varied condition.

  • Acceptance Criteria:

    • The system suitability parameters (e.g., resolution, tailing factor) should remain within the established acceptance criteria for all tested variations.

System suitability testing is an integral part of any analytical procedure and is performed before and during routine analysis to ensure the continued performance of the entire analytical system.[14]

  • Typical Parameters and Acceptance Criteria:

    • Resolution (Rs): ≥ 1.5 between enantiomer peaks.

    • Tailing Factor (T): ≤ 2.0 for each enantiomer peak.

    • Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0% for peak areas.

Data Summary and Interpretation

All quantitative data from the validation studies should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of a Validated Chiral GC Method for this compound Enantiomers

ParameterCondition/Value
Chromatographic System Gas Chromatograph with Flame Ionization Detector (FID)
Chiral Stationary Phase e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Column Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Oven Temperature Program e.g., 80°C (1 min hold), ramp to 150°C at 5°C/min, hold for 5 min
Injector Temperature 250°C
Detector Temperature 280°C
Injection Volume 1 µL
Analyte Concentration 1.0 mg/mL in a suitable solvent (e.g., hexane)

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.Baseline resolution (Rs) > 1.5. No co-elution.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from LOQ to 120% of the specification limit.
Accuracy To determine the closeness of the measured value to the true value.Mean recovery of 98.0% - 102.0%.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration that can be detected.S/N ratio ≥ 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.S/N ratio ≥ 10:1.
Robustness To evaluate the method's reliability with small variations in parameters.System suitability criteria are met under all varied conditions.
Conclusion

The validation of a chiral separation method is a rigorous and systematic process that is essential for ensuring the quality, safety, and efficacy of products containing chiral molecules like this compound. By carefully selecting the appropriate analytical technique and meticulously validating the method against internationally recognized guidelines, researchers and scientists can be confident in the reliability and accuracy of their results. This guide provides a comprehensive framework for this process, empowering professionals to develop and implement robust chiral separation methods in their laboratories.

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Safety Operating Guide

Navigating the Handling of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The effective and safe handling of specialty chemicals is the bedrock of innovative research. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key component in fragrance and other industries, requires meticulous attention to safety protocols due to its specific hazard profile.[1] This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety.

Hazard Assessment: The "Why" Behind the Protection

Understanding the inherent risks of a substance is the critical first step in defining appropriate safety measures. This compound (CAS No. 68039-49-6) is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] Its primary threats necessitate a multi-faceted PPE strategy.

Key Hazards:

  • Skin Irritation and Sensitization: The most prominent hazards are its potential to cause skin irritation and, more critically, to act as a skin sensitizer.[3][4] A sensitizer may not cause a reaction on first contact, but repeated exposure can lead to the development of a significant allergic skin reaction (allergic contact dermatitis).[1][3] This delayed-type hypersensitivity is the primary driver for stringent skin protection protocols.

  • Eye Irritation: While some safety data sheets (SDS) lack specific data, related classifications suggest it may cause serious eye irritation upon contact.[5][6]

  • Aquatic Toxicity: The substance is recognized as being toxic to aquatic life with long-lasting effects, mandating careful handling to prevent environmental release.[3][4][7]

  • Combustibility: It is classified as a combustible liquid with a flash point of approximately 66 °C (150.8 °F), requiring precautions against ignition sources.[8]

While specific occupational exposure limits (OELs) from bodies like OSHA or NIOSH are not established for this compound, general principles for handling aldehydes should be applied.[2][9] NIOSH recommends careful reduction of exposure to low-molecular-weight aldehydes due to their reactivity and potential health effects.[10]

Hazard Data Summary
PropertyData / ClassificationSource(s)
GHS Classification Skin Irritation (Category 2), Skin Sensitization (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 2)[3][4]
Signal Word Warning[3][4]
Hazard Statements H315: Causes skin irritation. H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.[3][4]
Physical State Colorless to Almost Colorless Clear Liquid[7]
Flash Point 66 °C (150.8 °F) - Closed Cup[8]
Storage Class Combustible liquids[8]

Core PPE Requirements: Your Barrier Against Exposure

Based on the hazard assessment, a standard set of PPE is mandatory for all handling procedures involving this compound.

  • Eye and Face Protection: The potential for splashes makes eye protection non-negotiable.

    • Minimum Requirement: Wear safety glasses with side shields.[2]

    • Best Practice/Splash Risk: In situations with a higher risk of splashing, such as during bulk transfers or heating, chemical splash goggles are required.[11] For extensive splash risks, a face shield should be worn in addition to goggles; a face shield alone is not a substitute for primary eye protection.[12]

  • Skin and Body Protection: Preventing dermal contact is paramount due to the chemical's classification as a skin irritant and sensitizer.

    • Hand Protection: Wear protective gloves.[3][4][5] Chemically resistant gloves such as nitrile are a suitable choice. Always check the manufacturer's glove compatibility data for the specific glove model. Contaminated work clothing should not be allowed out of the workplace.[3]

    • Body Protection: Wear a standard laboratory coat. For tasks with a higher potential for splashes or spills, consider a chemically resistant apron or coveralls.[2]

  • Respiratory Protection: While routine handling in a well-ventilated area may not require respiratory protection, it becomes essential under specific conditions.

    • Conditions for Use: A respirator is necessary if you experience irritation, if ventilation is inadequate, or if airborne concentrations are expected to exceed exposure limits.[2][9]

    • Respirator Type: A NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge is recommended.[8][9] In cases of high airborne concentrations or unknown exposure levels, a positive-pressure, air-supplied respirator may be required.[2][9] All respirator use must comply with a formal respiratory protection program as outlined by OSHA (29 CFR 1910.134), which includes training and fit-testing.[13]

Operational Protocol: From Preparation to Disposal

This step-by-step protocol ensures that safety is integrated into every phase of the handling process.

Step 1: Pre-Operational Safety Check
  • Verify Ventilation: Confirm that the chemical fume hood or other local exhaust ventilation system is operational and functioning correctly.

  • Inspect PPE: Before donning, carefully inspect all PPE for signs of damage (e.g., cracks in goggles, pinholes in gloves, expired respirator cartridges). Discard and replace any compromised equipment.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.

  • Review Procedures: Mentally review the handling, spill, and disposal procedures before beginning work.

Step 2: Donning PPE
  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If the risk assessment dictates respirator use, perform a user seal check to ensure a proper fit.

  • Eye Protection: Don safety glasses or chemical splash goggles.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

Step 3: Handling the Chemical
  • Work Area: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Contact: Use tools and techniques that minimize the generation of mists or aerosols. Avoid direct contact with skin, eyes, and clothing.[4]

  • Container Management: Keep containers tightly closed when not in use.[4]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[9][14]

Step 4: Doffing and Post-Operational Procedures
  • Decontamination: Before removing PPE, decontaminate any reusable equipment according to established lab procedures.

  • Glove Removal: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Goggles/Face Shield Removal: Remove eye and face protection.

  • Lab Coat Removal: Remove the lab coat.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after all handling procedures are complete.[14][15]

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for the safe use of PPE when handling this chemical.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection & Donning cluster_ops Operational Phase cluster_post Post-Operation & Disposal start Begin Task (Handling Aldehyde) assess 1. Assess Hazards (Skin Sensitizer, Irritant, Combustible, Aquatic Toxin) start->assess locate_safety 2. Locate Emergency Equipment (Eyewash, Shower, Spill Kit) assess->locate_safety select_eye 3. Select Eye Pro (Goggles for Splash Risk) locate_safety->select_eye select_skin 4. Select Skin Pro (Nitrile Gloves, Lab Coat) select_eye->select_skin select_resp 5. Assess Ventilation & Select Respirator (OV Cartridge if needed) select_skin->select_resp don_ppe 6. Don PPE (Correct Sequence) select_resp->don_ppe handle 7. Handle Chemical (in Fume Hood) don_ppe->handle doff_ppe 8. Doff PPE (Contamination-free) handle->doff_ppe dispose_ppe 9. Dispose of Contaminated PPE doff_ppe->dispose_ppe wash 10. Wash Hands Thoroughly dispose_ppe->wash end Task Complete wash->end

Caption: Workflow for PPE selection, use, and disposal.

Spill and Emergency Plan

In Case of Skin Contact:

  • Immediately wash the affected skin with plenty of soap and water.[2]

  • Remove all contaminated clothing.[15]

  • If skin irritation or a rash develops, seek medical advice.[3][4]

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.[3]

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • If eye irritation persists, get medical attention.

In Case of Inhalation:

  • Move the person to fresh air and keep them comfortable for breathing.[2][15]

  • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and shut off all ignition sources.[14]

  • Wearing the full complement of prescribed PPE (including respiratory protection), contain the spill using a non-combustible absorbent material like sand or earth.[14]

  • Collect the absorbed material into a suitable, closed container for disposal.[15]

Disposal of Contaminated Materials

All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Procedure: Place contaminated items in a clearly labeled, sealed container.

  • Regulations: Dispose of the waste through a licensed waste disposal contractor in accordance with all local, regional, and national regulations.[3][7][14][15] Do not allow the product to enter drains or waterways due to its aquatic toxicity.[3]

By adhering to this comprehensive guide, researchers and laboratory professionals can confidently handle this compound, mitigating risks and fostering a secure and productive research environment.

References

  • TRITAL - Safety Data Sheet . (2023, November 4). PCW. [Link]

  • 2,4-Dimethyl-3-cyclohexene carboxaldehyde . PubChem, National Center for Biotechnology Information. [Link]

  • 2,4-ivy carbaldehyde 68039-49-6 . The Good Scents Company. [Link]

  • 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE . (n.d.). EWG. [Link]

  • EWG Skin Deep® | What is 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE . (n.d.). EWG. [Link]

  • Safe Use of Glutaraldehyde in Health Care . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance for Selection of Protective Clothing for MDI Users . (n.d.). Covestro. [Link]

  • SAFETY DATA SHEET Dynascone . (2025, September 8). The Perfumers Apprentice. [Link]

  • SAFETY DATA SHEET . (2014, August 8). RBNAinfo. [Link]

  • ACETALDEHYDE . (2024, March 28). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Formaldehyde Safety . (2023, February 20). National Center for Biotechnology Information (NCBI). [Link]

  • Formaldehyde: OSHA Regulations . (2024, November 20). Mercedes Scientific. [Link]

  • OSHA Formaldehyde Training Video - [Standard 1910.1048] . (2019, June 22). YouTube. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (Introduction) . (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A . (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix C . (2016, March 7). Centers for Disease Control and Prevention (CDC). [Link]

Sources

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